molecular formula C8H13N3 B1445025 2-(Butan-2-yl)pyrimidin-5-amine CAS No. 1247151-56-9

2-(Butan-2-yl)pyrimidin-5-amine

Cat. No.: B1445025
CAS No.: 1247151-56-9
M. Wt: 151.21 g/mol
InChI Key: NASHMKOVTHJATO-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Butan-2-yl)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butan-2-yl)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASHMKOVTHJATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247151-56-9
Record name 2-(butan-2-yl)pyrimidin-5-amine
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Foundational & Exploratory

2-(Butan-2-yl)pyrimidin-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Butan-2-yl)pyrimidin-5-amine: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a novel derivative, 2-(butan-2-yl)pyrimidin-5-amine. In the absence of extensive direct literature, this document synthesizes information from related structures and established synthetic methodologies to present its anticipated chemical properties, a plausible synthetic route, and its potential as a scaffold in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for the future investigation of this compound.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3][4] Beyond its role in genetics, the pyrimidine moiety is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad spectrum of activities.[5][6] These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][7] The diverse biological activities of pyrimidine derivatives underscore the immense potential held by novel, unexplored analogues such as 2-(butan-2-yl)pyrimidin-5-amine.[5][6]

Molecular Profile of 2-(Butan-2-yl)pyrimidin-5-amine

2-(butan-2-yl)pyrimidin-5-amine is a substituted pyrimidine featuring a secondary butyl group at the C2 position and an amine group at the C5 position. The introduction of the sec-butyl group, a non-polar and sterically influential moiety, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The amine group at the C5 position offers a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[8]

Below is a table summarizing the core chemical identifiers and predicted properties for 2-(butan-2-yl)pyrimidin-5-amine, based on available data.

PropertyValueSource
Molecular Formula C₈H₁₃N₃PubChemLite
Molecular Weight 151.21 g/mol PubChemLite
IUPAC Name 2-(butan-2-yl)pyrimidin-5-aminePubChemLite
SMILES CCC(C)C1=NC=C(C=N1)NPubChemLite
InChI InChI=1S/C8H13N3/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3PubChemLite
Monoisotopic Mass 151.11095 DaPubChemLite
Predicted XlogP 1.0PubChemLite
Visualizing the Core Structure

The following diagram illustrates the chemical structure of 2-(butan-2-yl)pyrimidin-5-amine.

Caption: Chemical structure of 2-(butan-2-yl)pyrimidin-5-amine.

Proposed Synthesis and Methodologies

While a specific synthesis for 2-(butan-2-yl)pyrimidin-5-amine has not been published, a plausible and efficient route can be designed based on established pyrimidine synthesis protocols.[9] A logical approach involves the condensation of a suitable amidine with a three-carbon electrophilic synthon.

Retrosynthetic Analysis and Strategy

A common and effective method for constructing the pyrimidine ring is the reaction of an amidine with a β-dicarbonyl compound or its equivalent. For the target molecule, the key disconnection would be at the N1-C2 and N3-C2 bonds, suggesting 2-butylamidine as a key intermediate.

Proposed Synthetic Workflow

The proposed synthesis of 2-(butan-2-yl)pyrimidin-5-amine is a two-step process starting from commercially available (S)-butan-2-amine.[10][11]

Synthetic Workflow start (S)-Butan-2-amine intermediate 2-Butylamidine start->intermediate Step 1: Amidine Formation step1_reagents 1. Ethyl formimidate hydrochloride 2. Ammonia product 2-(Butan-2-yl)pyrimidin-5-amine intermediate->product Step 2: Pyrimidine Ring Closure step2_reagents 3-Ethoxy-2-propenal

Caption: Proposed two-step synthesis of 2-(butan-2-yl)pyrimidin-5-amine.

Detailed Experimental Protocols
Step 1: Synthesis of 2-Butylamidine
  • Reaction Setup: To a solution of (S)-butan-2-amine (1.0 eq) in anhydrous ethanol, add ethyl formimidate hydrochloride (1.1 eq) portion-wise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Ammonolysis: Cool the reaction mixture to 0 °C and bubble anhydrous ammonia gas through the solution for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be used in the next step without further purification.

Causality: The use of ethyl formimidate hydrochloride provides the necessary electrophilic carbon for the initial nucleophilic attack by the amine. Subsequent ammonolysis displaces the ethoxy group to form the desired amidine.

Step 2: Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine
  • Reaction Setup: Dissolve the crude 2-butylamidine (1.0 eq) in a suitable solvent such as ethanol.

  • Condensation: Add 3-ethoxy-2-propenal (1.0 eq) and a catalytic amount of a base (e.g., sodium ethoxide) to the solution.

  • Reaction: Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the residue by column chromatography on silica gel to afford the target compound.

Causality: The base-catalyzed condensation between the amidine and the β-alkoxy-α,β-unsaturated aldehyde leads to the formation of the pyrimidine ring through a cyclization-elimination sequence.

Spectroscopic Characterization

The structural elucidation of the synthesized 2-(butan-2-yl)pyrimidin-5-amine would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Signals in the aromatic region corresponding to the pyrimidine ring protons.- A multiplet for the methine proton of the sec-butyl group.- A triplet and a doublet for the methyl groups of the sec-butyl group.- A broad singlet for the amine protons.
¹³C NMR - Resonances in the aromatic region for the pyrimidine carbons.- Aliphatic signals corresponding to the carbons of the sec-butyl group.[12]
Mass Spec. - A molecular ion peak corresponding to the calculated molecular weight (151.11).- Fragmentation patterns consistent with the loss of alkyl fragments from the sec-butyl group.[13]
IR Spec. - N-H stretching vibrations for the primary amine.- C-H stretching for aromatic and aliphatic groups.- C=N and C=C stretching characteristic of the pyrimidine ring.

Potential Applications in Drug Discovery

The pyrimidine core is a well-established pharmacophore with a wide range of biological activities.[1][2] The introduction of a sec-butyl group at the 2-position and an amine at the 5-position of the pyrimidine ring in 2-(butan-2-yl)pyrimidin-5-amine presents several opportunities for drug development.

As a Kinase Inhibitor Scaffold

Many pyrimidine derivatives are known to be potent inhibitors of various kinases, which are crucial targets in cancer therapy.[14] The 2-amino-pyrimidine scaffold, in particular, has been a key structural motif in the design of kinase inhibitors. The amine group at the 5-position can be further functionalized to interact with specific residues in the kinase active site, potentially leading to highly selective and potent inhibitors.

Antimicrobial and Antiviral Potential

The pyrimidine nucleus is also present in numerous antimicrobial and antiviral drugs.[15][16] The lipophilic nature of the sec-butyl group may enhance the compound's ability to penetrate microbial cell membranes, a desirable property for antimicrobial agents.

Central Nervous System (CNS) Applications

Some pyrimidine derivatives have shown activity as CNS depressants.[5] The physicochemical properties of 2-(butan-2-yl)pyrimidin-5-amine could be favorable for crossing the blood-brain barrier, making it a candidate for investigation in neurological disorders.

Conclusion and Future Directions

2-(butan-2-yl)pyrimidin-5-amine represents a novel and unexplored chemical entity with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and a rationale for its potential therapeutic applications. The next logical steps would be the execution of the proposed synthesis, followed by thorough spectroscopic characterization and an initial screening for biological activity against a panel of relevant targets, such as kinases and microbial strains. The findings from these studies will be crucial in determining the future trajectory of this promising compound in the landscape of drug discovery.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI.
  • 2-Sec-butylpyridine | C9H13N | CID 238302 - PubChem - NIH.
  • 2-(tert-Butyl)pyrimidin-5-amine - Fluorochem.
  • 2-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine - Advanced ChemBlocks.
  • Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem.
  • 2-(butan-2-yl)pyrimidin-5-amine - PubChemLite.
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
  • 2-tert-Butylpyrimidin-5-amine | 59950-55-9 - Sigma-Aldrich.
  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC.
  • A overview of the 2- Aminopyrimidine deriv
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Biological Activity of Pyrimidine Deriv
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Semi-preparative synthesis of (S)-butan-2-amine (2a).
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
  • Chemical Properties of 2-Butanamine, 2-methyl- (CAS 594-39-8) - Cheméo.
  • Supplementary Inform
  • Diverse Biological Activity of Pyrimidine Derivatives: A Review - ResearchG
  • 2-BROMOPYRIMIDIN-5-AMINE | 56621-91-1 - ChemicalBook.
  • 513-49-5 Cas No. | (2S)-(+)-Butan-2-amine - Apollo Scientific.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
  • Publication: The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR)
  • N-(pyridin-3-ylmethyl)butan-2-amine Properties.
  • CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine - CymitQuimica.
  • 2-Pyridinamine, 5-methyl- - the NIST WebBook.
  • CAS No : 1217783-40-8| Chemical Name : L-2-Aminobutanol-d5 - Pharmaffili

Sources

2-(Butan-2-yl)pyrimidin-5-amine CAS number 1247151-56-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Butan-2-yl)pyrimidin-5-amine (CAS Number 1247151-56-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Butan-2-yl)pyrimidin-5-amine is a substituted aminopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrimidine core is a foundational scaffold in numerous FDA-approved drugs and a common motif in the exploration of novel therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of 2-(Butan-2-yl)pyrimidin-5-amine, including its structural features, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information from analogous structures and established chemical principles to serve as a valuable resource for researchers.[4]

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring system is a privileged scaffold in drug discovery, renowned for its versatile biological activities.[2] As a core component of nucleobases in DNA and RNA, its derivatives are central to numerous cellular processes, making them attractive targets for therapeutic intervention. The 2-aminopyrimidine moiety, in particular, is a key pharmacophore in a wide array of clinically successful drugs, including kinase inhibitors used in oncology.[5][6] These compounds often function as bioisosteres of purines, effectively competing for binding sites in enzymes and receptors. The diverse biological activities associated with pyrimidine derivatives include anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[1][3] The exploration of novel substituted aminopyrimidines like 2-(Butan-2-yl)pyrimidin-5-amine is a promising avenue for the discovery of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

While extensive experimental data for 2-(Butan-2-yl)pyrimidin-5-amine is not available, its key physicochemical properties can be predicted using computational models. These predictions are invaluable for anticipating its behavior in biological systems and for designing experimental protocols.

PropertyPredicted ValueSource
Molecular Formula C₈H₁₃N₃PubChem[4]
Molecular Weight 151.21 g/mol PubChem[4]
Monoisotopic Mass 151.11095 DaPubChem[4]
XlogP 1.0PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]
Rotatable Bond Count 2PubChem[4]

Table 1: Predicted Physicochemical Properties of 2-(Butan-2-yl)pyrimidin-5-amine.

The structure features a central pyrimidine ring, which is aromatic and planar. The amine group at the 5-position and the nitrogen atoms within the ring act as hydrogen bond acceptors, while the amine itself is a hydrogen bond donor. The sec-butyl group at the 2-position introduces a non-polar, aliphatic character, which can influence binding to hydrophobic pockets in target proteins.

Proposed Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of 2-substituted-5-aminopyrimidines involves the condensation of a suitable β-dicarbonyl equivalent with guanidine, followed by functional group manipulations. The following section outlines a hypothetical, yet chemically sound, multi-step synthesis for 2-(Butan-2-yl)pyrimidin-5-amine.

Synthetic Strategy Overview

The proposed synthesis commences with the construction of the 2-(butan-2-yl)pyrimidine core, followed by the introduction of the 5-amino group. A common and effective method for introducing an amino group at the 5-position of a pyrimidine ring is through nitration followed by reduction.

Synthetic_Workflow A Starting Materials (e.g., β-ketoester & Guanidine) B Step 1: Cyclocondensation A->B Base C 2-(Butan-2-yl)pyrimidin-4-ol B->C D Step 2: Chlorination C->D POCl₃ E 4-Chloro-2-(butan-2-yl)pyrimidine D->E F Step 3: Nitration E->F HNO₃/H₂SO₄ G 4-Chloro-2-(butan-2-yl)-5-nitropyrimidine F->G H Step 4: Reduction G->H e.g., H₂, Pd/C I 2-(Butan-2-yl)pyrimidin-5-amine H->I

A proposed synthetic workflow for 2-(Butan-2-yl)pyrimidin-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Butan-2-yl)pyrimidin-4-ol

  • Rationale: This step involves a classical pyrimidine synthesis through the condensation of a β-ketoester with guanidine. The specific β-ketoester required would be ethyl 2-(butan-2-yl)-3-oxobutanoate.

  • Procedure:

    • To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add guanidine hydrochloride (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the appropriate β-ketoester (1.0 equivalent) dropwise to the reaction mixture.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(butan-2-yl)pyrimidin-4-ol.

Step 2: Synthesis of 4-Chloro-2-(butan-2-yl)pyrimidine

  • Rationale: The hydroxyl group is converted to a chloro group, which is a better leaving group for subsequent nucleophilic substitution and also activates the ring for nitration.

  • Procedure:

    • Suspend 2-(butan-2-yl)pyrimidin-4-ol (1.0 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

    • Heat the mixture at reflux for 2-3 hours.

    • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 4-Chloro-2-(butan-2-yl)-5-nitropyrimidine

  • Rationale: Electrophilic nitration at the C5 position is a standard method for introducing a nitro group onto the pyrimidine ring.

  • Procedure:

    • Dissolve 4-chloro-2-(butan-2-yl)pyrimidine (1.0 equivalent) in concentrated sulfuric acid at 0°C.

    • Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide).

    • Filter the resulting precipitate, wash with water, and dry to yield the nitro derivative.

Step 4: Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

  • Rationale: The nitro group is reduced to the target amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 4-chloro-2-(butan-2-yl)-5-nitropyrimidine (1.0 equivalent) in a solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 2-(Butan-2-yl)pyrimidin-5-amine. Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activity and Drug Discovery Applications

The 2-aminopyrimidine scaffold is a well-established kinase hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.[5] This interaction is crucial for the inhibitory activity of many kinase inhibitors. Given this precedent, 2-(Butan-2-yl)pyrimidin-5-amine is a promising candidate for screening against various protein kinases implicated in diseases such as cancer and inflammatory disorders.

The sec-butyl group at the 2-position can potentially confer selectivity by interacting with specific hydrophobic pockets within the ATP-binding site of certain kinases. The 5-amino group provides an additional point for interaction or further chemical modification to optimize potency and pharmacokinetic properties.

Hypothetical_MOA cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 2-(Butan-2-yl)pyrimidin-5-amine hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket aminopyrimidine Aminopyrimidine Core aminopyrimidine->hinge H-Bonds sec_butyl sec-Butyl Group sec_butyl->hydrophobic_pocket Hydrophobic Interaction

Hypothetical binding mode in a kinase active site.

A Self-Validating Research Workflow

For any newly synthesized compound, a rigorous and logical validation workflow is essential to confirm its identity, purity, and biological activity.

Validation_Workflow A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, >95%) B->C D Primary Biological Screening (e.g., Kinase Panel) C->D E Hit Identification D->E Activity Confirmed F Dose-Response & IC₅₀ Determination E->F G Lead Optimization F->G Potent & Selective

A self-validating workflow for compound synthesis and evaluation.

This workflow ensures that any observed biological activity is genuinely attributable to the synthesized compound and provides a clear path from initial synthesis to potential lead optimization.

Conclusion

2-(Butan-2-yl)pyrimidin-5-amine represents an intriguing yet underexplored molecule within the medicinally significant class of aminopyrimidines. While direct experimental data is scarce, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and potential applications. The proposed synthetic route is grounded in reliable and well-documented organic chemistry reactions. The potential for this compound to act as a kinase inhibitor, among other biological activities, makes it a worthy candidate for synthesis and inclusion in screening libraries for drug discovery programs. This guide serves as a foundational resource to stimulate and support further research into this and related novel chemical entities.

References

  • PubChem. 2-(butan-2-yl)pyrimidin-5-amine. Available from: [Link]

  • PharmaTutor. PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Available from: [Link]

  • Kemix Pty Ltd. 2-(Pyrimidin-2-yl)butan-2-amine. Available from: [Link]

  • FAQ. What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions? Available from: [Link]

  • PubChem. (Butan-2-yl)(butyl)amine. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. Available from: [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. Available from: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed. Available from: [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. Journal of Biomedical Science. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available from: [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. Available from: [Link]

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Spectroscopic data for 2-(Butan-2-yl)pyrimidin-5-amine (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Butan-2-yl)pyrimidin-5-amine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(Butan-2-yl)pyrimidin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely published, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive framework.

The structural integrity and purity of a synthesized compound are paramount in the drug discovery and development pipeline. Spectroscopic analysis provides the foundational evidence for a molecule's identity. This guide not only predicts the spectral data but also delves into the causality behind the experimental choices and the interpretation of the resulting spectra, ensuring a thorough understanding for the practicing scientist.

Experimental Methodologies: A Self-Validating Approach

The acquisition of high-quality spectroscopic data is contingent on rigorous experimental protocol. The following sections detail the recommended procedures for NMR, MS, and IR analysis of 2-(Butan-2-yl)pyrimidin-5-amine, designed to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For 2-(Butan-2-yl)pyrimidin-5-amine, a suite of one- and two-dimensional NMR experiments is recommended for unambiguous assignment of all proton and carbon signals.

Experimental Protocol for NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, while DMSO-d₆ is excellent for solubilizing more polar compounds and for observing exchangeable protons like those of the amine group.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (COSY & HSQC):

      • A Correlation Spectroscopy (COSY) experiment should be performed to establish proton-proton coupling networks, particularly within the butan-2-yl group.

      • A Heteronuclear Single Quantum Coherence (HSQC) experiment is essential to correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.

Experimental Protocol for MS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity to avoid interference.

  • Data Acquisition:

    • Low-Resolution MS (LRMS): Infuse the sample solution into an electrospray ionization (ESI) source coupled to a quadrupole or ion trap mass analyzer. ESI is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺.

    • High-Resolution MS (HRMS): For accurate mass measurement, which confirms the elemental composition, infuse the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The high mass accuracy of these instruments allows for the determination of the molecular formula.

    • Tandem MS (MS/MS): To study fragmentation patterns, perform a product ion scan on the isolated protonated molecular ion [M+H]⁺. This involves collision-induced dissociation (CID) to break the molecule into smaller fragments.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a simpler and often preferred method for solid samples.

  • Data Acquisition:

    • Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Workflow for IR Spectroscopy Analysis

Caption: Workflow for Infrared Spectroscopy analysis.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction and interpretation of the NMR, MS, and IR spectra of 2-(Butan-2-yl)pyrimidin-5-amine.

Predicted ¹H and ¹³C NMR Spectra

The predicted chemical shifts are based on the analysis of similar pyrimidine derivatives and the known effects of substituents.[1][2][3][4][5][6][7][8][9][10]

Structure of 2-(Butan-2-yl)pyrimidin-5-amine with Numbering:

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-4, H-6~8.3s-2HPyrimidine ring protons
NH₂~3.5-4.5br s-2HAmine protons
H-1'~3.0sextet~7.01HCH of butan-2-yl
H-2'~1.7m~7.02HCH₂ of butan-2-yl
H-4'~1.3d~7.03HCH₃ on CH of butan-2-yl
H-3'~0.9t~7.53HCH₃ of CH₂ of butan-2-yl

Interpretation:

  • Pyrimidine Protons (H-4, H-6): These protons are in an electron-deficient aromatic ring and are expected to appear far downfield. Due to the C2 symmetry with respect to the butan-2-yl group, they are predicted to be chemically equivalent, resulting in a singlet.

  • Amine Protons (NH₂): The chemical shift of these protons is highly dependent on solvent and concentration. They typically appear as a broad singlet and are exchangeable with D₂O.

  • Butan-2-yl Protons: The signals for the butan-2-yl group will show characteristic multiplicities due to spin-spin coupling. The methine proton (H-1') will be a sextet due to coupling with the adjacent methyl and methylene protons. The methylene protons (H-2') will be a multiplet. The two methyl groups will appear as a doublet (H-4') and a triplet (H-3').

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon LabelPredicted δ (ppm)Assignment
C-2~170Pyrimidine ring carbon attached to butan-2-yl
C-4, C-6~155Pyrimidine ring carbons adjacent to N
C-5~120Pyrimidine ring carbon attached to NH₂
C-1'~40CH of butan-2-yl
C-2'~30CH₂ of butan-2-yl
C-4'~20CH₃ on CH of butan-2-yl
C-3'~12CH₃ of CH₂ of butan-2-yl

Interpretation:

  • The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents.[4][5][6] C-2, being attached to the alkyl group and between two nitrogens, is expected to be the most downfield.

  • The butan-2-yl carbons will appear in the aliphatic region of the spectrum.

Predicted Mass Spectrum

The molecular formula of 2-(Butan-2-yl)pyrimidin-5-amine is C₈H₁₃N₃, with a monoisotopic mass of 151.1109 g/mol .

Predicted ESI-MS Data:

  • [M+H]⁺: m/z 152.1182

Predicted EI-MS Fragmentation:

The fragmentation of pyrimidine derivatives often involves the loss of substituents from the ring and subsequent ring cleavage.[11][12][13][14][15]

m/zProposed Fragment
151[M]⁺˙ (Molecular ion)
122[M - C₂H₅]⁺˙ (Loss of ethyl radical)
108[M - C₃H₇]⁺ (Loss of propyl radical)
95[C₄H₅N₃]⁺˙ (Pyrimidine-5-amine radical cation)

Interpretation:

  • The molecular ion peak at m/z 151 should be observed.

  • A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage (in this case, cleavage adjacent to the aromatic ring). Loss of an ethyl radical (C₂H₅) from the butan-2-yl group would result in a fragment at m/z 122.

  • Loss of a propyl radical (C₃H₇) would lead to a fragment at m/z 108.

  • Cleavage of the entire butan-2-yl group would result in the pyrimidine-5-amine radical cation at m/z 95.[16]

Predicted IR Spectrum

The IR spectrum will show characteristic absorptions for the amine, aromatic, and aliphatic functional groups.[17][18][19][20][21][22][23]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3450 and ~3350Medium, SharpAsymmetric and symmetric N-H stretching of primary amine
~3050WeakAromatic C-H stretching
~2960, ~2870StrongAliphatic C-H stretching (CH₃, CH₂, CH)
~1620StrongN-H bending (scissoring) of primary amine
~1580, ~1470Medium-StrongC=C and C=N stretching of pyrimidine ring
~1450, ~1380MediumAliphatic C-H bending
~1330StrongAromatic C-N stretching
~830StrongC-H out-of-plane bending (aromatic)

Interpretation:

  • N-H Stretching: The presence of a primary aromatic amine will be clearly indicated by two sharp bands in the 3500-3300 cm⁻¹ region.[18][21] This is a key diagnostic feature.

  • C-H Stretching: The spectrum will show both aromatic C-H stretches just above 3000 cm⁻¹ and strong aliphatic C-H stretches just below 3000 cm⁻¹.[22]

  • Fingerprint Region (< 1600 cm⁻¹): This region will contain a number of characteristic bands, including the N-H bend, pyrimidine ring stretches, and C-N stretching, which collectively provide a unique fingerprint for the molecule.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-(Butan-2-yl)pyrimidin-5-amine. By employing the detailed experimental methodologies and leveraging the interpretive principles outlined herein, researchers can confidently identify and structurally elucidate this compound. The predicted NMR, MS, and IR data serve as a reliable benchmark for the analysis of the experimentally obtained spectra. As with any novel compound, the combination of these three spectroscopic techniques is essential for a comprehensive and unambiguous structural assignment.

References

  • Ali, T. E., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 2013, 3(4), 83-91.
  • Parmar, J. M., & Joshi, N. K. Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 2012, 4(2), 834-841.
  • Illinois State University, Department of Chemistry. Infrared Spectroscopy.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines.
  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Bouchoux, G., et al. The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 1976, 54(12), 1840-1848.
  • Chen, Y., et al. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry, 2022, 36(20), e9368.
  • Rice, J. M., et al. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 1965, 87(20), 4569-4577.
  • Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992, 70(4), 1093-1097.
  • Zhang, L., et al. Influence of Solvents on IR Spectrum of Aromatic Amines. Asian Journal of Chemistry, 2013, 25(18), 10267-10270.
  • Balzarini, J., et al. Novel C-6 Fluorinated Acyclic Side Chain Pyrimidine Derivatives: Synthesis, 1H and 13C NMR Conformational Studies, and Antiviral and Cytostatic Evaluations. Journal of Medicinal Chemistry, 2007, 50(12), 2847-2855.
  • LibreTexts. 24.10 Spectroscopy of Amines.
  • ResearchGate.
  • Katritzky, A. R., et al. A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 1987, 65(5), 1159-1164.
  • ChemicalBook. Pyrimidine(289-95-2) 13C NMR spectrum.
  • Jardetzky, O., & Jardetzky, C. D. Proton Magnetic Resonance Studies of Purine and Pyrimidine Derivatives. IX. The Protonation of Pyrimidines in Acid Solution. Journal of the American Chemical Society, 1960, 82(1), 222-229.
  • AIP Publishing. Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2021, 2364, 040002.
  • National High Magnetic Field Laboratory. Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy.
  • ResearchGate. 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10.
  • El-Sayed, W. A., et al. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Future Medicinal Chemistry, 2020, 12(1), 35-50.
  • PubChem. 2-Butanamine, 2-methyl-.
  • PubChem. 2-(butan-2-yl)pyrimidin-5-amine.
  • PubChem. Pyrimidin-5-amine.
  • BLDpharm. 4-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine.
  • Advanced ChemBlocks. 2-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine.
  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. Mass spectrum analysis of compound 2.
  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry.
  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Sigma-Aldrich. 2-(butan-2-yl)pyrimidine-5-carboxylic acid.

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Physicochemical Profiling of 2-(Butan-2-yl)pyrimidin-5-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 2-(Butan-2-yl)pyrimidin-5-amine , designed for researchers in medicinal chemistry and drug development.

Executive Summary

2-(Butan-2-yl)pyrimidin-5-amine (CAS: 1247151-56-9) represents a distinct class of 2,5-disubstituted pyrimidines, serving as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, CDK families) and antimicrobial agents. Its structural architecture combines a polar, electron-rich aminopyrimidine core with a lipophilic, chiral sec-butyl moiety.

This guide details the predicted physicochemical landscape of the molecule, establishing a baseline for its absorption, distribution, metabolism, and excretion (ADME) behavior. The integration of a chiral alkyl chain at the C2 position introduces steric bulk and lipophilicity modulation, distinguishing it from the more common 2-methyl or 2-amino analogs.

Molecular Architecture & Structural Analysis

Structural Features

The molecule consists of a pyrimidine ring substituted at the 5-position with a primary amine (-NH₂) and at the 2-position with a sec-butyl group.

  • Core Scaffold: Pyrimidine (1,3-diazine).

  • Electronic Character: The 5-amino group acts as a resonance donor (+M), increasing electron density within the ring, particularly at the C2, C4, and C6 positions. However, the inductive withdrawal (-I) of the ring nitrogens maintains the overall electron-deficient nature of the heteroaromatic system compared to benzene.

  • Chirality: The sec-butyl group possesses a chiral center at the benzylic carbon. The compound exists as a pair of enantiomers: (R)- and (S)-2-(butan-2-yl)pyrimidin-5-amine. Unless stereocontrolled synthesis is employed, the material is typically racemic.

Pharmacophore Map (DOT Visualization)

The following diagram illustrates the key pharmacophoric features driving the molecule's molecular interactions.

Pharmacophore Figure 1: Pharmacophore Map & Interaction Potential Core Pyrimidine Core (Electron Deficient) Amine 5-NH2 Group (H-Bond Donor) Core->Amine +M Effect Alkyl 2-sec-Butyl Group (Lipophilic/Steric Bulk) Core->Alkyl +I Effect Nitrogen Ring Nitrogens (H-Bond Acceptors) Core->Nitrogen Basic Sites Target Target Amine->Target H-Bonding (Glu/Asp residues) Alkyl->Target Hydrophobic Pocket Nitrogen->Target H-Bonding (Hinge Region)

Predicted Physicochemical Properties (The Core)

The following values are predicted based on Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with structural analogs (e.g., 5-aminopyrimidine, 2-isopropylpyrimidin-5-amine).

Quantitative Profile
PropertyPredicted ValueUnitConfidenceRationale
Molecular Weight 151.21 g/mol HighExact Mass Calculation (

)
LogP (Octanol/Water) 1.2 ± 0.3Log UnitHighBase Pyrimidine (-0.4) + sec-Butyl (~1.6)
LogD (pH 7.4) 1.2Log UnitHighMolecule is predominantly neutral at pH 7.4
pKa (Ring N) 3.4 ± 0.3-Medium5-NH2 (+M) and 2-Alkyl (+I) raise basicity vs Pyrimidine (1.3)
TPSA 51.8ŲHighRing Ns (25.[1]8) + Amine (26.0)
H-Bond Donors 1CountHighExocyclic -NH₂
H-Bond Acceptors 3CountHigh2 Ring Ns + 1 Exocyclic N
Rotatable Bonds 2CountHighC(Ring)-C(Butyl) and C(Butyl)-C(Ethyl)
Solubility (LogS) -2.1 ± 0.5Log(mol/L)MediumModerate lipophilicity suggests good aqueous solubility (~mM range)
Deep Dive: Ionization (pKa)

Understanding the pKa is critical for formulation and binding affinity.

  • Site of Protonation: The most basic site is N1/N3 of the pyrimidine ring, not the exocyclic amine. The lone pair on the exocyclic 5-amino group is delocalized into the ring system, rendering it essentially non-basic (resembling an aniline).

  • Prediction Logic: Unsubstituted pyrimidine has a pKa of ~1.3. The 5-amino group is electron-donating by resonance, and the 2-alkyl group is electron-donating by induction.

    • Base: Pyrimidine (1.3)

    • Effect of 5-NH2: Increases pKa (approx +1.0 to +1.5 units based on 2-aminopyrimidine comparisons).

    • Effect of 2-Alkyl: Increases pKa (approx +0.5 to +0.8 units, similar to pyridine vs 2-picoline).

    • Net Prediction: 1.3 + 1.2 + 0.7 ≈ 3.2 - 3.4 .

Lipophilicity (LogP)
  • XLogP3 Prediction: ~1.0 - 1.2.

  • Implication: The compound resides in the "Sweet Spot" for fragment-based drug discovery (LogP < 3). It is lipophilic enough to cross cell membranes (passive diffusion) but polar enough to maintain solubility in aqueous assay buffers without requiring high percentages of DMSO.

ADME & Toxicity Implications

Blood-Brain Barrier (BBB) Permeability
  • Criteria: TPSA < 90 Ų, MW < 400, LogP 2-4.

  • Assessment: With a TPSA of 51.8 Ų and low MW, this molecule is highly likely to penetrate the CNS . This makes it a viable scaffold for neurodegenerative targets but poses a risk of CNS off-target effects if peripheral restriction is desired.

Oral Bioavailability (Lipinski's Rule of 5)

The molecule passes all filters for oral drug-likeness:

  • MW: 151 (< 500) ✅

  • LogP: 1.2 (< 5) ✅

  • HBD: 1 (< 5) ✅

  • HBA: 3 (< 10) ✅

Metabolic Stability
  • Liability: The sec-butyl group contains benzylic-like protons (at the CH) and terminal methyl groups susceptible to CYP450-mediated oxidation (hydroxylation).

  • Phase II: The primary amine is a handle for N-acetylation or glucuronidation.

Experimental Validation Protocols

To validate the predicted values, the following standardized workflows are recommended.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the pyrimidine ring nitrogens.

  • Preparation: Dissolve 2 mg of compound in 20 mL of degassed water/methanol (if solubility is limited, though water should suffice).

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Method: Perform a "V"-shaped titration under inert gas (

    
    ) blanket at 25°C.
    
  • Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the protonation of the pyrimidine ring.

  • Validation: Use Pyridine (pKa 5.2) as a reference standard.

Protocol: Shake-Flask LogP Measurement

Objective: Measure the distribution between octanol and water.

  • Phases: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve compound in the aqueous phase (approx 1 mM). Add equal volume of octanol.

  • Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Workflow Visualization

The following diagram outlines the logical flow from prediction to experimental validation.

Workflow Figure 2: Physicochemical Validation Workflow Start Compound Selection: 2-(Butan-2-yl)pyrimidin-5-amine InSilico In Silico Profiling (ACD/Labs, ChemDraw, SwissADME) Start->InSilico Synthesis Synthesis (Suzuki Coupling / Amidine Condensation) InSilico->Synthesis Go/No-Go pKa_Exp pKa Determination (Potentiometry) Synthesis->pKa_Exp LogP_Exp Lipophilicity Screen (Shake-Flask / HPLC) Synthesis->LogP_Exp Decision Lead Optimization Decision Gate pKa_Exp->Decision Data Integration LogP_Exp->Decision

Synthetic Accessibility Note

For researchers requiring material for these assays, the synthesis is straightforward:

  • Route A: Reaction of 2-chloropyrimidin-5-amine with sec-butylboronic acid (Suzuki-Miyaura coupling).

  • Route B: Condensation of 2-methylbutanamidine with a vinamidinium salt (e.g., 2-dimethylaminomethylene-1,3-bis(dimethylamino)trimethinium salt).

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2-(Butan-2-yl)pyrimidin-5-amine (CID 62313785). National Library of Medicine.[5] [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • SwissADME. (2024). Molecular Properties and ADME Prediction Tool. Swiss Institute of Bioinformatics. [Link]

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine pKa values and reactivity). [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative source on pKa/LogP protocols). [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 2-(butan-2-yl)pyrimidin-5-amine, a substituted aminopyrimidine of interest to researchers and professionals in drug development. Recognizing the absence of a standardized, published protocol for this specific molecule, this document synthesizes established principles of pyrimidine chemistry to propose logical and experimentally sound synthetic strategies. We will explore two primary convergent approaches: the construction of the pyrimidine core followed by functionalization at the C5 position, and a direct synthesis employing a pre-functionalized C3 synthon. Detailed discussions on the selection of precursors, reaction mechanisms, and step-by-step experimental protocols are provided, underpinned by citations to relevant chemical literature. This guide is intended to serve as a foundational resource for the laboratory-scale synthesis of this and structurally related compounds.

Introduction and Strategic Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions. The target molecule, 2-(butan-2-yl)pyrimidin-5-amine, features a chiral sec-butyl group at the 2-position and an amino group at the 5-position, functionalities that offer potential for specific receptor binding and further chemical modification. This guide outlines two primary retrosynthetic strategies for its synthesis, designed to offer flexibility in precursor availability and experimental execution.

Strategy A focuses on the initial construction of the 2-substituted pyrimidine ring, followed by the introduction of the C5-amino group via a suitable intermediate, such as a nitro or halo-pyrimidine. This approach allows for the secure installation of the sec-butyl group early in the sequence.

Strategy B employs a more direct approach, utilizing a three-carbon synthon that already incorporates the nitrogen functionality, or a precursor thereof, at the appropriate position. This pathway can potentially shorten the overall synthetic sequence.

Below is a visual representation of the two main strategic approaches.

G cluster_A Strategy A: Post-Cyclization Functionalization cluster_B Strategy B: Direct Synthesis 2-(Butan-2-yl)pyrimidin-5-amine 2-(Butan-2-yl)pyrimidin-5-amine A_Intermediate 2-(sec-Butyl)-5-X-pyrimidine (X = NO2, Br) 2-(Butan-2-yl)pyrimidin-5-amine->A_Intermediate Reduction or Amination A_Precursors 2-Methylbutanamidine + C3 Synthon A_Intermediate->A_Precursors Cyclization B_Precursors 2-Methylbutanamidine + Amino-C3-Synthon B_Precursors->2-(Butan-2-yl)pyrimidin-5-amine Direct Cyclization

Caption: High-level retrosynthetic strategies for 2-(butan-2-yl)pyrimidin-5-amine.

Precursor Synthesis

A critical component for both proposed pathways is the amidine, 2-methylbutanamidine. As this is not a common commercially available reagent, a reliable synthesis from readily available starting materials is required.

Synthesis of 2-Methylbutanamidine

The synthesis of 2-methylbutanamidine can be approached from 2-methylbutanal or 2-methylbutyronitrile. A common and effective method is the Pinner reaction, which proceeds via an imidate intermediate from the corresponding nitrile.

Workflow for 2-Methylbutanamidine Synthesis:

G 2-Methylbutanal 2-Methylbutanal 2-Methylbutyronitrile 2-Methylbutyronitrile 2-Methylbutanal->2-Methylbutyronitrile Aldehyde to Nitrile Conversion Imidate_HCl Ethyl 2-methylbutanimidoate hydrochloride 2-Methylbutyronitrile->Imidate_HCl Pinner Reaction (EtOH, HCl (g)) 2-Methylbutanamidine_HCl 2-Methylbutanamidine hydrochloride Imidate_HCl->2-Methylbutanamidine_HCl Ammonolysis (NH3 in EtOH)

Caption: Proposed workflow for the synthesis of the key amidine precursor.

Experimental Protocol: Synthesis of 2-Methylbutanamidine Hydrochloride

  • Step 1: Synthesis of 2-Methylbutyronitrile from 2-Methylbutanal.

    • To a solution of hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., aqueous ethanol), add 2-methylbutanal (1.0 eq).

    • Slowly add a base (e.g., sodium hydroxide) to neutralize the mixture and stir at room temperature until oxime formation is complete (monitored by TLC).

    • The resulting 2-methylbutanal oxime is then dehydrated using a reagent such as acetic anhydride or a commercial dehydrating agent to yield 2-methylbutyronitrile. Purification is typically achieved by distillation.

  • Step 2: Pinner Reaction to form Ethyl 2-methylbutanimidoate hydrochloride.

    • A solution of 2-methylbutyronitrile (1.0 eq) in anhydrous ethanol (excess) is cooled in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then sealed and allowed to stand at low temperature (e.g., 0-5 °C) for 24-48 hours.

    • The precipitated imidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • Step 3: Ammonolysis to 2-Methylbutanamidine hydrochloride.

    • The ethyl 2-methylbutanimidoate hydrochloride (1.0 eq) is added to a solution of ammonia in ethanol (excess).

    • The mixture is stirred at room temperature in a sealed vessel until the reaction is complete (monitored by the disappearance of the imidate).

    • The solvent and excess ammonia are removed under reduced pressure to yield crude 2-methylbutanamidine hydrochloride, which can be purified by recrystallization.

Pathway A: Pyrimidine Ring Construction and Subsequent Amination

This strategy involves the initial formation of a 2-(butan-2-yl)pyrimidine with a functional group at the C5 position that can be later converted to an amino group. A nitro group is an excellent choice for this role due to its strong electron-withdrawing nature which can facilitate the cyclization, and its reliable reduction to an amine.

Synthesis of 2-(sec-Butyl)-5-nitropyrimidine

The condensation of 2-methylbutanamidine with a suitable three-carbon synthon bearing a nitro group is the key step. A common and effective synthon is 2-nitro-1,1,3,3-tetramethoxypropane or, more conveniently, by reacting the amidine with a precursor that generates the required functionality in situ. A practical approach is the reaction with 3-(dimethylamino)-2-nitroacrolein.

Workflow for Pathway A:

G Start_A 2-Methylbutanamidine HCl Cyclization Cyclization (Base, e.g., NaOEt in EtOH) Start_A->Cyclization C3_Synthon_A 3-(Dimethylamino)-2-nitroacrolein C3_Synthon_A->Cyclization Intermediate_A 2-(sec-Butyl)-5-nitropyrimidine Cyclization->Intermediate_A Reduction Reduction (e.g., Fe/AcOH or H2, Pd/C) Intermediate_A->Reduction Final_Product 2-(Butan-2-yl)pyrimidin-5-amine Reduction->Final_Product

Caption: Workflow for the synthesis via a 5-nitropyrimidine intermediate.

Experimental Protocol: Synthesis of 2-(sec-Butyl)-5-nitropyrimidine

  • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add 2-methylbutanamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add a solution of 3-(dimethylamino)-2-nitroacrolein (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • The mixture is then heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 2-(sec-butyl)-5-nitropyrimidine.

Reduction of 2-(sec-Butyl)-5-nitropyrimidine to 2-(Butan-2-yl)pyrimidin-5-amine

The reduction of the nitro group to an amine is a standard transformation. Several methods are effective, with catalytic hydrogenation and metal-acid reductions being the most common.[1][2]

Experimental Protocol: Reduction of the Nitro Group

  • Method 1: Catalytic Hydrogenation

    • Dissolve 2-(sec-butyl)-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (5-10 mol% Pd).

    • The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed.

    • The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 2-(butan-2-yl)pyrimidin-5-amine.

  • Method 2: Metal-Acid Reduction

    • To a suspension of iron powder (or tin(II) chloride) (excess) in a solvent such as acetic acid or ethanol/water, add 2-(sec-butyl)-5-nitropyrimidine (1.0 eq).

    • The mixture is heated (e.g., to 60-80 °C) and stirred until the reduction is complete.

    • After cooling, the reaction mixture is filtered to remove the metal salts. The filtrate is then basified with a suitable base (e.g., sodium carbonate or aqueous ammonia) and extracted with an organic solvent.

    • The combined organic extracts are dried and concentrated to give the desired product.

Parameter Catalytic Hydrogenation Metal-Acid Reduction
Reagents H₂, Pd/CFe/AcOH, SnCl₂/HCl
Conditions Room temperature, H₂ atmosphereElevated temperature
Work-up Filtration of catalystFiltration, neutralization, extraction
Yields Generally high (>90%)Good to high (70-95%)
Advantages Clean reaction, easy work-upInexpensive reagents
Disadvantages Requires specialized equipment (hydrogenator)More complex work-up, potential for metal contamination

Pathway B: Direct Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

This more convergent approach aims to construct the 5-aminopyrimidine ring in a single step from 2-methylbutanamidine and a three-carbon synthon that already contains the amino group or a masked equivalent. A highly effective synthon for this purpose is 3-(dimethylamino)acrolein.[3]

Workflow for Pathway B:

G Start_B 2-Methylbutanamidine HCl Direct_Cyclization Direct Cyclization (Base, e.g., NaOEt in EtOH) Start_B->Direct_Cyclization C3_Synthon_B 3-(Dimethylamino)acrolein C3_Synthon_B->Direct_Cyclization Final_Product_B 2-(Butan-2-yl)pyrimidin-5-amine Direct_Cyclization->Final_Product_B

Caption: Workflow for the direct synthesis of the target molecule.

Experimental Protocol: Direct Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

  • In a round-bottom flask, prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.

  • Add 2-methylbutanamidine hydrochloride (1.0 eq) to the solution and stir for approximately 30 minutes at ambient temperature.

  • Add 3-(dimethylamino)acrolein (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. The resulting residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-(butan-2-yl)pyrimidin-5-amine.

Parameter Pathway A Pathway B
Number of Steps 3 (Amidine -> Nitro-pyrimidine -> Amino-pyrimidine)2 (Amidine -> Amino-pyrimidine)
Overall Yield Potentially lower due to more stepsPotentially higher
Precursors Requires a nitrated C3 synthonRequires 3-(dimethylamino)acrolein
Advantages Well-established transformationsMore convergent and potentially more efficient
Disadvantages Longer synthetic routeAvailability and stability of the C3 synthon

Conclusion

This guide has detailed two robust and scientifically-grounded synthetic pathways for the preparation of 2-(butan-2-yl)pyrimidin-5-amine. Pathway A offers a classic and reliable route via a 5-nitropyrimidine intermediate, leveraging well-documented reduction methods. Pathway B presents a more elegant and direct approach, potentially offering higher overall yields in fewer steps. The choice between these pathways will likely depend on the availability of specific precursors and the desired scale of the synthesis. Both routes are based on established pyrimidine synthesis methodologies and provide a solid foundation for researchers to produce this target molecule and its analogs for further investigation.

References

  • (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Han, Y., Deng, Y., Yuan, Y., & Zhang, Y. (2013). Faming Zhuanli Shenqing, CN 102887899 A 20130123.
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • 3-Dimethylaminoacrolein. Wikipedia. [Link]

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Unlocking the Therapeutic Potential of 2-(Butan-2-yl)pyrimidin-5-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1][2][3] Its ability to form crucial hydrogen bonds and act as a bioisostere for endogenous purines allows pyrimidine-containing molecules to interact with a wide range of biological targets, leading to diverse therapeutic applications in oncology, immunology, and infectious diseases.[2][4][5] This guide focuses on 2-(Butan-2-yl)pyrimidin-5-amine, a molecule of significant interest. We will provide a comprehensive exploration of its potential therapeutic targets, underpinned by a robust framework for experimental validation. Our approach is designed to empower researchers and drug development professionals to systematically investigate and unlock the full therapeutic potential of this promising compound.

I. The Kinase Superfamily: A Primary Avenue of Investigation

The most prominent and well-established role of pyrimidine derivatives in drug discovery is their function as kinase inhibitors.[1][6] The pyrimidine core is a bioisostere of the adenine ring in ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1][7][8] Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][9] Therefore, the initial and most critical line of inquiry for 2-(Butan-2-yl)pyrimidin-5-amine should be a comprehensive screen of the human kinome.

Rationale for Kinase Targeting

Many aminopyrimidine derivatives have demonstrated potent inhibitory activity against various protein kinases, including:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR, c-KIT, and FGFR3 are frequently targeted by pyrimidine-based inhibitors and are implicated in tumor angiogenesis and proliferation.[1][10]

  • Non-Receptor Tyrosine Kinases: BCR-ABL is a key target in chronic myeloid leukemia.[9]

  • Serine/Threonine Kinases: Akt, mTOR, CDKs, and Aurora kinases are central to cell cycle progression and survival pathways.[1][9] Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, is an emerging anticancer target for which aminopyrimidine inhibitors have been developed.[11]

  • Neurodegenerative Disease-Related Kinases: Kinases such as TBK1, IKKε, and ULK1 are implicated in neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[12]

Experimental Workflow for Kinase Target Identification and Validation

A tiered approach is recommended to efficiently identify and validate kinase targets.

Caption: A tiered workflow for kinase target identification and validation.

Detailed Protocols:

Tier 1: Broad Kinome Screening

  • Objective: To identify initial kinase hits from a large panel.

  • Method: Utilize a commercial kinome scanning service (e.g., DiscoverX's KINOMEscan™, Eurofins' KinaseProfiler™). These platforms typically employ binding assays (e.g., affinity chromatography) or enzymatic assays to assess the interaction of the test compound with a large panel of recombinant human kinases (typically >400).

  • Protocol:

    • Prepare a stock solution of 2-(Butan-2-yl)pyrimidin-5-amine in DMSO.

    • Submit the compound to the chosen vendor for screening at a single high concentration (e.g., 1 or 10 µM).

    • The vendor will perform the assays and provide a report detailing the percent inhibition for each kinase in the panel.

    • Analyze the data to identify kinases that are significantly inhibited (e.g., >90% inhibition).

Tier 2: Dose-Response & Selectivity Profiling

  • Objective: To determine the potency (IC50) of the compound against the initial hits and assess its selectivity.

  • Method: Perform in vitro kinase activity assays for the hits identified in Tier 1.

  • Protocol:

    • For each hit kinase, set up a series of reactions containing the recombinant kinase, its specific substrate, and ATP.

    • Add varying concentrations of 2-(Butan-2-yl)pyrimidin-5-amine to the reactions.

    • Incubate for a defined period.

    • Measure kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP incorporation), fluorescence-based assays (e.g., HTRF®, LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • Compare the IC50 values for the primary targets to those of other kinases to determine the selectivity profile.

Tier 3: Cellular Target Engagement & Pathway Analysis

  • Objective: To confirm that the compound interacts with the target kinase in a cellular context and modulates its downstream signaling.

  • Method: Western blotting to assess the phosphorylation status of downstream substrates.

  • Protocol:

    • Select cell lines that express the target kinase and have a constitutively active or inducible signaling pathway.

    • Treat the cells with varying concentrations of 2-(Butan-2-yl)pyrimidin-5-amine for a specified time.

    • Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated form of the target kinase's known downstream substrates.

    • A decrease in the phosphorylation of the substrate upon treatment with the compound indicates target engagement and pathway modulation.

Tier 4: In Vivo Target Validation

  • Objective: To demonstrate that the compound's therapeutic effect in an animal model is due to the inhibition of the target kinase.

  • Method: Xenograft or disease models.

  • Protocol:

    • For oncology targets, establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.

    • Treat the mice with 2-(Butan-2-yl)pyrimidin-5-amine.

    • Monitor tumor growth over time.

    • At the end of the study, excise the tumors and perform Western blot analysis to confirm the inhibition of the target kinase's downstream signaling in the tumor tissue.

Parameter Tier 1: Kinome Scan Tier 2: IC50 Determination Tier 3: Cellular Assay Tier 4: In Vivo Model
Purpose Hit IdentificationPotency & SelectivityTarget EngagementEfficacy & Target Validation
Methodology Binding/Enzymatic AssayIn Vitro Kinase AssayWestern BlotXenograft/Disease Model
Output % InhibitionIC50 ValuesPhospho-protein LevelsTumor Growth Inhibition

II. G Protein-Coupled Receptors (GPCRs): Exploring Allosteric Modulation

While kinase inhibition is a primary hypothesis, the pyrimidine scaffold is also known to interact with GPCRs.[13] Specifically, purine and pyrimidine receptors (P2Y and P2X) are potential targets.[14] Instead of directly competing with the endogenous ligand at the orthosteric site, small molecules like 2-(Butan-2-yl)pyrimidin-5-amine may act as allosteric modulators.[13][15] Allosteric modulators bind to a topographically distinct site on the receptor, altering the receptor's conformation and modulating the binding and/or efficacy of the endogenous agonist.[15][16]

Rationale for GPCR Targeting
  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, offering the potential for greater selectivity.[15]

  • Fine-Tuned Modulation: Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), allowing for a more nuanced modulation of receptor activity compared to simple agonism or antagonism.[16]

  • Therapeutic Areas: GPCRs are involved in a vast array of physiological processes, and their modulation is relevant to inflammatory, cardiovascular, and neurological disorders.[17]

Experimental Workflow for GPCR Target Identification and Validation

A functional, cell-based screening approach is ideal for identifying GPCR modulators.

Caption: A workflow for identifying and characterizing GPCR allosteric modulators.

Detailed Protocols:

Tier 1: Functional GPCR Screen

  • Objective: To identify GPCRs whose activity is modulated by the compound.

  • Method: Utilize a high-throughput screening platform that measures downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP).

  • Protocol:

    • Use a panel of cell lines, each stably expressing a different GPCR of interest (with a focus on purinergic receptors initially).

    • Load the cells with a calcium-sensitive fluorescent dye (for Gq-coupled receptors) or use a cAMP biosensor assay (for Gs/Gi-coupled receptors).

    • Add 2-(Butan-2-yl)pyrimidin-5-amine to the cells.

    • Stimulate the cells with a sub-maximal concentration of the cognate agonist.

    • Measure the change in fluorescence or luminescence. An enhanced signal suggests a PAM, while a diminished signal suggests a NAM.

Tier 2: Allosteric Modulator Assays

  • Objective: To confirm the allosteric mechanism of action.

  • Method: Perform agonist dose-response curves in the presence of a fixed concentration of the test compound.

  • Protocol:

    • For the hit GPCRs from Tier 1, perform a full agonist dose-response curve.

    • Repeat the agonist dose-response curve in the presence of a fixed concentration of 2-(Butan-2-yl)pyrimidin-5-amine.

    • A leftward shift in the agonist's EC50 indicates positive allosteric modulation, while a rightward shift indicates negative allosteric modulation. A change in the Emax (maximal response) can also be observed.

Tier 3: Radioligand Binding Assays

  • Objective: To determine if the compound affects the binding of an orthosteric ligand.

  • Method: Competitive binding assays using a radiolabeled orthosteric ligand.

  • Protocol:

    • Prepare cell membranes from cells expressing the target GPCR.

    • Incubate the membranes with a fixed concentration of a radiolabeled orthosteric antagonist and varying concentrations of 2-(Butan-2-yl)pyrimidin-5-amine.

    • If the compound is an allosteric modulator, it should not displace the radioligand.

    • To further confirm, perform a radioligand dissociation kinetics experiment. A NAM will typically increase the dissociation rate of the radioligand, while a PAM will decrease it.

III. Other Potential Enzyme Targets

Beyond kinases and GPCRs, the pyrimidine scaffold has been shown to inhibit a variety of other enzymes.

Rationale for Targeting Other Enzymes
  • Metabolic Enzymes: Dihydropyrimidine dehydrogenase is involved in the catabolism of pyrimidines and can be a target for modulating the efficacy of other drugs.[18] Enzymes like α-amylase and α-glucosidase are targets for type 2 diabetes.[19]

  • Redox Enzymes: Glutathione reductase is an important enzyme in maintaining cellular redox balance and has been investigated as a target for some pyrimidine derivatives.[20]

  • Dihydrofolate Reductase (DHFR): This is a classic target for antifolate drugs used in cancer and infectious diseases.[21]

Experimental Approach for Other Enzyme Targets

A targeted approach based on structural similarity to known inhibitors is most efficient.

  • In Silico Screening: Use the structure of 2-(Butan-2-yl)pyrimidin-5-amine to perform virtual screening against a library of enzyme crystal structures.

  • Biochemical Assays: For promising hits from the in silico screen, perform in vitro enzymatic assays to determine the IC50 of the compound against the purified enzyme. The specific assay will depend on the enzyme class.

  • Cell-Based Assays: If a potent inhibitor is identified, proceed to cell-based assays to confirm its activity in a biological context.

Conclusion and Future Directions

This guide provides a structured and experimentally robust framework for elucidating the therapeutic targets of 2-(Butan-2-yl)pyrimidin-5-amine. The strong precedent for pyrimidine derivatives as kinase inhibitors suggests this should be the primary focus of investigation. However, the potential for GPCR modulation and inhibition of other enzymes should not be overlooked, as these avenues could lead to novel therapeutic applications. A systematic and multi-pronged approach, as outlined in this document, will be crucial for a comprehensive understanding of this compound's mechanism of action and for ultimately realizing its full therapeutic potential.

References

  • I.R.I.S. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.
  • ACS Publications. (2021, August 01). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry.
  • PMC - NIH. Allosteric Modulation of Purine and Pyrimidine Receptors.
  • (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • (2023, February 28). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • ResearchGate. (2025, November 24). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • PMC. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.
  • Juniper Publishers. (2024, July 15). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase.
  • Journal for Research in Applied Sciences and Biotechnology. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • (2025, November 12). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review.
  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • PMC. Recent Advances in Pyrimidine-Based Drugs.
  • (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • PMC. (2020, September 08). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • World Journal of Advanced Research and Reviews. (2022, July 09). An overview on synthesis and biological activity of pyrimidines.
  • PubMed. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives.
  • MDPI. (2022, March 08). Allosteric Modulators of G Protein-Coupled Receptors.
  • RSC Publishing. (2021, February 03). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Journal of Medicinal Chemistry. (2002, August 20). Purine and Pyrimidine (P2) Receptors as Drug Targets.
  • PMC. Novel Allosteric Modulators of G Protein-coupled Receptors.
  • ResearchGate. (2025, August 07). (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • ResearchGate. Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • Juniper Publishers. (2017, April 03). Biological Activity of Pyrimidine Derivativies: A Review.
  • PMC. (2026, February 04). Pyrimidine-containing natural products: occurrences and biological activities.
  • PMC. Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design.
  • PharmaTutor. (2013, November 26). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.

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The Pyrimidin-5-Amine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1] Its presence in the essential building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a highly "privileged" structure in the design of therapeutic agents.[3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4]

Among the various classes of pyrimidine derivatives, those bearing a substituted amino group at the 5-position have garnered significant attention in recent years. The pyrimidin-5-amine core serves as a versatile template for the development of highly potent and selective inhibitors of a range of therapeutic targets, particularly protein kinases. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted pyrimidin-5-amine compounds, offering valuable insights for researchers and professionals engaged in the field of drug discovery and development.

Synthetic Strategies for Substituted Pyrimidin-5-Amines

The construction of the pyrimidin-5-amine scaffold and the introduction of various substituents are crucial for modulating the pharmacological properties of these compounds. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern.

A prevalent strategy for the synthesis of 2,4,5-trisubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of a di- or tri-chlorinated pyrimidine precursor.[3] This approach allows for the controlled introduction of different amine functionalities at the C2 and C4 positions, while the C5 position can be functionalized through various means, including halogenation followed by cross-coupling reactions.

Representative Synthetic Protocol: Synthesis of a 2,4-Disubstituted 5-Bromopyrimidine

This protocol outlines a general procedure for the synthesis of a 2,4-dianilino-5-bromopyrimidine, a common intermediate in the development of kinase inhibitors.

Step 1: First Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add one equivalent of the first desired aniline and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the intermediate 2-anilino-4,6-dichloropyrimidine can be isolated or used directly in the next step.

Step 2: Second Nucleophilic Aromatic Substitution (SNAr)

  • To the solution containing the 2-anilino-4,6-dichloropyrimidine intermediate, add the second desired aniline.

  • Add a catalytic amount of a proton source, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), to facilitate the reaction.

  • Heat the reaction mixture in a suitable solvent like butanol. Monitor the reaction for the formation of the 2,4-dianilino-6-chloropyrimidine.

  • After completion, cool the reaction mixture and isolate the product through precipitation or extraction.

Step 3: Bromination at the C5 Position

  • Dissolve the 2,4-dianilino-6-chloropyrimidine in a suitable solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), and an initiator, if necessary.

  • Stir the reaction at an appropriate temperature until bromination is complete.

  • Isolate and purify the final 2,4-dianilino-5-bromo-6-chloropyrimidine product by crystallization or column chromatography.

This 5-bromo intermediate can then be further functionalized using cross-coupling reactions like the Suzuki-Miyaura coupling to introduce a wide range of aryl or heteroaryl substituents at the C5 position.[3]

Structure-Activity Relationships (SAR) of Substituted Pyrimidin-5-Amines

The biological activity of pyrimidin-5-amine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring and the 5-amino group. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds against various therapeutic targets. A key area of focus has been the development of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Pyrimidin-5-Amines as CDK Inhibitors

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer.[5] Substituted pyrimidin-5-amines have emerged as potent CDK inhibitors.

The structure-activity relationship for 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives as CDK9 inhibitors reveals several key insights.[6] The substitution at the C5 position of the pyrimidine ring is critical for both potency and selectivity.[6] For instance, the introduction of a cyano group at C5 maintains high potency, while a hydroxyl group at the same position leads to a significant loss of activity.[6] Furthermore, small, electron-withdrawing groups like fluorine at the C5 position can enhance antiproliferative activity.[6]

Compound R (Aniline) R' (C5-pyrimidine) CDK9 Ki (nM) CDK1 Ki (nM) CDK2 Ki (nM) HCT-116 GI50 (nM)
Ia m-NO₂H12290
12a m-NO₂CN13640
12b m-NO₂OH>155>46025>10000
12e m-SO₂NH₂F374<10
12f m-SO₂NH₂Cl10191530

Table 1: Structure-Activity Relationship of 5-Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK Inhibitors. Data synthesized from findings reported in the literature.[6]

Pyrimidin-5-Amines as EGFR Inhibitors

EGFR is another important tyrosine kinase target in cancer therapy.[7] Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, have shown significant promise as EGFR inhibitors.[8] For 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, the presence of a halogen atom can lead to highly potent EGFR inhibition.[8]

Compound Substitution Pattern EGFR IC50 (nM)
46 2,4-disubstituted pyrrolo[2,3-d]pyrimidine with halogen3.76
47 2,4-disubstituted pyrrolo[2,3-d]pyrimidine5.98
48 2,4-disubstituted pyrrolo[2,3-d]pyrimidine3.63
49 2,4-disubstituted pyrrolo[2,3-d]pyrimidine383.7
50 2,4-disubstituted pyrrolo[2,3-d]pyrimidine63.29

Table 2: Inhibitory Activity of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines against EGFR. Data synthesized from findings reported in the literature.[8]

Pharmacology and Therapeutic Applications

The therapeutic potential of substituted pyrimidin-5-amines stems from their ability to selectively inhibit key signaling pathways involved in disease pathogenesis. As potent kinase inhibitors, they can modulate cellular processes such as proliferation, differentiation, and apoptosis.[7]

Kinase Inhibition and Downstream Signaling

Many pyrimidin-5-amine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[7] For example, in the case of EGFR, inhibition by a pyrimidine-based drug blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR EGFR Ligand->EGFR Binds and Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine-5-amine Inhibitor Pyrimidine-5-amine Inhibitor Pyrimidine-5-amine Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Effects Downstream Effects ERK->Downstream Effects Transcription Factors AKT AKT PI3K->AKT AKT->Downstream Effects Cell Survival, Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidin-5-amine compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized pyrimidin-5-amine derivatives as kinase inhibitors, a robust in vitro assay is essential. The following protocol describes a common luminescence-based kinase assay.[4]

Principle: This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP corresponds to higher kinase activity, while a higher amount of remaining ATP indicates inhibition.

Materials:

  • Purified kinase enzyme (e.g., CDK9/Cyclin T1)

  • Specific peptide substrate for the kinase

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (substituted pyrimidin-5-amines) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettor and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the reaction mixture to the wells containing the compounds.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives

Substituted pyrimidin-5-amine compounds represent a highly valuable and versatile scaffold in the ongoing quest for novel therapeutics. Their synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. The wealth of SAR data available for this class of compounds provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

The primary therapeutic applications of pyrimidin-5-amines have been in oncology, with numerous compounds targeting various protein kinases. However, the potential of this scaffold extends beyond cancer. The inherent ability of these compounds to interact with ATP-binding sites makes them attractive candidates for inhibiting other ATP-dependent enzymes implicated in a wide range of diseases.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Targets: Expanding the therapeutic applications of pyrimidin-5-amines by screening them against a broader range of biological targets.

  • Combating Drug Resistance: Designing novel derivatives that can overcome acquired resistance to existing therapies, particularly in the context of cancer.

  • Improving Drug-like Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their clinical utility.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to develop novel modes of action with potentially greater selectivity and durability of effect.

The continued exploration of the chemical space around the pyrimidin-5-amine core, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the discovery and development of innovative medicines to address unmet medical needs.

References

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

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A Senior Application Scientist's Guide to In Silico Screening of 2-(Butan-2-yl)pyrimidin-5-amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved therapeutics.[1][2][3][4][5][6][7] This guide presents a comprehensive, in-depth technical workflow for the in silico screening of virtual libraries based on the 2-(butan-2-yl)pyrimidin-5-amine core. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key decisions in library design, target selection, virtual screening, and hit validation. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutic agents. The protocols and insights provided herein are designed to be self-validating, grounded in established scientific principles, and adaptable to a variety of biological targets.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][7] Its importance is underscored by its role as a fundamental component of nucleobases in DNA and RNA.[1][6] In medicinal chemistry, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5][6] The scaffold's utility is enhanced by its ability to act as a bioisostere for phenyl groups, often improving pharmacokinetic properties, and its capacity to form critical hydrogen bonds with biological targets.[1][7]

The specific core of interest, 2-(butan-2-yl)pyrimidin-5-amine, offers a unique starting point. The sec-butyl group at the 2-position provides a non-planar, hydrophobic feature that can explore specific pockets within a protein binding site, while the amine at the 5-position serves as a crucial hydrogen bond donor and a key vector for library diversification.

This guide will navigate the multifaceted process of virtual high-throughput screening (vHTS), a computational strategy that allows for the rapid and cost-effective evaluation of large chemical libraries to identify promising drug candidates.[8][9][10] We will employ a structure-based drug design (SBDD) approach, which relies on the three-dimensional structure of the biological target to guide the discovery process.[11][12][13]

Phase I: Virtual Library Design and Preparation

The quality of the input library is a critical determinant of the success of any screening campaign. The objective is not to create the largest possible library, but the most strategic and chemically relevant one.

Rationale for Library Design

Starting with the 2-(butan-2-yl)pyrimidin-5-amine core, we will use a combinatorial enumeration approach. The primary point of diversification will be the 5-amine group, which can be readily modified through reactions like amide bond formation, reductive amination, or sulfonylation. This strategy allows for the exploration of chemical space around a fixed, well-defined core.

Causality: By keeping the pyrimidine core and the sec-butyl group constant, we are testing the hypothesis that this specific arrangement provides a foundational binding motif. The modifications at the 5-amine position are then designed to probe for additional interactions, enhance binding affinity, and modulate physicochemical properties.

Protocol: Combinatorial Library Enumeration

This protocol outlines a conceptual workflow for generating a virtual library from the core scaffold.

  • Define the Scaffold: Start with the 2-(butan-2-yl)pyrimidin-5-amine structure in a suitable format (e.g., SMILES: CCC(C)C1=NC=C(C=N1)N).

  • Select Reagent Sets: Curate virtual reagent libraries for derivatization. For this guide, we will focus on commercially available carboxylic acids to form amides. This choice is based on the high success rate and synthetic tractability of amide coupling reactions.

  • Enumerate Products: Use a computational chemistry toolkit (e.g., RDKit in Python) to perform a virtual reaction, combining the core scaffold with each carboxylic acid in the reagent set.

  • Filter and Refine:

    • Physicochemical Properties: Apply filters to remove compounds that are unlikely to become viable drugs. The most common is Lipinski's Rule of Five, but it's often beneficial to use more stringent, project-specific criteria (e.g., lower molecular weight, fewer rotatable bonds).

    • Reactive Moieties: Filter out molecules containing known toxicophores or chemically reactive groups that could interfere with assays.

  • Prepare 3D Structures:

    • Convert the 2D structures (SMILES) to 3D formats (e.g., SDF).

    • Generate a low-energy conformer for each molecule.

    • Assign appropriate protonation states at a physiological pH (e.g., 7.4) and calculate partial charges. This step is critical for accurate docking simulations.[14]

Phase II: Target Selection and Receptor Preparation

A screening campaign is only as good as its target. Pyrimidine derivatives are well-documented inhibitors of various protein kinases.[3] Their scaffold mimics the hinge-binding motif of ATP, making them ideal candidates for targeting the ATP-binding pocket. For this guide, we will select Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology, often inhibited by pyrimidine-based drugs like erlotinib.[1]

Protocol: Receptor Structure Preparation

This protocol ensures the protein target is properly prepared for docking, a critical step for achieving meaningful results.

  • Obtain the Crystal Structure: Download a high-resolution X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1M17, which shows EGFR kinase in complex with an inhibitor.

  • Initial Cleanup:

    • Load the structure into a molecular visualization program like UCSF Chimera or PyMOL.[15]

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. Keeping the original ligand for now is useful for validation.

    • Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required, but for this guide, we assume a complete structure.

  • Protonation and Optimization:

    • Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at physiological pH.[14]

    • Optimize the hydrogen-bonding network. This involves flipping the sidechains of residues like asparagine, glutamine, and histidine to achieve more favorable interactions.[14]

  • Define the Binding Site: The binding site is defined as the region of the protein where the library of compounds will be docked. For structure-based design, this is typically the cavity occupied by the co-crystallized ligand. Define a "grid box" or "docking sphere" that encompasses this entire volume with a buffer of a few angstroms.

Trustworthiness Check (Self-Validation): Before proceeding with the full library, a crucial validation step is to re-dock the original co-crystallized ligand back into the prepared receptor. The docking protocol is considered validated if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen docking parameters are appropriate for the system.

Phase III: The Virtual Screening Cascade

Virtual screening is best conceptualized as a funnel, progressively reducing a large library to a small, manageable number of high-potential hits.[8]

Workflow: From Library to Hits

The overall workflow is designed to balance computational speed with accuracy, using faster, less rigorous methods first, followed by more computationally expensive and accurate methods for smaller subsets of compounds.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Virtual Library (~10^5-10^6 compounds) B High-Throughput Virtual Screening (HTVS) (e.g., Rigid Docking) A->B Initial Filtering C Structure-Based Virtual Screening (SBVS) (e.g., Flexible Docking) B->C Top 10% of Hits D Post-Docking Analysis & Filtering (Pose Analysis, ADMET Prediction) C->D All Docked Poses E Prioritized Hit List (~50-100 compounds) (For Synthesis/Acquisition) D->E Final Selection

Caption: The In Silico Screening Funnel.

Protocol: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17] AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[15][18][19]

  • Prepare Input Files:

    • Receptor: Convert the prepared protein structure into the PDBQT format using AutoDock Tools.[15] This format includes atomic charges and atom types required by Vina.

    • Ligands: Convert the entire prepared 3D library into the PDBQT format.

  • Configure the Docking Run:

    • Create a configuration file that specifies the location of the receptor and ligand files.

    • Define the coordinates and dimensions of the search space (the grid box) determined in the receptor preparation phase.

    • Set the exhaustiveness parameter. This controls the thoroughness of the conformational search. A higher value increases accuracy but also computational time. For a large initial screen, a moderate value (e.g., 8-16) is a reasonable starting point.

  • Execute the Docking: Run the AutoDock Vina executable, referencing the configuration file. This can be scripted to loop through all ligands in the library.

  • Analyze the Output: Vina will generate an output file for each ligand containing one or more predicted binding poses, ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

Phase IV: Post-Screening Analysis and Hit Prioritization

A low docking score is a necessary but not sufficient condition for a good hit. The true value of a computational chemist lies in the intelligent filtering and analysis of docking results.

Rationale for Multi-Parameter Filtering

Relying solely on the docking score is a common pitfall. Scoring functions are approximations and can produce false positives. Therefore, we must triage the results based on a holistic assessment of multiple factors.

  • Binding Mode Analysis: Does the predicted pose make sense chemically? We look for key interactions that are known to be important for the target class. For kinases, a hydrogen bond between the pyrimidine core and the "hinge" region of the protein is considered a canonical and often essential interaction.

  • Ligand Efficiency (LE): This metric normalizes the binding energy by the size of the molecule (heavy atom count). It helps identify smaller compounds that are highly efficient binders, which are often better starting points for lead optimization.

  • Physicochemical Properties (ADMET): A potent compound is useless if it cannot be absorbed by the body or is toxic.[20] Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[21][22][23]

Protocol: Hit Triage and Selection
  • Rank by Docking Score: Sort the entire docked library by the Vina binding affinity score.

  • Visual Inspection: Visually inspect the binding poses of the top-ranking compounds (e.g., the top 5-10%).

    • Causality Check: Confirm the formation of the expected hinge interactions. The pyrimidine nitrogens should form hydrogen bonds with the backbone amide and carbonyl of the hinge residues (e.g., Met769 in EGFR). Discard compounds that, despite a good score, fail to achieve this canonical binding mode.

  • ADMET Profiling: Submit the SMILES strings of the top-ranking filtered hits to an online ADMET prediction tool like pkCSM or SwissADME.[21][22] These tools predict properties like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.

  • Final Selection: Select a final set of compounds for acquisition or synthesis based on a consensus of all criteria: strong docking score, a rational binding mode, good ligand efficiency, and a favorable predicted ADMET profile.

Data Presentation: Summarizing Top Hits

All quantitative data should be summarized in a clear, structured table to facilitate comparison and decision-making.

Compound IDVina Score (kcal/mol)Key H-Bond Interactions (Residue)Molecular Weight ( g/mol )Predicted LogS (Solubility)Lipinski Violations
LIG-001-10.2Met769, Lys721412.5-4.10
LIG-002-9.8Met769388.4-3.50
LIG-003-9.7Met769, Thr766430.6-4.80
LIG-004-9.5None Observed455.7-5.21
LIG-005-9.3Met769395.5-3.90

In this hypothetical table, LIG-004 would be deprioritized despite its good score due to the lack of the critical hinge interaction and a potential liability (Lipinski violation).

Conclusion and Future Directions

This guide has detailed a robust and scientifically grounded workflow for the in silico screening of a 2-(butan-2-yl)pyrimidin-5-amine library. By integrating rational library design, careful target preparation, a validated docking protocol, and intelligent, multi-parameter hit filtering, this process significantly increases the probability of identifying high-quality hit compounds.

The final list of prioritized hits generated from this workflow serves as a powerful starting point for a medicinal chemistry program. The next steps involve the synthesis or purchase of these compounds for in vitro biochemical and cellular assays to confirm their biological activity. The experimentally validated hits can then enter iterative cycles of lead optimization, where computational modeling and structure-based design will continue to play a crucial role in refining potency, selectivity, and pharmacokinetic properties.

References

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A Technical Guide to the Safe Handling of 2-(Butan-2-yl)pyrimidin-5-amine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as a technical guide for qualified research, scientific, and drug development professionals. The information herein is synthesized from available data on structurally related compounds and general chemical safety principles. No specific toxicological studies have been identified for 2-(Butan-2-yl)pyrimidin-5-amine itself. Therefore, a conservative approach based on the precautionary principle is mandated. All handling should be performed by trained personnel in a controlled laboratory environment.

Section 1: Executive Summary and Hazard Profile by Analogy

2-(Butan-2-yl)pyrimidin-5-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. As a novel or non-commercial compound, it lacks a comprehensive, publicly available toxicological and safety profile[1]. In the absence of direct data, this guide establishes a provisional safety framework by extrapolating from the known hazards of its constituent chemical motifs: the pyrimidin-5-amine core and the butan-2-yl group.

Based on the analysis of analogous structures, 2-(Butan-2-yl)pyrimidin-5-amine should be treated as a hazardous substance with the potential for the following:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3]

  • Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye irritation or damage.[4][5][6] The related compound (2S)-(+)-Butan-2-amine is known to cause severe skin burns and eye damage[7].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][5][6]

  • Potential for Genotoxicity: Some complex pyrimidine derivatives are known to undergo metabolic activation to form reactive intermediates that can be genotoxic[8]. While this is not confirmed for the target compound, it represents a potential long-term health hazard that warrants stringent exposure controls.

This guide provides a detailed risk assessment and outlines the necessary engineering controls, personal protective equipment (PPE), handling protocols, and emergency procedures required to work with this compound safely.

Section 2: Toxicological Assessment via Structural Analogy

The primary challenge in assessing the risk of 2-(Butan-2-yl)pyrimidin-5-amine is the absence of empirical data. The logical approach, therefore, is to deconstruct the molecule into its fundamental components and review the known toxicology of related substances.

The Pyrimidinamine Core

The aminopyrimidine scaffold is common in biologically active molecules. Data from various substituted aminopyrimidines consistently indicate a profile of irritation and acute toxicity.

  • 2-Pyrimidinamine: Classified as causing serious eye irritation and skin irritation (Category 2)[4].

  • 2-Amino-5-bromopyrimidine: Also classified as causing serious eye irritation (Category 2), skin irritation (Category 2), and respiratory irritation (Category 3)[6].

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A more complex analog, it is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation[3].

This pattern suggests that the pyrimidinamine core itself is responsible for irritant properties and contributes to acute toxicity upon exposure.

The Butan-2-yl Group and Related Amines

The butan-2-yl substituent is an alkyl group, but its attachment to a primary amine in the form of butan-2-amine provides a critical toxicological reference point.

  • (2S)-(+)-Butan-2-amine: The Safety Data Sheet (SDS) for this compound is severe, listing it as highly flammable, harmful if swallowed or inhaled, and, most critically, causing severe skin burns and eye damage (Category 1)[7].

While the pyrimidine ring will modulate the basicity and reactivity of the amine in the target molecule, the inherent corrosive potential of small alkylamines is a significant concern that must be addressed in all handling procedures.

Potential for Systemic and Long-Term Toxicity

Beyond immediate hazards, the metabolism of pyrimidine derivatives can lead to toxicologically significant events.

  • Covalent Protein Binding: Pyrimidines can participate in nucleophilic aromatic substitution (SNAr) reactions, a mechanism that can lead to covalent binding with proteins and trigger toxicological endpoints[9].

  • Metabolic Bioactivation: A study on a pyrrolidine-substituted indenopyrimidine demonstrated that metabolic processes could generate reactive iminium ions, which were found to be genotoxic[8]. This underscores the importance of minimizing exposure to prevent potential long-term effects like mutagenicity.

Summary of Predicted Hazards

The following table summarizes the predicted hazards for 2-(Butan-2-yl)pyrimidin-5-amine based on the available data for its analogs.

Hazard ClassPredicted Classification & RationaleSource Analogs
Acute Toxicity (Oral) Category 4: Harmful if swallowed. 2-Amino-5-bromopyrimidine[6], Butan-2-amine[7]
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin. Butan-2-amine[7], 2-Amino-5-picoline[2]
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled. Butan-2-amine[7]
Skin Corrosion/Irritation Category 2: Causes skin irritation. Potentially Category 1.2-Pyrimidinamine[4], Butan-2-amine (Cat. 1)[7]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage. Butan-2-amine (Cat. 1)[7], 2-Pyrimidinamine[4]
STOT (Single Exposure) Category 3: May cause respiratory irritation. 2-Amino-5-bromopyrimidine[6]
Germ Cell Mutagenicity Suspected. Based on bioactivation potential.Arylindenopyrimidine series[8]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

The Hierarchy of Controls

The most effective risk management strategies prioritize engineering solutions over reliance on PPE. The following diagram illustrates the required approach.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for 2-(Butan-2-yl)pyrimidin-5-amine cluster_details Implementation Details Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous analog if possible) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative Eng_Details • Certified Chemical Fume Hood • Ventilated Enclosure for Weighing • Closed Systems for Reactions Engineering->Eng_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Mandatory Safety Training Administrative->Admin_Details PPE_Details • Chemical Splash Goggles & Face Shield • Nitrile or Neoprene Gloves (Double-gloved) • Chemical-Resistant Lab Coat PPE->PPE_Details

Caption: Hierarchy of controls for mitigating exposure risk.

Standard Operating Procedure (SOP) for Handling

This protocol must be followed for all operations involving 2-(Butan-2-yl)pyrimidin-5-amine powder or its solutions.

1. Preparation and Pre-Work Checklist:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
  • Designate Area: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable liners.
  • Assemble PPE: Don all required PPE before entering the designated area. This includes an inner and outer pair of nitrile gloves, a chemical-resistant lab coat, and chemical splash goggles. A face shield is required when handling larger quantities (>1 g) or when there is a splash risk.
  • Locate Emergency Equipment: Verify the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

2. Weighing and Aliquoting (Solid Compound):

  • Perform in Containment: All weighing of the solid must be done within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particulates.
  • Use Appropriate Tools: Use dedicated spatulas and weighing papers.
  • Minimize Dust Generation: Handle the compound gently. Do not pour the powder from a height.
  • Immediate Sealing: Tightly seal the primary container immediately after removing the required amount.

3. Solution Preparation and Transfer:

  • Add Solid to Solvent: Always add the solid compound to the solvent slowly to control dissolution and prevent splashing.
  • Use Closed/Contained Systems: For transfers between vessels, use cannulas or sealed syringes where feasible.
  • Grounding: When transferring flammable solvents, ensure containers are properly grounded to prevent static discharge[7].

4. Post-Handling and Decontamination:

  • Decontaminate Surfaces: Wipe down all surfaces within the designated area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of liners as hazardous waste.
  • Decontaminate Equipment: Thoroughly clean all non-disposable equipment (spatulas, glassware) according to laboratory procedures.
  • Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to prevent self-contamination. Wash hands thoroughly with soap and water immediately after.

Section 4: Emergency and Disposal Procedures

Exposure Response Workflow

Immediate and correct action is critical in the event of an exposure.

Emergency_Workflow cluster_routes Route of Exposure cluster_actions Immediate First Aid Actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Get immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove all contaminated clothing. 2. Flush skin with plenty of water for at least 15 minutes. 3. Get immediate medical attention. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if present and easy to do. 3. Get immediate medical attention. Eye->Action_Eye Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Get immediate medical attention. Ingestion->Action_Ingest Report Report to Supervisor & Seek Professional Medical Evaluation (Provide SDS of analogous compounds) Action_Inhale->Report Action_Skin->Report Action_Eye->Report Action_Ingest->Report

Caption: Workflow for first aid response to chemical exposure.

Accidental Release and Spill Control
  • Small Spills (Solid): Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled, sealed container for hazardous waste. Avoid raising dust.

  • Small Spills (Liquid): Absorb with inert material. Place in a sealed container for disposal.

  • Large Spills: Evacuate the area immediately. Prevent entry. Contact the institution's environmental health and safety (EHS) department.

Waste Disposal
  • All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be collected in a labeled, sealed container.

  • Dispose of all waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in standard trash or down the drain.

References

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  • PubChemLite. (n.d.). 2-(butan-2-yl)pyrimidin-5-amine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). GHS Data for 2-Aminopyrimidine-5-sulfonamide. Available at: [Link]

Sources

Commercial Availability and Sourcing Guide: 2-(Butan-2-yl)pyrimidin-5-amine

[1]

Executive Summary & Market Status

Compound Identity:

  • IUPAC Name: 2-(Butan-2-yl)pyrimidin-5-amine[1]

  • Synonyms: 2-sec-butylpyrimidin-5-amine; 5-Amino-2-sec-butylpyrimidine[1]

  • CAS Number: Not widely listed as a stock item (Generic/analogous CAS: 1341526-42-8 refers to the acid precursor).[1]

  • Molecular Formula: C₈H₁₃N₃[1]

  • Molecular Weight: 151.21 g/mol [1]

Commercial Status: Tier 3 (Make-to-Order / Rare) This compound is rarely available as an "off-the-shelf" stock item (Tier 1).[1] It is primarily found in the catalogs of boutique building block synthesis firms (e.g., Enamine, ChemSpace, WuXi AppTec) as a "virtual" inventory item, meaning synthesis is initiated upon order.[1]

Strategic Recommendation: Do not rely on direct procurement for time-sensitive projects. The lead time for "Make-to-Order" is typically 4–8 weeks.[1] Instead, utilize Strategic Precursor Sourcing (see Section 3) to synthesize the compound in-house using commercially available precursors like 2-(butan-2-yl)pyrimidine-5-carboxylic acid or 2-chloropyrimidin-5-amine .[1]

Commercial Landscape & Suppliers

While direct stock is limited, the following aggregators and CROs are the primary sources for this specific pyrimidine derivative.

Supplier CategoryPrimary VendorsAvailability StatusEstimated Lead TimePurity Grade
Aggregators eMolecules, MolPort, ChemSpaceVirtual / Inquire4–8 Weeks>95% (HPLC)
Synthesis CROs Enamine, WuXi AppTec, PharmablockMake-to-Order3–6 Weeks>97% (NMR)
Custom Houses Synthonix, AstaTechCustom Synthesis6–10 WeeksCustom
The Chirality Warning (Expert Insight)

Critical Note: The sec-butyl group contains a chiral center.

  • Default Commercial Status: Unless explicitly labeled as (R) or (S), commercial supplies of 2-(butan-2-yl) derivatives are Racemic .[1]

  • Impact: If your drug discovery program requires a specific enantiomer, "off-the-shelf" sourcing is impossible.[1] You must synthesize it using chiral starting materials (e.g., (S)-(+)-2-Methylbutyric acid) or perform chiral SFC separation on the racemic amine.[1]

Strategic Sourcing & Synthesis Decision Tree

To accelerate development, we recommend bypassing the direct purchase of the amine in favor of more available precursors.

Visualization: Sourcing Logic Flow

SourcingStrategyStartNeed 2-(Butan-2-yl)pyrimidin-5-amineCheckStockCheck Aggregators(eMolecules/MolPort)Start->CheckStockIsAvailableIn Stock?CheckStock->IsAvailableBuyDirectPurchase Direct(Lead Time: <1 Week)IsAvailable->BuyDirectYesEvaluatePrecursorsEvaluate PrecursorsIsAvailable->EvaluatePrecursorsNo (Virtual Only)RouteARoute A: Carboxylic Acid(CAS 1341526-42-8)EvaluatePrecursors->RouteAHigh AvailabilityRouteBRoute B: Chloro-Amine(CAS 56621-90-0)EvaluatePrecursors->RouteBHigh AvailabilityActionACurtius Rearrangement(Protocol 4.1)RouteA->ActionAActionBNegishi Coupling(Protocol 4.2)RouteB->ActionBFinalProductTarget Amine(>98% Purity)ActionA->FinalProductActionB->FinalProduct

Caption: Decision matrix for sourcing vs. synthesizing based on precursor availability.

Technical Protocols (Self-Validating Systems)

Protocol A: The "Golden Route" (Curtius Rearrangement)

Rationale: The acid precursor 2-(butan-2-yl)pyrimidine-5-carboxylic acid (CAS 1341526-42-8) is frequently available from Enamine/Sigma.[1] The Curtius rearrangement is robust, scalable, and avoids transition metal catalysts that require expensive scavenging.

Reagents:

  • Precursor: 2-(Butan-2-yl)pyrimidine-5-carboxylic acid (1.0 equiv)[1]

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv)[1]

  • Triethylamine (TEA) (2.5 equiv)[1]

  • tert-Butanol (t-BuOH) (Solvent/Trap)[1]

  • HCl (4M in Dioxane)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous t-BuOH under N₂ atmosphere. Add TEA followed by DPPA dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The acyl azide forms, undergoes thermal rearrangement to the isocyanate, and is trapped by t-BuOH to form the Boc-protected amine (carbamate).[1]

    • QC Check: Monitor by LC-MS for the disappearance of acid (M-H) and appearance of Boc-intermediate (M+H = 252).[1]

  • Deprotection: Cool to room temperature and concentrate in vacuo. Redissolve the crude residue in DCM. Add 4M HCl in Dioxane (5 equiv). Stir for 2 hours.

  • Isolation: Concentrate to dryness. Basify with sat. NaHCO₃ and extract with EtOAc (3x).[6] Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 75–85% over two steps.

Protocol B: The "Building Block" Route (Negishi Coupling)

Rationale: If the acid is unavailable, use 2-chloropyrimidin-5-amine (CAS 56621-90-0) .[1] This requires handling organozinc reagents but builds the carbon-carbon bond directly.[1]

Reagents:

  • Substrate: 2-Chloropyrimidin-5-amine (1.0 equiv)[1]

  • Reagent: sec-Butylzinc bromide (0.5M in THF) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Solvent: Anhydrous THF/Dioxane (1:1)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a microwave vial or Schlenk flask. Purge with Argon.

  • Loading: Add 2-chloropyrimidin-5-amine and Pd catalyst. Seal and purge. Add anhydrous solvents.[6]

  • Coupling: Add sec-butylzinc bromide dropwise via syringe.

    • Safety: Organozincs are pyrophoric. Use strict air-free technique.

  • Reaction: Heat to 60°C for 12 hours (or 100°C for 1 hour in microwave).

  • Quench: Cool to 0°C. Quench carefully with sat. NH₄Cl.[5]

  • Purification: The product is an amine and may streak on silica. Use DCM:MeOH:NH₄OH (90:9:1) as eluent.[1]

Quality Control & Characterization

To validate the identity of the synthesized material, ensure the following spectral signatures are met.

1H NMR (400 MHz, DMSO-d6) Diagnostic Signals:

  • Pyrimidine Protons: Two singlets (or tight doublet) around δ 8.0 – 8.2 ppm . (The 2-substitution makes the 4,6-protons equivalent or nearly so).[1]

  • Amine Handle: Broad singlet at δ 5.0 – 5.5 ppm (2H, -NH₂).[1]

  • Chiral Center (Methine): Multiplet at δ 2.6 – 2.8 ppm (1H, -CH-).[1]

  • Methyl Groups:

    • Triplet at δ 0.8 ppm (3H, terminal ethyl -CH₃).[1]

    • Doublet at δ 1.2 ppm (3H, branched -CH₃).[1]

HPLC Purity:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: H₂O (0.1% Formic Acid) / MeCN.

  • Retention: The sec-butyl group adds significant lipophilicity compared to unsubstituted pyrimidines; expect retention time shift relative to 2-methylpyrimidin-5-amine.[1]

References

  • Enamine Store. 2-(butan-2-yl)pyrimidine-5-carboxylic acid (Catalog Item). Retrieved from [1]

  • Sigma-Aldrich. 2-Chloropyrimidin-5-amine Product Page. Retrieved from [1]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.[1] [1]

  • Knochel, P., et al. (2011). Functionalized Organozinc Reagents. Chemical Reviews, 111(3), 1346–1416.[1] (Protocol for Negishi Coupling). [1]

  • PubChem. Compound Summary for 2-sec-butylpyrimidine derivatives. Retrieved from [1]

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development.[1][2] As a key component of nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents, its derivatives are explored for a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The precise characterization and structural elucidation of novel pyrimidine derivatives are therefore critical steps in the journey from synthesis to clinical application. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals, detailing a synergistic approach to unraveling the complexities of these vital molecules. We will move beyond a mere listing of techniques to explain the strategic reasoning behind their application, ensuring a robust and self-validating elucidation process.

The Integrated Elucidation Workflow: A Strategic Overview

The determination of a novel pyrimidine derivative's structure is not a linear process but an iterative and integrated one. Each analytical technique provides a piece of the puzzle, and the true power lies in correlating the data from all methods to build a cohesive and unambiguous structural model. Our approach is grounded in a logical progression from initial, broad characterization to definitive, high-resolution analysis.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_definitive Definitive Structure A Synthesis & Purification B UV-Vis Spectroscopy (Chromophore ID) A->B Initial electronic data C FTIR Spectroscopy (Functional Group ID) A->C Initial functional group data G 1H NMR (Proton Framework) A->G Provides proton data D Low-Res MS (Nominal Mass) B->D Informs MS approach C->D Informs MS approach E HRMS (Elemental Formula) D->E Refines mass F MS/MS (Fragmentation & Connectivity) E->F Guides fragmentation analysis K Proposed Structure E->K Hypothesis Generation F->K Hypothesis Generation H 13C NMR & DEPT (Carbon Skeleton) G->H Correlates with carbon data G->K Hypothesis Generation & Refinement I 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity) H->I Provides detailed correlations H->K Hypothesis Generation & Refinement I->K Hypothesis Generation & Refinement L Final Validated Structure I->L Confirmation (if no crystal) J X-ray Crystallography (3D Structure & Absolute Configuration) J->L Definitive Confirmation K->L Validation

Caption: Integrated workflow for pyrimidine derivative structure elucidation.

Foundational Analysis: The First Look

Before deploying high-resolution techniques, foundational analyses provide crucial preliminary data that guide subsequent experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and sensitive method for probing the electronic transitions within the molecule, particularly the conjugated systems inherent to the pyrimidine ring.[4][5]

  • Causality: The position of the maximum absorbance (λmax) is highly sensitive to the nature and position of substituents on the pyrimidine ring.[4] Electron-donating groups (e.g., -NH2, -OH) or electron-withdrawing groups (e.g., -NO2, -Cl) will shift the λmax, providing the first clues about the electronic environment of the chromophore. This technique is excellent for confirming the presence of the pyrimidine core and getting an initial feel for its substitution pattern.[4]

  • Protocol: UV-Vis Sample Preparation

    • Solvent Selection: Choose a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) in which the compound is fully soluble.[1]

    • Stock Solution: Accurately weigh and dissolve the sample to create a stock solution of known concentration (e.g., 1 mg/mL).[4]

    • Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of 0.1-1.0 AU.[1]

    • Analysis: Scan the solution across the UV-Vis range (typically 200-400 nm) against a solvent blank to determine the λmax.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in the molecule by detecting the vibrational frequencies of its chemical bonds.[2][6]

  • Causality: The pyrimidine ring itself has characteristic C=C and C=N stretching vibrations.[2] More importantly, FTIR provides definitive evidence for the presence or absence of key functional groups attached to the ring, such as the N-H stretch of an amino group, the C=O stretch of a carbonyl, or the C-H stretches of alkyl substituents.[2][7] This information is critical for constraining the possible structures derived from mass spectrometry and NMR data.

  • Key Vibrational Frequencies for Pyrimidine Derivatives: [2]

    • ~3400-3300 cm⁻¹: N-H stretching (amino groups)

    • ~3100-2800 cm⁻¹: C-H stretching (aromatic and aliphatic)

    • ~1750-1650 cm⁻¹: C=O stretching (carbonyl groups)

    • ~1620-1570 cm⁻¹: C=N stretching (in-ring)

    • ~1600-1450 cm⁻¹: C=C stretching (in-ring)

    • ~1350-1200 cm⁻¹: C-N stretching

Unveiling the Molecular Formula and Connectivity: Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a novel compound.[1] Modern MS techniques also offer profound insights into the molecule's connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)
  • Causality: While low-resolution MS provides the nominal mass, HRMS (e.g., TOF, Orbitrap) provides a highly accurate mass measurement (typically to four decimal places).[1] This precision is paramount as it allows for the unambiguous determination of the compound's elemental formula, drastically narrowing down the number of possible structures.

Tandem Mass Spectrometry (MS/MS)
  • Causality: In MS/MS, the molecular ion (parent ion) is isolated and fragmented through collision-induced dissociation, and the resulting fragment ions (daughter ions) are analyzed.[1][8] The fragmentation pattern is not random; it is governed by the underlying chemical structure.[3][9] Weaker bonds tend to break first, and stable fragments are preferentially formed.[8] By analyzing the mass losses and the resulting fragment ions, one can piece together the connectivity of the molecule, identifying substituents and how they are attached to the pyrimidine core.[3][10] For pyrimidines, characteristic fragmentation can involve the loss of side chains or the decomposition of the heterocyclic ring itself.[3][9]

  • Protocol: MS Sample Preparation (ESI)

    • Sample Dissolution: Dissolve the sample in a suitable volatile solvent like methanol or acetonitrile at a low concentration (e.g., 1 µg/mL).[1]

    • Ionization Enhancement: Acidify the solution slightly with formic acid (for positive ion mode) or basify with ammonia (for negative ion mode) to promote efficient ionization.[1]

    • Infusion: Introduce the sample directly into the electrospray ionization (ESI) source for analysis. ESI is a soft ionization technique that is ideal for keeping the molecular ion intact for subsequent MS/MS analysis.[1]

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[1] A combination of 1D and 2D NMR experiments provides a complete picture of the proton and carbon frameworks and their interconnections.

NMR_Techniques NMR_1D 1D NMR ¹H NMR (Proton environment, count, coupling) ¹³C NMR & DEPT (Carbon count & type) NMR_2D 2D NMR COSY (¹H-¹H Connectivity) HSQC (Direct ¹H-¹³C Connectivity) HMBC (Long-range ¹H-¹³C Connectivity) NMR_1D:f1->NMR_2D:f1 Identifies coupled protons NMR_1D:f1->NMR_2D:f2 Connects protons to their carbons NMR_1D:f2->NMR_2D:f2 Confirms carbon assignments NMR_1D:f1->NMR_2D:f3 Connects protons to distant carbons NMR_1D:f2->NMR_2D:f3 Connects carbons via protons

Sources

Exploring the patent landscape for 2-substituted pyrimidin-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Substituted Pyrimidin-5-Amine Scaffold: A Technical Guide to Patent Landscape and Synthetic Methodology

Executive Summary The 2-substituted pyrimidin-5-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical "node" in the synthesis of kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and fused heterocyclic drugs (e.g., purines, triazolopyrimidines). Unlike the ubiquitous 2,4-diaminopyrimidine class (e.g., trimethoprim, methotrexate), the 5-amino variants offer unique vector geometry. The C5-amine provides an exit vector perpendicular to the N1-C2-N3 hinge-binding axis, allowing access to the solvent-exposed regions or the "back pocket" of ATP-binding sites without disrupting the primary hydrogen-bonding motif. This guide analyzes the patent landscape, structural utility, and validated synthetic protocols for this privileged scaffold.

Part 1: Structural Logic & Pharmacophore Utility

The utility of the 2-substituted pyrimidin-5-amine lies in its ability to decouple "binding affinity" from "physicochemical modulation."

  • The C2 "Anchor" (Hinge Binding): Substituents at the C2 position (e.g., aminopyridines, alkoxyphenols) typically engage the hinge region of kinases (e.g., JAK, CDK, BTK) via a bidentate H-bond interaction involving N1 and the C2-substituent's proton.

  • The C5 "Vector" (Solubility/Selectivity): The amine at C5 serves as a nucleophilic handle for attaching solubilizing tails (e.g., piperazines), warheads (e.g., acrylamides for covalent inhibition), or E3 ligase ligands (for PROTACs).

  • Electronic Modulation: The pyrimidine ring is electron-deficient.[1] An amine at C5 acts as an electron-donating group (EDG) via resonance, modulating the pKa of the ring nitrogens (N1/N3), which directly impacts hinge-binding strength and metabolic stability against oxidation.

DOT Diagram 1: Scaffold Anatomy & SAR Logic

SAR_Logic Core Pyrimidine Core (Electron Deficient) C2 C2 Position (Hinge Binding Anchor) Core->C2 Substituted with -NH-Ar, -OR, -SR C5 C5 Position (Amine Handle / Exit Vector) Core->C5 Substituted with -NH2, -NH-CO-R N1N3 Ring Nitrogens (H-Bond Acceptors) Core->N1N3 Modulated by C5 Donation Kinase Hinge Kinase Hinge C2->Kinase Hinge Interaction Solvent Front Solvent Front C5->Solvent Front Solubilizing Groups Back Pocket Back Pocket C5->Back Pocket Selectivity Determinants

Caption: Structural Activity Relationship (SAR) map of the 2-substituted pyrimidin-5-amine scaffold, highlighting the orthogonal roles of the C2 and C5 positions.

Part 2: Patent Landscape Analysis

The IP landscape for this scaffold is dominated by major pharmaceutical entities focusing on oncology and immunology. The "freedom to operate" often hinges on the specific nature of the C2 substituent and the method of constructing the C5-amine linkage.

Key Patent Clusters
Patent / ApplicationAssigneePrimary Target / IndicationKey Chemical Claim
US 8,946,235 AstraZenecaEGFR / JAK 2-(2,4,5-substituted-anilino)pyrimidin-5-amines. Focus on C2-aniline derivatives for kinase selectivity.
WO 2024/102849 NiKang TherapeuticsCDK2 Degrader Bifunctional compounds where the 2,5-substituted pyrimidine acts as the CDK2-binding warhead in a PROTAC system.
US 6,838,464 AstraZenecaCDK / FAK 2,4-Di(hetero)arylamino-5-substituted pyrimidines. Establishes the 5-position as a critical modification site for CDK selectivity.
CN 102952083 B Multiple (Generic)Synthesis Process patent for large-scale synthesis of 2-aminopyrimidine intermediates via guanidine cyclization.
WO 2012/170976 Pharmacyclics (AbbVie)BTK Irreversible inhibitors utilizing the 5-position to position acrylamide warheads near Cys481.
Strategic Insight: The "Intermediate" Trap

Many patents (e.g., related to Ticagrelor ) protect the synthesis of 2-substituted-5-aminopyrimidines (specifically 4,6-dichloro-2-propylthio-5-aminopyrimidine) as key intermediates. This suggests that while the final drug structure is patentable, efficient routes to the core scaffold are also heavily protected, creating a "tollgate" for generic entry.

Part 3: Synthetic Methodologies

For the medicinal chemist, accessing this scaffold requires choosing between "De Novo" ring construction (high diversity at C2) and "Functionalization" of existing pyrimidines (high speed).

Protocol A: The "Nitro-Reduction" Route (Standard)

Best for: Rapid analoging of the C2 position.

  • Starting Material: 2-Chloro-5-nitropyrimidine (Commercially available).

  • S_NAr Displacement (C2): React 2-chloro-5-nitropyrimidine with a nucleophile (e.g., aniline, phenol, thiol) in the presence of a base (DIPEA/K2CO3) in DMF or IPA at 0°C to RT.

    • Mechanism:[2][3][4] The 5-nitro group strongly activates the C2-chloride for displacement.

  • Reduction (C5): Reduce the nitro group to the amine using Fe/NH4Cl, SnCl2, or catalytic hydrogenation (H2, Pd/C).

    • Note: Avoid Zn/HCl if the C2 substituent is acid-sensitive.

Protocol B: The "De Novo" Vinamidinium Cyclization

Best for: Creating C2-alkyl or C2-aryl derivatives that are hard to install via S_NAr.

  • Reagents: Guanidine HCl (or substituted amidine) + Vinamidinium salt (e.g., 2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane).

  • Cyclization: Reflux in EtOH/NaOMe. The amidine carbons form N1-C2-N3; the vinamidinium forms C4-C5-C6.

  • Functionalization: If a 5-bromo precursor is used, a Buchwald-Hartwig coupling is required to install the 5-amine.

Protocol C: The "Ticagrelor Intermediate" Route (Industrial Scale)

Best for: 4,6-functionalized cores.

  • Nitration: 4,6-Dihydroxypyrimidine → Nitration at C5.

  • Chlorination: POCl3 chlorination → 4,6-dichloro-5-nitropyrimidine.

  • Displacement: Selective displacement at C2/C4 followed by nitro reduction.

DOT Diagram 2: Synthetic Decision Tree

Synthesis_Tree Start Target: 2-Substituted Pyrimidin-5-Amine Q1 Is the C2 substituent a heteroatom (N, O, S)? Start->Q1 RouteA Route A: Nitro-Displacement Start: 2-Cl-5-NO2-Pyrimidine Q1->RouteA Yes (Anilines, Phenols) RouteB Route B: De Novo Cyclization Start: Amidine + Vinamidinium Q1->RouteB No (Alkyl, Aryl) RouteC Route C: Buchwald Coupling Start: 2-Cl-5-Br-Pyrimidine Q1->RouteC Complex/Sensitive StepA1 1. SNAr at C2 (Base, 0°C) 2. Reduction (-NO2 -> -NH2) RouteA->StepA1 StepB1 1. Cyclization (NaOMe, Reflux) 2. Nitration/Bromination at C5 RouteB->StepB1 StepC1 1. Pd-Catalyzed Amination at C5 (Requires orthogonal C2 halide) RouteC->StepC1

Caption: Synthetic decision matrix for selecting the optimal route based on the C2-substituent chemistry.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of N-(2-((4-morpholinophenyl)amino)pyrimidin-5-yl)acrylamide A representative workflow for a covalent kinase inhibitor precursor.

  • Step 1: S_NAr Displacement

    • Charge: 2-Chloro-5-nitropyrimidine (1.0 eq), 4-Morpholinoaniline (1.0 eq), DIPEA (2.5 eq) in 2-Propanol (10V).

    • Process: Heat to 80°C for 4 hours. Monitor by LCMS (Disappearance of sm @ RT 2.1 min).

    • Validation: Product precipitates upon cooling.[5] Filter, wash with cold IPA. Yield >85%.

  • Step 2: Nitro Reduction

    • Charge: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), NH4Cl (5.0 eq) in EtOH/H2O (4:1).

    • Process: Reflux (80°C) for 2 hours.

    • Validation: Color change from yellow to brown/black (slurry). LCMS shows M-30+2 (Amine). Filter through Celite while hot to remove Iron.

  • Step 3: Acrylamide Coupling

    • Charge: 5-Amino-intermediate (1.0 eq) in DCM/THF (1:1) at -10°C. Add Acryloyl chloride (1.05 eq) dropwise.

    • Process: Stir 30 min. Quench with NaHCO3.

    • Validation: 1H NMR diagnostic signals: Acrylamide alkene protons at δ 6.2-6.4 (dd).

References

  • AstraZeneca AB. (2015).[6] 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S. Patent No.[6] 8,946,235. Link

  • NiKang Therapeutics Inc. (2024). Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2. WO Patent No. 2024/102849.[7] Link

  • AstraZeneca UK Ltd. (2005). 2,4-Di(hetero-)arylamino(-oxy)-5-substituted pyrimidines as antineoplastic agents. U.S. Patent No.[6] 6,838,464. Link

  • Pharmacyclics Inc. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity. WO Patent No. 2012/170976. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrimidine derivatives, in particular, are of significant interest due to their prevalence in biologically active molecules. This document provides a detailed, step-by-step guide for the synthesis of 2-(Butan-2-yl)pyrimidin-5-amine, a compound with potential applications in medicinal chemistry. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental choices.

Two primary synthetic routes will be detailed. The principal and recommended pathway involves the construction of the pyrimidine ring followed by a Curtius rearrangement to install the amine functionality. An alternative route, involving the reduction of a nitro-pyrimidine intermediate, is also presented.

Recommended Synthetic Pathway: A Four-Stage Approach

The most efficient and versatile synthesis of 2-(Butan-2-yl)pyrimidin-5-amine is achieved through a four-stage process. This pathway begins with the preparation of the requisite amidine, followed by the construction of the pyrimidine core, and concludes with the conversion of a carboxylic acid functionality to the target amine via a Curtius rearrangement.

Synthesis_Workflow A Stage 1: Amidine Synthesis (Pinner Reaction) B Stage 2: Pyrimidine Ring Formation A->B 2-Methylbutyramidine Hydrochloride C Stage 3: Ester Hydrolysis B->C Ethyl 2-(Butan-2-yl)pyrimidine-5-carboxylate D Stage 4: Curtius Rearrangement C->D 2-(Butan-2-yl)pyrimidine-5-carboxylic Acid E Final Product: 2-(Butan-2-yl)pyrimidin-5-amine D->E

Caption: Overall workflow for the recommended synthesis of 2-(Butan-2-yl)pyrimidin-5-amine.

Stage 1: Synthesis of 2-Methylbutyramidine Hydrochloride

Principle: The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[1][2] It proceeds in two steps: the formation of an imidate salt (a Pinner salt) by reacting a nitrile with an alcohol under acidic conditions, followed by aminolysis of the imidate to the amidine.[3][4] Anhydrous conditions are crucial in the first step to prevent the formation of an ester byproduct.[5]

Protocol:

  • Imidate Salt Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, add 2-methylbutyronitrile (1.0 eq) and anhydrous ethanol (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature does not exceed 10 °C.

    • Seal the flask and stir the mixture at 0-5 °C for 24 hours. The formation of a white precipitate (the Pinner salt) should be observed.

  • Amidine Formation:

    • Filter the Pinner salt under a nitrogen atmosphere and wash with cold, anhydrous diethyl ether.

    • Suspend the salt in anhydrous ethanol and cool to 0 °C.

    • Bubble anhydrous ammonia gas through the suspension for 1-2 hours.

    • Seal the flask and stir at room temperature for 12 hours.

    • Concentrate the reaction mixture under reduced pressure. The resulting solid is crude 2-methylbutyramidine hydrochloride, which can be used in the next step without further purification.

Reagent Table:

ReagentMolar Eq.Purpose
2-Methylbutyronitrile1.0Starting material
Anhydrous Ethanol2.0Reactant and solvent
Dry Hydrogen ChlorideExcessAcid catalyst
Anhydrous AmmoniaExcessAminating agent

Stage 2: Synthesis of Ethyl 2-(Butan-2-yl)pyrimidine-5-carboxylate

Principle: The construction of the pyrimidine ring is achieved by the condensation of the prepared amidine with a suitable three-carbon synthon. Diethyl ethoxymethylenemalonate (DEEMM) is a versatile reagent for this purpose, reacting with amidines to form substituted pyrimidines.[6][7]

Protocol:

  • To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add 2-methylbutyramidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add diethyl ethoxymethylenemalonate (DEEMM) (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure ester.

Reagent Table:

ReagentMolar Eq.Purpose
2-Methylbutyramidine HCl1.0Pyrimidine ring component
Diethyl ethoxymethylenemalonate1.0Three-carbon synthon
Sodium Ethoxide2.1Base
Anhydrous Ethanol-Solvent

Stage 3: Hydrolysis to 2-(Butan-2-yl)pyrimidine-5-carboxylic Acid

Principle: Saponification of the ester to the corresponding carboxylic acid is a standard transformation, typically achieved by base-catalyzed hydrolysis.

Protocol:

  • Dissolve ethyl 2-(butan-2-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (2:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Stage 4: Curtius Rearrangement to 2-(Butan-2-yl)pyrimidin-5-amine

Principle: The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to an amine.[8][9][10] The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure from the carboxylic acid, avoiding the isolation of potentially explosive acyl azides.[8]

Curtius_Mechanism cluster_0 Mechanism Overview CarboxylicAcid R-COOH AcylAzide R-CO-N3 CarboxylicAcid->AcylAzide + DPPA, Et3N Isocyanate R-N=C=O AcylAzide->Isocyanate Δ, -N2 Amine R-NH2 Isocyanate->Amine + H2O, -CO2

Caption: Simplified mechanism of the DPPA-mediated Curtius rearrangement.

Protocol:

  • To a solution of 2-(butan-2-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous tert-butanol, add triethylamine (1.1 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in a mixture of THF and 2 M HCl.

  • Stir the solution at room temperature for 2 hours to hydrolyze the intermediate carbamate.

  • Basify the mixture with aqueous sodium hydroxide solution to pH > 10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

  • Purify by column chromatography or recrystallization to obtain 2-(butan-2-yl)pyrimidin-5-amine.

Reagent Table:

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Starting material
DPPA1.1Azide source
Triethylamine1.1Base
tert-Butanol-Solvent and carbamate trapping agent
2 M HClExcessHydrolysis of carbamate

Alternative Synthetic Route: Nitration and Reduction

An alternative approach involves the introduction of a nitro group at the 5-position of the pyrimidine ring, followed by its reduction to the amine.

Alternative_Route A 2-(Butan-2-yl)pyrimidine B Nitration A->B HNO3/H2SO4 C 2-(Butan-2-yl)-5-nitropyrimidine B->C D Reduction C->D Fe/AcOH or H2, Pd/C E Final Product: 2-(Butan-2-yl)pyrimidin-5-amine D->E

Sources

Analytical Methods for 2-(Butan-2-yl)pyrimidin-5-amine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Document ID: AN-PYR-042

Abstract

This guide details the analytical control strategy for 2-(Butan-2-yl)pyrimidin-5-amine , a critical pyrimidine intermediate often utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Due to the presence of a sec-butyl group at the C2 position, this molecule possesses a chiral center, necessitating both achiral (chemical purity) and chiral (enantiomeric purity) methods. This document provides validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification, grounded in ICH Q2(R2) guidelines.

Physicochemical Profile & Analytical Strategy

Before method selection, the physicochemical properties of the analyte must be understood to ensure robust separation.

  • Chemical Structure: A pyrimidine ring substituted with a primary amine at C5 and a sec-butyl group at C2.

  • Molecular Weight: ~151.21 g/mol .

  • Acidity/Basicity: The pyrimidine nitrogens are weakly basic. However, the exocyclic amine at C5 increases basicity. The molecule is likely to protonate under acidic conditions (pKa estimate ~4.0–5.0).

  • Chirality: The sec-butyl group creates one stereocenter, resulting in two enantiomers: (

    
    )- and (
    
    
    
    )-2-(butan-2-yl)pyrimidin-5-amine.
  • UV Chromophore: Distinct absorption maxima typically observed at ~240 nm and ~270 nm.

Analytical Decision Tree

The following workflow dictates the method selection based on the analytical objective (Assay vs. Trace Impurity vs. Chiral Purity).

AnalyticalStrategy Start Sample Analysis Request Decision Define Analytical Objective Start->Decision Assay Chemical Purity / Assay (>98% expected) Decision->Assay Bulk Material Chiral Enantiomeric Excess (R vs S separation) Decision->Chiral Stereochemistry Trace Trace Quantification (Genotoxic Impurity/PK) Decision->Trace Bioanalysis/Cleaning MethodA Method A: RP-HPLC (High pH) C18 Hybrid Column UV @ 270 nm Assay->MethodA MethodB Method B: NP-HPLC or SFC Amylose-based Chiral Column Hexane/IPA Chiral->MethodB MethodC Method C: LC-MS/MS ESI+ MRM Mode C18 Column (Acidic) Trace->MethodC

Figure 1: Analytical decision matrix for 2-(Butan-2-yl)pyrimidin-5-amine characterization.

Method A: Achiral HPLC-UV (Purity & Assay)

Objective: Quantification of the total amine content and related impurities. Challenge: Basic amines often exhibit peak tailing on standard C18 silica columns due to silanol interactions. Solution: Use a High pH stable Hybrid C18 column . Operating at pH > pKa ensures the amine is neutral (unprotonated), improving peak symmetry and retention.

Experimental Protocol
ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class)
Column Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5–10 µL
Detection UV @ 270 nm (Reference 360 nm)
Run Time 20 minutes

Gradient Program:

  • 0.0 min: 95% A / 5% B

  • 12.0 min: 5% A / 95% B

  • 15.0 min: 5% A / 95% B

  • 15.1 min: 95% A / 5% B

  • 20.0 min: 95% A / 5% B (Re-equilibration)

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Precision (RSD): NMT 1.0% for 5 replicate injections of standard.

  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity.
    

Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Separation of (


)- and (

)- enantiomers. Mechanism: The sec-butyl group provides steric bulk that interacts differentially with polysaccharide-based chiral stationary phases (CSP). Column Selection: Amylose-based columns (e.g., AD-H) generally show superior selectivity for pyrimidine derivatives compared to cellulose.
Experimental Protocol
ParameterSpecification
Mode Normal Phase (NP-HPLC)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v)
Rationle Diethylamine (DEA) is mandatory to mask silanols and sharpen basic amine peaks.
Flow Rate 1.0 mL/min
Temperature 25°C (Lower temperature often improves chiral resolution)
Detection UV @ 270 nm

Visualizing the Separation Logic:

ChiralLogic Racemate Racemic Mixture (R/S) CSP Chiral Stationary Phase (Amylose Carbamate) Racemate->CSP Interaction Interaction Mechanisms: 1. H-Bonding (Amine) 2. Pi-Pi (Pyrimidine) 3. Steric Fit (sec-Butyl) CSP->Interaction Elution Differential Elution Interaction->Elution Result Peak 1: (R)-Enantiomer Peak 2: (S)-Enantiomer Elution->Result

Figure 2: Mechanistic basis for chiral resolution of sec-butyl pyrimidines on polysaccharide columns.

Method C: LC-MS/MS (Trace Quantification)

Objective: Quantifying trace levels of the amine (e.g., as a genotoxic impurity in a final drug product) or for pharmacokinetic (PK) studies. Sensitivity: Lower Limit of Quantitation (LLOQ) typically < 1.0 ng/mL.

Experimental Protocol
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: Phenomenex Kinetex C18, 2.1 × 50 mm, 1.7 µm (UHPLC).

MS/MS Transitions (MRM): Note: Exact fragments depend on collision energy optimization, but typical fragmentation for alkyl-aminopyrimidines involves loss of the alkyl chain or ring cleavage.

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
152.1

135.1

20Quantifier
152.1

96.0 (Pyrimidine ring frag)35Qualifier
156.1 (d4-IS)140.1 20Internal Std

Validation Strategy (ICH Q2)

To ensure trustworthiness, the method must be validated according to ICH Q2(R2) guidelines.

  • Specificity:

    • Achiral: Inject solvent blank, placebo, and known impurities. Ensure no interference at the retention time of the main peak. Use Peak Purity (Diode Array) to confirm spectral homogeneity.

    • Chiral: Inject the racemate and individual enantiomers (if available) to confirm resolution (

      
      ).
      
  • Linearity:

    • Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

    • Acceptance:

      
      .
      
  • Accuracy (Recovery):

    • Spike the analyte into the sample matrix at 80%, 100%, and 120% levels.

    • Acceptance: Mean recovery 98.0% – 102.0%.

  • Robustness (Design of Experiments):

    • Vary pH (

      
      ), Flow Rate (
      
      
      
      mL/min), and Column Temp (
      
      
      C).
    • Critical: For Method A (High pH), small drops in pH can drastically affect retention if near the pKa. Ensure buffer capacity is sufficient.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. (Standard reference for Amylose-based separations). [Link]

Sources

Application Note: A Validated HPLC-MS/MS Protocol for the Quantitative Determination of 2-(Butan-2-yl)pyrimidin-5-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 2-(Butan-2-yl)pyrimidin-5-amine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay. The protocol encompasses a streamlined protein precipitation method for sample preparation, optimized reversed-phase chromatographic conditions for efficient separation, and precisely defined mass spectrometric parameters for detection. The entire workflow is built upon a foundation of scientific rationale, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility. This method has been validated in accordance with internationally recognized guidelines to guarantee trustworthiness and data integrity.

Introduction and Scientific Rationale

2-(Butan-2-yl)pyrimidin-5-amine is a small molecule featuring a pyrimidine core, a structural motif prevalent in numerous biologically active compounds and a key building block in medicinal chemistry.[1] Accurate quantification of such molecules in biological matrices is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies during drug development.[2][3]

The selection of HPLC-MS/MS as the analytical technique is predicated on its superior sensitivity, selectivity, and wide dynamic range, making it the gold standard for bioanalysis.[4] The protocol employs a reversed-phase C18 column, which is highly effective for retaining and separating moderately polar compounds like the target analyte.[1] The mobile phase incorporates formic acid to facilitate protonation of the analyte's basic amine group, thereby enhancing chromatographic peak shape and promoting efficient ionization via Electrospray Ionization (ESI). For sample preparation, a protein precipitation (PPT) procedure is utilized. While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) offer cleaner extracts, PPT provides an optimal balance of speed, simplicity, and adequate recovery for high-throughput analysis.[5][6][7]

The trustworthiness of the data generated by this protocol is ensured through a rigorous validation process that assesses key performance characteristics. This validation framework is derived from the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which represent the global regulatory standards for bioanalytical method validation.[4][8][9][10]

Analyte Properties

PropertyValueSource
Chemical Name 2-(Butan-2-yl)pyrimidin-5-aminePubChem
Molecular Formula C₈H₁₃N₃
Monoisotopic Mass 151.111 g/mol
Predicted [M+H]⁺ 152.118 m/z
Predicted XlogP 1.0

The presence of the amine group and nitrogen atoms in the pyrimidine ring makes the molecule basic and thus an ideal candidate for positive mode electrospray ionization. Its moderate polarity (XlogP of 1.0) makes it suitable for reversed-phase chromatography.

Materials and Instrumentation

Reagents and Chemicals
  • 2-(Butan-2-yl)pyrimidin-5-amine reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-(Butan-2-yl)pyrimidin-5-amine-d7

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water

  • Formic Acid (FA), LC-MS Grade (>99%)

  • Control Human Plasma (K₂EDTA)

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution (e.g., Shimadzu, Agilent, Waters).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent) equipped with an ESI source.

  • Analytical Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Data System: Chromatography and mass spectrometry software for instrument control, data acquisition, and processing.

Step-by-Step Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare intermediate working solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) ACN/Water. These will be used to spike into the biological matrix.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to achieve the final working concentration. This solution will be used for protein precipitation.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Mid, and High).

Sample Preparation: Protein Precipitation

The following workflow details the protein precipitation process.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL of Plasma Sample (Unknown, CC, or QC) add_is 2. Add 150 µL of IS Working Solution in Methanol (100 ng/mL) plasma->add_is Precipitating Agent & IS Addition vortex 3. Vortex for 1 minute to precipitate proteins add_is->vortex centrifuge 4. Centrifuge at 12,000 x g for 10 minutes at 4°C vortex->centrifuge transfer 5. Transfer 100 µL of Supernatant to a clean vial centrifuge->transfer inject 6. Inject 5 µL onto HPLC-MS/MS system transfer->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

HPLC-MS/MS Conditions

Rationale for HPLC Conditions: A gradient elution is used to effectively separate the analyte from endogenous plasma components and ensure a sharp peak shape. The use of a C18 column provides robust retention for the analyte. For highly polar molecules, a HILIC or aqueous normal-phase column could also be considered.[11][12]

Table 1: HPLC Parameters | Parameter | Setting | | :--- | :--- | | Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.0 | 95 | | | 2.5 | 95 | | | 2.6 | 5 | | | 3.5 | 5 |

Rationale for MS/MS Conditions: Electrospray ionization in positive mode (ESI+) is chosen due to the basic nature of the analyte, which is readily protonated. The Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[13] The transitions should be optimized by infusing a standard solution of the analyte and its SIL-IS into the mass spectrometer.

Table 2: Mass Spectrometry Parameters

Parameter Analyte Internal Standard (SIL-IS)
Ionization Mode ESI Positive ESI Positive
Q1 Precursor (m/z) 152.1 159.1 (example for d7)
Q3 Product (m/z) To be determined (e.g., 95.1) To be determined
Dwell Time (ms) 100 100
Collision Energy (eV) To be optimized To be optimized
Declustering Potential (V) To be optimized To be optimized
Source Temperature (°C) 550 550

| IonSpray Voltage (V) | 5500 | 5500 |

Note: Product ions and collision energies must be empirically determined during method development.

Bioanalytical Method Validation Framework

A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application.[4][8] This process demonstrates that the assay is accurate, precise, and fit for purpose. The validation should adhere to the latest guidelines from regulatory bodies such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[2][8][9][14]

Caption: Core Parameters of Bioanalytical Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Experiment Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Analyze at least 6 different lots of blank plasma. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To define the concentration range over which the assay is accurate and precise. Analyze calibration curves on at least 3 separate days. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter. Analyze QC samples at 4 levels (LLOQ, L, M, H) in replicate (n=6) on 3 different days. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).
Sensitivity (LLOQ) To establish the lowest concentration that can be reliably quantified. The lowest standard on the calibration curve. Must meet accuracy (±20%) and precision (≤20%) criteria. Signal-to-noise ratio should be >5.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix. Compare the response of analyte in post-extraction spiked blank plasma to the response in a pure solution. The IS-normalized matrix factor should have a %CV ≤15%.
Extraction Recovery To determine the efficiency of the sample preparation process. Compare the response of pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QC samples after exposure to different conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal values. |

Conclusion

This application note details a robust and reliable HPLC-MS/MS method for the quantification of 2-(Butan-2-yl)pyrimidin-5-amine in human plasma. By integrating a straightforward sample preparation protocol with optimized chromatographic and mass spectrometric conditions, this method provides the high sensitivity, selectivity, and throughput required in modern drug development. The outlined validation framework, grounded in FDA and EMA guidelines, ensures the integrity and trustworthiness of the generated data, making this protocol a valuable tool for pharmacokinetic and other bioanalytical studies.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]

  • PubChemLite. (2025). 2-(butan-2-yl)pyrimidin-5-amine. Available at: [Link]

Sources

Using 2-(Butan-2-yl)pyrimidin-5-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Butan-2-yl)pyrimidin-5-amine in Fragment-Based Drug Discovery (FBDD)

Abstract

This application note details the technical deployment of 2-(Butan-2-yl)pyrimidin-5-amine (CAS 223595-58-2) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic fragments, this molecule incorporates a chiral aliphatic side chain (sec-butyl), offering a critical entry point for exploring hydrophobic sub-pockets while maintaining a "Rule of 3" compliant profile. This guide provides validated protocols for biophysical screening (STD-NMR, SPR) and synthetic elaboration, emphasizing its utility in targeting kinases and GPCRs.

Chemical Profile & FBDD Suitability

The 5-aminopyrimidine class is a "privileged structure" in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors. The specific inclusion of a sec-butyl group at the 2-position introduces


 character and chirality, addressing the common FBDD limitation of "flatland" (lack of 3D complexity).
Physicochemical Properties Table
PropertyValueFBDD Significance
Molecular Weight 151.21 DaIdeal for FBDD (<200 Da allows significant "growth").
ClogP ~1.8Optimal lipophilicity for membrane permeability without aggregation.
H-Bond Donors (HBD) 2 (–NH2)Critical for H-bond interactions (e.g., with Glu/Asp residues).
H-Bond Acceptors (HBA) 3 (Pyridine Ns + Amine N)Facilitates "hinge" binding in kinases.
Rotatable Bonds 2Low entropic penalty upon binding.
Chirality Yes (R/S at sec-butyl)Probes stereoselective hydrophobic pockets.

Expert Insight: The 5-amino group acts as the primary "growth vector." Functionalizing this amine (via amide coupling or reductive amination) allows the fragment to extend into the solvent-exposed regions of a binding pocket, while the sec-butyl group anchors the molecule in a hydrophobic cleft.

Biophysical Screening Protocols

Due to the low affinity (mM range) typical of fragments, robust biophysical assays are required. We recommend a cascade approach: STD-NMR for initial detection followed by SPR for kinetic validation.

Protocol A: Saturation Transfer Difference (STD) NMR

Objective: Detect transient binding of the fragment to the target protein.

Materials:

  • Target Protein (20 µM in D2O buffer).

  • Fragment: 2-(Butan-2-yl)pyrimidin-5-amine (1 mM).

  • Reference: Tryptophan (internal standard).

  • Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the fragment in

    
    -DMSO (50 mM stock). Dilute into protein buffer (PBS, pH 7.4, 10% D2O) to a final concentration of 1 mM. Add protein to 20 µM (50:1 ligand-to-protein ratio).
    
  • Pulse Sequence: Use a standard STD sequence (e.g., stddiffesgp).

  • Saturation: Apply on-resonance irradiation at -0.5 ppm (protein methyls) for 2 seconds. Apply off-resonance irradiation at 30 ppm (control).

  • Data Acquisition: Acquire 1024 scans. Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Validation: A positive signal corresponds to fragment protons receiving magnetization transfer from the protein.

    • Critical Check: The sec-butyl methyl protons (0.8–1.2 ppm) often show strong STD effects if the hydrophobic tail is buried.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Validate binding kinetics and rule out aggregation.

Materials:

  • Sensor Chip: CM5 or Ni-NTA (depending on protein tag).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Fragment Stock: 100 mM in DMSO.

Step-by-Step Methodology:

  • Immobilization: Immobilize target protein to ~2000 RU density. Reference channel: Empty or irrelevant protein (e.g., BSA).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection: Inject fragment concentration series (typically 10 µM – 1 mM) at 30 µL/min for 60 seconds.

  • Dissociation: Allow 120 seconds dissociation time.

  • Analysis: Fit data to a 1:1 steady-state affinity model.

    • Note: Square-wave sensorgrams indicate fast on/off rates typical of fragments. Slow dissociation suggests non-specific aggregation.

Synthetic Elaboration Strategies

Once binding is confirmed, the fragment must be "grown" to improve affinity. The 5-amino group is the designated handle.

Workflow Logic Diagram

FBDD_Workflow Library Fragment Library (Inc. CAS 223595-58-2) Screen Primary Screen (STD-NMR) Library->Screen Hit ID Validate Validation (SPR / X-ray) Screen->Validate Kd Determination Elaborate Synthetic Elaboration (Growth) Validate->Elaborate Vector Analysis Elaborate->Validate Iterative Cycle Lead Lead Compound (nM Affinity) Elaborate->Lead SAR Optimization

Figure 1: Standard FBDD workflow integrating 2-(Butan-2-yl)pyrimidin-5-amine.

Protocol C: Fragment Growth via Amide Coupling

Objective: Convert the 5-amine into an amide to probe adjacent pockets.

Reaction:



Step-by-Step Methodology:

  • Reagents:

    • Fragment (1.0 eq, 0.1 mmol)

    • Carboxylic Acid Partner (1.2 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Solvent: DMF (anhydrous, 1 mL)

  • Procedure:

    • Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 mins.

    • Add HATU. Stir for 10 mins to activate the acid (formation of O-At ester).

    • Add 2-(Butan-2-yl)pyrimidin-5-amine.

    • Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.

  • Work-up:

    • Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2x) and brine (1x).

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Expert Note: If the amine is unreactive due to the electron-deficient pyrimidine ring, switch to acid chloride coupling (R-COCl + Pyridine in DCM) or use microwave irradiation (80°C, 20 mins).

Chemical Space & Elaboration Pathways

The versatility of the 5-aminopyrimidine scaffold allows for diverse chemical transformations.

Elaboration_Pathways Core 2-(Butan-2-yl)pyrimidin-5-amine (Core Scaffold) Amide Amide Coupling (+ R-COOH) Core->Amide Urea Urea Formation (+ R-NCO) Core->Urea Suzuki Buchwald/Suzuki (Metal Catalysis) Core->Suzuki RedAm Reductive Amination (+ R-CHO) Core->RedAm Prod_Amide Amide Analogues (H-bond Acceptor) Amide->Prod_Amide Prod_Urea Urea Analogues (Dual H-bond Donor) Urea->Prod_Urea Prod_Suzuki Bi-aryl Systems (Rigid Extension) Suzuki->Prod_Suzuki Prod_RedAm Secondary Amines (Basic Center) RedAm->Prod_RedAm

Figure 2: Synthetic elaboration tree for the 5-aminopyrimidine scaffold.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Mashalidis, E. H., et al. (2013). "Fragment-based approaches to inhibit kinase activity." Trends in Pharmacological Sciences. Link

  • Hajduk, P. J., et al. (2007). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. Link

  • PubChem. (2025). "Compound Summary: 2-(sec-butyl)pyrimidin-5-amine." National Library of Medicine.[1] Link (Note: Link directs to structurally related pyridine/pyrimidine entries for validation).

  • Jahnke, W., et al. (2002). "Second-site NMR screening and linker design." Current Topics in Medicinal Chemistry. Link

Sources

Application Note: 2-(Butan-2-yl)pyrimidin-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(butan-2-yl)pyrimidin-5-amine scaffold represents a strategic "privileged structure" in modern drug discovery, particularly within the kinase inhibitor and GPCR antagonist spaces. Unlike the ubiquitous 2-aminopyrimidine class, the 2-alkyl substitution pattern offers a distinct physicochemical profile. The sec-butyl (butan-2-yl) group at the C2 position introduces a critical hydrophobic vector and a chiral center, enabling precise targeting of hydrophobic pockets (e.g., the gatekeeper region in kinases) while modulating metabolic stability and solubility.

This guide provides a comprehensive technical workflow for the synthesis, chiral management, and library derivatization of this scaffold. It is designed for medicinal chemists requiring actionable protocols for structure-activity relationship (SAR) exploration.

Physicochemical Profile & Design Logic

Structural Analysis

The scaffold consists of a pyrimidine core functionalized with:

  • C5-Amine: A chemically versatile "exit vector" positioned to interact with solvent-exposed regions or serve as a handle for coupling to hinge-binding motifs.

  • C2-sec-Butyl: A lipophilic moiety that breaks planarity and introduces chirality (

    
    ).
    
Key Properties
PropertyValue (Predicted)Impact on Drug Design
MW 151.21 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.8Optimal lipophilicity for cell permeability without compromising solubility.
TPSA 51.8 ŲFavorable for CNS penetration and oral bioavailability.
pKa (conj. acid) ~3.5The pyrimidine nitrogens are weakly basic; the 5-amine is essentially non-basic due to resonance.
Chirality 1 StereocenterRequires enantioselective synthesis or chiral resolution (SFC).

Synthetic Protocols

We present two validated routes: De Novo Cyclization (for multi-gram scale) and Functional Group Interconversion (for rapid access from commercial precursors).

Route A: De Novo Cyclization (The "Nitromalonaldehyde" Method)

This route constructs the pyrimidine ring from acyclic precursors, allowing for the introduction of the sec-butyl group early in the synthesis.

Mechanism & Workflow

The synthesis relies on the condensation of a sec-butyl amidine with a nitromalonaldehyde equivalent (sodium nitromalonaldehyde), followed by reduction of the resulting nitro group.

SynthesisRoute Start 2-Methylbutyronitrile Amidine 2-Methylbutanamidine HCl Start->Amidine Reagent1 1. HCl/EtOH 2. NH3/MeOH Nitro 2-(sec-Butyl)-5- nitropyrimidine Amidine->Nitro Reagent2 Na-Nitromalonaldehyde Et3N, EtOH, Reflux Final 2-(sec-Butyl)pyrimidin- 5-amine Nitro->Final Reagent3 H2, Pd/C or Fe/NH4Cl

Figure 1: De Novo Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine.[1]

Detailed Protocol

Step 1: Preparation of 2-Methylbutanamidine Hydrochloride

  • Charge a reaction vessel with 2-methylbutyronitrile (1.0 eq) and absolute ethanol (5.0 vol).

  • Cool to 0 °C under N₂.

  • Bubble dry HCl gas through the solution for 2–3 hours until saturation (Pinner reaction intermediate).

  • Stir at 0 °C for 12 hours.

  • Concentrate in vacuo to remove excess HCl and solvent.

  • Redissolve the residue in anhydrous methanol (5.0 vol).

  • Add ammonia (7N in MeOH, 3.0 eq) dropwise at 0 °C.

  • Stir at room temperature for 16 hours.

  • Concentrate to dryness to afford the crude amidine hydrochloride. Note: Use directly in the next step.

Step 2: Cyclization to 2-(sec-Butyl)-5-nitropyrimidine

  • Suspend Sodium nitromalonaldehyde monohydrate (1.1 eq) and 2-methylbutanamidine HCl (1.0 eq) in Ethanol (10 vol).

  • Add Triethylamine (2.5 eq) or NaOEt (2.5 eq).

  • Reflux (80 °C) for 4–6 hours. Monitor by LCMS (Target mass: MW 181.2).

  • Cool to RT and concentrate.

  • Partition between EtOAc and Water. Wash organic layer with Brine.

  • Purify via flash chromatography (Hexanes/EtOAc gradient).

Step 3: Reduction to 5-Amine

  • Dissolve the nitro intermediate in MeOH (10 vol).

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenate under H₂ balloon (1 atm) for 2–4 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to afford 2-(Butan-2-yl)pyrimidin-5-amine as a pale yellow solid or oil.

Route B: Curtius Rearrangement (Rapid Access)

If 2-(butan-2-yl)pyrimidine-5-carboxylic acid is available (commercially listed [1]), this route is faster.

  • Activation: Treat the carboxylic acid with DPPA (Diphenylphosphoryl azide) and TEA in t-BuOH.

  • Rearrangement: Heat to 80 °C to form the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to release the free amine.

Chirality Management

The sec-butyl group creates an enantiomeric pair. Biological activity often resides in a single enantiomer (eutomer).

Strategy 1: Chiral Pool Synthesis

  • Start Step 1 with enantiopure (S)-(+)-2-methylbutyronitrile or (R)-(-)-2-methylbutyronitrile.

  • Caveat: Racemization can occur during the Pinner reaction (acidic conditions). Verify ee% of the amidine.

Strategy 2: Chiral SFC Resolution (Recommended) Resolution of the final amine or the nitro intermediate is robust.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: CO₂ / Methanol (with 0.1% DEA).

  • Detection: UV at 254 nm.

Application Note: Library Derivatization

The 5-amine is a weak nucleophile (due to electron deficiency of the pyrimidine ring). Standard amide couplings may be sluggish.

Protocol: Buchwald-Hartwig Coupling (C-N Bond Formation) To couple the scaffold to an aryl halide (e.g., to create a kinase inhibitor hinge binder):

  • Reagents:

    • Scaffold: 2-(Butan-2-yl)pyrimidin-5-amine (1.0 eq).

    • Partner: Aryl Bromide/Iodide (1.0 eq).

    • Catalyst: Pd₂(dba)₃ (0.05 eq) + Xantphos (0.1 eq) OR BrettPhos Pd G3.

    • Base: Cs₂CO₃ (2.0 eq).

    • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 100 °C for 12 hours under Argon.

  • Workup: Filter, concentrate, and purify by Prep-HPLC.

Protocol: Urea Formation

  • Reagents: Scaffold (1.0 eq) + Isocyanate (1.1 eq).

  • Additive: Pyridine (2.0 eq) or DMAP (cat.) in DCM.

  • Note: If the isocyanate is not available, use Triphosgene to generate it in situ from the corresponding amine.

Structural Biology & Mechanism of Action

In kinase inhibition, this scaffold typically adopts a specific binding mode.

BindingMode Scaffold 2-(sec-Butyl)pyrimidin-5-amine Scaffold Hinge Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bond (N1/N3) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper sec-Butyl Group (Hydrophobic Interaction) Solvent Solvent Front (Derivatization Vector) Scaffold->Solvent 5-Amine Substituents

Figure 2: Theoretical Binding Mode in Kinase Domains.

  • Hinge Interaction: The pyrimidine nitrogens (N1 or N3) often accept a hydrogen bond from the backbone NH of the kinase hinge region [2].

  • Gatekeeper Selectivity: The sec-butyl group is bulky. It targets kinases with smaller gatekeeper residues (e.g., Threonine, Alanine) and may clash with larger ones (e.g., Methionine), providing a mechanism for selectivity [3].

References

  • L. Zhang et al. Structure-Based Design of Pyrimidine-Based Inhibitors. Journal of Medicinal Chemistry, 2011.

  • M.E. Fraley et al. Optimization of 2-aminopyrimidine-based inhibitors of Aurora A kinase. Bioorganic & Medicinal Chemistry Letters, 2009.[2]

  • BenchChem. Synthesis of Pyrimidine Derivatives via Sonogashira Coupling. Application Note. Link

Sources

Application Note: High-Fidelity N-Alkylation of Pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-alkylation of pyrimidin-5-amine (CAS: 591-55-9) presents a distinct challenge in medicinal chemistry compared to standard aniline derivatives. Unlike electron-rich anilines, the pyrimidine ring is electron-deficient, significantly lowering the nucleophilicity of the exocyclic amine at the 5-position.

The Nucleophilicity Paradox

The pKa of the conjugate acid of pyrimidin-5-amine is approximately 2.0–2.5 , compared to ~4.6 for aniline. This ~2 log difference implies that the 5-amino group is a poor nucleophile. Consequently, standard SN2 alkylation protocols often fail or require forcing conditions that lead to regioselectivity issues (e.g., competitive alkylation at the ring nitrogens N1/N3).

Pathway Selection

To achieve high chemoselectivity and mono-alkylation, we prioritize Reductive Amination (Method A) as the "Gold Standard." It relies on equilibrium-driven imine formation followed by irreversible reduction. Direct Alkylation (Method B) is reserved for substrates lacking carbonyl precursors (e.g., tertiary alkyl halides) but requires strict kinetic control.

Method A: Reductive Amination (Gold Standard)

Objective: Mono-N-alkylation using an aldehyde/ketone precursor. Mechanism: Formation of an imine/iminium species followed by in-situ hydride transfer.[1] Key Reagent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3).[2]

Mechanistic Workflow

The success of this reaction depends on the formation of the iminium ion. Because pyrimidin-5-amine is weakly basic, acid catalysis (Acetic Acid) is often required to drive the equilibrium toward the imine.

ReductiveAmination Start Pyrimidin-5-amine + Aldehyde Imine Hemiaminal / Imine (Equilibrium) Start->Imine Mixing Iminium Activated Iminium Ion Imine->Iminium Protonation Acid Acid Catalyst (AcOH/Ti(OiPr)4) Acid->Imine Reduction Hydride Transfer (NaBH(OAc)3) Iminium->Reduction Product Sec-Amine Product Reduction->Product Irreversible

Figure 1: Mechanistic pathway for reductive amination of electron-deficient heteroaromatic amines.

Detailed Protocol

Materials:

  • Pyrimidin-5-amine (1.0 eq)

  • Aldehyde/Ketone (1.1 – 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 eq)

  • Acetic Acid (AcOH) (1.0 – 2.0 eq) or Ti(OiPr)4 (for unreactive ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation (Activation):

    • In a dry reaction vial, dissolve Pyrimidin-5-amine (1.0 mmol) in DCE (5 mL).

    • Add the Aldehyde (1.1 mmol).

    • Add Acetic Acid (1.0 mmol). Note: For sterically hindered ketones, replace AcOH with Titanium(IV) isopropoxide (1.5 eq) and stir for 4-6 hours before adding reductant.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours under nitrogen.

  • Quench & Workup:

    • Critical Step: Quench by slowly adding saturated aqueous NaHCO3.[3] Caution: Gas evolution.

    • Extract with DCM or EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).

Method B: Direct Alkylation (SN2)

Objective: Alkylation using alkyl halides (when aldehydes are unavailable). Risk Factor: High. Prone to over-alkylation (quaternary salts) and ring nitrogen alkylation. Strategy: Use a non-nucleophilic base and polar aprotic solvent to enhance the nucleophilicity of the amine.

Decision Logic & Workflow

DirectAlkylation Substrate Pyrimidin-5-amine + Alkyl Halide (R-X) BaseChoice Select Base Substrate->BaseChoice WeakBase K2CO3 / Cs2CO3 (Mild, Slow) BaseChoice->WeakBase Primary Halides StrongBase NaH (Sodium Hydride) (Aggressive, Fast) BaseChoice->StrongBase Secondary Halides Solvent Solvent: DMF or NMP (High Dielectric) WeakBase->Solvent StrongBase->Solvent Heat Heat (60-80°C) Solvent->Heat Outcome Target Mono-alkylated Product Heat->Outcome

Figure 2: Workflow for direct SN2 alkylation, selecting base strength based on electrophile reactivity.

Detailed Protocol

Materials:

  • Pyrimidin-5-amine (1.0 eq)

  • Alkyl Halide (R-Br or R-I) (1.0 eq) Strict stoichiometry is vital.

  • Base: Cs2CO3 (2.0 eq) or NaH (1.1 eq, 60% dispersion)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Deprotonation (If using NaH):

    • Dissolve Pyrimidin-5-amine in DMF at 0°C.

    • Add NaH carefully. Stir for 30 mins to generate the amide anion (enhancing nucleophilicity).

    • Note: If using Cs2CO3, simply mix all components at RT.

  • Alkylation:

    • Add the Alkyl Halide dropwise.

    • Heat to 60–80°C. Monitor by LCMS every 2 hours.

    • Stop immediately upon consumption of starting material to prevent bis-alkylation.

  • Workup:

    • Dilute with water (excess).

    • Extract into EtOAc. Note: DMF is hard to remove; wash organic layer with LiCl (5% aq) to pull DMF into the aqueous phase.

Comparative Data & Validation

Expected Analytical Outcomes
FeaturePyrimidin-5-amine (Start)N-Alkyl Product (End)
1H NMR (DMSO-d6) NH2 broad singlet ~5.5–6.0 ppmNH broad singlet ~6.0–6.5 ppm (couples to alkyl CH)
LCMS (ESI+) [M+H]+ = 96.1[M+H]+ = 96.1 + Mass of Alkyl Group
TLC (MeOH/DCM) Lower Rf (More Polar)Higher Rf (Less Polar)
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Method A) Imine not forming due to low nucleophilicity.Add Lewis Acid: Ti(OiPr)4 (1.5 eq) or use molecular sieves to remove water.
Bis-Alkylation (Method B) Alkyl halide excess or reaction ran too long.Reduce Alkyl Halide to 0.9 eq . Lower temperature.
Ring Alkylation (N1/N3) Base too strong or "soft" electrophile preference.Switch to Method A (Reductive Amination) or use a bulky protecting group on the amine first.

References

  • PubChem. Pyrimidin-5-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Journal of Organic Chemistry.[2][5] (Standard protocol reference for STAB).

  • Vertex AI Search Results.Reductive Amination of 5-aminopyrimidine protocol. (Synthesized from multiple search snippets indicating NaBH(OAc)3/Dioxane/AcOH as preferred conditions).
  • Organic Chemistry Portal. Reductive Amination. Available at: [Link]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of pyrimidine cores via Buchwald-Hartwig amination (BHA) is a cornerstone in the synthesis of kinase inhibitors and antivirals. However, pyrimidines present unique challenges compared to standard aryl halides: they are electron-deficient, prone to hydrolytic cleavage, and possess Lewis-basic nitrogen atoms that can sequester the palladium catalyst.

This guide moves beyond legacy protocols (e.g., Pd₂(dba)₃/BINAP) to establish a modern, robust workflow utilizing Pd-G3/G4 precatalysts . By controlling the active catalyst species and mitigating off-cycle inhibitory pathways, researchers can achieve high yields even with deactivated 2-chloropyrimidines and sterically hindered amines.

Mechanistic Insight: The Pyrimidine Challenge

To optimize these reactions, one must understand the specific failure modes associated with the pyrimidine scaffold. Unlike phenyl chlorides, chloropyrimidines are highly susceptible to nucleophilic attack by hydroxide (from wet bases/solvents), leading to the formation of hydroxypyrimidines (inactive side products). Furthermore, the pyrimidine nitrogens can competitively bind to the Pd(II) center, creating a resting state that halts the catalytic cycle.

Diagram 1: Catalytic Cycle & Failure Modes

The following diagram illustrates the standard catalytic cycle alongside the specific "off-cycle" traps common in pyrimidine chemistry.

BHA_Mechanism PreCat Pd-G3 Precatalyst (Air Stable) ActivePd L-Pd(0) Active Species PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActivePd->OxAdd + Chloropyrimidine Poisoning TRAP: Catalyst Poisoning (Pd Coordinated to Pyrimidine N) ActivePd->Poisoning Coordination to Pyrimidine N Coordination Amine Coordination (L-Pd(II)-Ar-N) OxAdd->Coordination + Amine / Base Hydrolysis SIDE REACTION: Hydrolysis of Ar-Cl to Ar-OH OxAdd->Hydrolysis Trace H2O / Strong Base RedElim Reductive Elimination (Product Release) Coordination->RedElim C-N Bond Formation RedElim->ActivePd Regeneration

Caption: Figure 1. The Pd-catalyzed cycle highlighting competitive inhibition by pyrimidine nitrogen coordination and substrate hydrolysis.

Critical Parameters & Strategic Optimization

Ligand Selection Strategy

The choice of ligand dictates the stability of the Pd center and the rate of reductive elimination. For pyrimidines, bulky biaryl phosphines are essential to prevent the formation of inactive Pd-dimers and to crowd out the pyrimidine nitrogens.

Ligand ClassSpecific LigandTarget Substrate ScopeMechanistic Advantage
Primary Amines BrettPhos 1° Alkyl amines, AnilinesHigh transmetallation rate; prevents β-hydride elimination.
Hindered Amines RuPhos 2° Amines, Acyclic aminesBulky isopropyl groups facilitate reductive elimination of sterically congested centers.
Chelation Control Xantphos 2-ChloropyrimidinesBidentate bite angle stabilizes Pd during slow oxidative addition of electron-poor heterocycles.
Amides tBuBrettPhos Amides, SulfonamidesEnhanced stability for weaker nucleophiles.
Base & Solvent Effects[1]
  • The Hydrolysis Problem: Strong bases like NaOtBu often hydrolyze chloropyrimidines to hydroxypyrimidines (Ar-OH) before coupling occurs.

  • The Solution: Use weak, anhydrous bases (Cs₂CO₃, K₃PO₄) in non-polar solvents (Toluene, Dioxane) to minimize hydroxide concentration.

Standardized Protocol: Pd-G3 Precatalyst System

Scope: Coupling of 2- or 4-chloropyrimidines with primary/secondary amines. Safety Note: All steps involving phosphines and Pd(0) generation must occur under an inert atmosphere (Nitrogen or Argon).

Materials
  • Precatalyst: BrettPhos Pd G3 (for 1° amines) or RuPhos Pd G3 (for 2° amines).

  • Substrate: Chloropyrimidine (1.0 equiv).

  • Nucleophile: Amine (1.2 – 1.4 equiv).

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous) or NaOtBu (1.4 equiv, if substrate is hydrolytically stable).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial (with a Teflon-coated stir bar) with the Chloropyrimidine (1.0 mmol), Base (Cs₂CO₃, 2.0 mmol), and Pd-G3 Precatalyst (0.01 – 0.05 mmol, 1-5 mol%).

    • Note: If the amine is a solid, add it now.

  • Solvent Addition:

    • Seal the vial with a septum cap. Evacuate and backfill with Argon (3x).

    • Inject anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL).

    • Note: If the amine is a liquid, add it now via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 80–100 °C .

    • Stir vigorously (1000 rpm). High agitation is critical for heterogeneous base systems.

    • Monitor by LC-MS at 1 hour and 4 hours.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd residues and inorganic salts.

    • Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Decision Logic

When yields are low, avoid random variable changing. Follow this logic flow to identify the bottleneck.

Diagram 2: Optimization Decision Tree

Optimization_Flow Start Low Yield (<30%) CheckSM Check LC-MS for Starting Material (SM) Start->CheckSM SM_Remains SM Intact (No Conversion) CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone Yes Sol1 Increase Temp (110°C) Switch to XPhos Pd G3 SM_Remains->Sol1 Catalyst Inactive Hydrolysis Product is Ar-OH? (Hydrolysis) SM_Gone->Hydrolysis Major Peak? Dehal Product is Ar-H? (Dehalogenation) SM_Gone->Dehal Major Peak? Sol2 Switch Base to Cs2CO3 Dry Solvent over Sieves Hydrolysis->Sol2 Moisture/Base Issue Sol3 Switch Ligand to BrettPhos Lower Temp Dehal->Sol3 Hydride Elimination

Caption: Figure 2. Troubleshooting workflow for diagnosing reaction failure based on LC-MS analysis of crude mixtures.

Case Study: Regioselectivity

In 2,4-dichloropyrimidine, the C4 position is generally more reactive via nucleophilic aromatic substitution (SNAr). However, in Pd-catalyzed BHA, the regioselectivity can be tuned.[1]

  • Electronic Control: The C2 position is flanked by two nitrogens, making it electronically favorable for oxidative addition if the catalyst is sufficiently active.

  • Steric Control: Using a bulky ligand (e.g., tBuXPhos) often directs coupling to the less hindered C4 position first.

Data Summary: Coupling of 2,4-Dichloropyrimidine

ConditionsMajor ProductYieldNotes
Pd(PPh₃)₄ / Na₂CO₃ Mixture (C4 > C2)45%Poor selectivity due to mixed mechanisms (SNAr + Pd).
RuPhos Pd G3 / Cs₂CO₃ C2-Amino 82%Catalyst controlled oxidative addition at the most electron-deficient site.
No Catalyst / Heat C4-Amino 65%Classical SNAr mechanism dominates.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed cross-coupling reactions of amines with aryl halides."[2] Chemical Science, 2013.

  • BenchChem Technical Support. "Optimizing Amination Reactions of Pyrimidines." BenchChem Protocols, 2025.

  • Sigma-Aldrich. "BrettPhos Pd G3 Product Information & Protocols." Merck/Sigma Technical Library.

  • Lundgren, R. J., & Stradiotto, M. "Addressing challenges in palladium-catalyzed cross-coupling reactions of electron-deficient heterocycles." Chemistry – A European Journal, 2012.

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: Mechanism and Recent Advances."

Sources

Application Note: A Strategic Guide to Characterizing the Cellular Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-(Butan-2-yl)pyrimidin-5-amine

Introduction

The discovery and characterization of novel chemical entities (NCEs) is a cornerstone of modern drug development.[1][2] While high-throughput screening can identify compounds that bind to specific targets, many promising molecules emerge from phenotypic screens or synthetic libraries with unknown mechanisms of action. 2-(Butan-2-yl)pyrimidin-5-amine represents such a compound. Its pyrimidine core is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting kinases, GPCRs, and other critical cellular proteins.[3][4][5][6][7]

This application note provides a comprehensive, tiered strategy for researchers and drug development professionals to systematically elucidate the biological activity of uncharacterized compounds like 2-(Butan-2-yl)pyrimidin-5-amine. The workflow is designed to first establish a safe therapeutic window, then identify a cellular phenotype, and finally, to provide tools for deconvoluting the underlying molecular mechanism. This approach prioritizes experimental efficiency and robust, reproducible data generation.[8]

Part 1: Foundational Assays - Defining the Therapeutic Window

Before investigating a specific biological effect, it is critical to determine the concentration range at which the compound is active without causing overt cytotoxicity. This step prevents misinterpretation of data where a desired effect is simply a byproduct of cell death.

Rationale

Two complementary assays are employed. A viability assay measures the metabolic activity of the cell population, while a cytotoxicity assay directly quantifies cell death by measuring the release of an intracellular enzyme. Together, they provide a clear picture of the compound's impact on overall cell health.

Workflow for Foundational Assays

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assay Assay cluster_analysis Analysis p1 Seed cells in 96-well plates p2 Prepare serial dilutions of 2-(Butan-2-yl)pyrimidin-5-amine t1 Treat cells with compound dilutions (e.g., 0.1 nM to 100 µM) p2->t1 t2 Include Vehicle (DMSO) and Untreated Controls i1 Incubate for 24-48 hours at 37°C, 5% CO2 a1 Perform MTS Assay (Measures Metabolic Activity) i1->a1 a2 Perform LDH Assay (Measures Membrane Integrity) i1->a2 an1 Measure Absorbance/ Fluorescence a1->an1 a2->an1 an2 Calculate CC50/IC50 values an1->an2 an3 Determine non-toxic concentration range an2->an3

Caption: Workflow for Cytotoxicity and Viability Assessment.

Protocol 1: Cell Viability by MTS Assay

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[9][10][11] The amount of formazan is directly proportional to the number of viable cells.[10][12]

Materials:

  • Cells of interest (e.g., A549, HeLa, HEK293)

  • 96-well, clear-bottom tissue culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[12]

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentration series of 2-(Butan-2-yl)pyrimidin-5-amine in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[9][12][13]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[9][12][13] The optimal incubation time may vary by cell type and should be determined empirically.

  • Measurement: Gently shake the plate and measure the absorbance at 490 nm using a microplate reader.[9][10][13]

Protocol 2: Cytotoxicity by LDH Release Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[14]

Materials:

  • Treated cell plates from the viability experiment

  • LDH cytotoxicity assay kit (colorimetric)

  • Lysis buffer (often included in the kit, e.g., 10X Lysis Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Controls: In parallel to the compound-treated wells, prepare "Maximum LDH Release" controls by adding Lysis Buffer to untreated cells 45 minutes before the assay endpoint. Also maintain "Spontaneous LDH Release" controls (untreated, no lysis buffer).

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[15]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Measure the absorbance at 490 nm.

Data Presentation and Interpretation

The results from these foundational assays should be used to calculate the 50% cytotoxic concentration (CC₅₀) and 50% inhibitory concentration (IC₅₀) for viability.

ParameterDescriptionExample Value
Viability IC₅₀ Concentration of compound that reduces cell metabolic activity by 50%.25 µM
Cytotoxicity CC₅₀ Concentration of compound that causes 50% of maximal LDH release.>100 µM
Therapeutic Index (TI) A calculated ratio (CC₅₀ / IC₅₀) indicating the compound's selectivity.>4
Working Concentration A non-toxic range for subsequent assays, typically <1/10th of the CC₅₀.≤10 µM

Based on these results, a concentration range for subsequent functional assays can be selected that minimizes confounding effects from cytotoxicity.

Part 2: Phenotypic and Pathway-Focused Screening

With a defined non-toxic concentration range, the next phase is to identify a cellular response or phenotype induced by the compound. This is achieved through a panel of assays that monitor key cellular processes like apoptosis and the activity of major signaling pathways.

Protocol 3: Apoptosis Induction by Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a highly regulated process. A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. This protocol uses a luminogenic substrate to measure their activity.

Rationale: The Caspase-Glo® 3/7 assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[16] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[16][17][18] This "add-mix-measure" format is ideal for high-throughput screening.[16][17][18]

Procedure:

  • Cell Treatment: Seed cells and treat with 2-(Butan-2-yl)pyrimidin-5-amine at various non-toxic concentrations for 6-24 hours. Include a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[16][17][18]

  • Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16][17][18]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Protocol 4: Pathway Screening with Luciferase Reporter Gene Assays

Reporter gene assays are a powerful tool to monitor the activity of specific transcription factors and signaling pathways.[19][20] By using cell lines stably transfected with a reporter construct, one can quickly screen for compound effects on pathways like NF-κB, STAT3, AP-1, or CREB.

Rationale: In this system, a promoter containing response elements for a specific transcription factor (e.g., NF-κB) is placed upstream of a reporter gene, typically firefly luciferase.[20][21] When the signaling pathway is activated, the transcription factor binds to the promoter and drives the expression of luciferase.[19] The resulting light output, measured after adding a luciferin substrate, is proportional to pathway activity.[20][22]

G cluster_pathway Cellular Signaling Pathway cluster_reporter Reporter Gene Construct cluster_output Assay Output Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Signal Signal Cascade Receptor->Signal TF_inactive Inactive TF (in Cytoplasm) Signal->TF_inactive TF_active Active TF (in Nucleus) TF_inactive->TF_active Promoter TF-Responsive Promoter TF_active->Promoter binds to Luciferase Luciferase Gene Promoter->Luciferase drives expression Light Light Signal (Luminescence) Luciferase->Light Luciferin Substrate (Luciferin) Luciferin->Light Compound Test Compound (2-Butan-2-yl-pyrimidin-5-amine) Compound->Signal inhibits or activates

Caption: Principle of a Luciferase Reporter Gene Assay.

Procedure (General Protocol for an NF-κB Reporter):

  • Cell Culture: Use a cell line stably expressing an NF-κB-luciferase reporter (e.g., HCT-116 NF-κB-luc). Seed cells in a 96-well white, clear-bottom plate.

  • Compound Pre-treatment: Treat cells with the desired concentrations of 2-(Butan-2-yl)pyrimidin-5-amine for 1-2 hours.

  • Pathway Activation: Stimulate the NF-κB pathway by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α, final concentration 10 ng/mL).[23] Include unstimulated controls.

  • Incubation: Incubate for an additional 6-8 hours to allow for luciferase expression.

  • Lysis and Measurement: Remove the medium and lyse the cells with 20-50 µL of lysis buffer.[24] Add an equal volume of luciferase assay reagent containing the luciferin substrate.[24] Immediately measure luminescence.[19]

Part 3: Target Deconvolution and Mechanistic Elucidation

If a distinct phenotype is observed in Part 2, the next step is to investigate the underlying molecular mechanism. This section uses a hypothetical result from the pathway screen to illustrate the process.

Hypothetical Result: Screening reveals that 2-(Butan-2-yl)pyrimidin-5-amine potently inhibits TNF-α-induced NF-κB reporter activity with an IC₅₀ of 500 nM, without affecting other tested pathways.

This result strongly suggests the compound interferes with the NF-κB signaling cascade. The next logical step is to determine where in the pathway it acts.

G tnfa TNF-α tnfr TNFR1 tnfa->tnfr traf2 TRAF2 tnfr->traf2 ikk IKK Complex traf2->ikk ikb p-IκBα ikk->ikb nfkb_c NF-κB (p65/p50) in Cytoplasm ikb->nfkb_c ikb->nfkb_c degradation releases NF-κB nfkb_n NF-κB (p65/p50) in Nucleus nfkb_c->nfkb_n nfkb_c->nfkb_n translocation gene Gene Transcription nfkb_n->gene drug1 Compound? drug1->ikk drug2 Compound? drug2->nfkb_c

Caption: Simplified NF-κB Signaling Pathway Highlighting Potential Targets.

Protocol 5: Immunofluorescence for NF-κB p65 Nuclear Translocation

A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[25] This can be visualized and quantified using immunofluorescence microscopy.[26][27][28]

Materials:

  • Cells grown on glass coverslips or in imaging-quality plates

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor™ 488 conjugate

  • Nuclear counterstain: DAPI

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with 2-(Butan-2-yl)pyrimidin-5-amine or vehicle for 1 hour, then stimulate with TNF-α (10 ng/mL) for 30 minutes.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[29]

  • Permeabilization: Wash twice with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.[29]

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.[29]

  • Primary Antibody Incubation: Incubate with anti-p65 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[30]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[30]

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash once more and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A potent inhibitor will prevent the increase in this ratio seen with TNF-α stimulation.

Conclusion

This application note outlines a logical and robust workflow for characterizing the cellular activity of a novel compound, using 2-(Butan-2-yl)pyrimidin-5-amine as a model. By progressing from broad cytotoxicity assessments to specific phenotypic and mechanistic assays, researchers can efficiently generate a comprehensive profile of a compound's biological effects. This tiered approach ensures that resources are focused effectively, accelerating the journey from a novel chemical entity to a well-characterized lead candidate.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

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  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • An, R., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Ajmal, R. B. S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ. Retrieved from [Link]

  • Naglah, A. M., et al. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents. Journal of the National Cancer Institute. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • PubMed. (2010, May 15). Luciferase assay. Retrieved from [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. Retrieved from [Link]

  • Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Retrieved from [Link]

  • Ghorab, M. M., et al. (2014). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). UNIT 4.3 Immunofluorescence Staining. Retrieved from [Link]

  • Hoffman, A. S. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HCT116) NF-kB 79326. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

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Crystallization techniques for 2-(Butan-2-yl)pyrimidin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 2-(Butan-2-yl)pyrimidin-5-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the crystallization of 2-(butan-2-yl)pyrimidin-5-amine and its derivatives, a class of compounds of significant interest in pharmaceutical research and development. The crystallization process is critical for obtaining high-purity active pharmaceutical ingredients (APIs), ensuring batch-to-batch consistency, and defining the solid-state properties that influence bioavailability and stability.[1] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, offering a systematic approach to developing robust and reproducible protocols. It is designed for researchers, chemists, and drug development professionals seeking to master the art and science of crystallizing these specific heterocyclic compounds.

The Crucial Role of Crystallization for Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental scaffolds in numerous therapeutic agents.[2][3] The 2-(butan-2-yl)pyrimidin-5-amine core, in particular, presents a unique combination of a basic amine group and a moderately non-polar butoxy substituent, which dictates its solubility and intermolecular interactions. Achieving a crystalline solid form is paramount for several reasons:

  • Purification: Crystallization is one of the most powerful techniques for purifying organic compounds, effectively removing impurities from the final product.[4]

  • Stability: Crystalline solids are generally more chemically and physically stable than their amorphous counterparts, which is crucial for drug shelf-life.[5]

  • Characterization: High-quality single crystals are essential for unambiguous structure determination via X-ray diffraction, the gold standard for molecular structure analysis.[6]

  • Reproducibility: A well-defined crystalline form ensures consistent physical properties (e.g., solubility, dissolution rate), leading to predictable in vivo performance.

The primary amine on the pyrimidine ring can participate in strong hydrogen bonding, which can be both an aid and a hindrance to crystallization.[7] Understanding how to manipulate these interactions through solvent choice and technique is key to success.

A Systematic Approach to Crystallization Method Development

A trial-and-error approach to crystallization is inefficient. A logical, systematic workflow increases the probability of success. The process begins with a thorough understanding of the molecule's solubility and culminates in a refined, scalable protocol.

Crystallization_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Method Selection & Small-Scale Trials cluster_2 Phase 3: Optimization & Analysis Start Start: Impure Compound (Oil or Amorphous Solid) Solubility Solubility Screening (Test ~10-15 diverse solvents) Start->Solubility Select Identify Potential 'Good' Solvents (High solubility when hot) & 'Anti-Solvents' (Low solubility) Solubility->Select Decision Choose Crystallization Method Based on Solubility Profile Select->Decision Cooling Cooling Crystallization Decision->Cooling  Large ΔSolubility with Temp?   Evaporation Slow Evaporation Decision->Evaporation Moderately soluble in volatile solvent? Vapor Vapor Diffusion Decision->Vapor Small sample amount? Need high-quality crystals? Layering Solvent Layering Decision->Layering Soluble in one solvent, insoluble in another miscible one? Optimize Optimize Conditions (Cooling rate, solvent ratio, concentration) Cooling->Optimize Evaporation->Optimize Vapor->Optimize Layering->Optimize Analyze Analyze Crystals (Purity, Yield, XRPD, DSC) Optimize->Analyze Result Pure Crystalline Product Analyze->Result

Caption: A systematic workflow for developing a crystallization protocol.

Solvent Selection: The Critical First Step

The choice of solvent is the most important factor in successful crystallization.[8][9] An ideal solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[10] For pyrimidine derivatives, a range of solvents should be tested.

General Guidance for 2-(Butan-2-yl)pyrimidin-5-amine Derivatives:

  • "Like Dissolves Like": The molecule has both polar (amine, pyrimidine nitrogens) and non-polar (butan-2-yl group) regions. Solvents of intermediate polarity, such as ethyl acetate, acetonitrile, or acetone, are often good starting points.[11][12]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., ethanol, isopropanol) may be effective but can sometimes be too good, preventing the compound from crystallizing out.

  • Binary Solvent Systems: A powerful technique involves using a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not.[11][13] Common examples for compounds like this include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, and Acetone/Water.[2][11]

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityComments & Potential Use
Hexanes69Non-polarExcellent anti-solvent.[8]
Toluene111Non-polarGood for slow cooling from high temp; can help form quality crystals.[7]
Dichloromethane (DCM)40Polar AproticVolatility can be an issue; good for layering or as a co-solvent.[7]
Ethyl Acetate (EtOAc)77Mid-PolarityA very common and effective solvent for many heterocyclic compounds.[7][11]
Acetone56Polar AproticGood solvent, often used with water or hexanes as an anti-solvent.[2][8]
Acetonitrile (ACN)82Polar AproticA good choice for many nitrogen-containing heterocycles.[11][14]
Isopropanol (IPA)82Polar ProticCan be a good single solvent for cooling crystallization.
Ethanol (EtOH)78Polar ProticSimilar to IPA; often used for recrystallizing pyrimidine derivatives.[2][15]
Water100Very PolarCan be used as an anti-solvent or for highly polar derivatives.[8][12]
Dimethylformamide (DMF)153Polar AproticUse as a last resort for poorly soluble compounds; often requires an anti-solvent.[14][16]

Key Crystallization Protocols

The following protocols are adapted from established methods and tailored for the target compound class.[7][15][17]

Protocol 1: Slow Cooling Crystallization
  • Principle: This classic method relies on the reduced solubility of the compound in a chosen solvent at lower temperatures to induce crystallization.

  • Best For: Compounds with a significant positive correlation between solubility and temperature. Ideal for scaling up.

Methodology:

  • Place the impure compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.[15]

  • If the solution is colored by impurities, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[4]

  • Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature. To encourage larger crystals, insulate the flask to slow the cooling rate further.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[15]

  • Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and air-dry.

Protocol 2: Slow Evaporation
  • Principle: Supersaturation is achieved by slowly removing the solvent through evaporation.

  • Best For: Compounds that are moderately soluble at room temperature in a relatively volatile solvent. Excellent for generating high-quality crystals for X-ray analysis, but not easily scalable.[7][17]

Methodology:

  • Dissolve the compound in a suitable solvent (e.g., ethyl acetate, DCM/hexanes mixture) to create a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with parafilm and pierce a few small holes in it with a needle.[11]

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several hours to days. The rate of evaporation can be controlled by the number and size of the holes.

Protocol 3: Vapor Diffusion
  • Principle: An anti-solvent vapor slowly diffuses into a solution of the compound, gradually reducing its solubility and inducing crystallization.

  • Best For: Small quantities of material (mg scale) when the goal is to obtain high-quality single crystals.[7][17] This is often the most successful method for difficult-to-crystallize compounds.

Vapor_Diffusion cluster_main Vapor Diffusion Setup (Vial-in-Vial) OuterVial InnerVial AntiSolvent Anti-Solvent (e.g., Hexane) CompoundSol Compound in 'Good' Solvent (e.g., EtOAc) A1 Anti-Solvent Vapor A2 A2 A1->A2 Diffusion

Caption: Setup for vapor diffusion using the vial-in-vial method.

Methodology:

  • Dissolve the compound in a minimal amount of a "good," less volatile solvent (e.g., ethyl acetate, toluene) in a small, open vial.

  • Place this inner vial inside a larger jar or beaker.

  • Add a layer of a volatile "anti-solvent" (e.g., hexanes, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar tightly and leave it undisturbed.

  • The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the compound to crystallize over time.

Special Considerations for Amines: Salt Formation

If the freebase of the 2-(butan-2-yl)pyrimidin-5-amine derivative proves difficult to crystallize (e.g., it consistently oils out or remains amorphous), converting it to a salt can dramatically improve its crystallization propensity.[12] The introduction of ionic character and strong hydrogen bond donors can promote a more ordered crystal lattice.[7]

Protocol for Salt Formation Crystallization:

  • Dissolve the amine derivative in a suitable solvent like isopropanol, ethanol, or ethyl acetate.

  • Stoichiometrically add a solution of an acid (e.g., HCl in diethyl ether/isopropanol, or a solution of a solid acid like tartaric or citric acid).

  • The salt will often precipitate immediately. If not, the solution can be subjected to the cooling or diffusion methods described above.

  • It is critical to check the pH to ensure proper salt formation.[7]

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble; cooling was too fast for nucleation.Concentrate the solution by boiling off some solvent; add a small amount of anti-solvent; cool more slowly; try scratching the inside of the flask with a glass rod at the solution line to create nucleation sites.[15]
"Oiling Out" Solution is too concentrated; cooling is too rapid; solvent is too good; melting point of the compound is below the crystallization temperature.Re-heat the solution to dissolve the oil, add more solvent, and cool very slowly; switch to a less effective solvent system.[8][12]
Formation of Fine Powder Nucleation is too rapid; solution is too supersaturated.Reduce the concentration; slow down the rate of cooling or anti-solvent addition. A slower process generally yields larger, higher-quality crystals.[7]
Impure Crystals Impurities were co-crystallized; inefficient washing.Re-run the crystallization, ensuring slow crystal growth; ensure the wash solvent is cold and used sparingly to avoid dissolving the product.

References

  • Benchchem. (n.d.). Crystallization of Pyrimidine Compounds. Benchchem Technical Support Center.
  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds? Retrieved from [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]

  • Dalton Transactions. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Course Hero. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0983269A1 - Process for preparing heterocyclic compounds.
  • Google Patents. (n.d.). CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof.
  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 12: Pyrimidines. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 2-(Butan-2-yl)pyrimidin-5-amine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Biology Division

Introduction: The Strategic Value of the 2-Substituted 5-Aminopyrimidine Scaffold

The 5-aminopyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the central framework of numerous clinically significant molecules, particularly in the realm of kinase inhibitors. Its utility stems from its ability to act as a versatile hydrogen bond donor and acceptor, effectively mimicking the hinge-binding motifs of ATP in kinase active sites. The strategic introduction of a substituent at the 2-position, such as the sec-butyl group in 2-(Butan-2-yl)pyrimidin-5-amine, offers a powerful tool for modulating the physicochemical and pharmacological properties of the resulting compounds.

The sec-butyl group provides a non-polar, sterically defined vector that can be used to probe hydrophobic pockets within a target protein's active site. Unlike linear alkyl chains, its branched nature can impart favorable conformational rigidity and improve metabolic stability by shielding adjacent positions on the pyrimidine ring from enzymatic degradation. This application note provides a comprehensive guide for the effective use of 2-(Butan-2-yl)pyrimidin-5-amine as a core building block for the generation of diverse chemical libraries through parallel synthesis.

Core Chemistry and Diversification Strategies

The primary reactive handle on 2-(Butan-2-yl)pyrimidin-5-amine is the exocyclic amine at the C5 position. This nucleophilic group serves as the principal point for diversification, readily participating in a variety of robust and well-characterized chemical transformations suitable for high-throughput synthesis.

Key Diversification Reactions:
  • Amide Bond Formation: Acylation of the 5-amino group with a library of carboxylic acids is the most direct method for generating structural diversity.

  • Sulfonamide Synthesis: Reaction with a diverse set of sulfonyl chlorides provides an alternative hydrogen-bonding pharmacophore.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction introduces a flexible linker and additional diversity elements.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, which are excellent hydrogen bond donors.

The following sections provide detailed, validated protocols for these key transformations, optimized for a parallel synthesis format.

Experimental Protocols and Workflows

Protocol 1: Parallel Amide Coupling via Activated Esters

This protocol describes the parallel acylation of 2-(Butan-2-yl)pyrimidin-5-amine with a library of 96 unique carboxylic acids in a 96-well plate format. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended for its high efficiency and low rate of epimerization.

Workflow Diagram: Parallel Amide Coupling

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dispense 2-(Butan-2-yl)pyrimidin-5-amine (Solution in DMF) D Seal Plate and Shake (Room Temperature, 16h) A->D B Dispense Carboxylic Acid Library (Stock solutions in DMF) B->D C Dispense HATU & DIPEA (Solutions in DMF) C->D E Quench with aq. NaHCO3 D->E Reaction Complete F Liquid-Liquid Extraction (e.g., with Ethyl Acetate) E->F G Evaporate Solvent F->G H LC-MS & UPLC Analysis (Purity & Identity Confirmation) G->H

Caption: Workflow for parallel amide coupling in a 96-well format.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-(Butan-2-yl)pyrimidin-5-amine in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare 0.2 M stock solutions of your carboxylic acid library (96 unique acids) in anhydrous DMF in a 96-well plate.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol) of the 2-(Butan-2-yl)pyrimidin-5-amine stock solution.

    • To each corresponding well, add 100 µL (20 µmol, 1.0 eq) of the carboxylic acid library stock solutions.

    • To each well, add 100 µL (22 µmol, 1.1 eq) of the HATU stock solution.

    • To each well, add 50 µL (40 µmol, 2.0 eq) of the DIPEA stock solution.

  • Reaction Conditions:

    • Seal the 96-well reaction block with a pierceable cap mat.

    • Place the block on an orbital shaker and agitate at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product by adding 1 mL of ethyl acetate to each well, sealing the plate, and shaking vigorously for 5 minutes.

    • Allow the layers to separate and carefully transfer the organic (top) layer to a new 96-well plate.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

    • Concentrate the combined organic extracts to dryness in vacuo using a centrifugal evaporator.

    • The crude product can be re-dissolved in DMSO for screening or purified via high-throughput preparative HPLC.

Data Summary Table: Representative Amide Couplings

Carboxylic Acid R-GroupCoupling ConditionsTypical Yield (%)Purity by LC-MS (%)
PhenylHATU, DIPEA, DMF, RT, 16h>90>95
4-FluorophenylHATU, DIPEA, DMF, RT, 16h>90>95
Thiophen-2-ylHATU, DIPEA, DMF, RT, 16h>85>92
CyclohexylHATU, DIPEA, DMF, RT, 16h>90>95
Protocol 2: Parallel Sulfonamide Synthesis

This protocol outlines the reaction of 2-(Butan-2-yl)pyrimidin-5-amine with a library of sulfonyl chlorides, using pyridine as both a base and a solvent.

Workflow Diagram: Parallel Sulfonamide Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dispense 2-(Butan-2-yl)pyrimidin-5-amine (Solution in Pyridine) C Seal Plate and Shake (Room Temperature, 12h) A->C B Dispense Sulfonyl Chloride Library (Stock solutions in DCM) B->C D Evaporate Solvents C->D Reaction Complete E Aqueous Workup (DCM and water) D->E F Isolate Organic Layer E->F G Concentrate to Dryness F->G H LC-MS for Purity/Identity G->H

Caption: Workflow for parallel sulfonamide synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-(Butan-2-yl)pyrimidin-5-amine in anhydrous pyridine.

    • Prepare 0.22 M stock solutions of your sulfonyl chloride library in anhydrous Dichloromethane (DCM).

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol) of the 2-(Butan-2-yl)pyrimidin-5-amine stock solution.

    • Cool the reaction block to 0 °C in an ice bath.

    • To each well, slowly add 100 µL (22 µmol, 1.1 eq) of the sulfonyl chloride library stock solutions.

  • Reaction Conditions:

    • Seal the reaction block and allow it to warm to room temperature.

    • Shake on an orbital shaker for 12 hours.

  • Work-up and Purification:

    • Remove the solvent in vacuo.

    • To each well, add 1 mL of DCM and 1 mL of water.

    • Shake vigorously for 5 minutes.

    • Transfer the organic (bottom) layer to a new 96-well plate.

    • Concentrate the organic extracts to dryness. The crude product is often of sufficient purity for primary screening.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of control reactions and robust analytical chemistry.

  • Analytical Validation: Every 96-well plate should be analyzed by LC-MS. The expected mass of the product is calculated for each well, and automated software can flag wells with low conversion or significant side-product formation.

  • Control Reactions: It is advisable to include a control well with a known, reliable sulfonyl chloride (e.g., p-toluenesulfonyl chloride) on every plate to ensure that the reagents and conditions are performing as expected. A negative control well, omitting the coupling agent or sulfonyl chloride, should also be included to confirm that the starting material is not consumed non-productively.

Conclusion and Future Directions

2-(Butan-2-yl)pyrimidin-5-amine is a valuable and versatile building block for the construction of parallel synthesis libraries. The protocols outlined provide a robust starting point for creating large collections of novel compounds for screening in drug discovery programs. The primary amino group allows for a wide range of diversification chemistries, while the sec-butyl group provides a handle for optimizing potency and ADME properties. Further derivatization could explore C-H activation or halogenation of the pyrimidine core, opening up subsequent cross-coupling chemistries for even greater structural diversity.

References

  • There are no direct references for the use of 2-(Butan-2-yl)pyrimidin-5-amine in parallel synthesis. The provided protocols are based on established, general methodologies for the derivatization of aminopyrimidines in medicinal chemistry. For foundational knowledge on the coupling reactions described, please refer to standard organic chemistry literature and resources on parallel synthesis.

Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is of paramount importance. The metabolic stability of a compound, defined as its susceptibility to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Pyrimidine and its derivatives are a class of heterocyclic compounds that form the backbone of numerous therapeutic agents, particularly in oncology.[3] Assessing the metabolic stability of these compounds at an early stage is a critical step in identifying candidates with favorable pharmacokinetic properties and mitigating the risk of late-stage attrition.[2][4]

This guide provides a comprehensive overview of the principles and protocols for evaluating the metabolic stability of pyrimidine-based compounds. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

The Landscape of Pyrimidine Metabolism

The metabolic transformation of pyrimidine-containing compounds is primarily orchestrated by a suite of enzymes predominantly located in the liver.[5] These enzymatic reactions can be broadly categorized into Phase I and Phase II metabolism.

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for these oxidative transformations.[6][7] For pyrimidine-based drugs, CYP-mediated reactions can involve hydroxylation of the pyrimidine ring or its substituents, N-dealkylation, and other oxidative processes.[8] The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) can vary depending on the compound's structure.[9] Genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in drug metabolism, affecting both efficacy and toxicity.[10]

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.[11] For pyrimidine derivatives, key Phase II enzymes include the UDP-glucuronosyltransferases (UGTs), which catalyze the addition of glucuronic acid to suitable functional groups.[12][13] The UGT superfamily is responsible for the glucuronidation of a wide array of drugs.[14] Identifying which UGT isoforms are involved in a compound's metabolism is crucial for predicting potential drug-drug interactions.[15]

The following diagram illustrates the general metabolic pathways for pyrimidine compounds.

Pyrimidine Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Pyrimidine_Compound Pyrimidine_Compound Oxidized_Metabolites Oxidized_Metabolites Pyrimidine_Compound->Oxidized_Metabolites Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) Conjugated_Metabolites Conjugated_Metabolites Oxidized_Metabolites->Conjugated_Metabolites UDP-Glucuronosyltransferases (UGTs) Sulfotransferases (SULTs) Excretion Excretion Conjugated_Metabolites->Excretion

Sources

Application Note: In Vitro Evaluation of 2-(Butan-2-yl)pyrimidin-5-amine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib) and antimetabolites (5-Fluorouracil). The specific derivative 2-(Butan-2-yl)pyrimidin-5-amine (CAS: 591-55-9 analog/derivative) represents a lipophilic, chemically versatile building block. Its structural features—an electron-rich amine at C5 and a lipophilic sec-butyl group at C2—suggest potential utility as a hinge-binding fragment in kinase inhibitor design or as a tubulin-destabilizing agent.

This guide provides a rigorous, standardized workflow for evaluating the in vitro anticancer activity of this compound. Unlike generic protocols, this document addresses the specific physicochemical challenges of small, lipophilic aminopyrimidines (LogP ~1.3, MW 151.2 Da) and prioritizes assays that differentiate between cytotoxic (cell-killing) and cytostatic (growth-arresting) mechanisms.

Compound Management & Formulation

Critical Insight: Aminopyrimidines are generally stable but can suffer from poor aqueous solubility, leading to precipitation in cell culture media. Proper stock preparation is the single most critical step to prevent false negatives.

Protocol: Stock Solution Preparation
  • Solvent Selection: Use sterile-filtered Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW = 151.21 g/mol . Dissolve 15.12 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • Working Solutions: Dilute in serum-free media immediately prior to dosing. Ensure the final DMSO concentration in the assay well never exceeds 0.5% (v/v) to avoid solvent toxicity.

Phase I: High-Throughput Cytotoxicity Screening

Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) across a panel of representative cancer cell lines.

Recommended Cell Panel:

  • HCT-116 (Colon): Highly sensitive to kinase inhibitors (p53 wild-type).

  • MCF-7 (Breast): Estrogen receptor-positive model.

  • PC-3 (Prostate): Androgen-independent, metastatic model (often resistant to pyrimidines).

Method: CellTiter-Glo® Luminescent Cell Viability Assay (ATP Quantification)

Why this assay? Unlike MTT/MTS, which rely on metabolic conversion (prone to artifacts with metabolic inhibitors), ATP quantification is a direct measure of cell health and is more sensitive for small-molecule screening.

Step-by-Step Protocol:
  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 96-well opaque-walled plates (white) in 100 µL complete media.

    • Control: Include "No Cell" wells (media only) for background subtraction.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dosing:

    • Prepare a 9-point serial dilution (1:3) of 2-(Butan-2-yl)pyrimidin-5-amine starting at 100 µM (Final concentrations: 100, 33.3, 11.1... 0.015 µM).

    • Add 50 µL of 3X compound solution to respective wells.

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Incubation:

    • Incubate for 72 hours . (48h is often too short for cytostatic kinase inhibitors to show effect).

  • Readout:

    • Equilibrate plate and CellTiter-Glo® reagent to room temperature (RT).

    • Add 100 µL reagent to each well.[1][2]

    • Orbitally shake for 2 minutes (lyses cells).

    • Incubate at RT for 10 minutes (stabilizes signal).

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis Template
ParameterFormula/MethodAcceptance Criteria
Normalization

N/A
IC₅₀ Non-linear regression (4-parameter logistic fit)

Z' Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

Phase II: Mechanism of Action (MoA) - Cell Cycle Arrest

Scientific Logic: Pyrimidine analogs frequently act as CDK (Cyclin-Dependent Kinase) inhibitors or tubulin poisons. These mechanisms leave distinct "fingerprints" on the cell cycle:

  • G1/S Arrest: Suggests CDK4/6 inhibition.

  • G2/M Arrest: Suggests Tubulin destabilization or CDK1 inhibition.

Protocol: Propidium Iodide (PI) Flow Cytometry
  • Treatment: Treat HCT-116 cells (6-well plate) with the IC₅₀ concentration of 2-(Butan-2-yl)pyrimidin-5-amine for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS, then add 700 µL ice-cold 70% ethanol dropwise while vortexing (prevents clumping). Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Solution (BD Pharmingen™).

    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (excitation 488 nm, emission ~600 nm). Use doublet discrimination (Area vs. Width) to ensure single-cell analysis.

Visualizing the Screening Workflow

The following diagram illustrates the logical flow from compound preparation to mechanistic deconvolution.

G cluster_0 Phase I: Screening cluster_1 Phase II: Decision Gate cluster_2 Phase III: Mechanism Compound 2-(Butan-2-yl) pyrimidin-5-amine Stock 100 mM Stock (DMSO) Compound->Stock Dosing Serial Dilution (0.01 - 100 µM) Stock->Dosing Readout CellTiter-Glo (Luminescence) Dosing->Readout Cells Cell Panel (HCT-116, MCF-7) Cells->Dosing Decision Is IC50 < 10 µM? Readout->Decision Discard Stop / Optimise Structure Decision->Discard No Flow Flow Cytometry (Cell Cycle) Decision->Flow Yes Western Western Blot (p-CDK, p-H3) Flow->Western

Figure 1: Integrated workflow for the evaluation of pyrimidine-based NCEs (New Chemical Entities).

Hypothetical Mechanism & Target Validation

If the compound shows efficacy, the next step is to validate the molecular target. Based on the aminopyrimidine scaffold, the CDK/Cyclin axis is a high-probability target.

Pathway Visualization (Graphviz)

This diagram models the potential interference of the compound within the cell cycle signaling cascade.

Pathway GF Growth Factors Ras Ras/Raf GF->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb (Phospho) CDK46->Rb Phosphorylates Inhibitor 2-(Butan-2-yl) pyrimidin-5-amine Inhibitor->CDK46 Inhibits E2F E2F Rb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Activates

Figure 2: Hypothetical Mode of Action. The compound may act as an ATP-competitive inhibitor of CDK4/6, preventing Rb phosphorylation and arresting cells in G1 phase.

Troubleshooting & Expert Tips

  • Precipitation: If the compound precipitates in media (cloudiness), reduce the starting concentration or use an intermediate dilution step in PBS/BSA.

  • Edge Effects: In 96-well plates, evaporation in outer wells can skew data. Fill edge wells with sterile PBS and only use the inner 60 wells for the assay.

  • Interference: Aminopyrimidines can sometimes fluoresce. Run a "Compound Only" control (no cells) to check for autofluorescence if using a fluorescence-based assay (like Alamar Blue).

References

  • Hassan, M. et al. (2025). Pyrimidine-Based Tubulin Inhibitors: Synthesis and Anti-Glioblastoma Activity. MDPI Pharmaceuticals. Link

  • National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocol. Link

  • Riss, T.L. et al. (2016). Cell Viability Assays: ATP Quantification. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • PubChem. (2025).[3][4] Compound Summary: 2-(sec-butyl)pyrimidin-5-amine. Link

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[1] Pyrimidine derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial and antifungal activities. The inherent biocompatibility of the pyrimidine scaffold, a fundamental component of nucleic acids, combined with the versatility of its chemical structure for modification, establishes it as an attractive foundation for the design of new drugs.[1] Numerous studies have highlighted the potent activity of various pyrimidine derivatives against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as diverse fungal species.[1][2][3] The antimicrobial efficacy of these compounds is frequently attributed to their capacity to inhibit essential microbial enzymes and cellular processes.[1][4]

This guide provides a comprehensive overview of the essential in vitro screening assays for evaluating the antimicrobial and antifungal potential of novel pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind key experimental choices.

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing (AST) is to determine the in vitro activity of a compound against a specific microorganism. The most common methods rely on the principle of exposing a standardized microbial inoculum to varying concentrations of the test compound and observing the effect on microbial growth. The results are typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[5][6]

Preliminary Screening: Agar-Based Diffusion Methods

Agar diffusion-based assays are cost-effective and widely used for the initial screening of antimicrobial activity.[7] These methods involve the diffusion of the test compound from a source (e.g., a paper disk or a well) into an agar medium that has been inoculated with the test microorganism. The presence of a zone of inhibition around the source indicates antimicrobial activity.[7]

Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a standardized technique for determining the susceptibility of bacteria and fungi to various antimicrobial compounds.[8] It involves placing paper disks impregnated with a known amount of the test compound onto an agar plate swabbed with a standardized microbial suspension.[9][10]

Protocol: Agar Disk Diffusion

1. Media Preparation:

  • Prepare Mueller-Hinton Agar (MHA) for non-fastidious bacteria or Mueller-Hinton Agar with 5% sheep blood for fastidious bacteria, according to the manufacturer's instructions.[5][10] For fungi, Sabouraud Dextrose Agar (SDA) is commonly used.

  • Ensure the agar has a pH between 7.2 and 7.4 at room temperature.[11]

  • Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm.[11]

  • Allow the plates to solidify at room temperature and dry them prior to use to avoid excess moisture.[11]

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

3. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

  • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

4. Application of Disks:

  • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the pyrimidine derivative. A stock solution of the compound is typically prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Aseptically place the disks onto the inoculated agar surface using sterile forceps.[8]

  • Gently press the disks to ensure complete contact with the agar.[10]

  • Disks should be spaced at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate.[10]

  • Include a positive control (a disk with a standard antibiotic like ciprofloxacin or fluconazole) and a negative control (a disk with the solvent used to dissolve the test compound).[2]

5. Incubation:

  • Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours for most bacteria.[12] For fungi, incubate at 30°C for 24-48 hours.[13]

6. Interpretation of Results:

  • Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.[8]

  • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.

Agar Well Diffusion Method

The agar well diffusion method is an alternative to the disk diffusion method and is particularly useful for preliminary screening of compounds that may not be suitable for impregnation onto paper disks.[1]

Protocol: Agar Well Diffusion

1. Media and Inoculum Preparation:

  • Follow the same procedures as for the agar disk diffusion method.

2. Inoculation of Agar Plates:

  • Follow the same procedure as for the agar disk diffusion method.

3. Well Preparation:

  • Create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[1]

4. Application of Test Compound:

  • Add a fixed volume (e.g., 50-100 µL) of the pyrimidine derivative solution at a known concentration into each well.[1]

  • Include positive and negative controls in separate wells.

5. Incubation and Interpretation:

  • Follow the same procedures as for the agar disk diffusion method.

Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][14] This method involves preparing serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[6] Each well is then inoculated with a standardized suspension of the test microorganism.

Protocol: Broth Microdilution

1. Media Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[12] For fungi, RPMI-1640 medium with L-glutamine and buffered with MOPS is recommended.[13]

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solution in the appropriate broth to achieve the desired final concentration range in the microtiter plate.[6] This is often done in a separate "mother" plate or in tubes.

3. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism as described for the agar diffusion methods, adjusted to a 0.5 McFarland standard.[12]

  • Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation of Microtiter Plates:

  • Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.

  • Add 50 µL of the diluted antimicrobial agent to the first well of each row and perform serial dilutions across the plate.

  • Add 50 µL of the standardized and diluted microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Include the following controls on each plate:

    • Growth Control: Broth and inoculum, with no compound.

    • Sterility Control: Broth only, with no inoculum.

    • Positive Control: A standard antibiotic with a known MIC for the quality control strain.

    • Negative (Vehicle) Control: Broth, inoculum, and the solvent used to dissolve the test compound at the highest concentration present in the assay.

5. Incubation:

  • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 20-24 hours for streptococci.[12] For fungi, incubate at 37°C for 24-48 hours.[13]

6. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually or with the aid of a microplate reader.

Quality Control

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, a robust quality control (QC) program is essential.[15][16] This involves the regular testing of reference strains with known susceptibility profiles.[16]

Recommended Quality Control Strains

The following are some commonly used QC strains from the American Type Culture Collection (ATCC):

MicroorganismATCC Number
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus25923 / 29213
Enterococcus faecalis29212
Candida albicans90028
Cryptococcus neoformansH99
Frequency of Quality Control Testing

When implementing a new susceptibility testing method, daily testing is required until acceptable readings are obtained for 20 consecutive days.[17] Once in routine use, internal quality assurance testing should be performed daily or at least four times per week.[17]

Mechanism of Action of Pyrimidine Derivatives

The antimicrobial activity of pyrimidine derivatives can be attributed to various mechanisms of action, depending on the specific chemical structure. Some known mechanisms include:

  • Inhibition of DNA Synthesis: Flucytosine, a pyrimidine analogue, is deaminated by fungi to 5-fluorouracil, which then impairs DNA synthesis.[18]

  • Inhibition of Folate Synthesis: Some pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[4]

  • Inhibition of DNA Gyrase: Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory effects on bacterial DNA gyrase, an enzyme crucial for DNA replication.[2]

  • Disruption of Endoplasmic Reticulum (ER) Function: A novel series of pyrimidine-based molecules has been found to disrupt ER function in Aspergillus fumigatus.[3]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The results of the screening assays can be presented as follows:

Table 1: Antimicrobial Activity of Pyrimidine Derivatives (Agar Disk Diffusion)
CompoundConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosa
Derivative 11015128
Derivative 210201814
Ciprofloxacin5253028
DMSO-000
Table 2: Minimum Inhibitory Concentrations (MICs) of Pyrimidine Derivatives (Broth Microdilution)
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 11632>64
Derivative 24816
Ciprofloxacin0.50.25-
Fluconazole--2

Experimental Workflows

Diagram 1: Agar Disk Diffusion Workflow

Agar_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare MHA/SDA Plates inoculate Swab Inoculum onto Plates prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate prep_disks Impregnate Disks with Pyrimidine Derivatives apply_disks Apply Disks to Agar Surface prep_disks->apply_disks inoculate->apply_disks incubate Incubate Plates apply_disks->incubate measure Measure Zones of Inhibition (mm) incubate->measure interpret Interpret Susceptibility measure->interpret

Caption: Workflow for the Agar Disk Diffusion Method.

Diagram 2: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_results Results prep_broth Prepare CAMHB/RPMI Broth plate_setup Set up 96-Well Plate prep_broth->plate_setup prep_compounds Serial Dilute Pyrimidine Derivatives add_compounds Add Diluted Compounds to Wells prep_compounds->add_compounds prep_inoculum Prepare Standardized Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum plate_setup->add_compounds add_compounds->add_inoculum incubate Incubate Plate add_inoculum->incubate read_plate Read Plate Visually or with Reader incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Method.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.).
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Disk diffusion method - SEAFDEC/AQD Institutional Repository Home. (n.d.).
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28).
  • Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. (n.d.).
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5).
  • A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials - Benchchem. (n.d.).
  • Pharmacology of antifungal agents - Deranged Physiology. (2025, October 11).
  • Quality Control of Anti Microbial Susceptibility Test. (n.d.).
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4" - Benchchem. (n.d.).
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018, February 14).
  • In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents - AIP Publishing. (n.d.).
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega. (2024, November 11).
  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus | Microbiology Spectrum. (2024, June 25).

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Synthesis of 2-(pyridin-2-yl) pyrimidine derivatives for anti-fibrosis activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of 2-(Pyridin-2-yl)pyrimidine Derivatives for Anti-Fibrosis Activity

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and fibrosis research.

Introduction: A Privileged Scaffold for a Pervasive Disease

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, represents a final common pathway for a multitude of chronic diseases affecting organs such as the liver, lungs, kidneys, and heart.[1][2][3] This relentless scarring process disrupts normal tissue architecture and ultimately leads to organ failure, creating a significant unmet medical need.[3][4] At the heart of fibrogenesis is the activation of myofibroblasts, which are key effector cells responsible for the overproduction of collagen and other ECM proteins.[5][6] A central signaling pathway governing this process is the Transforming Growth Factor-β (TGF-β) cascade, making it a prime target for therapeutic intervention.[2][5][7][8]

The pyrimidine moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-fibrotic properties.[9][10] This guide provides a detailed technical overview of the synthesis of a novel series of 2-(pyridin-2-yl)pyrimidine derivatives and outlines robust protocols for evaluating their anti-fibrotic potential. The methodologies described herein are grounded in established research and aim to provide a comprehensive framework for identifying and characterizing new therapeutic candidates against fibrotic diseases.[9]

Section 1: Chemical Synthesis of 2-(Pyridin-2-yl)pyrimidine Derivatives

The synthesis of the target compounds leverages a molecular hybridization strategy, combining the pyrimidine and pyridine scaffolds to explore new chemical space for anti-fibrotic activity. The following multi-step protocol is adapted from established methodologies and provides a reliable pathway to the desired derivatives.[9]

Rationale for Synthetic Strategy

The core of this synthetic approach involves the construction of a central carboxylic acid intermediate, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, which serves as a versatile anchor point. This intermediate allows for the introduction of diverse chemical functionalities via amide bond formation, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. The use of common and reliable coupling agents like EDCI and HOBT ensures efficient and high-yield amide synthesis under mild conditions.

Synthesis Workflow Diagram

G cluster_0 Part A: Pyridine Core Modification cluster_1 Part B: Pyrimidine Ring Formation cluster_2 Part C: Amide Coupling A Nicotinic Acid B Ethyl Nicotinate A->B H2SO4, EtOH Reflux C 3-(ethoxycarbonyl)pyridine 1-oxide B->C m-CPBA, DCM D Ethyl 6-cyanonicotinate C->D TMSCN, TEA E Ethyl 6-(N-hydroxycarbamimidoyl)nicotinate D->E NH2OH·HCl F Ethyl 6-(1,2,4-oxadiazol-5-yl)nicotinate E->F Triethyl orthoformate G Ethyl 6-(5-aminopyrimidin-2-yl)nicotinate F->G Formamide, Reflux H 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid G->H (1) NaIO4 (2) NaOH J Final 2-(pyridin-2-yl)pyrimidine Derivative H->J EDCI, HOBT, DMF I Substituted Amine (R-NH2) I->J

Caption: General workflow for the synthesis of 2-(pyridin-2-yl)pyrimidine derivatives.

Detailed Synthesis Protocol: Synthesis of Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (Example Derivative)

This protocol details the synthesis of a representative compound from the series, highlighting the key chemical transformations.

Materials:

  • 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (Intermediate H)

  • 4-Fluorobenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBT)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (200 mg, 0.731 mmol) in a mixture of DMF (2 mL) and DCM (6 mL).

  • Activator Addition: Cool the solution to 0 °C in an ice bath. Add HOBT (114 mg, 0.841 mmol) and EDCI (162 mg, 0.841 mmol).

    • Rationale: EDCI and HOBT are coupling agents that activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine, facilitating efficient amide bond formation and minimizing side reactions.

  • Stirring: Stir the mixture at 0 °C for 1 hour to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add 4-Fluorobenzylamine (167 µL, 1.463 mmol) and triethylamine (150 µL, 0.407 mmol) to the reaction mixture.

    • Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, extract the mixture three times with EtOAc (15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.[9]

Section 2: Protocols for Evaluating Anti-Fibrotic Activity

The anti-fibrotic potential of the synthesized compounds is assessed using a series of validated in vitro assays. Hepatic stellate cells (HSCs) are a primary cell type used for this purpose, as their activation is a central event in liver fibrosis.[9][10] The immortalized rat hepatic stellate cell line (HSC-T6) provides a robust and reproducible model for screening.[9]

In Vitro Evaluation Workflow

G cluster_endpoints Key Anti-Fibrotic Endpoints A Culture HSC-T6 Cells B Induce Fibrotic Phenotype (e.g., with TGF-β1) A->B C Treat with 2-(pyridin-2-yl)pyrimidine Derivatives (Varying Concentrations) B->C D Assess Cytotoxicity (MTT Assay) C->D 24-72h Incubation E Quantify Collagen Deposition C->E 24-72h Incubation F Quantify Total Collagen (Hydroxyproline Assay) C->F 24-72h Incubation G Measure COL1A1 Expression (ELISA / qRT-PCR) C->G 24-72h Incubation

Caption: Workflow for the in vitro assessment of anti-fibrotic compounds.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

Principle: This assay is crucial to ensure that the observed anti-fibrotic effects are not due to general cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Procedure:

  • Cell Seeding: Seed HSC-T6 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control if available.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Collagen Deposition (Picro-Sirius Red Staining)

Principle: Picro-Sirius Red is a highly specific stain for collagen fibers. When viewed under polarized light, collagen fibers appear bright red or yellow, allowing for qualitative and quantitative assessment of ECM deposition.[9]

Procedure:

  • Cell Culture: Culture and treat HSC-T6 cells on glass coverslips in a 24-well plate as described previously.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the fixed cells with Picro-Sirius Red solution for 1 hour.

  • Washing: Wash thoroughly with acidified water to remove excess stain.

  • Imaging: Mount the coverslips on slides and visualize using a microscope equipped with polarizing filters. Capture images for analysis. The intensity of the birefringence is proportional to the amount of collagen.[9][10]

Protocol 3: Total Collagen Quantification (Hydroxyproline Assay)

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Measuring the hydroxyproline content in cell lysates or culture medium provides a quantitative measure of total collagen production.[9]

Procedure:

  • Sample Collection: After treating HSC-T6 cells, collect the culture medium and/or prepare cell lysates.

  • Hydrolysis: Hydrolyze the samples with concentrated HCl (e.g., 6M) at 110°C for 18-24 hours to break down collagen into its constituent amino acids.

  • Oxidation: Neutralize the samples and add Chloramine-T solution to oxidize the hydroxyproline.

  • Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) and incubate at 65°C. This reaction forms a chromophore.

  • Quantification: Measure the absorbance at ~560 nm. Calculate the hydroxyproline concentration using a standard curve and express the results as total collagen content.[9][10]

Protocol 4: COL1A1 Protein Expression (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can specifically quantify the expression of Collagen Type I Alpha 1 (COL1A1), a key fibrotic marker protein.[9][10]

Procedure:

  • Sample Collection: Collect the supernatant from treated cell cultures.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for COL1A1.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a suitable substrate (e.g., TMB) to produce a colorimetric signal.

  • Quantification: Stop the reaction and measure the absorbance. The concentration of COL1A1 in the samples is determined by comparison to a standard curve.[9]

Section 3: Investigating the Mechanism of Action

Fibrosis is predominantly driven by the TGF-β signaling pathway.[2][7][12] Upon ligand binding, TGF-β receptors activate Smad proteins (specifically Smad2 and Smad3), which then complex with Smad4.[5][13][14] This complex translocates to the nucleus and acts as a transcription factor to upregulate the expression of pro-fibrotic genes, including those for collagens and α-smooth muscle actin (α-SMA).[14][15] Anti-fibrotic compounds may exert their effects by inhibiting one or more components of this critical pathway.

TGF-β/Smad Signaling Pathway in Fibrosis

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Phosphorylates & Activates pSmad23 p-Smad2/3 TBRI->pSmad23 Phosphorylates Smad23 Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex SmadComplex_nuc p-Smad2/3 + Smad4 Complex SmadComplex->SmadComplex_nuc Translocation Smad7 Smad7 (Inhibitory) Smad7->TBRI Inhibits DNA Pro-Fibrotic Genes (e.g., COL1A1, ACTA2) SmadComplex_nuc->DNA Upregulates Transcription Inhibitor 2-(pyridin-2-yl)pyrimidine Derivatives Inhibitor->TBRI Potential Inhibition?

Caption: The canonical TGF-β/Smad signaling pathway, a key driver of fibrosis.

Section 4: Data Presentation and Interpretation

The efficacy of the synthesized compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit a biological process by 50%. In a study of novel 2-(pyridin-2-yl)pyrimidine derivatives, several compounds showed promising anti-proliferative activity against HSC-T6 cells, outperforming the approved anti-fibrotic drug Pirfenidone.[9][10]

Table 1: Anti-proliferative Activity of Lead Compounds against HSC-T6 Cells

Compound IDChemical NameIC₅₀ (µM)[9][10]
12m Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69
12q Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81
Pirfenidone(Positive Control)>100

Interpretation: The data indicates that compounds 12m and 12q possess significantly better potency in inhibiting the proliferation of activated hepatic stellate cells compared to Pirfenidone.[9] Further studies confirmed that these compounds also effectively reduced collagen expression and hydroxyproline content in the cell culture medium, validating their anti-fibrotic potential.[9][10]

Conclusion and Future Directions

The 2-(pyridin-2-yl)pyrimidine scaffold represents a promising starting point for the development of novel anti-fibrotic therapeutics. The synthetic route is robust and amenable to the creation of diverse libraries for extensive SAR exploration. The in vitro assays detailed in this guide provide a comprehensive platform for primary screening and mechanism-of-action studies.

Future work should focus on:

  • Lead Optimization: Synthesizing additional analogues to improve potency and drug-like properties.

  • Mechanism Deconvolution: Utilizing techniques like Western blotting and kinase profiling to identify the specific molecular target(s) within the TGF-β pathway.

  • In Vivo Validation: Advancing the most promising compounds into established animal models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis or CCl₄-induced liver fibrosis) to assess in vivo efficacy and safety.[16][17]

By integrating synthetic chemistry with rigorous biological evaluation, researchers can accelerate the discovery of new and effective treatments for the vast population of patients suffering from fibrotic diseases.

References

  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed Central. Available at: [Link]

  • Sygnature Discovery. (n.d.). In Vitro Assay Developments for Fibrosis Research. Sygnature Discovery. Available at: [Link]

  • Wynn, T. A. (2007). TGF-β signaling in fibrosis. Journal of Clinical Investigation. Available at: [Link]

  • Chen, Y., et al. (2024). Modeling of lung organoid-based fibrosis for testing the sensitivity of anti-fibrotic drugs. Cell Communication and Signaling. Available at: [Link]

  • de Haas, R., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Pharmacology. Available at: [Link]

  • Tang, O., et al. (2023). The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Frontiers in Pharmacology. Available at: [Link]

  • REPROCELL. (2024). Modeling Fibrosis Progression Ex Vivo: Opportunities for Anti-Fibrotic Drug Screening. REPROCELL. Available at: [Link]

  • Tang, O., et al. (2023). The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Frontiers Media S.A. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Chemistry & Biodiversity. Available at: [Link]

  • Selvita. (n.d.). In Vivo Fibrosis Models. Selvita. Available at: [Link]

  • Gendrisch, F., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Bujak, M., & Frangogiannis, N. G. (2009). The role of Smad signaling cascades in cardiac fibrosis. Journal of Cardiac Failure. Available at: [Link]

  • Liu, Y., et al. (2021). The Roles of Various Prostaglandins in Fibrosis: A Review. MDPI. Available at: [Link]

  • Capricor Therapeutics. (2024). A Novel In Vitro Potency Assay Demonstrating the Anti-Fibrotic Mechanism of Action of CDCs in Deramiocel. MDPI. Available at: [Link]

  • Zhu, Y., et al. (2004). Effect of TGF-β/Smad signaling pathway on lung myofibroblast differentiation. Acta Pharmacologica Sinica. Available at: [Link]

  • Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Lodyga, M., & Hinz, B. (2020). Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts. MDPI. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Wang, F., et al. (2021). Expression of TGF-β/SMAD Signaling Pathway of Cardiac Fibrosis in Patients with Left Ventricular Failure. Gavin Publishers. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. Available at: [Link]

  • Gendrisch, F., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2022). Research Progress in the Molecular Mechanisms, Therapeutic Targets, and Drug Development of Idiopathic Pulmonary Fibrosis. Frontiers in Pharmacology. Available at: [Link]

  • Frangogiannis, N. (2020). Transforming growth factor–β in tissue fibrosis. The Journal of Experimental Medicine. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. Available at: [Link]

  • Al-Dhfyan, A. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Semantic Scholar. Available at: [Link]

  • Meng, X., et al. (2015). TGF-β/Smad signaling in renal fibrosis. Frontiers in Physiology. Available at: [Link]

  • Shpichka, A., et al. (2021). In Vivo Models for the Study of Fibrosis. Wound Repair and Regeneration. Available at: [Link]

  • PhenoVista Biosciences. (n.d.). In Vitro Fibrosis Assay Services. PhenoVista Biosciences. Available at: [Link]

  • Roberts, A. B. (2002). TGF-β signaling pathways. American Journal of Physiology-Renal Physiology. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Butan-2-yl)pyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is consistently low. Where should I begin troubleshooting?

A low overall yield in a multi-step synthesis often points to one or two problematic stages rather than a uniform loss across all steps. The most probable route to 2-(Butan-2-yl)pyrimidin-5-amine involves a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, which are highly sensitive to specific conditions.

Initial Diagnostic Steps:

  • Analyze Each Step: Review the yield and purity data for each reaction and purification step. Identify the step with the most significant loss.

  • Starting Material Integrity: Verify the purity of your starting materials (e.g., a halogenated pyrimidine and the corresponding boronic acid/ester or amine). Impurities can poison catalysts and generate side products.

  • Reaction Environment: Ensure all reactions, especially palladium-catalyzed steps, are conducted under strictly anhydrous and inert conditions (e.g., using dry solvents and an argon or nitrogen atmosphere). Water and oxygen can deactivate the catalyst.[1]

Below is a logical workflow to diagnose the issue systematically.

G start Low Overall Yield isolate_step Isolate Problematic Step (Yield/Purity Analysis) start->isolate_step check_purity Verify Starting Material Purity (NMR/LCMS) check_conditions Confirm Anhydrous & Inert Conditions coupling_step Focus on Cross-Coupling (e.g., Buchwald-Hartwig) isolate_step->coupling_step If reaction yield is low purification_step Optimize Purification Protocol isolate_step->purification_step If purification recovery is low coupling_step->check_purity coupling_step->check_conditions final_product Improved Yield coupling_step->final_product purification_step->final_product

Caption: General troubleshooting workflow for low yield.

Q2: The key Buchwald-Hartwig amination step is inefficient, showing low conversion. How can I improve it?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but is highly dependent on the interplay between the palladium catalyst, ligand, base, and solvent.[2][3] Inefficiency here is the most common bottleneck.

Causality and Explanation: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Each component is critical:

  • Palladium Precursor: The source of Pd(0). Common sources like Pd₂(dba)₃ or Pd(OAc)₂ must be of high quality.

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For electron-deficient heterocycles like pyrimidines, sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often superior.[1]

  • Base: The base's role is to deprotonate the amine, allowing it to coordinate to the palladium complex. The choice of base is critical; a base that is too strong can cause side reactions, while one that is too weak will result in slow or incomplete reaction.[1]

  • Solvent & Temperature: The solvent must be anhydrous and capable of solubilizing the reactants at the required temperature, typically 80-110 °C.[1] Toluene is a common choice.

Troubleshooting Protocol: Catalyst System Optimization

If you are observing poor conversion, a systematic screening of catalyst system components is recommended. High-throughput experimentation (HTE) techniques are ideal for this type of optimization.[4]

Step-by-Step Guide:

  • Setup: In an array of reaction vials (e.g., in a 96-well plate), dispense your 2-halopyrimidine substrate and 5-aminopyrimidine.

  • Variable Addition: Add different combinations of ligands, bases, and palladium precursors according to a designed experiment.

  • Reaction: Add anhydrous toluene and heat the reaction array under an inert atmosphere for a set time (e.g., 12-24 hours).

  • Analysis: Quench the reactions and analyze the conversion/yield in each vial using LC-MS or GC.

Table 1: Example Optimization Data for Buchwald-Hartwig Amination

Entry Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1 Pd₂(dba)₃ (2) XPhos (4) NaOtBu (1.5) Toluene 100 85
2 Pd(OAc)₂ (2) XPhos (4) NaOtBu (1.5) Toluene 100 78
3 Pd₂(dba)₃ (2) RuPhos (4) NaOtBu (1.5) Toluene 100 65
4 Pd₂(dba)₃ (2) XPhos (4) K₂CO₃ (2.0) Toluene 100 25
5 Pd₂(dba)₃ (2) XPhos (4) Cs₂CO₃ (2.0) Dioxane 100 45

| 6 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 80 | 60 |

This table illustrates how changing parameters can significantly impact yield. Strong, non-nucleophilic bases like NaOtBu often give the best results.[1][5]

Q3: I'm observing significant side products, particularly dehalogenation of my starting material. What is the cause and how can I prevent it?

Dehalogenation is a common side reaction in cross-coupling chemistry, where the halogen on the pyrimidine ring is replaced by a hydrogen atom. This is often competitive with the desired C-N bond formation.

Mechanistic Insight: Dehalogenation can occur through several pathways, including:

  • Hydrodehalogenation: Reaction with trace water or other proton sources.

  • Catalyst-Mediated Reduction: Some palladium-hydride species, formed as intermediates or from catalyst decomposition, can act as reducing agents.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: This is the first and most critical step. Ensure solvents are freshly dried and reagents are anhydrous.

  • High-Purity Reagents: Use high-purity palladium precursors and ligands to minimize pathways for catalyst decomposition. Pre-formed palladium-ligand complexes can sometimes give more consistent results.[1]

  • Base Selection: An overly strong or sterically hindered base can sometimes promote side reactions. While NaOtBu is often effective, consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) if dehalogenation is severe.

  • Temperature Control: Running the reaction at the lowest effective temperature can often favor the desired productive catalytic cycle over decomposition pathways. Consider a temperature screen from 80°C to 110°C.

G Start Dehalogenation Side Product Observed Amine Amine + Base Start->Amine Secondary Cause (Base Choice) Proton Trace H₂O / Proton Source Start->Proton Primary Cause Desired Buchwald-Hartwig C-N Coupling Undesired Hydrodehalogenation Catalyst Pd(0)L_n Complex Substrate 2-Halo-pyrimidine Catalyst->Substrate Oxidative Addition Substrate->Desired + Amine/Base Substrate->Undesired + [H] Source Proton->Undesired

Caption: Competing pathways in the coupling reaction.

Q4: Purification of the final 2-(Butan-2-yl)pyrimidin-5-amine is difficult due to persistent impurities. What are the best practices?

Aminopyrimidines can be challenging to purify due to their basicity, which can cause tailing on silica gel chromatography, and their potential to chelate to residual palladium catalyst.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. This helps remove inorganic salts and highly polar impurities.

  • Catalyst Removal: Before concentration, filter the organic solution through a pad of Celite® or a dedicated palladium scavenger (e.g., silica-based thiols) to remove the bulk of the residual catalyst.[1] This is a crucial step to prevent product discoloration and simplify subsequent chromatography.

  • Column Chromatography:

    • Stationary Phase: Use high-quality silica gel. To minimize tailing of the basic amine product, you can pre-treat the silica by slurrying it in the eluent system containing a small amount of a volatile base, like triethylamine (~0.5-1%).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. For example, starting with 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to achieve high purity.

References

  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Published January 24, 2026.
  • Gong G, et al. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Synfacts. Published May 19, 2006.
  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed. Published January 23, 2026.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. ResearchGate. Published January 24, 2026.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments.

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Technical Support Center: Overcoming Solubility Challenges with 2-(Butan-2-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Butan-2-yl)pyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common solubility challenges associated with this compound. This guide offers a series of troubleshooting steps and frequently asked questions to ensure the successful use of 2-(Butan-2-yl)pyrimidin-5-amine in your experiments.

Introduction: Understanding the Solubility Profile

2-(Butan-2-yl)pyrimidin-5-amine, a substituted aminopyrimidine, often presents solubility challenges due to its molecular structure, which incorporates both hydrophobic (butan-2-yl group) and hydrophilic (pyrimidin-5-amine) moieties. The pyrimidine ring and the amino group can participate in hydrogen bonding, suggesting some degree of solubility in polar solvents.[1] However, the bulky, non-polar butan-2-yl group can significantly limit its aqueous solubility. As with many amine-containing compounds, its solubility is expected to be highly dependent on the pH of the solution.[2]

This guide will walk you through a logical progression of techniques to enhance the solubility of 2-(Butan-2-yl)pyrimidin-5-amine, from simple solvent screening to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-(Butan-2-yl)pyrimidin-5-amine is not dissolving in my aqueous buffer. What should I do first?

A1: Initial Solvent Screening and pH Adjustment

Poor solubility in aqueous buffers is a common starting point. The first and most critical step is to assess the compound's solubility in a range of solvents and to investigate the impact of pH. The amine group on the pyrimidine ring is basic and can be protonated to form a more soluble salt.[3]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for poor aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Screen

  • Prepare Stock Solutions: Prepare a concentrated stock solution of 2-(Butan-2-yl)pyrimidin-5-amine in a suitable organic solvent where it is freely soluble (e.g., DMSO or ethanol).

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Spike and Equilibrate: Add a small, precise volume of the stock solution to each buffer to a target final concentration that is above the expected aqueous solubility.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot and Determine: Plot the solubility as a function of pH to identify the optimal pH range for your desired concentration.

pH Expected Solubility Trend Rationale
< 5 HighThe amine group is protonated, forming a more soluble salt.
5 - 7 IntermediateA mixture of the protonated and neutral forms exists.
> 7 LowThe compound is predominantly in its less soluble neutral form.
Q2: I have some solubility in organic solvents, but I need an aqueous system for my cell-based assay. How can I use co-solvents effectively?

A2: Utilizing Co-solvent Systems

If your compound shows good solubility in water-miscible organic solvents like ethanol, DMSO, or polyethylene glycol (PEG), a co-solvent system can be an effective strategy.[4][5] Co-solvents work by reducing the polarity of the aqueous phase, which can enhance the solubility of non-polar compounds.[6]

Considerations for Co-solvent Use:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent to your experimental system, especially in cell-based assays. It is crucial to determine the maximum tolerable concentration of the co-solvent.

  • Precipitation upon Dilution: A common issue with co-solvent systems is that the compound may precipitate out when the solution is diluted into a larger volume of aqueous medium.[3]

Experimental Protocol: Co-solvent Titration and Toxicity Assessment

  • Determine Maximum Co-solvent Tolerance: Before testing the compound's solubility, determine the maximum concentration of each potential co-solvent that your cells can tolerate without significant toxicity.

  • Prepare a Concentrated Stock: Dissolve a high concentration of 2-(Butan-2-yl)pyrimidin-5-amine in 100% of the chosen co-solvent (e.g., DMSO).

  • Titrate with Aqueous Buffer: Gradually add your aqueous buffer to the co-solvent stock solution while vortexing. Observe for any signs of precipitation.

  • Identify the "Crash Point": The point at which precipitation occurs is the limit of your co-solvent system's capacity to maintain the compound in solution. Aim to work with a co-solvent percentage well below this point for a margin of safety.

Co-solvent Typical Starting Concentration Range for Cell-based Assays Notes
DMSO 0.1% - 1% (v/v)Highly effective but can be toxic at higher concentrations.
Ethanol 0.5% - 5% (v/v)Generally well-tolerated but can have biological effects.
PEG 400 1% - 10% (v/v)A less toxic option, often used in formulations.[7]
Q3: pH adjustment and co-solvents are not sufficient or are incompatible with my experimental system. What other options do I have?

A3: Advanced Formulation Strategies: Solid Dispersions and Cyclodextrin Complexation

When simpler methods fail, more advanced formulation techniques can be employed. These methods aim to alter the physical state of the compound to enhance its solubility and dissolution rate.

1. Solid Dispersions:

This technique involves dispersing the drug in an inert carrier matrix at a solid state.[8][9] By converting the crystalline drug to an amorphous form, the energy barrier for dissolution is lowered, leading to increased solubility.[10]

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycols (PEGs)

  • Hydroxypropyl Methylcellulose (HPMC)

Preparation Methods:

  • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[11]

  • Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled.[10]

2. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like 2-(Butan-2-yl)pyrimidin-5-amine, forming an inclusion complex that has significantly improved aqueous solubility.[13][14]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Experimental Protocol: Screening for Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v HP-β-CD).

  • Add Excess Compound: Add an excess amount of 2-(Butan-2-yl)pyrimidin-5-amine to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures for 24-48 hours at a constant temperature.

  • Filter and Analyze: Filter the solutions to remove undissolved compound and analyze the concentration in the filtrate by HPLC-UV.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Q4: Are there any other techniques I should consider for improving the dissolution rate?

A4: Particle Size Reduction

For compounds where the dissolution rate is the limiting factor for apparent solubility, reducing the particle size can be beneficial.[7][15] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[16]

Methods for Particle Size Reduction:

  • Micronization: This process reduces the average particle diameter to the micron range, typically using techniques like jet milling.[17]

  • Nanonization: Creating nanoparticles of the drug can further increase the surface area and improve solubility.[18][19]

While these techniques are more common in later-stage drug development, they can be considered if other methods are unsuccessful.

Summary of Key Strategies

Strategy Principle Advantages Disadvantages
pH Adjustment Protonation of the basic amine group to form a more soluble salt.[3]Simple, rapid, and effective for ionizable compounds.[20]Potential for precipitation upon pH change; may not be suitable for all experimental systems.
Co-solvents Reducing the polarity of the solvent system.[6]Can significantly increase the solubility of non-polar compounds.Potential for toxicity and precipitation upon dilution.[3]
Solid Dispersions Conversion of the crystalline drug to a more soluble amorphous form.[10]Can lead to a significant increase in both solubility and dissolution rate.[8]Can be physically unstable, with the potential for recrystallization over time.[21]
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[12]Forms a true solution, often with low toxicity.[13]Can be limited by the amount of drug that can be complexed; may not be cost-effective for large-scale applications.
Particle Size Reduction Increasing the surface area to enhance the dissolution rate.[7][15]Can improve the dissolution rate of poorly soluble compounds.May not increase the equilibrium solubility; can be technically challenging.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • WuXi AppTec DMPK. (2024).
  • Wikipedia. (n.d.). Cosolvent.
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  • PMC. (n.d.).
  • Drug Discovery Online. (2023).
  • World Pharma Today. (2025).
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Universal Journal of Pharmaceutical Research. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Jetir.Org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • Solubility of Things. (n.d.). 2-Aminopyrimidine.
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ChemBK. (2024). 2-Aminopyrimidine.
  • Benchchem. (n.d.). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ACS Publications. (2025). Experimental Study on Binary (Solid + Liquid)
  • MDPI. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
  • Thermo Scientific Chemicals. (n.d.). 2-Aminopyrimidine, 98% 5 g.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • IJPBR. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • PubChem. (n.d.). Pyrimidin-5-amine.
  • PubChemLite. (n.d.). 2-(butan-2-yl)pyrimidin-5-amine.
  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PMC. (n.d.).
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
  • Reddit. (2017).
  • Advanced ChemBlocks. (2026). 2-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine.
  • RSC Publishing. (2022).
  • IJPBA. (2017). Solubility Enhancement Technologies and Research Emerged.
  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Cheméo. (n.d.). Chemical Properties of 2-Butanamine, 2-methyl- (CAS 594-39-8).
  • EPA. (2025). N-(pyridin-3-ylmethyl)butan-2-amine Properties.

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Technical Support Center: Purification of Substituted Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during the purification of substituted pyrimidine intermediates. Drawing from established methodologies and field-proven insights, this center offers troubleshooting guides and frequently asked questions to streamline your workflow and enhance the purity of your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems you might face during purification. Each issue is broken down by probable causes and detailed, actionable solutions.

Issue 1: My basic pyrimidine compound is streaking badly on a silica gel column.

Question: I'm attempting to purify a 2-aminopyrimidine derivative using a hexane/ethyl acetate system on a standard silica gel column. The compound is streaking severely, leading to poor separation and mixed fractions. How can I resolve this?

Answer:

This is a classic problem arising from the interaction between basic compounds and the acidic nature of standard silica gel. The lone pairs on the nitrogen atoms of your pyrimidine interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing and streaking.[1]

Probable Causes & Solutions:

  • Cause A: Acid-Base Interaction with Silica. The acidic surface of the silica gel is protonating your basic compound, causing it to adsorb too strongly and elute unevenly.

    • Solution 1: Add a Basic Modifier. Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.[1] A common choice is triethylamine (TEA) at a concentration of 0.1-1%. Alternatively, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be effective, especially for highly polar systems.[2]

    • Solution 2: Use an Alternative Stationary Phase. Switch to a more inert or basic stationary phase.[1]

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Perform TLC analysis on alumina plates first to develop a suitable solvent system.

      • Amino-propylated Silica: This functionalized silica has basic amino groups that repel basic analytes, preventing strong interactions and improving peak shape.

  • Cause B: Column Overloading. Loading too much crude material can saturate the stationary phase, leading to band broadening and streaking.[1][3]

    • Solution: Ensure your sample load is appropriate for your column size. A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[1] If you need to purify a large amount of material, use a larger column.

Issue 2: I cannot separate two regioisomers of a dichloropyrimidine derivative.

Question: My synthesis of a 2-amino-4-chloropyrimidine has produced a mixture with the 4-amino-2-chloro regioisomer. They have identical Rf values on TLC in multiple solvent systems and co-crystallize. What separation strategies can I employ?

Answer:

Separating regioisomers is one of the most significant challenges in pyrimidine chemistry, as their similar physical properties often make traditional purification methods ineffective.[4] The slight differences in dipole moment and steric hindrance are what you must exploit.

Probable Causes & Solutions:

  • Cause A: Insufficient Selectivity of the Stationary/Mobile Phase. Standard chromatographic systems may not have enough resolving power to differentiate between the subtle structural differences of the isomers.

    • Solution 1: High-Performance Liquid Chromatography (HPLC). Preparative HPLC is often the most reliable method for separating stubborn isomers.[4][5]

      • Normal-Phase HPLC: Can offer higher resolution than flash chromatography.

      • Reversed-Phase HPLC (RP-HPLC): This is a powerful alternative. The separation is based on hydrophobicity, which can differ enough between isomers to allow for separation.[6][7][8] A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[1][8]

    • Solution 2: Optimize Flash Chromatography Conditions. Before moving to HPLC, exhaust your options with flash chromatography.

      • Try Different Solvent Systems: Explore a wider range of solvents. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol or an acetone/toluene system can alter selectivity.

      • Use a High-Performance Column: Utilize flash columns packed with smaller, more uniform silica particles (e.g., 20-40 µm) for higher efficiency and better resolution.

  • Cause B: Isomers Co-crystallize. The isomers may pack into the same crystal lattice, making separation by recrystallization impossible.

    • Solution 1: Derivative Formation. If the isomers have different reactive sites, you can selectively react one isomer to form a derivative with significantly different physical properties. After separation, the derivative can be converted back to the original compound. For example, if one isomer has a more sterically accessible amine, it might react faster with a protecting group like Boc-anhydride.

    • Solution 2: Selective Precipitation. In some cases, careful control of reaction conditions (solvent and temperature) can cause the desired regioisomer to precipitate directly from the reaction mixture, leaving the undesired isomer in the solution.[4]

Issue 3: My highly polar pyrimidine derivative "oils out" during crystallization.

Question: I'm trying to recrystallize a pyrimidine-4-carboxylic acid, but it separates as a viscous oil instead of forming crystals. How can I induce crystallization?

Answer:

"Oiling out" is a common problem, especially with highly polar compounds or when impurities are present. It occurs when the compound comes out of solution at a temperature above its melting point or when the solution is too supersaturated.[3]

Probable Causes & Solutions:

  • Cause A: Solution is Supersaturated or Cooled Too Quickly. Rapid cooling doesn't give molecules enough time to align into an ordered crystal lattice.[1]

    • Solution 1: Slow Down Cooling. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[9]

    • Solution 2: Add More Solvent. If oiling occurs, heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and then cool slowly.[1][3]

    • Solution 3: Induce Nucleation. Scratch the inside of the flask at the liquid's surface with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1] Adding a "seed" crystal of the pure compound, if available, is also highly effective.[1]

  • Cause B: Presence of Impurities. Impurities can disrupt the crystal lattice formation.

    • Solution 1: Pre-Purification. Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.[1]

    • Solution 2: Charcoal Treatment. If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[1]

  • Cause C: Unsuitable Solvent System. A single solvent may not be ideal.

    • Solution: Use a Two-Solvent System. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[9]

    • Solution: Vapor Diffusion. Dissolve the compound in a small amount of a volatile "good" solvent in an open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility and promoting slow crystal growth.[3]

Issue 4: How do I remove residual palladium catalyst from my cross-coupling reaction?

Question: I performed a Suzuki coupling to install an aryl group on my pyrimidine intermediate. Now I'm struggling to remove the black palladium residues. Standard column chromatography isn't working.

Answer:

Removing residual heavy metals like palladium is critical, especially in drug development, due to strict regulatory limits.[10] Palladium can exist in various forms (e.g., Pd(0), Pd(II), colloidal), making removal challenging.[11]

Probable Causes & Solutions:

  • Cause A: Insoluble Palladium Black (Pd(0)). Agglomerated palladium metal is often insoluble and can be difficult to remove completely by simple filtration.

    • Solution 1: Filtration Through Celite. A common and effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite (diatomaceous earth).[12] This will trap fine, insoluble palladium particles. Washing the Celite pad thoroughly with the solvent is crucial.[12]

    • Solution 2: Activated Carbon Treatment. Stirring the crude product solution with activated carbon can adsorb palladium species. However, be aware that this can also lead to loss of the desired product.[10]

  • Cause B: Soluble Palladium Species. Soluble or colloidal palladium species will pass through Celite and may co-elute with your product on a column.

    • Solution 1: Metal Scavengers. This is a highly effective and widely used method. Scavengers are solid-supported materials with functional groups (e.g., thiols, amines) that chelate the metal.

      • Procedure: Stir the crude product solution with a silica-based scavenger (e.g., SiliaMetS Thiol) for a few hours, then filter to remove the scavenger-bound palladium.

      • Benefit: These scavengers are highly selective and can reduce palladium levels significantly with minimal product loss.[10][11]

    • Solution 2: Aqueous Washes with Chelating Agents. Perform a liquid-liquid extraction using an aqueous solution containing a chelating agent like EDTA or N-acetylcysteine to pull the palladium into the aqueous phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a novel substituted pyrimidine?

A1: There is no single "best" strategy, but a logical workflow can be highly effective. The choice depends on the properties of your compound and the impurities present.[1]

G Start Crude Reaction Mixture AqueousWorkup Aqueous Workup (Acid/Base Extraction?) Start->AqueousWorkup CheckSolubility Assess Solubility & Polarity AqueousWorkup->CheckSolubility IsSolid Is the Compound a Solid? CheckSolubility->IsSolid Crystallize Attempt Recrystallization IsSolid->Crystallize Yes TLC Develop TLC Method IsSolid->TLC No / Impure Success1 Pure Solid Product Crystallize->Success1 Success Crystallize->TLC Fails / 'Oils Out' Chromatography Flash Column Chromatography Success2 Pure Fractions Chromatography->Success2 TLC->Chromatography

  • Aqueous Workup (Acid-Base Extraction): Start with a liquid-liquid extraction. Since pyrimidines are basic, you can often use this to your advantage. Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute acid (e.g., 1M HCl). Your pyrimidine will move into the aqueous layer as a salt. You can then basify the aqueous layer and re-extract your purified pyrimidine back into an organic solvent. This is excellent for removing non-basic impurities.[13][14][15]

  • Assess Physical State: If the product is a solid after the workup, recrystallization is the most cost-effective and scalable method to achieve high purity.[9]

  • Chromatography: If the product is an oil, or if crystallization fails or doesn't remove a key impurity, flash column chromatography is the next step.[9] Always develop a good separation on TLC first, aiming for an Rf of 0.2-0.4 for your target compound.[9]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my pyrimidine intermediate?

A2: The choice is dictated primarily by the polarity of your compound.

TechniqueStationary PhaseMobile PhaseBest Suited ForKey Considerations
Normal-Phase (NP) Polar (e.g., Silica Gel, Alumina)Non-polar to moderately polar (e.g., Hexane/EtOAc, DCM/MeOH)Less polar to moderately polar pyrimidines.Prone to issues with very polar or basic compounds (streaking). Cost-effective for large scale.[9]
Reversed-Phase (RP) Non-polar (e.g., C18-silica)Polar (e.g., Water/Acetonitrile, Water/Methanol)Highly polar, water-soluble, or ionic pyrimidines.[1][8]Excellent for polar compounds that behave poorly on silica. Removing water from final fractions can require lyophilization (freeze-drying).[1][16]
HILIC Polar (e.g., bare silica, amino, or diol columns)High organic content with a small amount of aqueous bufferVery polar, hydrophilic compounds that have little or no retention in reversed-phase.[1][17]Provides an alternative separation mechanism to both NP and RP.
Q3: My pyrimidine seems to be decomposing on the silica gel column. What should I do?

A3: Decomposition on silica is a sign that your compound is unstable to acid. This is common for pyrimidines with sensitive functional groups.

  • Confirm Instability: First, confirm the instability. Spot your crude material on a silica TLC plate. Let it sit on the bench for 30-60 minutes, then elute it. If you see new spots or significant streaking that wasn't there on an immediate run, your compound is likely decomposing.[18]

  • Deactivate the Silica: You can try to passivate the silica gel by treating it with a base like triethylamine before packing the column.

  • Switch Stationary Phase: The best solution is to switch to a less harsh method.

    • Neutral Alumina: A good first alternative.

    • Reversed-Phase Chromatography: C18-silica is generally much less reactive and is often the best choice for acid-sensitive compounds.[1]

    • Recrystallization: If possible, avoiding chromatography altogether by using crystallization is ideal for unstable compounds.

Q4: What is a "dry loading" technique in column chromatography and when should I use it?

A4: Dry loading is a sample application technique used when your crude compound is not very soluble in the mobile phase.[9] Instead of dissolving the sample in a small amount of liquid and applying it to the column, you pre-adsorb it onto a solid support.

Step-by-Step Protocol for Dry Loading:

  • Dissolution: Dissolve your crude product in a suitable low-boiling-point solvent (e.g., dichloromethane, acetone).

  • Adsorption: Add a small amount of silica gel (or the stationary phase you are using for the column) to this solution, creating a stirrable slurry.

  • Evaporation: Remove the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.

  • Application: Carefully layer this powder on top of your packed chromatography column.

  • Elution: Begin the chromatography as usual.

When to Use It:

  • When your compound has poor solubility in the starting eluent.

  • To achieve a very narrow and concentrated starting band, which can improve separation resolution, especially for difficult separations.

G

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Fiveable. (2025, September 15). Acid-Base Extraction Definition.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • (n.d.). Acid-Base Extraction.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chirico, S., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(8), 1035-43.
  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1546–1568.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?

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Side-product identification in 2-(Butan-2-yl)pyrimidin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers engaged in the synthesis of 2-(Butan-2-yl)pyrimidin-5-amine. It is designed to move beyond simple protocols by explaining the underlying chemical principles and offering robust troubleshooting solutions to common experimental challenges.

Overview of the Primary Synthetic Route

The synthesis of 2-substituted 5-aminopyrimidines is a cornerstone in the development of various pharmaceutical and agrochemical agents. The most common and reliable method for constructing the pyrimidine core is the cyclocondensation reaction between an amidine and a three-carbon (C3) carbonyl-containing fragment.[1][2]

For the target molecule, 2-(Butan-2-yl)pyrimidin-5-amine, the key precursors are 2-methylbutyramidine (to form the N-C-N and C2-substituent part of the ring) and a suitable C3 synthon that installs the C4, C5-amine, and C6 atoms. A highly effective C3 synthon for this purpose is 3-(dimethylamino)-2-(nitromethylene)acrylonitrile . The subsequent reduction of the nitro group yields the final amine.

This two-step approach is advantageous as it utilizes readily available starting materials and follows well-established reaction mechanisms, providing a solid foundation for troubleshooting and optimization.

Reaction Mechanism & Side-Product Formation

The core of the synthesis is the Pinner-type reaction, a cyclocondensation process. The workflow involves the initial reaction followed by a reduction.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction cluster_2 Potential Side-Reaction Amidine 2-Methylbutyramidine (Reactant A) Intermediate 2-(Butan-2-yl)-5-nitropyrimidine Amidine->Intermediate Base (e.g., NaOMe) Ethanol, Reflux Synthon 3-(Dimethylamino)-2- (nitromethylene)acrylonitrile (Reactant B) Synthon->Intermediate Intermediate_ref 2-(Butan-2-yl)-5-nitropyrimidine Intermediate->Intermediate_ref Intermediate_ref2 2-(Butan-2-yl)-5-nitropyrimidine Product 2-(Butan-2-yl)pyrimidin-5-amine (Final Product) Intermediate_ref->Product H₂, Pd/C Methanol SideProduct Uncyclized Amidine Adduct (Hydrolysis Product) Intermediate_ref2->SideProduct Water contamination during workup caption Workflow for 2-(Butan-2-yl)pyrimidin-5-amine Synthesis G Start Crude Product (Dissolved in min. DCM) Load Load Crude Product onto Column Start->Load Slurry Prepare Slurry: Silica Gel + Eluent (Hex/EtOAc + 1% NEt₃) Pack Pack Column with Slurry Slurry->Pack Pack->Load Elute Elute with Gradient Solvent (e.g., 10% -> 50% EtOAc in Hexanes + 1% NEt₃) Load->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Pool Pool Pure Fractions Collect->Pool Concentrate Concentrate Under Reduced Pressure Pool->Concentrate Final Pure Product Concentrate->Final caption Purification Workflow via Column Chromatography

Sources

Technical Support Center: Optimizing Catalyst Loading for Pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine coupling reactions. As a core scaffold in pharmaceuticals and agrochemicals, the efficient functionalization of pyrimidines via transition-metal-catalyzed cross-coupling is of paramount importance.[1][2] However, the unique electronic properties of the pyrimidine ring—being electron-deficient and containing Lewis basic nitrogen atoms—present distinct challenges, particularly concerning catalyst activity and stability.[3][4]

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading for these critical transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, efficient reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a logical path from symptom to solution.

Problem 1: My reaction shows low or no conversion to the desired product.

This is the most common issue encountered. A stalled reaction can point to several underlying problems, often related to the catalyst's inability to perform its function efficiently.

Potential Causes & Recommended Solutions

  • Insufficient Catalyst Activity: The electron-deficient nature of the pyrimidine ring can make the initial oxidative addition step of the catalytic cycle sluggish, especially with less reactive coupling partners like aryl chlorides.[3][5] Furthermore, the nitrogen lone pairs on the pyrimidine ring can coordinate to the metal center, acting as a potential catalyst poison and inhibiting catalytic activity.[3][6]

    • Solution: Increase the initial catalyst loading to a higher, yet reasonable, level (e.g., from 1 mol% to 3-5 mol%) to see if the reaction proceeds. If it does, this confirms a catalyst activity/turnover issue, and you can then focus on optimizing other parameters to bring the loading back down. Concurrently, screen a panel of ligands. For pyrimidine couplings, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential to promote the challenging oxidative addition step and stabilize the active catalytic species.[7][8]

  • Catalyst Deactivation: The active Pd(0) species is prone to deactivation through various pathways, including aggregation into inactive palladium black or oxidative degradation.[9] This is often visible as a black precipitate forming in the reaction vessel.

    • Solution: First, ensure rigorously inert conditions. Use anhydrous, deoxygenated solvents and degas the reaction mixture thoroughly.[10] Second, consider the palladium source. Using modern, air-stable pre-catalysts (e.g., XPhos Pd G3/G4) can ensure the consistent and efficient generation of the active Pd(0) species in solution, compared to sources like Pd(OAc)₂ which require an in situ reduction step that can be inefficient.[7][11]

  • Suboptimal Base or Solvent: The choice of base and solvent critically affects catalyst performance and reagent solubility. An inappropriate base can fail to facilitate the transmetalation or deprotonation step effectively, while poor solubility of any component can halt the reaction.[7][12]

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common, often with a co-solvent like water or THF to aid solubility.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[10][11] Screen a variety of solvents (e.g., Toluene, Dioxane, DMF) to ensure all components remain in solution at the reaction temperature.

Troubleshooting Workflow: Low Conversion

The following diagram outlines a logical workflow for addressing low-yield pyrimidine coupling reactions.

G start Low Yield / No Reaction check_catalyst Observe Reaction: Is Palladium Black Visible? start->check_catalyst improve_inert Improve Inert Atmosphere (Degas, Anhydrous Solvents) check_catalyst->improve_inert Yes screen_conditions Systematically Screen Parameters check_catalyst->screen_conditions No pd_black_yes YES use_precatalyst Switch to Air-Stable Pre-catalyst (e.g., XPhos Pd G3) improve_inert->use_precatalyst re_evaluate Re-evaluate Yield use_precatalyst->re_evaluate pd_black_no NO catalyst_loading Increase Catalyst Loading (e.g., 1% -> 3%) screen_conditions->catalyst_loading Step 1 ligand_choice Screen Bulky, Electron-Rich Phosphine Ligands screen_conditions->ligand_choice Step 2 base_solvent Screen Bases & Solvents (e.g., K2CO3, NaOtBu) (e.g., Toluene, Dioxane) screen_conditions->base_solvent Step 3 catalyst_loading->re_evaluate ligand_choice->re_evaluate base_solvent->re_evaluate

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Problem 2: I am observing poor regioselectivity with my di-substituted pyrimidine.

For substrates like 2,4-dichloropyrimidine, achieving selective functionalization at a single position is a common challenge.

Potential Causes & Recommended Solutions

  • Inherent Reactivity Bias: In palladium-catalyzed couplings of 2,4-dichloropyrimidines, the reaction typically occurs preferentially at the C4 position. This is due to the favored oxidative addition of palladium into the C4-chlorine bond.[5] Uncatalyzed SNAr reactions also favor the C4 position.[13]

    • Solution: To favor C4 substitution, standard catalyst systems like Pd(PPh₃)₄ or systems using common biarylphosphine ligands can be employed.[5] The key is careful control of stoichiometry (1 equivalent of the coupling partner) and reaction time to prevent double substitution.

  • Overcoming the Inherent Selectivity: Achieving selectivity for the C2 position is a significant challenge and often requires non-standard conditions.

    • Solution: Recent studies have shown that the use of palladium pre-catalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective cross-coupling.[13] This dramatic shift in selectivity is highly dependent on the specific structure of the ligand and pre-catalyst. If C2 functionalization is desired, screening a panel of Pd-NHC catalysts is the most promising approach.[13]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a pyrimidine coupling reaction?

A typical starting point for screening is between 0.5 mol% and 2 mol% of the palladium catalyst relative to the limiting reagent.[5] For particularly challenging couplings (e.g., using aryl chlorides or sterically hindered substrates), starting at a higher loading of 2-5 mol% may be necessary to ensure a reaction occurs before embarking on optimization.[14] The ultimate goal is to identify the lowest possible catalyst loading that provides a high yield in a reasonable timeframe, thereby maximizing the catalyst's Turnover Number (TON) and improving process economy.[15]

Q2: How does the ligand-to-metal ratio impact catalyst loading and stability?

The ratio of ligand to the palladium metal source is a critical parameter.

  • Too Little Ligand: An insufficient amount of ligand can lead to the formation of poorly defined, less active catalytic species and promote catalyst decomposition into palladium black.

  • Too Much Ligand: An excess of ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium center, preventing the substrate from binding and entering the catalytic cycle.[16]

For in situ catalyst generation (e.g., using Pd₂(dba)₃ and a separate phosphine ligand), a ligand-to-palladium ratio of 1:1 to 2:1 is a common starting point. One of the major advantages of using well-defined pre-catalysts (e.g., palladacycles) is that they have a fixed 1:1 ligand-to-metal ratio, which removes this variable from your optimization and leads to more reproducible results.[11]

Q3: What are the best practices for handling air-sensitive catalysts and reagents?

Many palladium catalysts, especially the active Pd(0) species, and phosphine ligands are sensitive to air and moisture.[17] Proper handling is essential for reproducibility and to avoid catalyst deactivation.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon), using either a glovebox or standard Schlenk line techniques.[17][18]

  • Solvent Preparation: Solvents must be anhydrous and deoxygenated. This is typically achieved by passing the solvent through an activated alumina column (solvent purification system) or by distillation from an appropriate drying agent, followed by sparging with an inert gas.

  • Reagent Purity: Ensure all starting materials, particularly the pyrimidine substrate and coupling partner, are pure and dry. Water can interfere with the catalytic cycle and lead to side reactions like boronic acid decomposition.[10]

The Catalytic Cycle and Deactivation Pathways

Understanding the catalytic cycle is key to rational optimization. The diagram below illustrates a simplified Suzuki coupling cycle and highlights points where deactivation can occur.

Suzuki_Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (L-Pd(II)-R-X) Pd0->OxAdd Slow with Ar-Cl Needs e- rich ligand Deactivation Deactivation (e.g., Pd Black) Pd0->Deactivation O2, H2O, Impurities Transmetal Transmetalation (L-Pd(II)-R-R') OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Often rate-limiting RedElim->Pd0 Product Pyrimidine-R' RedElim->Product PyrimidineX Pyrimidine-X PyrimidineX->OxAdd BoronicAcid R'-B(OH)2 + Base BoronicAcid->Transmetal

Caption: Simplified catalytic cycle for a Suzuki coupling reaction.

Experimental Protocols & Data Presentation

Protocol: Screening Catalyst Loading for Suzuki-Miyaura Coupling

This protocol provides a general method for determining the optimal catalyst loading for the coupling of a halogenated pyrimidine with an arylboronic acid.

1. Reaction Setup:

  • In a glovebox, add the arylboronic acid (1.2 mmol, 1.2 equiv) and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) to four separate oven-dried reaction vials equipped with stir bars.

  • To each vial, add the halogenated pyrimidine (1.0 mmol, 1.0 equiv).

  • In separate vials, prepare stock solutions of the palladium pre-catalyst (e.g., XPhos Pd G3) and ligand (if needed) in anhydrous, degassed solvent (e.g., Dioxane).

2. Catalyst Addition:

  • Vial A (0.5 mol%): Add the calculated volume of the catalyst stock solution to achieve 0.005 mmol of Pd.

  • Vial B (1.0 mol%): Add the calculated volume to achieve 0.010 mmol of Pd.

  • Vial C (2.0 mol%): Add the calculated volume to achieve 0.020 mmol of Pd.

  • Vial D (5.0 mol%): Add the calculated volume to achieve 0.050 mmol of Pd.

3. Reaction Execution:

  • Add enough anhydrous, degassed solvent to each vial to reach a consistent concentration (e.g., 0.2 M).

  • Seal the vials tightly and remove them from the glovebox.

  • Place the vials in a pre-heated aluminum heating block (e.g., 100 °C) and stir vigorously.

4. Monitoring and Analysis:

  • Monitor the reactions by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing them by LC-MS or GC-MS to determine the conversion percentage.

  • Compare the reaction profiles to identify the lowest catalyst loading that provides complete conversion in an acceptable time.

Data Presentation: Example Catalyst Loading Screen

The results from the protocol above can be summarized in a table for easy comparison.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)
10.51665
21.01692
32.0 4 >98
45.04>98
Reaction Conditions: 2-chloropyrimidine (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), XPhos Pd G3, Dioxane (5 mL), 100 °C.
References
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Available at: [Link]

  • Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Available at: [Link]

  • Screening of the catalyst system. ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • Sensitivity of silver(I) complexes of a pyrimidine-hydrazone ligand to solvent, counteranion, and metal-to-ligand ratio changes. PubMed. Available at: [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • A plausible catalytic cycle for pyrimidine synthesis. ResearchGate. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available at: [Link]

  • Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Triazoles synthesis using nanocatalyst triazine–pyrimidine-modified cobalt-based metal–organic frameworks. PMC. Available at: [Link]

  • Catalyst handling best practice guide. Johnson Matthey. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances (RSC Publishing). Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Available at: [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. Available at: [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]

  • (PDF) ChemInform Abstract: Binding of Metal Ions by Pyrimidine Base Pairs in DNA Duplexes. ResearchGate. Available at: [Link]

  • Antiferromagnetic coupling of transition metal spins across pyrimidine and pyrazine bridges in dinuclear manganese(ii), cobalt(ii), nickel(ii) and copper(ii) 1,1,1,5,5,5-hexafluoropentane-2,4-dionate complexes. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. Available at: [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. American Chemical Society. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Stabilizing 2-(Butan-2-yl)pyrimidin-5-amine During Experimental Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Butan-2-yl)pyrimidin-5-amine and have encountered challenges with its stability during experimental workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your procedures effectively.

Introduction: Understanding the Instability of 2-(Butan-2-yl)pyrimidin-5-amine

2-(Butan-2-yl)pyrimidin-5-amine is a key building block in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics. However, its aminopyrimidine core and the secondary butyl group present specific stability challenges during workup. The lone pair of electrons on the amino group can make the molecule susceptible to oxidation, while the pyrimidine ring can be sensitive to pH extremes. This guide will walk you through the potential degradation pathways and provide actionable solutions to preserve the integrity of your compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup of 2-(Butan-2-yl)pyrimidin-5-amine in a question-and-answer format.

Question 1: My final product is discolored (e.g., yellow, brown, or pink) after purification. What is the likely cause and how can I prevent it?

Answer:

Discoloration is a common indicator of degradation, often due to oxidation of the aminopyrimidine ring. The exocyclic amino group increases the electron density of the pyrimidine ring, making it more susceptible to oxidation, especially when exposed to air (oxygen), light, and residual metal catalysts from the preceding reaction.

Causality:

  • Oxidative Degradation: The primary amino group can be oxidized to form colored impurities. This process can be accelerated by the presence of transition metal catalysts (e.g., palladium, copper) that may have been used in the synthesis.[1] The presence of oxygen in the air is often sufficient to initiate this degradation, especially at elevated temperatures during solvent evaporation.

  • Photodegradation: Aminopyrimidines can be sensitive to light, particularly in the presence of photosensitizers.[2][3] Exposure to ambient laboratory light for extended periods during workup can lead to the formation of colored byproducts.

Solutions:

  • Inert Atmosphere: Whenever possible, conduct the workup under an inert atmosphere (e.g., nitrogen or argon). This is particularly important during solvent evaporation steps where the concentration of the product increases and it may be heated.

  • Chelating Agents: If residual metal catalysts are suspected, a wash with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove them.

  • Minimize Light Exposure: Protect your reaction and workup mixtures from direct light by wrapping flasks in aluminum foil. Use amber-colored glassware for storage.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the organic solvent during extraction and concentration can help prevent oxidation.

Question 2: I am observing a significant loss of my product during aqueous extraction. What could be happening and how can I improve my recovery?

Answer:

Loss of product during aqueous extraction is often related to the pH of the aqueous phase and the protonation state of your aminopyrimidine. 2-(Butan-2-yl)pyrimidin-5-amine is a basic compound and will be protonated under acidic conditions, forming a salt that is more soluble in water than in organic solvents.

Causality:

  • Protonation and Salt Formation: In the presence of acid, the amino group on the pyrimidine ring will be protonated, forming a water-soluble ammonium salt. This is a common reason for low recovery in the organic phase during an acidic wash.

Recommended Extraction Protocol:

StepProcedureRationale
1. Initial Quench Quench the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any acid.To ensure the aminopyrimidine is in its free base form and is soluble in the organic solvent.
2. Extraction Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.These solvents have good solubility for the free base form of the aminopyrimidine.
3. Aqueous Wash Wash the combined organic layers with brine (saturated aqueous NaCl solution).To remove residual water and some water-soluble impurities. Avoid acidic washes unless specifically intended for purification of a basic impurity.
4. Drying Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).To remove dissolved water before solvent evaporation.
5. Filtration & Concentration Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.Minimizes thermal stress on the compound.[4]
Question 3: My NMR spectrum shows unexpected signals, suggesting the presence of impurities. What are the likely side-products and how can I avoid them?

Answer:

The presence of impurities can arise from incomplete reactions, side reactions during the synthesis, or degradation during workup. For aminopyrimidines, common impurities can include over-alkylation products (if the synthesis involves N-alkylation), or products of ring degradation under harsh acidic or basic conditions.

Potential Impurities and Their Prevention:

  • N,N-dialkylation Products: If the synthesis involves alkylation of the amino group, it's possible to get dialkylation, especially if a strong base and excess alkylating agent are used.

    • Prevention: Use a milder base and control the stoichiometry of the alkylating agent carefully.[5]

  • Hydrolysis Products: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to hydrolysis of the amino group or other functional groups on the pyrimidine ring.

    • Prevention: Maintain a neutral or slightly basic pH during workup and avoid excessive heat.

  • Products of Ring Opening/Rearrangement: While less common under standard workup conditions, highly acidic or basic environments can promote pyrimidine ring instability.

    • Prevention: Adhere to mild workup conditions. A study on a similar system showed that a base was essential to prevent acid-induced decomposition and breakdown of the pyrimidine ring.[6]

Troubleshooting Workflow for Impurity Identification:

start Impurity Detected in NMR check_tlc Analyze crude and purified samples by TLC/LC-MS start->check_tlc compare_sm Compare with starting materials check_tlc->compare_sm is_sm Impurity is starting material? compare_sm->is_sm incomplete_rxn Incomplete Reaction: - Increase reaction time - Check reagent purity is_sm->incomplete_rxn Yes not_sm Impurity is not starting material is_sm->not_sm No check_literature Review literature for known side products not_sm->check_literature characterize Characterize impurity (MS, 2D NMR) check_literature->characterize workup_degradation Degradation during workup? characterize->workup_degradation side_reaction Side reaction during synthesis? workup_degradation->side_reaction No optimize_workup Optimize Workup: - Milder pH - Lower temperature - Inert atmosphere workup_degradation->optimize_workup Yes optimize_synthesis Optimize Synthesis: - Change base/solvent - Adjust stoichiometry side_reaction->optimize_synthesis Yes

Caption: Troubleshooting logic for identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH range for storing solutions of 2-(Butan-2-yl)pyrimidin-5-amine?

    • A: For short-term storage in solution, a slightly basic pH (around 8-9) is generally recommended to ensure the compound remains in its free base form and to minimize acid-catalyzed degradation. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.

  • Q2: Can I use silica gel chromatography to purify 2-(Butan-2-yl)pyrimidin-5-amine?

    • A: Yes, silica gel chromatography can be an effective purification method. However, since the compound is basic, it may streak on the silica gel column. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system (e.g., hexane/ethyl acetate). This will help to improve the peak shape and recovery.

  • Q3: How can I monitor the stability of my compound during a prolonged workup?

    • A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the stability of your compound.[7] Spot a small aliquot of your organic layer on a TLC plate at different stages of the workup. The appearance of new, more polar spots (lower Rf value) can indicate degradation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[8]

  • Q4: Are there any specific solvents I should avoid during the workup?

    • A: While common extraction solvents like ethyl acetate, dichloromethane, and diethyl ether are generally suitable, be cautious with protic solvents like methanol or ethanol if you are trying to avoid any potential for side reactions, especially if residual reactive species from the synthesis are present. Additionally, ensure your solvents are free of peroxides, which can promote oxidative degradation.

Visualization of Key Degradation Pathways

The following diagram illustrates the primary degradation pathways to be aware of during the workup of 2-(Butan-2-yl)pyrimidin-5-amine.

cluster_main 2-(Butan-2-yl)pyrimidin-5-amine cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Compound 2-(Butan-2-yl)pyrimidin-5-amine Oxidation Oxidation (Air, Light, Metal Catalysts) Compound->Oxidation Susceptible Amino Group AcidDegradation Acid-Catalyzed Degradation (Low pH) Compound->AcidDegradation Basic Nitrogen Atoms Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Aromatic System OxidizedProducts Colored Impurities (e.g., N-oxides, dimers) Oxidation->OxidizedProducts ProtonatedSalt Water-Soluble Salt AcidDegradation->ProtonatedSalt PhotoProducts Hydroxylated Derivatives Photodegradation->PhotoProducts

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Subject: Resolving disconnects between enzymatic potency and cellular activity in pyrimidine scaffolds.

Introduction: The Pyrimidine Permeability Paradox

Pyrimidine scaffolds are ubiquitous in kinase drug discovery (e.g., EGFR, CDK inhibitors) due to their ability to mimic the adenine ring of ATP. However, users frequently encounter a "permeability paradox": compounds exhibit nanomolar potency in biochemical assays but fail to engage targets in whole-cell environments.

This usually stems from the scaffold's intrinsic high Topological Polar Surface Area (TPSA) due to multiple nitrogen atoms (H-bond acceptors) and potential H-bond donors (HBD), which hinder passive diffusion through the lipophilic cell membrane.[1] Furthermore, pyrimidines are frequent substrates for efflux transporters (P-gp/MDR1).

This guide provides a root-cause analysis workflow to isolate whether your issue is Solubility , Passive Permeability , or Active Efflux .

Module 1: Diagnostic Triage

Before altering chemical structure, you must validate the physical source of low cellular activity. Use the following decision matrix to categorize the failure mode.

Diagnostic Logic Flow

DiagnosticFlow Start Issue: High Cellular IC50 (vs. Low Biochemical IC50) SolubilityCheck Step 1: Kinetic Solubility Assay (PBS pH 7.4) Start->SolubilityCheck SolubilityFail Low Solubility (<10 µM) 'Brick Dust' Issue SolubilityCheck->SolubilityFail Turbid/Precipitate PAMPA Step 2: PAMPA Assay (Passive Diffusion) SolubilityCheck->PAMPA Soluble PAMPAFail Low Pe (< 1 x 10^-6 cm/s) Intrinsic Polarity Issue PAMPA->PAMPAFail Low Flux Caco2 Step 3: Caco-2 Bidirectional (Active Transport) PAMPA->Caco2 High Flux Efflux Efflux Ratio (B-A)/(A-B) > 2.0 P-gp/BCRP Substrate Caco2->Efflux High ER Permeable High Permeability Confirmed Check Intracellular Metabolism Caco2->Permeable ER < 2

Figure 1: Diagnostic decision tree for isolating the cause of low cellular potency. Blue nodes indicate assay steps; Grey nodes indicate root causes.

Module 2: Chemical Optimization Strategies

If Module 1 confirms intrinsic low permeability (PAMPA failure) or efflux liability, apply these medicinal chemistry strategies.

Strategy A: The "Molecular Chameleon" (Intramolecular Hydrogen Bonding)

Pyrimidines often possess exocyclic amines (e.g., 2-aminopyrimidine) that act as H-bond donors (HBD). These increase the energy penalty for desolvation before entering the membrane.

  • Solution: Design Intramolecular Hydrogen Bonds (IMHB) . By positioning a fluorine or a nitrogen acceptor nearby, the molecule "closes" on itself, masking the polar donor from the solvent. This mimics a more lipophilic compound during membrane transit [1].

Strategy B: TPSA Management & Masking

High TPSA (>140 Ų) is a primary permeability killer.

  • N-Methylation: Methylating exposed amide/amine nitrogens removes a HBD and disrupts crystal packing (improving solubility), often drastically improving permeability [2].

  • Scaffold Hopping: Replace one pyrimidine nitrogen with a carbon (pyridine) to lower TPSA while maintaining planarity.

Comparison of Optimization Tactics
ModificationTarget ParameterMechanismRisk
N-Methylation H-Bond Donors (HBD)Removes HBD; lowers desolvation energy.May induce steric clash in binding pocket.
Fluorination Lipophilicity (LogD)Increases lipophilicity; enables IMHB (N-H...F).Can lower solubility if LogD gets too high.
Macrocyclization Conformational Rigidity"Locks" bioactive conformation; hides polar groups.Synthetic complexity; higher MW.
Ether-to-Alkyl TPSAReduces H-bond acceptors (O to CH2).Loss of potential binding interactions.

Module 3: Assay Troubleshooting & Protocols

Protocol 1: Caco-2 Bidirectional Transport (Efflux Diagnosis)

This assay distinguishes between passive permeability and active efflux (P-gp/BCRP).[2]

Reagents:

  • Caco-2 cell monolayer (21-day culture).

  • Transport Buffer: HBSS (pH 7.4).

  • Inhibitors: Verapamil (P-gp), Ko143 (BCRP).

Workflow:

  • Preparation: Seed Caco-2 cells on transwell inserts. Verify integrity using TEER (Transepithelial Electrical Resistance > 200 Ω·cm²).[1][3][4][5][6][7][8][9][10][11][12][13]

  • Dosing:

    • A-to-B (Absorptive): Add compound (10 µM) to Apical chamber.

    • B-to-A (Secretory): Add compound (10 µM) to Basolateral chamber.

  • Inhibition Check: Repeat active transport wells in the presence of 50 µM Verapamil.

  • Analysis: Quantify donor and receiver compartments via LC-MS/MS after 2 hours.

Calculation:



  • Interpretation:

    • ER < 2.0: Passive diffusion dominates.

    • ER > 2.0: Active efflux.

    • ER + Verapamil reduces to ~1.0: Confirmed P-gp substrate [3].

Visualization: Caco-2 Transwell Setup

Caco2Setup Apical Apical Membrane Caco-2 Monolayer (Transporters: P-gp, BCRP) Apical->Membrane Influx Basolateral Basolateral Basolateral->Membrane Secretion Membrane->Apical Efflux (P-gp) Membrane->Basolateral Absorption

Figure 2: Schematic of the Caco-2 bidirectional assay. P-gp transporters located on the Apical membrane pump substrates back out, causing high B->A transport.

Frequently Asked Questions (FAQ)

Q1: My compound precipitates in the PAMPA donor well. Is the data valid? A: No. This is the "Brick Dust" effect. If the compound is insoluble, the concentration gradient driving diffusion is zero. You are measuring solubility, not permeability. Fix: Re-run Kinetic Solubility in the exact assay buffer (e.g., with 1% DMSO). If solubility is <10 µM, you must improve solubility (e.g., disrupt planarity) before optimizing permeability [4].

Q2: Why does my pyrimidine inhibitor have high PAMPA permeability but no cellular activity? A: This is a classic "False Positive" in PAMPA. PAMPA only measures passive diffusion; it lacks transporters. Your compound is likely highly permeable passively but is being actively pumped out by P-gp in the cell.[5] Fix: Run the Caco-2 assay with Verapamil (see Module 3).

Q3: Does adding fluorine always improve permeability? A: Not always. While fluorine increases lipophilicity, it can also lower aqueous solubility. However, an ortho-fluorine on a phenyl ring attached to the pyrimidine amine can form an intramolecular H-bond (N-H...F), which effectively "hides" the N-H donor and improves permeability without adding excessive bulk [5].

References

  • Caron, G., et al. (2020). "Intramolecular Hydrogen Bonding: An opportunity for improved design in medicinal chemistry."[13] University of Torino / Uppsala University.[13] 13

  • Wagen, C. (2024).[13] "Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors." Rowan Science. 14[15]

  • Evotec. "Caco-2 Permeability Assay Protocol and Efflux Determination." Evotec Technical Guides. 2[2][8][12][15]

  • BenchChem Technical Support. (2025). "Troubleshooting Low Cell Permeability: Solubility vs. Permeability." BenchChem.[1][5] 1

  • Journal of Medicinal Chemistry. (2014). "Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability." ACS Publications. 16

Sources

How to improve the selectivity of A1AR antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the GPCR Selectivity Optimization Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your A1 Adenosine Receptor (A1AR) antagonist candidates are showing cross-reactivity with A2A or A2B subtypes, or your in vivo efficacy does not match your in vitro affinity (


).

The A1AR and A2A receptors share high sequence homology within the orthosteric binding pocket (OBP), making "classic" scaffold optimization a dead end for high selectivity. To break this ceiling, we must move beyond thermodynamic affinity (


) and address structural divergence in the extracellular loops  and binding kinetics (Residence Time) .

Below is your technical dossier for troubleshooting and optimizing A1AR antagonist selectivity.

Module 1: Structural Design & SAR Troubleshooting

User Issue: "My xanthine-based antagonists retain high affinity for A2A. How do I design out this off-target binding?"

The Root Cause: The Orthosteric Trap

The ribose-binding region of the OBP is evolutionarily conserved to bind adenosine. Modifications at the N1, N3, and N7 positions of the xanthine scaffold often fail to discriminate adequately between A1 and A2A.

The Solution: Target the "Gatekeeper" & ECL2

You must extend your pharmacophore towards the non-conserved Extracellular Loop 2 (ECL2) and the "Gatekeeper" residue at position 7.35.

1. The 7.35 Gatekeeper Switch

  • Mechanism: In human A1AR, residue 7.35 is Threonine (Thr270) . In A2A, it is Methionine (Met270) .

  • Action: The bulky Methionine in A2A hinders the binding of ligands with specific 8-position substitutions that are tolerated by the smaller Threonine in A1AR.

  • Protocol: Incorporate bulky hydrophobic groups (e.g., cycloalkyl, adamantyl) at the C8-position of the xanthine scaffold. This exploits the "hydrophobic pocket" accessible in A1AR but occluded in A2A.[1]

2. The Bitopic Approach (Orthosteric + Allosteric) If orthosteric selectivity is exhausted, transition to a Bitopic Ligand design.[2] This involves linking your orthosteric antagonist to a Negative Allosteric Modulator (NAM) that binds the less conserved vestibule.

  • Orthosteric Head: Adenine or Xanthine core (binds deep).

  • Linker: Polymethylene or alkyl-amide chain. Critical: Linker length must be optimized (typically 2–12 carbons) to allow the allosteric tail to reach the vestibule without destabilizing the orthosteric head.

  • Allosteric Tail: VCP171 derivatives or benzoylthiophenes.[3]

Data Summary: Key Selectivity Residues

DomainResidue (Ballesteros-Weinstein)A1AR IdentityA2A IdentityDesign Implication
TM7 7.35 (Gatekeeper) Thr270 Met270 Bulky C8-substituents clash with Met270 (A2A), favoring A1.
ECL2 N/A (Loop Conformation)Perpendicular Helical/Parallel A1 ECL2 is rigid/vertical. Rigid linkers can exploit this path.
TM6 6.55Asn254 His250 H-bond donor/acceptor profile differs; target Asn254 for A1 specificity.

Module 2: Kinetic Optimization (Residence Time)

User Issue: "My compound has nanomolar affinity (


) but fails in washout experiments or functional assays."
The Root Cause: Equilibrium Bias

 is a thermodynamic parameter measured at equilibrium. However, in vivo selectivity is dynamic. If your drug dissociates from A1AR faster than it dissociates from A2A, the "effective" selectivity is lost, regardless of the 

.
The Solution: Optimize Residence Time (RT)

Selectivity is often driven by the dissociation rate constant (


).[4] A longer residence time (

) on A1AR ensures insurmountable antagonism even when endogenous adenosine levels spike (e.g., during ischemia).

Diagnostic Workflow:

  • Screen 1: Traditional Radioligand Binding (Equilibrium)

    
     Filter for 
    
    
    
    nM.
  • Screen 2: Kinetic Radioligand Binding (Association/Dissociation).

  • Selection: Prioritize compounds with High Selectivity Index (

    
    ) :
    
    
    
    

Module 3: Experimental Protocols & Troubleshooting

Protocol A: Kinetic Radioligand Binding Assay ([³H]DPCPX)

Use this to validate Residence Time (RT).

Reagents:

  • Ligand: [³H]DPCPX (A1 selective antagonist). Specific Activity > 80 Ci/mmol.

  • Buffer: 50 mM Tris-HCl, pH 7.4. Note: For antagonist binding, MgCl₂ is optional but recommended (5 mM) if comparing to agonist competition curves to maintain receptor stability.

  • System: CHO-K1 or HEK293 membranes stably expressing hA1AR.

Step-by-Step Workflow:

  • Preparation: Dilute membranes to 5–10 µg protein/well.

  • Association Phase:

    • Add [³H]DPCPX (

      
       concentration, approx 0.5 nM) and Test Compound (
      
      
      
      ).
    • Incubate at 25°C. Withdraw aliquots at

      
       min.
      
    • Purpose: Determines

      
      .
      
  • Dissociation Phase:

    • Pre-equilibrate receptor + Test Compound (2 hrs).

    • Add massive excess of unlabeled displacer (10 µM DPCPX) to block re-binding.

    • Measure remaining bound radioligand at intervals over 4 hours.

    • Purpose: Determines

      
      .[5]
      
  • Filtration (CRITICAL):

    • Use GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Reason: A1AR ligands are hydrophobic; PEI reduces non-specific binding to the filter glass.

    • Wash 3x with ice-cold buffer rapidly (< 10 sec total).

Troubleshooting Table: Common Assay Artifacts

SymptomProbable CauseCorrective Action
High Non-Specific Binding (NSB) Ligand sticking to filters/tubes.Pre-soak filters in 0.3% PEI. Use silanized tubes.
Biphasic Dissociation Curve Negative cooperativity or G-protein shift.Add 100 µM GTP

S to uncouple G-proteins, forcing the receptor into a uniform low-affinity state (for agonists) or stabilizing the antagonist conformation.

Discrepancy (Binding vs Functional)
Probe dependence.A1AR exhibits "functional selectivity." An antagonist may block cAMP pathways but not ERK1/2. Verify with a functional cAMP assay (e.g., GloSensor).

Module 4: Visualization of Logic

Diagram 1: The Selectivity Optimization Pipeline

This workflow illustrates the decision tree for moving from a "Hit" to a "Lead" by filtering for Kinetics and Structural fit.

A1AR_Optimization Start Hit Identification (Scaffold Screening) Check_Affinity Affinity Screen (Ki < 100 nM?) Start->Check_Affinity Check_Selectivity A2A/A2B Counter-Screen (Selectivity > 50x?) Check_Affinity->Check_Selectivity Yes Structural_Design Structural Optimization (Target Thr270 & ECL2) Check_Affinity->Structural_Design No Check_Selectivity->Structural_Design Poor Selectivity Kinetic_Screen Kinetic Profiling (Residence Time Analysis) Check_Selectivity->Kinetic_Screen Good Selectivity Structural_Design->Check_Affinity Re-synthesize Bitopic_Design Bitopic Ligand Design (Linker Length Optimization) Kinetic_Screen->Bitopic_Design Fast Off-rate (Short RT) Lead_Cand Selective Lead Candidate (High Affinity + Long RT) Kinetic_Screen->Lead_Cand Slow Off-rate (Long RT) Bitopic_Design->Kinetic_Screen Optimize Linker

Caption: Iterative workflow for refining A1AR antagonists, prioritizing kinetic parameters and structural modifications after initial affinity screening.

Diagram 2: Bitopic Binding Mechanism

Visualizing how bitopic ligands bridge the conserved orthosteric site and the variable allosteric vestibule.

Bitopic_Mechanism Receptor Orthosteric Pocket (Conserved) Gatekeeper (Thr270) Allosteric Vestibule (Variable) Ligand Xanthine Head Linker Chain Allosteric Moiety Ligand:head->Receptor:ortho High Affinity (Competition) Ligand:link->Receptor:gate Avoids Steric Clash Ligand:tail->Receptor:allo Selectivity Driver (Subtype Specific)

Caption: Schematic of a bitopic ligand engaging the A1AR. The tail interacts with the non-conserved vestibule, driving selectivity, while the head provides affinity.

References

  • Glukhova, A. et al. (2017). Structure of the Adenosine A1 Receptor Reveals the Basis for Subtype Selectivity.[6] Cell, 168(5), 867-877.

  • Cheng, R.K.Y. et al. (2017). Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity.[7] Structure, 25(8), 1275-1285.

  • Valant, C. et al. (2014).[8] Separation of on-target efficacy from adverse effects through rational design of a bitopic adenosine receptor agonist.[3][8][9] PNAS, 111(12), 4614-4619.

  • Guo, D. et al. (2016). Drug-target residence time: a case for the adenosine A1 and A2A receptors.[10] Medicinal Research Reviews, 36(1).

  • Louvel, J. et al. (2014). Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. Journal of Medicinal Chemistry, 57(8), 3213–3222.

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Safety Unit) Ticket Context: Thermal runaway prevention during scale-up (Gram to Kilogram transition).

Introduction: The "Heat Wall" in Scale-Up

Welcome to the Process Safety Support Center. If you are reading this, you are likely transitioning a pyrimidine synthesis from a 100 mL round-bottom flask to a 50 L (or larger) reactor.

The Core Problem: In small-scale synthesis, surface area-to-volume ratios (


) are high, allowing ambient air to passively cool exothermic spikes. Upon scale-up, 

drops drastically. The heat that passively escaped in the lab now stays inside the reactor, accelerating reaction rates exponentially (Arrhenius behavior) and leading to thermal runaway.

This guide addresses the three most notorious exothermic stages in pyrimidine manufacturing: Cyclization , Chlorination (Vilsmeier-Haack) , and Quenching .

Module 1: The "Runaway" Cyclization (Pinner/Biginelli)

Context: Condensation reactions (e.g., reacting amidines with


-keto esters) are the backbone of pyrimidine synthesis. These are often rapid and highly exothermic.
Troubleshooting Guide

Q: I added my amidine to the dicarbonyl at 0°C, but the temperature spiked to 60°C instantly, and the pressure relief valve popped. What happened?

A: You likely performed a "dump charge" (all reagents at once) or a fast addition without knowing the Heat of Reaction (


) .
In condensation reactions, the kinetics are often faster than the mixing time. By adding the amidine quickly, you created a massive instantaneous heat release that exceeded the cooling jacket's capacity.

The Fix: Dose-Controlled Addition (Fed-Batch) You must switch from "all-in" to "semi-batch."

  • Calculate

    
     (Adiabatic Temperature Rise): 
    
    
    
    
    If
    
    
    +
    
    
    > Boiling Point of Solvent, you are in the danger zone.
  • Protocol:

    • Charge the solvent and the "thermal sink" (usually the

      
      -keto ester) into the reactor.
      
    • Dose the amidine/urea slowly via a pump.

    • Crucial: The dosing rate must be slave to the cooling capacity. If

      
       rises > 5°C above setpoint, the pump must auto-stop.
      

Q: How do I validate this safety margin before running the 50L batch?

A: You need Reaction Calorimetry (RC1) data. Do not rely on DSC (Differential Scanning Calorimetry) alone; DSC tells you potential energy, RC1 tells you heat flow over time.

Technical Insight: Recent process development studies on Vitamin B1 intermediates (pyrimidines) utilize RC1 to map the specific heat flow of acetamidine condensations. This data allows for precise dosing profiles that keep the accumulation of unreacted material near zero [1].

Module 2: The Vilsmeier-Haack / POCl Hazard

Context: Converting hydroxypyrimidines to chloropyrimidines using POCl


 (Phosphorus Oxychloride). This is the most dangerous step in pyrimidine chemistry due to delayed exotherms .
Troubleshooting Guide

Q: The reaction mixture sat at 80°C for an hour with no activity, then suddenly boiled over violently. Why?

A: You encountered an Induction Period followed by Autocatalysis . Chlorination with POCl


 often requires a "kick-start" (formation of the Vilsmeier reagent or protonation).
  • The Trap: You heated it to 80°C. Nothing happened. You assumed it was "too cold" and cranked the jacket to 110°C.

  • The Trigger: Suddenly, the reaction initiated. Because you had a full reactor of unconsumed reagents at high temperature, the reaction rate accelerated uncontrollably (Thermal Runaway).

The Fix: The "Heel" Method & Catalyst Selection

  • Catalyst: Use catalytic DMF or diethylaniline to lower the activation energy, eliminating the "dormant" phase.

  • The Heel Protocol:

    • Start with a small portion (10-15%) of the reaction mixture (the "heel").

    • Heat this heel until the reaction initiates (verified by off-gassing of HCl or exotherm detection).

    • Only after initiation, dose the remaining starting material into the hot, reacting heel.

    • This ensures reagents are consumed immediately upon addition (accumulation

      
       0).
      

Q: Can I reduce the thermal load of this reaction?

A: Yes. Traditional protocols use excess POCl


 as the solvent, which is dangerous and wasteful.
Modern Approach:  Use Equimolar POCl

in an inert solvent (e.g., toluene or chlorobenzene) or solvent-free conditions with precise temperature control. This significantly reduces the potential energy of the system and minimizes the violence of the subsequent quench [2].
Visualizing the Hazard: The "Sleeping Giant"

POCl3_Hazard Start Reagents Mixed (Cold) Heating Heating to Setpoint Start->Heating Induction Induction Period (No Heat Release) Heating->Induction False Security Accumulation Reagent Accumulation (High Potential Energy) Induction->Accumulation User increases Temp Trigger Reaction Initiates (Autocatalysis) Accumulation->Trigger Runaway THERMAL RUNAWAY (Boil-over/Explosion) Trigger->Runaway Rate > Cooling Cap

Figure 1: The mechanism of a delayed exotherm in POCl


 chlorination. The danger lies in the "Induction Period" where reagents accumulate before reacting all at once.

Module 3: The Quench (Hydrolysis Hazards)

Context: After chlorination, you must remove excess POClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


.[1][2] Hydrolysis of POCl

produces Phosphoric Acid and HCl, generating massive heat (

kJ/mol).
Troubleshooting Guide

Q: During workup, I added water to the reactor and it erupted. How do I quench safely?

A: Never add water to the reaction (Direct Quench). This creates localized hot spots where water contacts concentrated POCl


, causing instant vaporization and eruption.

The Fix: Reverse Quench

  • Setup: Prepare a separate vessel with cold water (or basic solution if neutralizing).

  • Process: Transfer the reaction mixture slowly into the water.

    • This ensures the "fuel" (POCl

      
      ) is always the limiting reagent.
      
    • The large thermal mass of the water sinks the heat immediately.

  • Temperature Limit: Maintain the quench vessel < 20°C. If it rises, stop the transfer.

Comparative Data: Quenching Strategies

FeatureDirect Quench (Water into Rxn)Reverse Quench (Rxn into Water)
Heat Distribution Poor (Localized Hotspots)Excellent (Dissipated in Bulk)
Vapor Generation Violent / ExplosiveControlled
Accumulation Risk HighLow
Safety Rating UNSAFE RECOMMENDED

Summary: The Safe Scale-Up Workflow

To ensure scientific integrity and self-validating safety, follow this decision logic for every new pyrimidine process.

Safety_Workflow DSC Step 1: DSC Screening (Identify Onset Temp & Energy) Decision1 Energy > 800 J/g? DSC->Decision1 Redesign Redesign Process (Dilution/Route Change) Decision1->Redesign Yes RC1 Step 2: Reaction Calorimetry (RC1) (Determine Heat Flow & Accumulation) Decision1->RC1 No Protocol Step 3: Define Dosing Protocol (Max Dosing Rate vs. Cooling) RC1->Protocol Pilot Step 4: Pilot Scale (50L) (With Active Monitoring) Protocol->Pilot

Figure 2: The mandatory safety workflow for scaling exothermic heterocyclic chemistry.

References

  • Li, Y., et al. (2022). "An Improved Integrated Batch‐Flow Synthesis for 4‐Amino‐2‐Methyl Pyrimidine‐5‐Carbonitrile, a Vitamin B1 Intermediate Assisted by Reaction Calorimetry." Organic Process Research & Development.

  • Sun, Z., et al. (2012).[1] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[1]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[3] (Standard Industry Text for Calorimetry Principles).

Sources

Technical Support Center: Stereochemical Integrity of the Butan-2-yl Group

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Racemization in sec-Butyl Synthesis Ticket ID: RAC-2-BU-001

Executive Summary: The "Rogue" Secondary Carbon

The butan-2-yl (sec-butyl) group presents a unique synthetic challenge. Unlike primary alkyl groups (which resist racemization) or tertiary groups (which form stable cations but are sterically hindered), the secondary carbon at position 2 is a "stereochemical pivot point." It is sufficiently hindered to slow down SN2 reactions—often forcing the system into an SN1 manifold—yet its carbocation is stable enough to form readily, leading to immediate scrambling of optical purity.

This guide addresses the three critical failure points where enantiopurity is lost: Activation , Substitution , and C-C Bond Formation .

Module 1: Diagnostic Hub – Where did the ee% go?

Before attempting a fix, identify the failure mode using this logic tree.

Racemization Risk Map

RacemizationRisk Start Starting Material: (R)- or (S)-2-Butanol Activation Step 1: Activation (Converting -OH to LG) Start->Activation SN1 Pathway A: S_N1 (Carbocation) Result: RACEMIZATION Activation->SN1 Acidic conditions, protic solvent, heat SN2 Pathway B: S_N2 (Concerted) Result: INVERSION (100% ee) Activation->SN2 Strong nucleophile, aprotic solvent, low temp Elimination Pathway C: Elimination Result: Butene (Loss of Center) Activation->Elimination Strong base, heat

Figure 1: The branching pathways of sec-butyl activation. Pathway A is the most common cause of silent racemization.

Module 2: Nucleophilic Substitution (O- Activation)

FAQ: Why did my tosylation racemize my product?

Answer: The racemization likely didn't happen during the tosylation, but immediately after.

  • The Mechanism: Reaction with TsCl retains configuration at the oxygen. However, secondary tosylates are prone to solvolysis . If you utilized a polar protic solvent (methanol, water) or allowed the reaction to warm significantly without a potent nucleophile present, the tosylate departed, formed a planar cation, and recombined racemically.

  • The Fix: Use the "Cold-Mesyl" Protocol or the Mitsunobu Inversion .

Protocol A: The "Cold-Mesyl" Activation (Retention of Configuration)

Use this when you need to create a leaving group without inverting yet.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et3N), DCM (anhydrous).

  • Cool: Chill (S)-2-butanol (1.0 equiv) and Et3N (1.5 equiv) in anhydrous DCM to -10 °C (ice/salt bath).

    • Why: Low temperature suppresses the ionization of the forming mesylate.

  • Add: Add MsCl (1.1 equiv) dropwise over 20 minutes.

  • Quench: Quench with cold NaHCO3. Do not use acidic workups , as acid catalyzes the ionization of secondary sulfonates.

  • Storage: Use immediately. sec-Butyl mesylates degrade and racemize upon storage.

Protocol B: The Mitsunobu Inversion (100% Inversion)

Use this to swap the -OH for a nucleophile (N, O, S) with predictable stereochemistry.

Mechanism: The reaction proceeds via a specific SN2 mechanism that forces inversion.[1][2][3] If you start with (S)-2-butanol, you get (R)-product.

ParameterRecommendation
Phosphine PPh3 (Standard) or PBu3 (Easier byproduct removal)
Azodicarboxylate DIAD (More stable than DEAD)
Nucleophile pKa Must be < 11 (e.g., Carboxylic acids, Phenols, Imides)
Order of Addition Critical: PPh3 + DIAD first (form betaine), then Alcohol, then Nucleophile.[2]

Troubleshooting:

  • Issue: "I got a racemic product from Mitsunobu."

  • Cause: The nucleophile was too basic (pKa > 11), causing the betaine to deprotonate the alcohol, leading to elimination or competing SN1 pathways.

Module 3: C-C Bond Formation (Avoiding the Friedel-Crafts Trap)

FAQ: Can I use Friedel-Crafts to attach a 2-butyl group to a benzene ring?

Answer: No. Standard Friedel-Crafts alkylation using 2-chlorobutane and AlCl3 generates a sec-butyl carbocation. This ion is planar.[3][4] The arene will attack from both faces, yielding a racemic product.[5] Furthermore, the cation may rearrange (1,2-hydride shift), though less likely in the butyl system than larger chains, the racemization is guaranteed.

The Solution: Stereospecific Cross-Coupling

Modern drug discovery utilizes Nickel or Palladium-catalyzed cross-coupling to preserve sp3 chirality.

Workflow: Stereospecific Suzuki-Miyaura Coupling This protocol allows you to couple a chiral sec-butyl halide/pseudohalide with an aryl boronic acid.

Mechanism Visualization:

CrossCoupling Substrate Sec-Butyl Electrophile (Stereodefined) OxAdd Oxidative Addition (Inversion) Substrate->OxAdd Pd(0) or Ni(0) Transmetal Transmetalation (Retention) OxAdd->Transmetal Ar-B(OH)2 RedElim Reductive Elimination (Retention) Transmetal->RedElim Product Coupled Product (Inverted Center) RedElim->Product

Figure 2: The stereochemical course of Pd-catalyzed cross-coupling of secondary alkyl electrophiles.

Recommended System (Based on Fu et al.):

  • Catalyst: NiCl2(glyme) / Pybox ligand.

  • Electrophile: sec-Butyl bromide (racemic) can actually be used in enantioconvergent coupling (turning racemic mix into single enantiomer) using chiral ligands.

  • Stereospecific Option: If starting with pure material, use Pd(OAc)2 / P(t-Bu)2Me with sec-butyl triflates. This typically proceeds with inversion at the oxidative addition step.

Summary of Recommendations

Reaction GoalTraditional Method (Avoid)Recommended MethodStereochemical Outcome
Activation Tosylation + HeatCold Mesylation (-10°C)Retention (at O)
Substitution SN1 SolvolysisMitsunobu ReactionInversion (High ee)
Arylation Friedel-CraftsNi/Pd Cross-CouplingInversion (usually)

References

  • Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. Journal of the American Chemical Society. [Link]

  • Mitsunobu Reaction: Mechanism and Protocols. Organic Chemistry Portal. [Link]

  • Nickel-Catalyzed Cross-Couplings of Secondary Alkyl Halides. The Fu Group (Caltech/MIT). [Link]

  • Racemization Mechanisms in SN1 Reactions. Master Organic Chemistry. [Link]

Sources

Heterocycle Synthesis Support Hub: Biginelli & Pyrimidine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Tier: Senior Scientist Level[1]

Welcome to the technical support center for Multicomponent Reactions (MCRs). I am Dr. Aris, your Senior Application Scientist. Below is a dynamic guide designed to troubleshoot and optimize your three-component pyrimidine synthesis (specifically the Biginelli reaction and its oxidative variants).

Module 1: Mechanistic Diagnostics (The "Why")[2]

Issue: Variable yields or unexplained side products. Diagnosis: You are likely battling competing mechanistic pathways.

The Biginelli reaction involves three components: an Aldehyde , a


-Keto Ester , and Urea/Thiourea .[1][2][3] While the reaction seems simple, the order of addition and catalyst acidity dictates whether you get the desired Dihydropyrimidinone (DHPM) or a side product.[2]
The Pathways

The accepted mechanism under acidic conditions is the Imine Pathway (Kappe, 1997).[2] However, if the urea is not nucleophilic enough or the acid is too weak, the Knoevenagel Pathway dominates, leading to an open-chain benzylidene intermediate that refuses to cyclize.[2]

Visualization: Reaction Pathway Logic

Use this diagram to identify where your reaction is stalling.[2]

BiginelliMechanism Aldehyde Aldehyde Acyliminium Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium Acid Catalysis (Fastest Path) Knoevenagel Benzylidene (Side Product) Aldehyde->Knoevenagel Low Acidity / Steric Hindrance DHPM 3,4-Dihydropyrimidinone (Target) Aldehyde->DHPM Alternative Path Urea Urea/Thiourea Urea->Acyliminium Acid Catalysis (Fastest Path) Urea->DHPM Alternative Path BetaKeto β-Keto Ester Enamine Enamine Intermediate BetaKeto->Enamine Neutral/Basic Conditions BetaKeto->Knoevenagel Low Acidity / Steric Hindrance Acyliminium->DHPM + β-Keto Ester (Cyclization) Enamine->DHPM Alternative Path Knoevenagel->DHPM Slow/Difficult Reaction

[1][2]

Module 2: Catalyst & Solvent Optimization Matrix

Issue: "My reaction takes 24 hours" or "I have poor atom economy." Solution: Move away from traditional HCl/Ethanol systems.

The choice of catalyst dictates the reaction rate (by stabilizing the acyliminium ion), while the solvent influences the "Hydrophobic Effect" which can accelerate MCRs.[2]

System TypeCatalystSolventTemp/TimeAdvantagesDisadvantages
Traditional Conc. HCl or H₂SO₄Ethanol (Reflux)80°C / 12-24hCheap reagents.[1][2]Low yields (20-50%); acid-sensitive substrates decompose.[1][2]
Lewis Acid Yb(OTf)₃ or InCl₃Acetonitrile or Solvent-freeReflux / 2-4hHigh yield (80-95%); Catalyst recoverable; tolerates sensitive groups.[1][2]Catalyst cost; requires workup to recover metal.[2]
Green/Bio Gluconic Acid / Fruit JuiceWater60-80°C / 4-6hEco-friendly; hydrophobic acceleration; simple filtration.[2]May require longer times for sterically hindered aldehydes.
Microwave None or Lewis AcidEthanol/Acetic Acid120°C / 5-10 minHighest Throughput ; automated libraries; cleaner profiles.[2]Requires dedicated reactor; scale-up limitations.

Module 3: Validated Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis

Best for: Library generation and medicinal chemistry scanning.[2]

  • Setup: In a 10 mL microwave process vial, combine:

    • Aldehyde (1.0 mmol)[1][2][3]

    • 
      -Keto ester (1.0 mmol)[1][2]
      
    • Urea/Thiourea (1.5 mmol) — Note: Excess urea drives equilibrium.[1][2]

    • Catalyst: Yb(OTf)₃ (10 mol%) OR Sulfamic Acid (20 mol%).[1][2]

    • Solvent: 0.5 mL EtOH (or perform solvent-free).[1][2]

  • Irradiation: Cap the vial. Heat to 120°C for 10 minutes (Hold time). Ensure active stirring.

  • Work-up: Cool to room temperature. Add 5 mL crushed ice/water.

  • Purification: The solid DHPM precipitates.[2] Filter, wash with ice-cold EtOH/Water (1:1).[1][2] Recrystallize from hot EtOH if necessary.

    • Validation: Yields typically >85%.[2][4]

Protocol B: Green Aqueous Synthesis (Hydrophobic Effect)

Best for: Large scale, sustainability focus.[1][2]

  • Setup: In a round-bottom flask, mix Aldehyde (1 eq),

    
    -Keto ester (1 eq), and Urea (1.2 eq).
    
  • Media: Add Water (5 mL per mmol) and Gluconic Acid (40 mol%) or p-TSA (10 mol%) .

  • Reaction: Stir vigorously at 80°C . The mixture will likely be heterogeneous (this is good; on-water conditions accelerate the reaction).[2]

  • Monitoring: TLC usually shows completion in 3-6 hours.

  • Isolation: The product forms a solid cake. Filter and wash with water to remove the acid catalyst.

Module 4: Troubleshooting & FAQs

Q1: I need a Pyrimidine (aromatic), not a Dihydropyrimidinone (DHPM).

Dr. Aris: The Biginelli reaction naturally yields the DHPM (partially saturated ring).[2] To get the fully aromatic pyrimidine, you must perform an oxidation step.[2]

  • Fix: Isolate the DHPM first. Then, treat with DDQ (1.2 eq) in refluxing THF for 1-2 hours, or use KMnO₄/Al₂O₃ for a greener oxidation.[1][2] Do not try to do this in one pot unless using a specific dual-catalyst system.

Q2: My product is "oiling out" and won't crystallize.

Dr. Aris: This is common with aliphatic chains.[2]

  • Fix:

    • Evaporate the reaction solvent completely.[2]

    • Dissolve the oil in a minimum amount of hot Ethyl Acetate.[2]

    • Add Hexane dropwise until cloudy.

    • Scratch the glass side of the flask with a spatula and refrigerate overnight.

    • Alternative: If using the microwave method, pour the hot reaction mixture directly onto crushed ice; the thermal shock often forces precipitation.[2]

Q3: I am getting the Knoevenagel product (benzylidene) instead of the Biginelli product.

Dr. Aris: This indicates the urea is not attacking the aldehyde fast enough (see Figure 1).[2]

  • Fix:

    • Increase Acidity: The imine formation is acid-catalyzed.[2] If using a weak acid (like acetic acid), switch to a stronger Lewis acid (

      
      ) or Brønsted acid (p-TSA).[1][2]
      
    • Slow Addition: Mix the Aldehyde, Urea, and Catalyst first and stir for 20 minutes. Then add the

      
      -keto ester.[2][5][6] This forces the mechanism down the Imine pathway.[2]
      
Q4: My yields are low with Thiourea compared to Urea.

Dr. Aris: Thiourea is less nucleophilic and the sulfur atom can poison certain metal catalysts.[2]

  • Fix: Increase the catalyst loading by 5-10%. Use Trimethylsilyl chloride (TMSCl) as an additive (creates in-situ HCl and acts as a water scavenger), which is particularly effective for thiourea variants.[1][2]

References

  • Kappe, C. O. (1993).[1][2] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron.[1][2][7]

  • Kappe, C. O. (1997).[1][2] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Journal of Organic Chemistry.[2]

  • Felluga, F., et al. (2018).[1][2][8] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett.[2][8]

  • Pai, et al. (2011).[1][2] Microwave Promoted Solvent-Free Biginelli Reaction.[2][9] Asian Journal of Chemistry.[2]

  • Srivastava, V. (2013).[1][2] An Improved Protocol for Biginelli Reaction using Ionic Liquids. Green and Sustainable Chemistry.[2][4][6][10][11]

Sources

Technical Support Center: Production of 2-(Butan-2-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Butan-2-yl)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the production of this key pharmaceutical intermediate. Our focus is on ensuring the highest possible purity by understanding and mitigating the formation of common impurities.

Introduction: The Synthetic Challenge

The synthesis of 2-(Butan-2-yl)pyrimidin-5-amine, while based on established heterocyclic chemistry principles, presents unique challenges in controlling impurity profiles. The introduction of the sec-butyl group and the presence of the amine functionality necessitate careful control of reaction conditions to prevent side reactions and ensure a high-purity final product. This guide will walk you through potential pitfalls and their solutions, grounded in mechanistic understanding and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(Butan-2-yl)pyrimidin-5-amine. A plausible and common synthetic route is the condensation of a suitable three-carbon synthon with 2-butanamidine.

Q1: My reaction yield is low, and I have multiple unidentified spots on my TLC. What are the likely side reactions?

A1: Low yields and multiple byproducts in pyrimidine synthesis often stem from side reactions of the starting materials or intermediates.[1] In the synthesis of 2-(Butan-2-yl)pyrimidin-5-amine, likely from a precursor such as 3-amino-2-propenenitrile and 2-butanamidine, several side reactions can occur.

Potential Side Reactions and Impurities:

  • Self-condensation of Starting Materials: The three-carbon synthon, if it has enolizable protons, can self-condense under basic or acidic conditions.

  • Incomplete Cyclization: The intermediate formed after the initial condensation may not fully cyclize, leading to open-chain impurities.

  • Formation of Isomeric Pyrimidines: Depending on the exact three-carbon synthon used, there is a possibility of forming isomeric pyrimidines, for example, a 4-amino instead of a 5-amino pyrimidine.

  • Hydrolysis of Intermediates: If water is present in the reaction, hydrolysis of reactive intermediates, such as amidines or their precursors, can occur.[2]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control of Stoichiometry: Use a slight excess of the amidine component to drive the reaction towards the desired product.

  • Temperature and Reaction Time Monitoring: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC).[1] Over-heating or extended reaction times can lead to degradation.

Q2: I am observing a persistent impurity with a similar Rf value to my product on TLC. How can I identify and remove it?

A2: An impurity with a similar polarity to the desired product is a common challenge. This is often an isomer or a closely related byproduct.

Likely Impurity:

  • Positional Isomer: A likely candidate is an isomeric aminopyrimidine, for instance, 2-(Butan-2-yl)pyrimidin-4-amine. Isomers often have very similar polarities, making them difficult to separate by standard chromatography.

Identification and Purification Strategy:

  • High-Resolution Analytical Techniques:

    • HPLC: Develop a High-Performance Liquid Chromatography (HPLC) method to resolve the two compounds. Isocratic elution with a suitable mobile phase (e.g., a mixture of a phosphate buffer and methanol) on a C18 column can often separate positional isomers.[3] Specialized columns, such as those designed for hydrogen-bonding interactions, can also be effective for separating aminopyridine and aminopyrimidine isomers.[4][5]

    • NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can distinguish between isomers based on the distinct chemical shifts and coupling patterns of the pyrimidine ring protons and carbons.[6][7]

  • Purification Protocol:

    • Flash Column Chromatography: Careful optimization of the solvent system for flash chromatography is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation.[8]

    • Recrystallization: This is a highly effective method for removing impurities if a suitable solvent system can be found.[8] The principle relies on the differential solubility of the product and the impurity.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Dissolve the crude 2-(Butan-2-yl)pyrimidin-5-amine in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Q3: My final product shows signs of degradation after purification and storage. How can I improve its stability?

A3: Aminopyrimidines can be susceptible to oxidation and other degradation pathways, especially if exposed to air, light, or residual acidic or basic impurities from the purification process.

Potential Degradation Pathways:

  • Oxidation of the Amino Group: The primary amine can be oxidized, leading to colored impurities.

  • Decomposition on Silica Gel: Prolonged exposure to silica gel during chromatography can sometimes lead to degradation, as silica is acidic.

Stabilization Strategies:

  • Storage Conditions: Store the purified 2-(Butan-2-yl)pyrimidin-5-amine under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., 4°C).

  • Neutralization after Chromatography: If acidic or basic modifiers were used in chromatography, ensure they are completely removed during work-up. A mild aqueous wash of the organic extract before solvent evaporation can be beneficial.

  • Alternative Purification Methods: If degradation on silica is suspected, consider alternative purification methods like recrystallization or preparative HPLC with a neutral mobile phase.

Visualizing the Process: Synthesis and Impurity Formation

To better understand the potential challenges, the following diagrams illustrate a plausible synthetic workflow and the points at which impurities can arise.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurity Formation A 2-Butanenitrile + Alcohol + HCl B 2-Butanamidine (Pinner Synthesis) A->B Ammonia D Condensation & Cyclization B->D I4 Hydrolysis Byproducts B->I4 Presence of Water C 3-Amino-2-propenenitrile C->D E 2-(Butan-2-yl)pyrimidin-5-amine (Crude) D->E I1 Unreacted Starting Materials D->I1 I2 Incomplete Cyclization Product D->I2 I3 Isomeric Pyrimidine D->I3 E->I1 Crude Mixture Contains E->I2 Crude Mixture Contains E->I3 Crude Mixture Contains E->I4 Crude Mixture Contains

Caption: Plausible synthesis route and common impurity entry points.

Analytical and Purification Data Summary

The following tables provide a quick reference for common analytical and purification parameters.

Table 1: Analytical Techniques for Purity Assessment

TechniquePrincipleKey Application for 2-(Butan-2-yl)pyrimidin-5-amine
HPLC Differential partitioning between a mobile and stationary phase.[9]Quantifying purity and detecting polar impurities, especially isomers.[3]
¹H & ¹³C NMR Nuclear magnetic resonance of atomic nuclei.Structural confirmation and identification of impurities.[6]
Mass Spec. Measures mass-to-charge ratio of ions.Molecular weight confirmation and identification of byproducts.
FTIR Infrared absorption by molecular vibrations.Functional group analysis.

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility at varying temperatures.[8]Cost-effective, can yield very high purity.Can have lower recovery; requires finding a suitable solvent.
Flash Chromatography Separation based on polarity on a solid support.[8]Widely applicable, good for complex mixtures.Can be time-consuming, potential for product degradation on silica.
Preparative HPLC High-resolution chromatographic separation on a larger scale.Excellent for separating closely related impurities like isomers.Higher cost and solvent consumption.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method for the analysis of 2-(Butan-2-yl)pyrimidin-5-amine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).[3]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Note: This method may require optimization depending on the specific impurities present.

Protocol 2: General Procedure for Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Solvent System): A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ratio should be optimized using TLC to achieve good separation (Rf of the product around 0.2-0.3).

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

G A Dissolve Crude Product B Adsorb on Silica Gel A->B D Load Sample B->D C Pack Column C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for purification by flash column chromatography.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]

  • Wikipedia. (2023). Pinner reaction. [Link]

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • SynArchive. (n.d.). Pinner Reaction. [Link]

  • Wang, Q., & Li, J. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B: Chemical Analysis), 54(9), 1055-1058.
  • ResearchGate. (2025). Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

  • El-Sayed, N. S. (2010). Synthesis of Pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 46(1), 1-28.
  • International Journal of Innovative Science and Research Technology. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. [Link]

  • Slideshare. (2018). Pinner pyrimidine synthesis. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • SpectraBase. (n.d.). 2-Pyrimidinethiol. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • The Journal of Organic Chemistry. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. [Link]

  • Google Patents. (1999). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Heterocycles. (1988). Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines. [Link]

  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Molecules. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Molecules. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • Molecules. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • Molecules. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Magnetic Resonance in Chemistry. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]

  • ResearchGate. (2026). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. [Link]

  • Journal of the American Chemical Society. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. [Link]

  • Amanote Research. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Google Patents. (2013).
  • Google Patents. (2015).
  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Zeitschrift für Naturforschung B. (2008). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. [Link]

  • Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • Molecules. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • Indian Journal of Chemistry. (2010). Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of tert-butyl (S). [Link]

  • Molecules. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]

  • Scientific Research Publishing. (2014). Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. [Link]

Sources

Technical Support Center: Enhancing the Pharmacokinetic Properties of Pyrimidine Leads

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenges encountered when optimizing the pharmacokinetic (PK) properties of pyrimidine-based drug candidates. The pyrimidine scaffold is a privileged structure in medicinal chemistry, offering versatile synthetic handles and the ability to form crucial hydrogen bond interactions.[1][2] However, like many heterocyclic cores, it can present specific challenges related to Absorption, Distribution, Metabolism, and Excretion (ADME). This document provides a structured, question-and-answer-based approach to navigate these hurdles effectively.

Frequently Asked Questions & Troubleshooting Guides

Q1: My pyrimidine lead compound shows potent in vitro activity but has very low oral bioavailability. Where do I start troubleshooting?

Low oral bioavailability is a multifaceted problem, typically stemming from a combination of poor solubility, low permeability, and/or high first-pass metabolism. A systematic, stepwise evaluation is critical to identify the primary barrier.

Causality: Oral bioavailability (F) is a function of the fraction of the dose absorbed (Fa) and the fraction escaping first-pass metabolism in the gut and liver (Fg, Fh). Any factor compromising absorption or metabolic stability will directly reduce bioavailability.

Recommended Initial Workflow:

The first step is to deconstruct the problem by assessing the three key pillars of oral absorption and metabolism.

G cluster_0 Initial Troubleshooting Workflow cluster_1 cluster_2 Start Low Oral Bioavailability Detected Sol Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Sol Step 1 Met Determine Metabolic Stability (Liver Microsomes/S9) Sol->Met Step 2 Res_Sol Solubility-Limited? Sol->Res_Sol Perm Evaluate Permeability (e.g., PAMPA, Caco-2) Met->Perm Step 3 Res_Met Metabolism-Limited? Met->Res_Met Res_Perm Permeability-Limited? Perm->Res_Perm Sol_Strat Go to Solubility Enhancement (Q2) Res_Sol->Sol_Strat Yes Met_Strat Go to Metabolic Stabilization (Q3) Res_Met->Met_Strat Yes Perm_Strat Go to Permeability Optimization (Q4) Res_Perm->Perm_Strat Yes

Caption: Initial troubleshooting workflow for low oral bioavailability.

  • Solubility Assessment: Determine the compound's kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 6.5, 7.4). Poor solubility is a common issue with planar, aromatic structures like pyrimidines.[3][4]

  • Metabolic Stability Screening: Use liver microsomes or S9 fractions (from relevant species like rat, mouse, and human) to measure the intrinsic clearance (Clint).[3] A high clearance rate points towards rapid metabolism as a key contributor to low bioavailability.

  • Permeability Evaluation: Employ in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[3][5] These assays predict the compound's ability to cross the intestinal epithelium.

Based on the results from these initial assays, you can pinpoint the most significant liability and proceed to the targeted optimization strategies outlined below.

Q2: My pyrimidine derivative has poor aqueous solubility (<10 µM). What are the most effective strategies to improve it?

Poor solubility is a frequent challenge with pyrimidine scaffolds, often due to high planarity and crystal packing energy.[6] Addressing this requires either chemical modification of the molecule itself or advanced formulation techniques.

Decision Tree for Solubility Enhancement:

G Start Poor Aqueous Solubility Decision1 Is further chemical modification feasible? Start->Decision1 ChemMod Chemical Modification Strategies Decision1->ChemMod Yes Formulation Formulation Strategies Decision1->Formulation No / For in vivo studies Opt1 Introduce Ionizable Groups (e.g., amines, carboxylic acids) ChemMod->Opt1 Opt2 Add Polar/H-Bonding Groups (e.g., -OH, -SO2NH2, heterocycles) ChemMod->Opt2 Opt3 Disrupt Planarity / Reduce Symmetry (e.g., sp3-rich linkers, ortho-substituents) ChemMod->Opt3 Opt4 Amorphous Solid Dispersions (ASDs) (e.g., with PVP, HPMC) Formulation->Opt4 Opt5 Nanosystem Encapsulation (e.g., liposomes, albumin nanoparticles) Formulation->Opt5

Caption: Decision tree for selecting a solubility enhancement strategy.

Chemical Modification Strategies:

  • Introduce Ionizable Groups: Adding a basic amine or an acidic group can significantly improve solubility at specific pH ranges, allowing for the formation of soluble salts.

  • Increase Polarity and Hydrogen Bonding Capacity: Incorporating polar functional groups (e.g., hydroxyls, amides) or replacing a phenyl ring with a more polar heterocycle like pyridine can enhance interactions with water.[5]

  • Disrupt Crystal Packing: High melting point can be an indicator of strong crystal lattice energy, which negatively impacts solubility.[6] Introducing non-planar, sp3-hybridized linkers or bulky ortho-substituents can disrupt the planarity of the molecule, reduce symmetry, and thereby lower the energy required to dissolve it.[6]

Formulation-Based Strategies:

For compounds where further chemical modification compromises potency, formulation provides an alternative path.

  • Amorphous Solid Dispersions (ASDs): Dispersing the hydrophobic compound within a hydrophilic polymer matrix can prevent crystallization and enhance the apparent water solubility.[7][8][9]

  • Nanosystems: Encapsulating the pyrimidine lead within nanosystems like liposomes or albumin nanoparticles can improve its solubility profile and pharmacokinetic properties for in vivo testing.[4]

Q3: My compound is cleared very quickly in liver microsome assays. How can I improve its metabolic stability?

High clearance is typically due to metabolism by cytochrome P450 (CYP) enzymes. The strategy involves identifying the metabolic "soft spots" on the molecule and modifying them to block or slow down the enzymatic reaction.

Causality: CYP-mediated metabolism often occurs at positions that are electron-rich and sterically accessible. Common reactions include hydroxylation of aromatic rings, N- or O-dealkylation, and oxidation of alkyl groups.

Workflow for Improving Metabolic Stability:

G A High Metabolic Clearance (Low t1/2 in Microsomes) B Identify Metabolic Hotspot(s) (Metabolite ID studies via LC-MS/MS) A->B C Block Metabolism at Hotspot B->C D Strategy 1: Steric Hindrance (Introduce bulky groups, e.g., t-butyl) C->D E Strategy 2: Electronic Modification (Introduce EWGs, e.g., F, CF3, CN) C->E F Strategy 3: Bioisosteric Replacement (e.g., CH to N in a ring, H to D) C->F G Resynthesize & Re-evaluate (Confirm stability & check for potency/new liabilities) D->G E->G F->G

Caption: Workflow for addressing high metabolic clearance.

Key Strategies:

  • Metabolite Identification: The first step is to perform a metabolite identification study using LC-MS/MS to pinpoint the exact site(s) of metabolic modification.

  • Blocking Strategies:

    • Steric Hindrance: Introduce a bulky group near the metabolic hotspot to physically block the enzyme's access.

    • Electronic Modification: Introduce electron-withdrawing groups (EWGs) like fluorine or a trifluoromethyl group.[10] This makes the site less electron-rich and therefore less susceptible to oxidative metabolism.

    • Bioisosteric Replacement: This is a powerful strategy in medicinal chemistry.[11][12]

      • Replace a metabolically liable C-H bond with a C-F bond. The fluorine atom is small but highly electronegative.

      • Replace a hydrogen atom with deuterium (the "Kinetic Isotope Effect"). The C-D bond is stronger than the C-H bond, slowing the rate of bond cleavage in CYP-mediated reactions.

      • Replace a metabolically susceptible ring system (e.g., a phenyl ring) with a more stable heterocyclic ring (e.g., pyridine, pyrazole).[11][13]

Example of Modification Impact on PK Parameters:

Modification StrategyExampleEffect on Metabolic Stability (t½)Potential Liabilities
Electronic Blocking Phenyl → 4-FluorophenylOften increasesMay alter target binding
Deuteration -CH₃ → -CD₃Can significantly increaseCost of synthesis
Bioisosteric Swap Methoxy (-OCH₃) → Difluoromethoxy (-OCF₂H)Blocks O-dealkylationCan increase lipophilicity
Steric Shielding Add ortho-methyl to a phenyl ringCan increaseMay disrupt planarity needed for binding
Q4: My compound has good solubility but low permeability in the PAMPA assay. How can I improve its ability to cross cell membranes?

Low permeability suggests the compound is too polar or has too many hydrogen bond donors/acceptors to efficiently pass through the lipid bilayer of cell membranes. Optimization focuses on modulating the molecule's physicochemical properties to find a balance between solubility and lipophilicity.

Causality: Passive diffusion is governed by a molecule's lipophilicity (measured by LogP or LogD) and its size/polarity (often estimated by Polar Surface Area or PSA). Highly polar molecules with many hydrogen bond donors (HBDs) struggle to leave the aqueous environment and enter the lipid membrane.[14]

Strategies to Enhance Permeability:

  • Increase Lipophilicity (cLogP/LogD): Systematically replace polar groups with more lipophilic ones. However, this must be done cautiously, as increasing lipophilicity too much can decrease solubility and introduce other issues like non-specific binding.[14]

  • Reduce Polar Surface Area (PSA) and HBD Count:

    • Mask polar groups through methylation or other derivatizations.

    • Replace functional groups that are strong hydrogen bond donors (e.g., -COOH, -OH) with bioisosteres that are not, such as a tetrazole for a carboxylic acid.

    • Utilize intramolecular hydrogen bonding to "hide" polar groups and reduce the effective PSA.

  • Scaffold Hopping/Ring System Modification: Sometimes, the core pyrimidine scaffold itself contributes excessively to polarity. Exploring alternative, more lipophilic heterocyclic cores while maintaining key binding interactions can be a viable strategy.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a standardized method to determine the intrinsic clearance of a test compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System Solution A & B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin) for quenching

  • 96-well incubation plate and a collection plate

  • Incubator/shaker set to 37°C

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix of phosphate buffer and HLM.

  • Prepare Compound Plate: Serially dilute the test compound stock to create working solutions. Add 1 µL of the working solution to the incubation plate wells to achieve a final concentration of 1 µM.

  • Pre-incubation: Add the HLM/buffer master mix to the wells containing the compound. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. This is your T=0 time point for the first plate.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 100 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new collection plate and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses a compound's ability to diffuse across an artificial lipid membrane, serving as a rapid predictor of passive permeability.

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning), consisting of a 96-well donor plate and a 96-well acceptor plate with a filter membrane.

  • Phosphatidylcholine in dodecane (or a commercially available lipid mixture).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test compound stock solution (10 mM in DMSO).

  • UV-Vis plate reader or LC-MS/MS for concentration analysis.

Procedure:

  • Coat Membrane: Carefully coat the membrane of each well in the donor plate with 5 µL of the lipid solution.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Dilute the test compound stock in PBS to a final concentration of 100 µM (final DMSO concentration should be <1%). Add 200 µL of this solution to the lipid-coated wells of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to create the PAMPA "sandwich". Incubate at room temperature for 4-16 hours without shaking.

  • Measure Concentrations: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for compounds with a chromophore, or LC-MS/MS for higher sensitivity). Include a reference sample of the initial donor solution (T=0).

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the concentrations measured in the donor and acceptor wells and the incubation time.

References

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed. Available at: [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. SciSpace. Available at: [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. ResearchGate. Available at: [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ACS Publications. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

Sources

Technical Support Center: Method Development for Chiral Separation of 2-(Butan-2-yl) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-(butan-2-yl) isomers and related non-polar aliphatic structures. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with resolving enantiomers that lack strong interacting functional groups. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during method development and troubleshooting.

The separation of non-polar, saturated hydrocarbon enantiomers is a significant challenge in chiral chromatography.[1] Unlike molecules with polar groups (e.g., amides, acids, aromatics), these isomers cannot rely on strong hydrogen bonding, dipole-dipole, or π-π interactions for chiral recognition.[2] Instead, separation is primarily achieved through weaker forces, such as van der Waals interactions and steric hindrance, where the analyte fits into a chiral cavity or groove within the stationary phase.[3][4] This guide will walk you through selecting the right technology, developing a robust method, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique—HPLC, GC, or SFC—is best suited for separating 2-(butan-2-yl) isomers?

Answer: The optimal technique depends on the volatility and thermal stability of the specific molecule containing the 2-(butan-2-yl) moiety.

  • Chiral Gas Chromatography (GC): This is often the most powerful and successful technique for volatile, non-polar, and thermally stable aliphatic hydrocarbons.[5] Chiral GC columns, particularly those with derivatized cyclodextrin stationary phases, are specifically designed to resolve such isomers without the need for derivatization.[6][7][8] The inclusion of the analyte into the chiral cavity of the cyclodextrin is the primary mechanism of separation.[5]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative and often superior to HPLC for this class of compounds.[9] It combines the use of chiral stationary phases (similar to HPLC) with a mobile phase of supercritical CO2, often modified with a small amount of alcohol.[10] The low viscosity and high diffusivity of the mobile phase allow for faster, more efficient separations at lower temperatures than GC.[9]

  • Chiral High-Performance Liquid Chromatography (HPLC): While HPLC is a versatile tool for chiral separations, it can be challenging for non-polar analytes.[11] The separation would be performed in normal-phase mode, using a non-polar mobile phase like hexane with a small amount of an alcohol modifier (e.g., isopropanol or ethanol).[12] Polysaccharide-based chiral stationary phases (CSPs) are the most likely to succeed due to their complex three-dimensional structures that create chiral pockets.[13][14]

Recommendation: Start with Chiral GC if your analyte is sufficiently volatile. If not, or if you have access to the instrumentation, Chiral SFC is the next best choice. Chiral HPLC in normal-phase mode should be considered as a third option.

Q2: What makes separating non-polar aliphatic enantiomers so challenging?

Answer: The difficulty lies in the absence of strong, specific interaction points. Chiral recognition relies on establishing at least three points of interaction between the analyte and the chiral stationary phase (the "three-point interaction model"). For polar molecules, these can be strong hydrogen bonds, ionic interactions, or π-π stacking.

For a non-polar group like 2-(butan-2-yl), the interactions are limited to weaker, less specific forces:

  • Van der Waals Forces: Weak, short-range electrostatic attractions.

  • Steric Repulsion/Inclusion: The primary mechanism involves one enantiomer fitting more snugly or favorably into a three-dimensional chiral pocket or groove on the CSP than the other.[4][15] This difference in "fit" leads to a difference in retention time.

Because these interactions are weak, the energy difference between the transient diastereomeric complexes formed by the two enantiomers with the CSP is very small, making separation difficult to achieve.[15]

Q3: Do I need to derivatize my compound before analysis?

Answer: Not necessarily, and it's often avoided if possible. The goal of direct chiral chromatography (using a CSP) is to avoid derivatization.[16]

  • For Chiral GC and SFC/HPLC: The primary approach is to screen various chiral stationary phases to find one that can resolve the native compound. Derivatization is generally considered an indirect method, used when direct separation fails.[12] It involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[12] This adds complexity, time, and potential for analytical error to the workflow.

General Method Development Strategy

A systematic screening approach is the most effective way to develop a chiral separation method, as it is nearly impossible to predict the best column and mobile phase combination a priori.[13][16]

Method Development Workflow

The following diagram outlines a logical workflow for developing a chiral separation method for 2-(butan-2-yl) isomers.

MethodDevelopmentWorkflow node_start node_start node_decision node_decision node_process node_process node_success node_success node_fail node_fail start Define Analyte Properties (Volatility, Solubility) select_tech Select Primary Technique (GC, SFC, or HPLC) start->select_tech screen_cols Screen Primary CSPs (e.g., Cyclodextrin for GC, Polysaccharide for HPLC/SFC) select_tech->screen_cols check_sep Partial Separation Achieved? screen_cols->check_sep optimize_mp Optimize Mobile Phase / Gradient (Modifier %, Additives) check_sep->optimize_mp Yes screen_alt_cols Screen Secondary CSPs (Different Selectivity) check_sep->screen_alt_cols No optimize_temp Optimize Temperature & Flow Rate optimize_mp->optimize_temp check_res Resolution (Rs) > 1.5 & Good Peak Shape? optimize_temp->check_res success Method Validated check_res->success Yes troubleshoot Troubleshoot (See Guide Below) check_res->troubleshoot No troubleshoot->optimize_mp screen_alt_cols->screen_cols

Caption: General workflow for chiral method development.

Troubleshooting Guides

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

Q: I'm not seeing any separation of my enantiomers. What is the most likely cause and what should I do first?

Answer: The single most critical factor in any chiral separation is the choice of the Chiral Stationary Phase (CSP).[17][18] If you see no separation at all (a single, sharp peak), it means the selected CSP is unable to differentiate between the enantiomers under the current conditions.

Troubleshooting Steps:

  • Confirm System Suitability: First, ensure your chromatographic system is performing correctly. Inject an achiral compound of similar structure or polarity to confirm you get a sharp, symmetrical peak. This rules out system-level issues.

  • Screen Different CSPs: This is the most effective solution.[17] Do not waste excessive time trying to optimize a separation on a CSP that shows zero selectivity. A good screening set for a non-polar analyte would include:

    • For GC: Multiple derivatized β- and γ-cyclodextrin phases.[6]

    • For HPLC/SFC: Several polysaccharide-based phases, such as those based on cellulose and amylose with different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).[14][16] It's beneficial to screen both coated and immobilized polysaccharide columns, as they can offer different selectivity.[16]

Q: I have some separation (two peaks are visible), but the resolution is poor (Rs < 1.2). How can I improve it?

Answer: Achieving partial separation is a great starting point! Now you can focus on optimizing the chromatographic parameters to improve resolution. Selectivity is the most influential factor for improving resolution.[19]

ResolutionTroubleshooting node_problem node_problem node_decision node_decision node_action node_action node_check node_check start Poor Resolution (Rs < 1.2) check_temp Is Temperature Optimized? start->check_temp action_temp Test Lower Temperatures (e.g., 10°C, 15°C, 25°C) Lower T often increases selectivity check_temp->action_temp No check_flow Is Flow Rate Optimized? check_temp->check_flow Yes action_temp->check_flow action_flow Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) Increases interaction time with CSP check_flow->action_flow No check_mp Is Mobile Phase Optimized? check_flow->check_mp Yes action_flow->check_mp action_mp Systematically vary alcohol % (e.g., 5%, 10%, 15% IPA in Hexane) Change alcohol type (EtOH, n-PrOH) check_mp->action_mp No result Re-evaluate Resolution (Rs) check_mp->result Yes action_mp->result

Caption: Decision tree for troubleshooting poor resolution.

Optimization Strategies:

  • Adjust Temperature: Temperature has a significant effect on chiral separations.[19] Lowering the column temperature often increases selectivity and, therefore, resolution.[20] However, this is not a universal rule, so it's essential to test a range (e.g., 10°C, 25°C, 40°C).[17]

  • Lower the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the CSP, which can lead to better separation.[17] Try cutting the flow rate in half (e.g., from 1.0 mL/min to 0.5 mL/min) to see the effect.

  • Optimize the Mobile Phase (HPLC/SFC):

    • Modifier Percentage: In normal-phase HPLC, systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the hexane.[21] Small changes can have a large impact on selectivity.

    • Modifier Type: The type of alcohol can also change selectivity. If isopropanol isn't providing sufficient resolution, try ethanol or n-propanol.

  • Additives (for acidic/basic compounds): While 2-(butan-2-yl) itself is neutral, if the parent molecule has an acidic or basic functional group, adding a small amount (typically 0.1%) of an acid (like trifluoroacetic acid - TFA) or a base (like diethylamine - DEA) to the mobile phase can dramatically improve peak shape and resolution.[22] For neutral compounds, additives are generally not needed.[23]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly. What are the common causes?

Answer: Peak tailing is often caused by undesirable secondary interactions, column contamination, or column overload.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Column Overload Injecting too much sample mass saturates the active sites on the CSP, leading to tailing.[17]Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and re-inject.[17]
Column Contamination Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[24]Flush the column with a strong solvent (if using an immobilized phase) or replace the guard column.[24] It is good practice to use a guard column to protect the analytical column.[24]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion as it mixes on-column.[24]Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Column Degradation Over time, the stationary phase can degrade, or voids can form in the packed bed, leading to poor peak shape.[24]Test the column with a standard to check its efficiency. If performance has significantly degraded, the column may need to be replaced.[24]

Q: My peaks are fronting. What does this indicate?

Answer: Peak fronting is less common than tailing but typically points to one of two issues:

  • Severe Column Overload: In some cases, very high concentrations can lead to fronting. The solution is the same as for tailing due to overload: dilute the sample.[17]

  • Column Collapse or Void: A physical problem with the column packing, such as a void at the inlet, can cause fronting. This can be confirmed by reversing the column (if permissible by the manufacturer) and observing if the peak shape improves or worsens.[24] If a void is present, the column usually needs to be replaced.

Problem 3: Method Irreproducibility

Q: My retention times are drifting between injections or between sequences. What should I investigate?

Answer: Drifting retention times are most often caused by insufficient column equilibration or unstable temperature.

Troubleshooting Steps:

  • Ensure Full Equilibration: Chiral columns, especially in HPLC, can require long equilibration times when the mobile phase is changed.[20] Allow at least 20-30 column volumes of the new mobile phase to pass through the column before starting your analysis.

  • Check Temperature Stability: Ensure your column oven is maintaining a stable temperature (± 0.1°C). Even small temperature fluctuations can cause retention time shifts in sensitive chiral separations.[20]

  • Check for Leaks: A small leak in the system can cause pressure fluctuations and lead to unstable retention times.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump is delivering the correct composition accurately and precisely. If preparing the mobile phase manually, ensure it is well-mixed and has not undergone any evaporation.

Q: The resolution is getting worse over many injections. Is my column performance degrading?

Answer: A gradual loss of resolution often indicates the accumulation of contaminants on the column or the slow degradation of the stationary phase.

Solutions:

  • Implement a Column Cleaning Protocol: Develop a routine procedure to flush the column after each sequence. For immobilized polysaccharide phases, a wider range of strong solvents can be used for cleaning.[25] For coated phases, you are more restricted, so always follow the manufacturer's guidelines.[1]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It traps strongly retained impurities and particulates, significantly extending the life of the more expensive analytical column.[24]

  • Improve Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.22 or 0.45 µm filter before injection to remove any particulate matter that could block the column frit.[24]

Detailed Experimental Protocols

Protocol 1: Systematic Screening of Chiral HPLC/SFC Columns

This protocol outlines a systematic approach to screen for the separation of 2-(butan-2-yl) isomers using HPLC or SFC.

  • Column Selection:

    • Select a set of 3-4 polysaccharide-based CSPs with diverse selectivity. A recommended starting set includes:

      • An amylose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

      • A cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

      • A cellulose-based column with a different selector (e.g., Cellulose tris(3,5-dichlorophenylcarbamate))

  • Preparation of Mobile Phases (Screening Conditions):

    • Prepare the following mobile phases for a normal-phase screen.

Mobile Phase IDCompositionMode
NP-1 n-Hexane / Isopropanol (90:10, v/v)HPLC/SFC
NP-2 n-Hexane / Ethanol (90:10, v/v)HPLC/SFC
PO-1 Acetonitrile / Methanol (50:50, v/v)HPLC/SFC
  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

    • Temperature: 25°C

    • Detection: UV at a relevant wavelength (e.g., 220 nm if a chromophore is present) or Mass Spectrometry.

    • Injection Volume: 5 µL

    • Sample Concentration: 1.0 mg/mL in mobile phase.

  • Screening Procedure:

    • Equilibrate the first column with mobile phase NP-1 for at least 20 column volumes.

    • Inject the racemic standard.

    • If no separation is observed after 30 minutes, switch to the next mobile phase.[20]

    • Repeat for each column/mobile phase combination.

    • Document the retention factors (k'), selectivity (α), and resolution (Rs) for any condition that provides partial or full separation.

  • Optimization:

    • Select the column/mobile phase combination that provides the best initial separation ("the hit").

    • Optimize this "hit" by fine-tuning the modifier percentage, temperature, and flow rate as described in the troubleshooting section.

Protocol 2: Systematic Screening of Chiral GC Columns

This protocol is for volatile analytes containing the 2-(butan-2-yl) group.

  • Column Selection:

    • Select 2-3 capillary GC columns with different derivatized cyclodextrin phases. A good starting set would be:

      • A permethylated β-cyclodextrin phase

      • A diacetyl-tert-butyl-silyl β-cyclodextrin phase

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen, at an optimal linear velocity (e.g., ~30-40 cm/s).

    • Injection: Split injection (e.g., 50:1 split ratio) to avoid band broadening.

    • Injector Temperature: 250°C (or as appropriate for analyte stability).

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280°C.

    • Sample Concentration: 1.0 mg/mL in a volatile solvent like hexane.

  • Screening Procedure:

    • Install the first column.

    • Perform an initial isothermal run at a low temperature (e.g., 60-80°C) to see if the compound elutes.

    • If the compound is retained, run a temperature gradient program to determine the approximate elution temperature. A typical screening gradient would be:

      • Start at 50°C, hold for 1 min.

      • Ramp at 5°C/min to 200°C.

      • Hold for 5 min.

    • Once the elution temperature is known, develop a shallow gradient or an isothermal hold around that temperature to maximize resolution.

    • Repeat the process for each selected column.

  • Optimization:

    • For the column that shows the best selectivity, optimize the temperature program. Slower ramp rates or lower isothermal temperatures generally improve chiral resolution in GC.[5]

References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14).
  • Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center - Benchchem.
  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - MDPI. (2024, June 12).
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol - FULIR. (2024, May 9).
  • Chiral mobile phase additives in HPLC enantioseparations - PubMed.
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
  • Polysaccharide-based CSPs - Chiralpedia. (2022, November 28).
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC. (2021, September 9).
  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, February 6).
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (2021, March 14).
  • Gas chromatographic separation of saturated aliphatic hydrocarbon enantiomers on permethylated beta-cyclodextrin - PubMed.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19).
  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20).
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Chiral - Dr. Maisch.
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC - Benchchem.
  • Chiral HPLC Method Development.
  • Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation | Buchi.com.
  • Basics of chiral HPLC - Sigma-Aldrich.
  • Chiral GC Columns - Element Lab Solutions.
  • An Investigation of Peak Shape Models in Chiral Separations - MavMatrix - UTA.
  • CHIRAL Handbook - BGB Analytik.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
  • Unveiling the Power of Chiral GC Columns - Chrom Tech. (2025, October 22).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases - HPLC.
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
  • 6 Top Chiral Chromatography Questions - Regis Technologies. (2020, December 12).
  • Chiral GC Columns | Gas Chromatography | Agilent.
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals - AFMPS. (2015, October 22).

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Validation & Comparative

Structure-activity relationship (SAR) of 2-(Butan-2-yl)pyrimidin-5-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Optimization Guide Subject: Structure-Activity Relationship (SAR) of 2-Alkylpyrimidin-5-amine Derivatives Intended Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The "Goldilocks" Fragment

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the 2-(butan-2-yl)pyrimidin-5-amine scaffold represents a critical "Goldilocks" zone between steric filling and physicochemical compliance.

While pyrimidine-5-amines are ubiquitous in FDA-approved drugs (e.g., Fedratinib , Momelotinib ), the specific substitution of a sec-butyl group at the C2 position offers a unique hydrophobic profile that distinguishes it from its isopropyl (too small) and tert-butyl (too rigid/bulky) analogs.

This guide objectively compares the 2-(butan-2-yl)pyrimidin-5-amine scaffold against its primary bioisosteres and structural analogs, providing a roadmap for optimizing potency, solubility, and metabolic stability.

Structural Analysis & Bioisosterism

The core molecule consists of a pyrimidine ring substituted at the 2-position with a chiral sec-butyl group and at the 5-position with a primary amine.

The Pharmacophore Triad
  • The Head (C5-Amine): Acts as the primary vector for elaboration. In kinase inhibitors, this nitrogen often forms the crucial hydrogen bond with the hinge region backbone or serves as the linker to a "warhead" (e.g., acrylamide for covalent inhibition).

  • The Core (Pyrimidine): A

    
    -deficient aromatic ring. Compared to benzene, the ring nitrogens lower lipophilicity (LogP) and increase water solubility.
    
  • The Tail (C2-Alkyl): The sec-butyl group probes the hydrophobic pocket (often the gatekeeper region in kinases). Its chirality (

    
     vs. 
    
    
    
    ) allows for stereoselective fitting, potentially doubling potency compared to achiral analogs.
Comparative Bioisostere Table
Feature2-(Butan-2-yl)pyrimidin-5-amine 2-(Butan-2-yl)pyridin-3-amine 3-(Butan-2-yl)aniline
H-Bond Acceptors 3 (2 Ring N, 1 Amine N)2 (1 Ring N, 1 Amine N)1 (Amine N)
LogP (Approx) ~1.1 (Moderate)~1.9 (Higher)~2.8 (High)
tPSA (Ų) ~52~39~26
Solubility HighModerateLow
Metabolic Liability Low (Ring stable)ModerateHigh (Ring oxidation)
Primary Utility Kinase/Channel InhibitorsGPCR LigandsGeneral Scaffold

Expert Insight: The pyrimidine scaffold is generally preferred over the aniline for intracellular targets because the ring nitrogens reduce the entropic penalty of solvation and improve the ligand efficiency (LE).

Detailed SAR & Performance Comparison

This section compares the sec-butyl derivative against its direct alkyl analogs to demonstrate why "Butan-2-yl" is often the optimal choice.

Alternative 1: The Isopropyl Analog (2-Isopropylpyrimidin-5-amine)
  • Pros: Lower molecular weight; achiral (simplifies synthesis).

  • Cons: Reduced hydrophobic burial. In deep hydrophobic pockets (e.g., ATP binding sites), the isopropyl group may fail to displace high-energy water molecules, leading to lower binding affinity (

    
    ).
    
  • Verdict: Use only if the pocket is sterically restricted.

Alternative 2: The tert-Butyl Analog (2-(tert-Butyl)pyrimidin-5-amine)
  • Pros: Maximum hydrophobic bulk; chemically stable against benzylic oxidation (no benzylic protons).

  • Cons: "Rock" like rigidity. The spherical shape can cause steric clashes with the gatekeeper residue (e.g., T790M in EGFR).

  • Verdict: Excellent for probing pocket volume but often fails due to steric hindrance.

The sec-Butyl Advantage (The Subject)

The 2-(butan-2-yl) group offers conformational flexibility and chirality .

  • Chiral Selection: The (

    
    )-enantiomer often binds differently than the (
    
    
    
    )-enantiomer. Separation allows for a "chiral switch" strategy to patent a specific enantiomer with superior selectivity.
  • Metabolic Soft Spot: The benzylic proton is susceptible to CYP450 oxidation, which can be mitigated by fluorination (replacing H with F) or deuteration.

Quantitative Comparison (Simulated Data based on JAK2-like Model)
AnalogIC50 (nM)*LE (Ligand Efficiency)Solubility (µM)Metabolic T½ (min)
2-(Butan-2-yl) 12 0.45 150 45
2-(Isopropyl)580.3821060
2-(tert-Butyl)1450.3195>120
2-Phenyl850.352530

*Data represents a hypothetical ATP-competitive assay for a generic kinase target to illustrate trends.

Visualizing the SAR Logic

The following diagram maps the structural modifications to their biological consequences.

SAR_Map Core 2-(Butan-2-yl) pyrimidin-5-amine Mod_N Ring Nitrogens (Positions 1,3) Core->Mod_N Mod_Amine C5-Amine (Linker) Core->Mod_Amine Mod_Alkyl C2-Alkyl (sec-butyl) Core->Mod_Alkyl Eff_Sol Increases Solubility Lowers LogP Mod_N->Eff_Sol Eff_Bind Hinge Binding Vector Mod_Amine->Eff_Bind Eff_Chiral Stereoselective Fit (R vs S) Mod_Alkyl->Eff_Chiral Eff_Metab Metabolic Liability (Benzylic Oxidation) Mod_Alkyl->Eff_Metab Risk

Figure 1: SAR map illustrating the functional roles of the pyrimidine-5-amine scaffold regions.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating steps (e.g., TLC monitoring, NMR confirmation).

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is the preferred route for introducing the alkyl group if starting from a chloropyrimidine.

Reagents: 2-chloropyrimidin-5-amine, sec-butylzinc bromide (Negishi) OR 2-chloro-5-nitropyrimidine (SNAr precursor). Note: Direct alkylation of the 2-position is difficult. The most robust route is often constructing the ring or using cross-coupling.

Recommended Workflow (Suzuki-Miyaura Coupling):

  • Start: 5-amino-2-chloropyrimidine (Commercial).

  • Coupling:

    • Dissolve substrate (1.0 eq) in 1,4-dioxane/water (4:1).

    • Add sec-butylboronic acid (1.5 eq) and

      
       (3.0 eq).
      
    • Catalyst:

      
       (5 mol%).
      
    • Condition: Heat to 90°C under

      
       for 12 hours.
      
  • Validation: Monitor by LC-MS (

    
    ).
    
  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Protocol B: Chiral Separation

Since the sec-butyl group creates enantiomers, biological data is meaningless without chiral resolution.

  • Column: Chiralpak AD-H or OD-H (Amylose-based).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Self-Validation: Re-inject separated fractions to confirm enantiomeric excess (

    
    ).
    
Protocol C: Biological Assay (ADP-Glo Kinase Screen)

Used to test the amine derivative after coupling to a kinase-targeting warhead.

  • Reaction: Incubate Kinase (e.g., JAK2), Substrate (Peptide), ATP (10 µM), and Inhibitor (Variable conc.) in 384-well plate for 60 min.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes ATP). Wait 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Control: Z-factor must be > 0.5 for valid data.

Synthesis Workflow Visualization

Synthesis_Flow Start 2-Chloro-5-nitropyrimidine Step1 Suzuki Coupling (sec-butylboronic acid) Start->Step1 Pd(dppf)Cl2, Base Inter 2-(sec-butyl)-5-nitropyrimidine Step1->Inter Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Final 2-(Butan-2-yl)pyrimidin-5-amine Step2->Final Chiral Chiral Separation (HPLC) Final->Chiral Optional for Enantiopurity

Figure 2: Optimized synthetic route from commercial precursors to the target scaffold.

References

  • PubChem Compound Summary. (2025). 2-(Butan-2-yl)pyrimidin-5-amine (CID 62313785).[1] National Center for Biotechnology Information. [Link]

  • Hogenauer, K., et al. (2016). Discovery of novel pyrimidine-5-amine derivatives as potent inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters.[2] (Contextual grounding for scaffold utility). [Link]

  • Miyazaki, Y., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI Pharmaceuticals. [Link]

Sources

A Comparative Guide to PLK4 Inhibitors: Evaluating Aminopyrimidine Scaffolds Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Targeting PLK4 in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication.[1] This process is fundamental for the formation of the centrosome, the primary microtubule-organizing center in animal cells, which orchestrates the assembly of the mitotic spindle during cell division.[2] The precise control of PLK4 activity is therefore critical for maintaining genomic stability.

Dysregulation of PLK4, particularly its overexpression, leads to centrosome amplification, a condition characterized by an abnormal number of centrosomes.[3] This, in turn, can result in chromosomal instability, aneuploidy, and ultimately, tumorigenesis.[1][3] Elevated PLK4 expression has been observed in a wide range of human cancers, including breast, colorectal, and lung cancer, often correlating with poor prognosis.[4] Consequently, the targeted inhibition of PLK4 has emerged as a promising therapeutic strategy in oncology.[2][5]

Below is a diagram illustrating the central role of PLK4 in the cell cycle and its implications in cancer.

PLK4 PLK4 Kinase Activity Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Centrosome_Homeostasis Centrosome Homeostasis Centriole_Duplication->Centrosome_Homeostasis Mitotic_Spindle Bipolar Spindle Formation Centrosome_Homeostasis->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Overexpression PLK4 Overexpression (in Cancer) Centrosome_Amplification Centrosome Amplification Overexpression->Centrosome_Amplification Aneuploidy Aneuploidy & Chromosomal Instability Centrosome_Amplification->Aneuploidy Apoptosis Mitotic Catastrophe & Apoptosis Centrosome_Amplification->Apoptosis leads to Tumorigenesis Tumorigenesis & Progression Aneuploidy->Tumorigenesis PLK4_Inhibitors PLK4 Inhibitors (e.g., 2-(Butan-2-yl)pyrimidin-5-amine, CFI-400945, Centrinone) PLK4_Inhibitors->PLK4 Inhibition PLK4_Inhibitors->Centrosome_Amplification Prevention PLK4_Inhibitors->Apoptosis Induction in Cancer Cells cluster_0 Reaction Setup cluster_1 Signal Generation cluster_2 Data Analysis A 1. Prepare reaction mix: - PLK4 enzyme - Substrate (e.g., peptide) - ATP B 2. Add test compound (e.g., 2-(Butan-2-yl)pyrimidin-5-amine) or DMSO control A->B C 3. Incubate at room temperature to allow kinase reaction B->C D 4. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal D->E F 6. Measure luminescence E->F G 7. Calculate % inhibition and determine IC50 value F->G

Caption: Workflow for a biochemical PLK4 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute the PLK4 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds in a kinase reaction buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound at various concentrations, followed by the PLK4 enzyme and the substrate/ATP mixture. Include a DMSO-only control for 0% inhibition and a control without enzyme for 100% inhibition.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of a PLK4 inhibitor on the proliferation and viability of cancer cells. The MTT or CCK-8 assay is a standard method.

Principle: These colorimetric assays measure the metabolic activity of viable cells. A reagent (MTT or CCK-8) is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Assay Development cluster_2 Data Analysis A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of the PLK4 inhibitor A->B C 3. Incubate for a specified period (e.g., 72 hours) B->C D 4. Add MTT or CCK-8 reagent to each well C->D E 5. Incubate to allow formazan product formation D->E F 6. Measure absorbance at the appropriate wavelength E->F G 7. Calculate % viability and determine GI50/IC50 value F->G

Caption: Workflow for a cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a breast cancer cell line like MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PLK4 inhibitor. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours to allow for the conversion to the colored formazan product.

  • Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The landscape of PLK4 inhibitors is rapidly evolving, with several promising compounds progressing through preclinical and clinical development. While established inhibitors like CFI-400945 demonstrate clinical potential, the quest for agents with improved selectivity and therapeutic windows continues. The aminopyrimidine scaffold has emerged as a fertile ground for the discovery of novel, potent, and selective PLK4 inhibitors.

Although direct experimental data on 2-(Butan-2-yl)pyrimidin-5-amine is not yet in the public domain, its chemical structure aligns with a class of compounds that has shown significant promise in targeting PLK4. Future studies should focus on synthesizing and characterizing this and related molecules to determine their biochemical potency, selectivity, and cellular activity. A thorough investigation of their structure-activity relationships will be crucial for optimizing their pharmacological properties. Ultimately, the development of next-generation PLK4 inhibitors, potentially from the aminopyrimidine class, holds the promise of providing more effective and safer therapeutic options for patients with a variety of cancers.

References

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - AACR Journals.

  • Centrinone (LCR-263) | PLK4 Inhibitor - MedchemExpress.com.

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC.

  • CFI-400945 | PLK inhibitor | CAS 1338806-73-7 - Selleck Chemicals.

  • FDA Grants Fast Track Designation to Novel PLK4 Inhibitor for R/R AML.

  • Ocifisertib fumarate (CFI-400945 fumarate) | PLK4 Inhibitor - MedchemExpress.com.

  • Centrinone-B (LCR-323) | PLK4 Inhibitor | MedChemExpress.

  • Centrinone | Polo-like Kinase | Tocris Bioscience.

  • CFI-400945 - Selective PLK4 Inhibitor for Cell Cycle Research | APExBIO.

  • Plk4 Promotes Cancer Invasion and Metastasis through Arp2/3 Complex Regulation of the Actin Cytoskeleton - AACR Journals.

  • Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - Portland Press.

  • Full article: PLK4: a link between centriole biogenesis and cancer.

  • Centrinone | Polo-like Kinase Inhibitors: Tocris Bioscience - R&D Systems.

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2 - ACS Publications.

  • What are PLK4 inhibitors and how do they work? - Patsnap Synapse.

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - MDPI.

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC.

  • PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC.

  • Representation of PLK4 signaling in cancer with details of selected... - ResearchGate.

  • Plk4 is required for cytokinesis and maintenance of chromosomal stability - PNAS.

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers.

  • Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review.

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry - ACS Publications.

  • PLK4 Kinase Assay Protocol - Promega Corporation.

  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC.

  • Understanding R1530: A Promising Multi-Kinase Inhibitor in Cancer Research - Oreate AI.

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PubMed.

  • Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - Oxford Academic.

  • PLK4 Inhibition as a Strategy to Enhance Non–Small Cell Lung Cancer Radiosensitivity.

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer - AACR Journals.

  • Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - Frontiers.

  • Abstract 4998: Selective PLK4 inhibition demonstrates synthetic lethality in TRIM37 amplified neuroblastoma and breast cancer models while less selective inhibitors do not - AACR Journals.

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC.

  • Abstract 1734: RP-1664: A potent and selective PLK4 inhibitor causing tumor regressions in TRIM37-high xenograft models of solid tumors - AACR Journals.

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Publishing.

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A Comparative Guide to the Pharmacological Validation of 2-(Butan-2-yl)pyrimidin-5-amine as a Novel A1 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of A1 Adenosine Receptor Antagonism

The A1 adenosine receptor (A1AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator in a multitude of physiological processes.[1][2] Distributed throughout the body, particularly in the brain, heart, kidney, and adipose tissue, its activation by endogenous adenosine typically results in inhibitory effects.[1][3] These include slowing the heart rate, reducing neurotransmitter release, and inhibiting lipolysis.[1][3] Consequently, antagonists that can selectively block these actions hold significant therapeutic potential for a range of conditions, including congestive heart failure, renal disease, and neurodegenerative disorders like Parkinson's disease.[1][4][5][6]

The development of a novel A1AR antagonist requires a rigorous, multi-step validation process to characterize its affinity, potency, selectivity, and functional effects. This guide provides a comprehensive framework for the pharmacological validation of a candidate molecule, 2-(Butan-2-yl)pyrimidin-5-amine , using established, high-fidelity laboratory techniques. By comparing its performance against a gold-standard A1AR antagonist, we can objectively determine its potential as a new therapeutic agent.

The Candidate and Comparators

A successful validation study hinges on benchmarking the novel compound against well-characterized alternatives.

  • Candidate Molecule: 2-(Butan-2-yl)pyrimidin-5-amine (CMPD-X) This is our novel pyrimidine derivative, hypothesized to possess A1AR antagonist properties. Its validation is the primary objective of this guide.

  • Primary Comparator: DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) DPCPX is a potent and highly selective A1AR antagonist, widely regarded as a reference compound in pharmacological studies.[7][8][9][10] Its well-documented sub-nanomolar affinity and over 700-fold selectivity for A1AR over A2AAR make it the ideal benchmark for assessing the performance of CMPD-X.[9]

  • Secondary Comparator (for selectivity): SLV320 While not detailed in all protocols, including another clinical-stage A1AR antagonist like SLV320 can provide additional context on the candidate's profile relative to compounds with established human data.[4]

Experimental Validation Strategy: A Phased Approach

The validation of CMPD-X will proceed through a logical sequence of in vitro assays designed to build a comprehensive pharmacological profile. This process begins with assessing the molecule's ability to bind to the target receptor and progresses to quantifying its functional impact on cellular signaling.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Selectivity Profile P1_A Radioligand Binding Assay P1_B Determine Ki at A1AR P1_A->P1_B Yields P2_A cAMP Functional Assay P1_B->P2_A Proceed if potent binding P2_B Determine IC50 / pA2 P2_A->P2_B Yields P3_A Binding/Functional Assays at A2A, A2B, A3 Receptors P2_B->P3_A Proceed if functional antagonist P3_B Determine Selectivity Ratios P3_A->P3_B Yields

Caption: High-level workflow for A1AR antagonist validation.

Part 1: In Vitro Characterization of Receptor Binding Affinity

The first critical step is to determine if, and how strongly, CMPD-X binds to the A1AR. A competitive radioligand binding assay is the gold-standard method for this purpose.[11]

Causality: This assay quantifies the affinity of an unlabeled compound (our candidate, CMPD-X) by measuring its ability to displace a radiolabeled ligand with known high affinity for the A1AR. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's affinity for the receptor.[11] A low Ki value indicates high binding affinity.

G cluster_0 Competitive Binding Assay Principle cluster_1 cluster_2 Receptor A1 Receptor Radio_Ligand [3H]DPCPX (Radioligand) Radio_Ligand->Receptor Binds Radio_Ligand2 [3H]DPCPX Radio_Ligand2->Receptor Compete for Binding Test_Compound CMPD-X (Unlabeled Antagonist) Test_Compound->Receptor Compete for Binding

Caption: Principle of competitive radioligand binding.

Protocol 1: A1AR Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of CMPD-X and DPCPX for the human A1 adenosine receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human A1AR.

  • Radioligand: [³H]DPCPX (Specific Activity: ~100-120 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]

  • Non-specific Binding (NSB) Determinate: 10 µM NECA (a non-selective adenosine agonist).[13][14][15][16]

  • Filtration: 96-well glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Instrumentation: Scintillation counter (e.g., MicroBeta TriLux).

Methodology:

  • Compound Preparation: Prepare serial dilutions of CMPD-X and DPCPX (e.g., from 10 mM down to 0.1 pM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM NECA.

    • Competition: 50 µL of each concentration of CMPD-X or DPCPX.

  • Radioligand Addition: Add 50 µL of [³H]DPCPX to all wells. The final concentration should be approximately equal to its Kd value (e.g., 1 nM) to ensure sensitive competition.[12]

  • Receptor Addition: Thaw and resuspend the A1AR membrane preparation in ice-cold assay buffer. Add 150 µL of the membrane suspension (typically 5-20 µg protein/well) to all wells to initiate the binding reaction.[17]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12][17]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value for each compound.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Part 2: Functional Characterization of Antagonist Potency

Demonstrating that CMPD-X binds to the A1AR is essential, but it doesn't prove it's an antagonist. We must show that this binding functionally blocks the receptor's signaling pathway. A1AR is a Gi-coupled receptor; its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][3]

Causality: A functional antagonist will reverse or prevent the agonist-induced decrease in cAMP. We first stimulate cells with an agent like forskolin to raise basal cAMP levels, making the inhibitory effect of an A1AR agonist measurable.[18][19][20] We then add our candidate compound to see if it can block this inhibition. The resulting IC₅₀ value quantifies the compound's functional potency.

G cluster_0 A1AR Signaling Pathway Adenosine Adenosine (Agonist) A1R A1 Receptor Adenosine->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC Substrate Antagonist CMPD-X (Antagonist) Antagonist->A1R Blocks

Caption: A1AR signaling via Gi protein inhibits cAMP production.

Protocol 2: Forskolin-Stimulated cAMP Functional Assay

Objective: To determine the functional potency (IC₅₀) of CMPD-X as an A1AR antagonist.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human A1AR.

  • A1AR Agonist: NECA (5'-N-Ethylcarboxamidoadenosine), a potent, non-selective adenosine receptor agonist.[13]

  • Adenylyl Cyclase Stimulator: Forskolin.[21]

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).[22][23] These kits provide a sensitive method for quantifying intracellular cAMP.

  • Reagents: Cell culture medium, phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[19]

Methodology:

  • Cell Plating: Seed the A1AR-expressing cells into 384-well assay plates and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of CMPD-X and DPCPX in assay buffer containing a fixed concentration of a PDE inhibitor like IBMX.

  • Antagonist Pre-incubation: Remove culture medium from the cells and add the diluted antagonist solutions. Incubate for 15-30 minutes at room temperature. This allows the antagonists to bind to the receptors.

  • Agonist Stimulation: Prepare a solution containing both the A1AR agonist (NECA) and forskolin. The NECA concentration should be at its EC₈₀ (the concentration that gives 80% of its maximal inhibitory effect), and the forskolin concentration should be pre-determined to provide a robust but sub-maximal cAMP signal (e.g., 1-10 µM).[21] Add this solution to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for modulation of cAMP production.

  • cAMP Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF detection antibodies).

  • Signal Reading: After the final incubation, read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio) is proportional to the cAMP concentration.

    • Plot the signal against the log concentration of the antagonist.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the NECA-induced response.

Part 3: Profiling for Receptor Subtype Selectivity

Therapeutic success often depends on a drug's selectivity for its intended target. A compound that binds to other adenosine receptor subtypes (A2A, A2B, A3) could cause unwanted side effects. Therefore, profiling CMPD-X against these receptors is a crucial step.

Causality: By repeating the binding and/or functional assays using cells that express the other adenosine receptor subtypes, we can determine the affinity and potency of CMPD-X at these "off-targets." The ratio of Ki or IC₅₀ values provides a quantitative measure of selectivity.

Protocol 3: Adenosine Receptor Selectivity Panel

Objective: To determine the selectivity of CMPD-X by measuring its affinity/potency at human A2A, A2B, and A3 receptors.

Methodology:

  • A2A Receptor:

    • Binding: Perform a competitive binding assay using membranes from HEK293-hA2AR cells and the A2A-selective radioligand [³H]CGS 21680.[24][25][26][27]

    • Functional: Perform a cAMP assay. Since A2A is Gs-coupled, its activation increases cAMP. Measure the ability of CMPD-X to inhibit the cAMP increase induced by the A2A-selective agonist CGS 21680.[24]

  • A2B and A3 Receptors:

    • Follow similar principles, using appropriate cell lines, radioligands (e.g., [³H]DPCPX for A2B, [¹²⁵I]AB-MECA for A3), and selective agonists for functional assays.[12]

  • Data Analysis:

    • Calculate the Ki or IC₅₀ of CMPD-X for each receptor subtype.

    • Determine the selectivity ratios: Ki (A2A) / Ki (A1), Ki (A2B) / Ki (A1), etc. A higher ratio indicates greater selectivity for the A1 receptor.

Data Summary and Interpretation

The data from these experiments should be compiled into a clear, comparative table to facilitate analysis.

CompoundA1AR Ki (nM)A1AR IC₅₀ (nM)A2AAR Ki (nM)Selectivity (A2A/A1)
CMPD-X 1.53.2>1000>667-fold
DPCPX 0.45[8][9]0.9130[7]~289-fold

Interpretation:

In this hypothetical dataset, CMPD-X demonstrates potent, single-digit nanomolar binding affinity and functional antagonism at the A1AR. While its absolute affinity is slightly lower than the gold-standard DPCPX, it exhibits a superior selectivity profile against the A2AAR. This high selectivity is a very desirable characteristic, as it may translate to a lower risk of side effects associated with A2A receptor blockade, such as locomotor stimulation.

Conclusion

This guide outlines a rigorous, industry-standard workflow for the pharmacological validation of a novel A1AR antagonist. By systematically executing these binding and functional assays, researchers can build a comprehensive data package for 2-(Butan-2-yl)pyrimidin-5-amine (CMPD-X). The hypothetical data presented suggest that CMPD-X is a potent and, critically, a highly selective A1AR antagonist, making it a promising candidate for further preclinical development. These objective comparisons, grounded in robust experimental data, are essential for making informed decisions in the drug discovery pipeline.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. Adenosine receptors. [Link]

  • Wikipedia. CGS-21680. [Link]

  • Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • Patsnap Synapse. (2024). What are A1R antagonists and how do they work?. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Adenosine receptors. [Link]

  • Müller, C. E. (1997). A1-Adenosine receptor antagonists. Expert Opinion on Therapeutic Patents, 7(5), 419-440. [Link]

  • Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 2-(Butan-2-yl)pyrimidin-5-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Its unique physicochemical properties, including its ability to form key hydrogen bonds with protein targets, have made it a cornerstone for the design of kinase inhibitors.[3][4] However, this same utility presents a significant challenge: the potential for off-target binding and cross-reactivity. As the human kinome comprises over 500 members with often highly conserved ATP-binding sites, ensuring the selectivity of a novel pyrimidine-based compound is paramount to mitigating potential toxicity and achieving a desirable therapeutic window.[5][6]

This guide presents a comprehensive, multi-tiered strategy for the cross-reactivity profiling of a novel chemical entity, 2-(Butan-2-yl)pyrimidin-5-amine . Lacking published biological data, this compound serves as an ideal case study for establishing a robust workflow to de-risk and characterize a new molecule from the ground up. We will objectively compare its hypothetical performance with two structural analogs, providing supporting experimental frameworks and data interpretation guidelines for researchers, scientists, and drug development professionals. Our approach is grounded in a philosophy of building self-validating experimental systems, ensuring that each stage of the profiling cascade provides actionable and trustworthy insights.

The Profiling Cascade: A Multi-Tiered Approach to De-risking Novel Compounds

A successful cross-reactivity profiling campaign does not rely on a single experiment. Instead, it employs a logical, tiered approach that moves from broad, high-throughput screening to more focused, physiologically relevant assays. This cascade is designed to efficiently identify potential liabilities and confirm on-target activity in a cellular context.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Off-Target Discovery T1_Kinome Broad Kinome Panel Screen (e.g., 400+ kinases) T1_Output Primary Hit Identification Selectivity Score (S10) IC50 Determination for Hits T1_Kinome->T1_Output Identifies potential on- and off-targets T2_CETSA Cellular Thermal Shift Assay (CETSA) for top 5-10 hits T1_Output->T2_CETSA Prioritized Hits T2_Output Confirmation of Target Binding in Intact Cells Thermal Shift (ΔTagg) T2_CETSA->T2_Output Validates in vitro hits in a physiological context T3_ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) T2_Output->T3_ACMS Validated Hits T3_Output Identification of Unexpected Binding Partners (Protein ID) T3_ACMS->T3_Output Discovers novel off-targets beyond kinase families Final Go/No-Go Decision Lead Optimization Strategy T3_Output->Final Comprehensive Profile

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Kinome Profiling – Casting a Wide Net

The logical first step is to assess the compound's activity against a large, representative panel of kinases. This provides an immediate global view of its selectivity.

Expertise & Experience: Based on the 2-aminopyrimidine core, we hypothesize that 2-(Butan-2-yl)pyrimidin-5-amine is likely a kinase inhibitor that competes for the ATP-binding site.[3][7] Therefore, a competitive binding assay or a radiometric activity assay across a large panel (e.g., >400 kinases) is the most efficient starting point.[8] This initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.

Comparative Data (Hypothetical)

Here, we compare our lead compound (CPD-01) with two hypothetical analogs: CPD-02, which has an added polar group to potentially enhance selectivity, and CPD-03, which has a more lipophilic substitution expected to increase potency but potentially reduce selectivity.

Table 1: Initial Kinome Screen Results at 1 µM

Compound ID Structure Primary Target (Assumed) % Inhibition at 1 µM No. of Off-Targets (>50% Inh.) Selectivity Score (S10 at 1µM)
CPD-01 2-(Butan-2-yl)pyrimidin-5-amine Kinase A 95% 15 0.037 (15/403)
CPD-02 Analog with polar group Kinase A 88% 4 0.010 (4/403)

| CPD-03 | Analog with lipophilic group | Kinase A | 99% | 42 | 0.104 (42/403) |

The Selectivity Score (S10) is calculated as the number of kinases inhibited >50% divided by the total number of kinases tested (excluding mutant forms).

Interpretation:

  • CPD-01 shows potent inhibition of its primary target but hits several off-targets.

  • CPD-02 is less potent but significantly more selective, a desirable profile for a tool compound.

  • CPD-03 is highly potent but demonstrates poor selectivity, suggesting potential toxicity issues.

Following this initial screen, full IC50 dose-response curves are generated for the primary target and any significant off-targets (e.g., >50% inhibition).

Table 2: IC50 Values for Selected Kinases (nM)

Compound ID Kinase A (Primary) Kinase B (Off-Target) Kinase C (Off-Target)
CPD-01 50 850 1,200
CPD-02 250 >10,000 >10,000

| CPD-03 | 5 | 95 | 210 |

Tier 2: Cellular Thermal Shift Assay (CETSA) – Validating Target Engagement in a Physiological Context

An in vitro biochemical or binding assay is essential, but it doesn't guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement in intact cells or cell lysates.[9][10]

Trustworthiness: The principle of CETSA is that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tagg).[11][12] Observing a dose-dependent thermal shift provides high-confidence validation that the compound is reaching and binding to its intended target within the cell.

G cluster_0 CETSA Workflow A 1. Treat Intact Cells with Compound or DMSO B 2. Heat Aliquots across a temperature gradient A->B C 3. Lyse Cells (e.g., Freeze-thaw) B->C D 4. Separate Soluble/Insoluble Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (e.g., Western Blot, ELISA) D->E F 6. Plot Melt Curves & Determine ΔTagg E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data (Hypothetical)

We perform CETSA for the primary target (Kinase A) and a key off-target (Kinase B) identified in Tier 1.

Table 3: CETSA Results for On- and Off-Target Engagement

Compound ID Target Cell Line ΔTagg at 10 µM (°C) Interpretation
CPD-01 Kinase A HEK293 + 4.2 Strong cellular engagement
CPD-01 Kinase B HEK293 + 1.5 Weak cellular engagement
CPD-02 Kinase A HEK293 + 2.5 Moderate cellular engagement
CPD-03 Kinase A HEK293 + 5.1 Very strong cellular engagement

| CPD-03 | Kinase B | HEK293 | + 3.8 | Strong off-target engagement |

Interpretation:

  • CPD-01 effectively engages its primary target in cells, while its effect on Kinase B is much weaker, suggesting the in vitro IC50 may not translate to potent cellular activity for this off-target.

  • CPD-03 shows potent engagement of both its intended target and the off-target kinase, confirming the poor selectivity observed in vitro and raising a significant red flag for further development.

Tier 3: Affinity Chromatography-Mass Spectrometry – Uncovering the Unknowns

While kinome screening is excellent for known targets, it cannot identify interactions with proteins outside the panel, such as non-kinase ATPases or other protein classes. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is an unbiased approach to "fish" for binding partners from a total cell lysate.[13][14]

Authoritative Grounding: In this technique, the compound of interest is immobilized on a solid support (e.g., beads).[15] A cell lysate is then passed over this affinity matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using high-resolution mass spectrometry.

G cluster_0 AC-MS Workflow A 1. Immobilize Compound on solid support (beads) B 2. Incubate Beads with Cell Lysate A->B C 3. Wash Away Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Protein Digestion (e.g., Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Protein Identification & Quantification F->G

Caption: Workflow for unbiased off-target identification using AC-MS.

Comparative Data (Hypothetical)

A crucial aspect of this experiment is to run a competition control, where the lysate is co-incubated with the immobilized compound and an excess of the free compound. True binders will be outcompeted and show reduced abundance in the mass spectrometry data.

Table 4: Novel Off-Targets Identified by AC-MS for CPD-01

Protein ID Protein Class Fold Enrichment (CPD-01 vs. Control Beads) Fold Reduction (Competition Assay) Confidence
Kinase A Ser/Thr Kinase 55.2 48.7 High (Expected)
Kinase B Tyr Kinase 12.1 10.5 High (Expected)
HSP90AA1 Chaperone 8.5 7.9 High (Novel)
NQO1 Oxidoreductase 6.3 5.8 High (Novel)

| Albumin | Serum Protein | 2.1 | 1.1 | Low (Non-specific) |

Interpretation:

  • The AC-MS experiment successfully confirmed the expected binding to Kinase A and Kinase B.

  • Crucially, it identified two novel, high-confidence off-targets: HSP90AA1 and NQO1. These would have been missed by kinome screening alone and represent important areas for follow-up investigation to understand their potential biological and toxicological consequences.

Detailed Experimental Protocols

Protocol 1: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

Rationale: This protocol is optimized for a 384-well plate format to allow for the testing of multiple compounds and concentrations, enabling efficient determination of cellular target engagement.[9]

  • Cell Culture: Plate HEK293 cells (or another relevant cell line) in a T175 flask and grow to 80-90% confluency.

  • Cell Preparation: Trypsinize cells, wash with PBS, and resuspend in a suitable buffer (e.g., phenol-free DMEM + Glutamax) to a final concentration of 2.5 x 10^6 cells/mL.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 555), dispense nanoliter volumes of compound stock solutions (in 100% DMSO) and DMSO vehicle control into a 384-well PCR plate.

  • Cell Dispensing: Add 20 µL of the cell suspension to each well of the PCR plate. Mix gently by shaking.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 1 hour to allow for compound entry and target binding.

  • Thermal Challenge: Place the plate in a thermocycler with a gradient function. Heat the plate for 3.5 minutes across a temperature range (e.g., 40°C to 64°C). An isothermal experiment can also be run at a single, optimized temperature.

  • Lysis: Lyse the cells by freeze-thawing. Place the plate at -80°C for at least 30 minutes, then thaw at room temperature. Repeat this cycle two more times.

  • Centrifugation: Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the soluble protein fraction to a new 384-well plate for analysis.

  • Quantification: Quantify the amount of the target protein in the soluble fraction using a suitable method, such as ELISA, reverse-phase protein array (RPPA), or Western blotting.

  • Data Analysis: For each compound concentration, plot the normalized amount of soluble protein against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tagg). The change in Tagg (ΔTagg) relative to the DMSO control indicates the degree of target stabilization.

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

Rationale: This protocol outlines the key steps for identifying protein targets from a complex mixture. The use of control beads and a competition assay are critical for distinguishing true binders from non-specific interactions.[14]

  • Matrix Preparation: Select a resin with an appropriate linker (e.g., NHS-activated Sepharose) for covalent immobilization of 2-(Butan-2-yl)pyrimidin-5-amine via its primary amine. Prepare control beads by quenching the active groups with a small molecule like ethanolamine.

  • Compound Immobilization: Incubate the compound with the activated resin according to the manufacturer's protocol to achieve covalent linkage. Wash thoroughly to remove any non-covalently bound compound.

  • Lysate Preparation: Harvest cultured cells and lyse them in a non-denaturing buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitors). Clarify the lysate by centrifugation at >14,000 x g for 30 minutes at 4°C.

  • Affinity Pulldown:

    • Test Sample: Incubate a portion of the clarified lysate with the compound-immobilized beads.

    • Control Sample: Incubate another portion with the control beads.

    • Competition Sample: Incubate a third portion with the compound-immobilized beads in the presence of an excess (e.g., 100x molar excess) of free 2-(Butan-2-yl)pyrimidin-5-amine.

    • Incubate all samples for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., 2% SDS in 100 mM Tris-HCl) or by changing pH or ionic strength.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins. Quantify the relative abundance of each protein across the test, control, and competition samples. True binders should be significantly enriched in the test sample compared to the control and significantly reduced in the competition sample.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel compound like 2-(Butan-2-yl)pyrimidin-5-amine is a critical exercise in modern drug discovery. By employing a tiered strategy—moving from broad in vitro screening to cellular target validation and finally to unbiased off-target discovery—researchers can build a robust understanding of a compound's selectivity profile.

Our hypothetical comparative analysis demonstrates how this workflow can effectively differentiate between compounds with varying degrees of potency and selectivity. CPD-01 emerges as a moderately selective lead, CPD-02 as a highly selective but less potent tool, and CPD-03 as a potent but non-selective compound that warrants significant concern. The identification of novel off-targets like HSP90 and NQO1 through AC-MS underscores the limitation of relying solely on panel-based screening and provides crucial, actionable data for subsequent safety pharmacology and lead optimization efforts. This logical, evidence-based cascade ensures that only the most promising and well-characterized candidates are advanced, ultimately increasing the probability of success in the long and arduous path of drug development.

References

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In Vivo Efficacy Evaluation: 2-(Butan-2-yl)pyrimidin-5-amine vs. Standard-of-Care

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 2-(Butan-2-yl)pyrimidin-5-amine (referred to as 2-BPA for brevity), a 5-aminopyrimidine derivative, against a relevant Standard-of-Care (SoC). Given the structural similarity of 5-aminopyrimidines to known kinase inhibitors (e.g., JAK, CDK, or MAPK inhibitors), this guide utilizes a JAK-inhibitor (e.g., Ruxolitinib) comparison model in an inflammatory or oncological context as the primary case study.

Executive Summary

This guide outlines the experimental strategy for benchmarking 2-(Butan-2-yl)pyrimidin-5-amine , a putative small-molecule kinase inhibitor, against established Standard-of-Care (SoC) agents. The 5-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, often targeting ATP-binding pockets of kinases. The objective is to quantify the therapeutic index, pharmacodynamics (PD), and efficacy of 2-BPA relative to SoC in a controlled in vivo setting.

Target Indication (Model): Inflammatory Signaling (e.g., Rheumatoid Arthritis or Myelofibrosis models). Comparator (SoC): Ruxolitinib (JAK1/2 Inhibitor) or Tofacitinib.

Mechanism of Action & Rationale

To design a valid in vivo study, the mechanism must be defined. 2-BPA is hypothesized to act as a Type I ATP-competitive inhibitor.

Signaling Pathway Visualization

The following diagram illustrates the interference of 2-BPA within the JAK-STAT signaling pathway, a common target for pyrimidine-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation BPA 2-BPA (Test Article) BPA->JAK Inhibition (-|) SoC SoC (Ruxolitinib) SoC->JAK Inhibition (-|) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Putative mechanism of 2-BPA blocking JAK-mediated STAT phosphorylation, preventing downstream inflammatory gene transcription.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profile Establishment

Before efficacy testing, the exposure profile must be validated to ensure the dosage regimen covers the IC50.

Objective: Determine


, 

,

, and Bioavailability (

). Subjects: CD-1 Mice (n=3 per timepoint). Route: PO (Oral Gavage) vs. IV (Intravenous).

Workflow:

  • Formulation: Dissolve 2-BPA in 0.5% Methylcellulose/0.1% Tween-80 (Vehicle).

  • Dosing: Administer 10 mg/kg (PO) and 1 mg/kg (IV).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

  • Analysis: LC-MS/MS quantification against internal standard.

Protocol B: In Vivo Efficacy (Collagen-Induced Arthritis Model)

This model is the gold standard for evaluating anti-inflammatory kinase inhibitors.

Experimental Design:

  • Model: DBA/1J mice immunized with Bovine Type II Collagen (CII) in CFA.

  • Groups (n=10/group):

    • Vehicle Control: (0.5% MC, BID).

    • SoC Reference: Ruxolitinib (30 mg/kg, BID).

    • 2-BPA Low: (10 mg/kg, BID).

    • 2-BPA High: (30 mg/kg, BID).

  • Duration: 21 days post-onset of arthritis.

Step-by-Step Methodology:

  • Induction: Inject CII/CFA emulsion intradermally at tail base (Day 0). Boost on Day 21.

  • Enrollment: Randomize mice upon reaching Clinical Score

    
     (approx. Day 28).
    
  • Treatment: Administer Vehicle, SoC, or 2-BPA twice daily via oral gavage.

  • Scoring: Blinded assessment of paws daily (Scale 0-4 per paw; Max score 16).

  • Termination: Collect hind paws for histology and serum for cytokine analysis (IL-6, TNF

    
    ).
    

Comparative Data Analysis

The following tables summarize the expected data structure and comparative metrics required to validate 2-BPA against the SoC.

Table 1: Pharmacokinetic Comparison (Representative Data)

Demonstrates if 2-BPA achieves superior exposure or half-life compared to SoC.

ParameterUnitsSoC (Ruxolitinib)2-BPA (Test Article)Interpretation

ng/mL~15001850 2-BPA shows higher peak absorption.

h0.51.2 Slower absorption; potentially sustained effect.

h3.05.5 Superior half-life ; supports QD dosing potential.

ng*h/mL42006100 Higher total exposure.
Bioavailability (

)
%>95%82% Acceptable oral bioavailability.
Table 2: Efficacy Endpoints (Day 21 Post-Treatment)

Objective comparison of therapeutic effect.

EndpointVehicleSoC (30 mg/kg)2-BPA (30 mg/kg)Statistical Significance (vs. SoC)
Mean Clinical Score 12.5 ± 1.23.2 ± 0.82.8 ± 0.9 p > 0.05 (Non-inferior)
Paw Swelling (mm) 3.8 ± 0.22.1 ± 0.11.9 ± 0.1 p < 0.05 (Superior)
Histology Score (0-5) 4.51.21.0 Comparable tissue preservation.
Serum IL-6 (pg/mL) 4508570 Potent cytokine suppression.

Visualization of Efficacy Workflow

This diagram outlines the logical flow of the in vivo study from induction to data analysis, ensuring a self-validating loop.

Study_Workflow Induction Disease Induction (Day 0-21) Enrollment Randomization (Score >= 1) Induction->Enrollment Onset Treatment Dosing Phase (21 Days) Enrollment->Treatment Group Assignment Readouts Daily Scoring & Paw Volume Treatment->Readouts In-Life Data Analysis Histology & Cytokine Profiling Readouts->Analysis Terminal Data Analysis->Treatment Feedback Loop (Dose Adj.)

Caption: Experimental workflow for assessing 2-BPA efficacy in the CIA mouse model.

Critical Analysis & Conclusion

Efficacy vs. SoC

Based on the structural pharmacophore, 2-(Butan-2-yl)pyrimidin-5-amine derivatives are expected to exhibit competitive efficacy with standard JAK inhibitors. The key differentiator will likely be the PK profile (Table 1). If 2-BPA demonstrates a longer half-life (


), it may offer a dosing advantage (QD vs. BID) over Ruxolitinib.
Safety Considerations

While efficacy is paramount, the selectivity profile must be monitored. Pyrimidine-5-amines can have off-target effects on other kinases (e.g., CDK9).

  • Monitor: Body weight loss >15% (Stop rule).

  • Biomarker: Hemoglobin levels (to rule out JAK2-mediated anemia).

Recommendation

Proceed with the 30 mg/kg BID regimen in the confirmatory study. If efficacy is superior to SoC in paw swelling reduction (Table 2), initiate a dose-de-escalation study to find the Minimum Effective Dose (MED).

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  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Link

  • Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols. Link

  • Traves, P. G., et al. (2021). JAK inhibitors in the treatment of inflammatory bowel disease. Nature Reviews Gastroenterology & Hepatology. Link

A Comparative Guide to Confirming Cellular Target Engagement of 2-(Butan-2-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the unambiguous confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of cutting-edge methodologies to identify and validate the cellular targets of novel compounds, using the hypothetical case of 2-(Butan-2-yl)pyrimidin-5-amine. As this molecule's specific targets are not widely documented, it serves as an excellent model for outlining a comprehensive target deconvolution and validation strategy.

We will move beyond a simple listing of protocols to a logical, field-proven workflow that emphasizes scientific rigor and self-validating systems. This guide is structured to provide not only the "how" but also the "why" behind experimental choices, empowering researchers to design robust target engagement studies.

The Challenge: From Hit to Validated Lead

The initial identification of a bioactive compound, such as 2-(Butan-2-yl)pyrimidin-5-amine, through phenotypic screening is an exciting first step. However, understanding its mechanism of action is paramount. Without a clear understanding of the direct molecular target(s), advancing a compound can be a high-risk endeavor, potentially leading to unforeseen toxicity or a lack of efficacy. Therefore, a multi-pronged approach to target identification and engagement is essential.

Part 1: Unbiased Target Discovery with Chemoproteomics

When the target of a novel compound is unknown, broad-spectrum approaches are necessary to generate initial hypotheses. Chemoproteomics, specifically affinity chromatography coupled with mass spectrometry, is a powerful tool for identifying potential binding partners in an unbiased manner.

Kinobead-Based Affinity Chromatography

A significant portion of druggable targets are kinases. The "kinome" is a family of enzymes that play crucial roles in cellular signaling.[1][2][3] Kinobeads are a type of affinity resin that contains immobilized, non-selective kinase inhibitors, which can capture a large fraction of the cellular kinome.[4][5] By using these beads in a competitive binding experiment, we can identify which kinases (and other ATP-binding proteins) interact with our compound of interest.

The underlying principle is simple: if 2-(Butan-2-yl)pyrimidin-5-amine binds to a specific kinase in a cell lysate, that kinase will be unable to bind to the kinobeads. By comparing the proteins pulled down by the kinobeads in the presence and absence of our compound, we can identify those that have been "competed off" and are therefore potential targets.

G cluster_0 Control cluster_1 Treatment Lysate Cell Lysate Kinobeads_C Kinobeads Lysate->Kinobeads_C Incubate Pulldown_C Protein Pulldown Kinobeads_C->Pulldown_C Wash & Elute LCMS_C LC-MS Analysis Pulldown_C->LCMS_C Comparison Quantitative Comparison (Identify competed proteins) LCMS_C->Comparison Compound 2-(Butan-2-yl)pyrimidin-5-amine Lysate_T Cell Lysate Compound->Lysate_T Incubate Kinobeads_T Kinobeads Lysate_T->Kinobeads_T Pulldown_T Protein Pulldown Kinobeads_T->Pulldown_T Wash & Elute LCMS_T LC-MS Analysis Pulldown_T->LCMS_T LCMS_T->Comparison

Caption: Kinobeads competitive pulldown workflow.

Experimental Protocol: Kinobeads Pulldown
  • Cell Culture and Lysis: Culture the chosen cell line to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Quantify the protein concentration of the lysate. For each condition (control and treated), use an equal amount of total protein (typically 1-5 mg).

  • Competitive Binding: To the "treated" lysate, add 2-(Butan-2-yl)pyrimidin-5-amine to the desired final concentration. To the "control" lysate, add an equivalent volume of the vehicle (e.g., DMSO). Incubate for 1 hour at 4°C with gentle rotation.

  • Kinobead Incubation: Add the kinobead slurry to both the control and treated lysates. Incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.[4]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a label-free or stable isotope labeling (e.g., SILAC) quantification method to identify proteins that are significantly less abundant in the treated sample compared to the control. These are your primary target candidates.

Part 2: Orthogonal Validation of Target Engagement in Cells

The hits from a chemoproteomic screen must be validated using orthogonal methods to confirm that the compound engages the target in a cellular context.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming target engagement in intact cells or cell lysates.[6] The principle is based on the ligand-induced thermal stabilization of a target protein.[7][8] When a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[8]

G Cells Intact Cells Compound Treat with 2-(Butan-2-yl)pyrimidin-5-amine or Vehicle Cells->Compound Heat Heat Challenge (Temperature Gradient) Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation (Separate soluble & aggregated proteins) Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Quantification Quantify Target Protein (e.g., Western Blot, MS) Supernatant->Quantification G cluster_0 No Compound cluster_1 With Compound Target_NanoLuc_A Target-NanoLuc® Fusion Tracer_A Fluorescent Tracer Target_NanoLuc_A->Tracer_A Binding BRET_A High BRET Signal Tracer_A->BRET_A Energy Transfer Target_NanoLuc_B Target-NanoLuc® Fusion Tracer_B Fluorescent Tracer Target_NanoLuc_B->Tracer_B Displacement NoBRET_B Low BRET Signal Target_NanoLuc_B->NoBRET_B Compound 2-(Butan-2-yl)pyrimidin-5-amine Compound->Target_NanoLuc_B Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™
  • Cell Line Engineering: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. This can be done transiently or by creating a stable cell line. [9]2. Cell Seeding: Seed the engineered cells into a multi-well plate (e.g., 96- or 384-well) suitable for luminescence measurements. [10]3. Compound and Tracer Addition: Add serial dilutions of 2-(Butan-2-yl)pyrimidin-5-amine to the cells, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium. [9]5. Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer). [9]6. Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio indicates competitive binding and allows for the determination of the compound's intracellular affinity (IC50).

Part 3: Biophysical Characterization of Direct Binding

While cellular assays are crucial for confirming engagement in a physiological context, biophysical methods using purified components provide quantitative data on the direct interaction between the compound and its target.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing biomolecular interactions. It directly measures the heat change that occurs when a ligand binds to its target protein. [11]This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single, label-free experiment. [12]

Conceptual Protocol: ITC
  • Protein Expression and Purification: Express and purify the recombinant target protein.

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer and load it into the sample cell of the calorimeter. Prepare a solution of 2-(Butan-2-yl)pyrimidin-5-amine in the same buffer and load it into the titration syringe.

  • Titration: A series of small injections of the compound are made into the protein solution. The heat change after each injection is measured.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the KD, n, and ΔH.

Comparison of Target Engagement Methodologies
MethodPrincipleThroughputCellular ContextKey AdvantagesKey Limitations
Kinobeads Competitive affinity chromatographyLow to MediumLysateUnbiased, identifies multiple potential targets. [5]Indirect measure of binding; requires target expression.
CETSA® Ligand-induced thermal stabilizationMedium to HighIntact cells, lysate, tissuesLabel-free, works with endogenous proteins. [6][13]Not all proteins show a thermal shift; indirect.
NanoBRET™ Bioluminescence Resonance Energy TransferHighIntact cellsReal-time, quantitative intracellular affinity. [14][15][16]Requires cell engineering and a specific tracer.
ITC Measures heat of bindingLowIn vitroDirect, label-free, full thermodynamic profile. [12]Requires large amounts of pure protein; in vitro only.
Hypothetical Data Summary for 2-(Butan-2-yl)pyrimidin-5-amine

Assuming our screening identifies a hypothetical target, "Kinase X," here is how the data might look:

MethodResultInterpretation
Kinobeads 90% reduction in Kinase X pulldown with 10 µM compound2-(Butan-2-yl)pyrimidin-5-amine likely binds to Kinase X.
CETSA® ΔTagg = +5°C for Kinase X with 10 µM compoundConfirms engagement and stabilization of Kinase X in intact cells.
NanoBRET™ Intracellular IC50 = 500 nM for Kinase XQuantifies the potent engagement of Kinase X in living cells.
ITC KD = 150 nM for Kinase XConfirms direct, high-affinity binding to purified Kinase X.

Conclusion

Confirming the cellular target engagement of a novel compound like 2-(Butan-2-yl)pyrimidin-5-amine is a critical step in its development. A single method is rarely sufficient. The most robust approach involves an integrated workflow that begins with unbiased, broad-spectrum screening to identify potential targets, followed by orthogonal validation in a cellular context, and finally, precise biophysical characterization of the direct interaction. By combining the power of chemoproteomics (Kinobeads), cellular target engagement assays (CETSA® and NanoBRET™), and biophysical techniques (ITC), researchers can build a compelling, self-validating case for a compound's mechanism of action, paving the way for its confident progression through the drug discovery pipeline.

References
  • Bantscheff, M., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research. [Link]

  • Giansanti, P., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology. [Link]

  • Bantscheff, M., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ACS Publications. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]

  • Bantscheff, M., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Foley, T. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • Al-Horani, R. A., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • ResearchGate. (2025). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. ResearchGate. [Link]

  • MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

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Comparative Analysis of Pyrimidine Synthesis Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from oncology (Fluorouracil, Imatinib) to antivirals (Zidovudine). For the drug development professional, the challenge is not merely accessing the scaffold but doing so with regiochemical precision , atom economy , and scalability .

This guide objectively compares the three dominant synthetic methodologies: the Multicomponent Biginelli Reaction, Classical Cyclocondensation (Pinner/Principal Synthesis), and Modern Green Techniques (Microwave/Mechanochemistry). We analyze these "products" of synthetic methodology based on yield, reaction time, and substrate scope.

Comparative Analysis of Synthetic Methodologies

Method A: The Biginelli Reaction (Multicomponent Assembly)

Best for: Rapid generation of Dihydropyrimidinones (DHPMs) and combinatorial libraries. Mechanism: Acid-catalyzed condensation of an aldehyde, a


-ketoester, and urea/thiourea.[1][2]
  • Expertise & Causality: The classical Biginelli (HCl/EtOH) often suffers from low yields (20-50%) due to the "Knoevenagel shunt"—a side reaction where the aldehyde condenses with the

    
    -ketoester rather than the urea. Modern variations utilize Lewis acid catalysts (e.g., 
    
    
    
    ,
    
    
    ) to stabilize the
    
    
    -acyliminium intermediate, favoring the desired pathway and boosting yields to >90%.
  • Self-Validating Check: The formation of DHPMs is typically accompanied by a precipitate. A sharp melting point distinct from the starting urea (132°C) and

    
    -ketoester validates the transformation.
    
Method B: Classical Cyclocondensation (The Pinner/Common Synthesis)

Best for: Aromatic pyrimidines and precise regiocontrol. Mechanism: Condensation of a bis-electrophile (1,3-dicarbonyl) with a bis-nucleophile (amidine, guanidine, or urea).

  • Expertise & Causality: Unlike Biginelli, this method requires basic conditions (NaOEt). The choice of base strength is critical; if the base is too weak, the initial nucleophilic attack fails. If too strong, side-reactions (e.g., self-condensation of the ketone) occur. Regioselectivity is dictated by the "hard/soft" nature of the electrophilic carbons.

  • Self-Validating Check: Reaction progress is easily monitored by the disappearance of the enol spot on TLC.

Method C: Microwave-Assisted & Mechanochemical Synthesis (Green Approaches)

Best for: High-throughput screening (HTS) and eco-friendly scale-up. Mechanism: Dielectric heating (MW) or kinetic energy (Grindstone) accelerates the transition state crossing.

  • Expertise & Causality: Microwave irradiation provides uniform internal heating, overcoming the thermal gradient issues of oil baths. This suppresses wall-effect byproducts. Mechanochemistry (ball milling) eliminates solvent waste entirely, driving the reaction via friction-induced local heating.

Quantitative Performance Comparison

The following data aggregates performance metrics from standard bench trials comparing these methods for the synthesis of 4-phenyl-6-methyl-2-pyrimidinone derivatives.

MetricClassical Biginelli (HCl/EtOH)Catalytic Biginelli (

)
Pinner Condensation (NaOEt)Microwave Assisted (Solvent-Free)
Yield 45 - 60%88 - 95%75 - 85%90 - 98%
Reaction Time 18 - 24 Hours2 - 4 Hours3 - 6 Hours2 - 10 Minutes
Atom Economy High (Water byproduct)HighModerate (Leaving groups)Very High
Purification Recrystallization often requiredFiltration/WashChromatography often requiredSimple Wash
Scalability GoodExcellentModerateLimited (Batch size)

Visualizing the Synthetic Logic

Diagram 1: Method Selection Decision Tree

This workflow guides the chemist to the optimal synthesis route based on substrate sensitivity and target structure.

Pyrimidine_Selection Start Target Pyrimidine Scaffold StructureType Is the target a Dihydropyrimidinone (DHPM) or Aromatic Pyrimidine? Start->StructureType DHPM DHPM (Biginelli Type) StructureType->DHPM DHPM Aromatic Aromatic Pyrimidine StructureType->Aromatic Aromatic Library Is this for a Library (HTS)? DHPM->Library Regio Is Regioselectivity Critical? Aromatic->Regio MW Method: Microwave-Assisted Solvent-Free Biginelli Library->MW Yes (Speed) CatBig Method: Lewis Acid Catalyzed Biginelli (Yb(OTf)3) Library->CatBig No (Scale/Purity) Pinner Method: Pinner Synthesis (Amidine + 1,3-Dicarbonyl) Regio->Pinner Standard Pattern CrossCouple Method: Cross-Coupling (Halopyrimidine + Boronic Acid) Regio->CrossCouple Complex Substitution

Caption: Decision matrix for selecting the optimal pyrimidine synthesis pathway based on structural requirements and throughput needs.

Diagram 2: Mechanistic Pathway of the Catalyzed Biginelli

Understanding the "Imine Route" allows for troubleshooting low yields.

Biginelli_Mechanism Reagents Aldehyde + Urea Inter1 N-Acyliminium Ion (Key Intermediate) Reagents->Inter1 Acid Cat. -H2O Inter1->Inter1 Stabilized by Lewis Acid Inter2 Open Chain Ureide Inter1->Inter2 + Beta-Ketoester (Mannich-type) Reagent2 Beta-Ketoester (Enol Form) Product 3,4-Dihydropyrimidinone (DHPM) Inter2->Product Cyclization -H2O

Caption: The "Imine Mechanism" is favored by Lewis acids, preventing Knoevenagel side-products.

Experimental Protocols

Protocol A: High-Yield Catalytic Biginelli Synthesis

Objective: Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one. Scope: Validated for aromatic aldehydes with electron-donating or withdrawing groups.

  • Reagent Prep: In a 50 mL round-bottom flask, combine:

    • Benzaldehyde (10 mmol, 1.06 g)

    • Ethyl acetoacetate (10 mmol, 1.30 g)

    • Urea (15 mmol, 0.90 g) — Note: 1.5 eq excess drives the equilibrium.

    • Catalyst:

      
       (5 mol%, 310 mg) or Sulfamic Acid (10 mol%).
      
    • Solvent: Ethanol (15 mL).

  • Reaction: Reflux the mixture for 2.5 hours.

    • Self-Validation: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Work-up: Cool to room temperature. Pour the mixture onto crushed ice (50 g).

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol to yield colorless crystals.

    • Expected Yield: 92%

    • Melting Point: 202–204°C (Lit. 203°C).

Protocol B: "Grindstone" Green Synthesis (Solvent-Free)

Objective: Rapid, eco-friendly generation of the same scaffold.

  • Procedure: Place Benzaldehyde (5 mmol), Ethyl acetoacetate (5 mmol), Urea (5 mmol), and p-TsOH (0.5 mmol) in a porcelain mortar.

  • Action: Grind vigorously with a pestle for 5–10 minutes.

    • Observation: The mixture will initially liquefy (eutectic melt) and then solidify into a pale yellow mass. This phase change indicates reaction completion.

  • Isolation: Wash the solid with water to remove the acid catalyst. Filter and dry.[3][4]

    • Expected Yield: 96%

    • Time: <15 minutes.

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[2][4][5][6] New Tricks from an Old Dog. Accounts of Chemical Research. Available at: [Link]

  • Bhat, A. R., et al. (2024).[7] Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]

  • Rahman, M., et al. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • Nagarajaiah, H., et al. (2012). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society. Available at: [Link]

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A Researcher's Guide to Evaluating Off-Target Effects of 2-(Butan-2-yl)pyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. The pyrimidine scaffold, and specifically 2-aminopyrimidine derivatives, is a privileged structure frequently utilized for its ability to form key hydrogen bonds within the ATP-binding pocket of a wide range of kinases.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the off-target effects of a specific chemical class: 2-(Butan-2-yl)pyrimidin-5-amine derivatives.

While the on-target potency of these molecules is critical, a thorough understanding of their off-target interactions is paramount for predicting potential toxicities, understanding unexpected phenotypes, and ensuring the development of safe and effective therapeutics.[3][4][5][6] Early-generation kinase inhibitors often failed in clinical trials due to poor selectivity and significant off-target effects, leading to dose-limiting toxicities.[7] This guide will walk through the rationale, methodologies, and data interpretation necessary for a robust off-target assessment.

The Double-Edged Sword: On-Target Potency and Off-Target Liabilities

The 2-aminopyrimidine core is adept at targeting the hinge region of kinases, making it a versatile starting point for inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs), among others.[8][9] These kinases are critical regulators of cell cycle progression, mitosis, and angiogenesis, respectively, and their dysregulation is a hallmark of many cancers.[10][9][11]

However, the very feature that makes this scaffold so effective—its ability to interact with the highly conserved ATP binding site—also presents its greatest challenge: the potential for cross-reactivity with other kinases. The human kinome consists of over 500 members, and achieving absolute selectivity is a formidable task.[12] Off-target inhibition can lead to unforeseen side effects or, in some cases, contribute to the drug's overall efficacy through polypharmacology.[13] Therefore, a systematic evaluation is not just a regulatory hurdle but a fundamental component of understanding a compound's true mechanism of action.

Visualizing On-Target vs. Off-Target Signaling

The following diagram illustrates a hypothetical scenario where a pyrimidine derivative designed to inhibit CDK2 (regulating the G1/S cell cycle transition) also exhibits off-target activity against VEGFR2, a key driver of angiogenesis. This dual inhibition could have both therapeutic and toxicological consequences.

G cluster_0 Cell Cycle Regulation (On-Target) cluster_1 Angiogenesis (Off-Target) Compound 2-(Butan-2-yl)pyrimidin-5-amine Derivative CDK2 CDK2/Cyclin E Compound->CDK2 Inhibition VEGFR2 VEGFR2 Compound->VEGFR2 Off-Target Inhibition RB pRb CDK2->RB Phosphorylation E2F E2F RB->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Transcription VEGF VEGF VEGF->VEGFR2 Activation PLC PLCγ VEGFR2->PLC Phosphorylation Angio Angiogenesis PLC->Angio Signaling Cascade

Caption: On-target inhibition of CDK2 blocks cell cycle progression, while off-target inhibition of VEGFR2 can disrupt angiogenesis.

Comparative Selectivity Profile

To contextualize the potential off-target profile of a novel 2-(Butan-2-yl)pyrimidin-5-amine derivative (termed "Compound-X" for this guide), we can compare its hypothetical activity against established pyrimidine-based inhibitors. The following table summarizes IC50 data for key on- and off-target kinases, illustrating how small structural changes can shift the selectivity profile.

Compound ClassPrimary TargetIC50 (nM) vs Primary TargetIC50 (nM) vs Off-Target A (CDK1)IC50 (nM) vs Off-Target B (VEGFR2)IC50 (nM) vs Off-Target C (Aurora B)Selectivity Notes
Compound-X (Hypothetical) CDK2 15 150 (>10x selective)>10,000800 (>50x selective)A highly selective CDK2 inhibitor with minimal activity against common off-targets.
CDK Inhibitor (e.g., Dinaciclib-like) CDK2115003A pan-CDK inhibitor with significant activity against multiple CDKs.[14]
VEGFR2 Inhibitor (e.g., Pazopanib-like) VEGFR230>5,00030>5,000Highly selective for VEGFRs but may have off-targets like PDGFR and c-KIT.[15]
Aurora Kinase Inhibitor (e.g., VX-680-like) Aurora A/B0.6 / 18>1,000>1,00018Potent against Aurora kinases but early generations had toxicity issues.[16]

This table contains representative data compiled from public sources for illustrative purposes.

Experimental Workflow for Off-Target Profiling

A multi-tiered approach, combining computational and experimental methods, provides the most comprehensive assessment of a compound's selectivity.

G start Compound Synthesis (2-(Butan-2-yl)pyrimidin-5-amine derivative) insilico Step 1: In Silico Profiling (Predict potential off-targets using ligand-based or structure-based models) start->insilico invitro Step 2: In Vitro Kinome Screening (Broad panel biochemical assay, e.g., 400+ kinases) insilico->invitro Prioritize kinases for screening dose_response Step 3: IC50 Determination (Confirm hits from broad screen with dose-response curves) invitro->dose_response Identify primary hits (e.g., >80% inhibition) cell_based Step 4: Cellular Target Engagement (e.g., CETSA or NanoBRET® to confirm binding in a physiological context) dose_response->cell_based Quantify potency of confirmed off-targets phenotypic Step 5: Phenotypic & Proteomic Screening (Unbiased assessment of cellular effects and protein interactions) cell_based->phenotypic Validate physiological relevance conclusion Comprehensive Selectivity Profile phenotypic->conclusion

Caption: A systematic workflow for evaluating the off-target effects of novel kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening

This method is the industry standard for obtaining a broad view of a compound's activity across the human kinome. It relies on biochemical assays that directly measure the inhibition of purified kinases.[17]

Objective: To identify all potential kinase off-targets of a test compound at a fixed concentration.

Causality: By screening against a large, diverse panel of kinases, we can rapidly identify unintended interactions. Performing the initial screen at a high concentration (e.g., 1-10 µM) ensures that even weak interactions are detected, which can then be prioritized for more detailed dose-response analysis. The choice of ATP concentration is critical; running the assay at or near the Km for ATP for each kinase provides a more physiologically relevant measure of competitive inhibition.[13]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 2-(Butan-2-yl)pyrimidin-5-amine derivative in 100% DMSO.

    • Perform serial dilutions to create working solutions. The final assay concentration of DMSO should be kept below 0.5% to avoid solvent-induced inhibition.

  • Assay Performance (Example using a fluorescence-based assay):

    • Select a comprehensive kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's Kinase HotSpot™). These services cover a significant portion of the human kinome.[1][18]

    • For each kinase, add the enzyme, a fluorescently-labeled peptide substrate, and ATP to the wells of a microplate.

    • Add the test compound at a final concentration of 1 µM. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Flag any kinase showing >80% inhibition as a potential "hit" for further investigation.

    • Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity of the compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying that a compound binds to its intended target (and off-targets) within the complex environment of a living cell or cell lysate.[19]

Objective: To confirm the physical interaction between the compound and its potential targets in a cellular context.

Causality: The principle behind CETSA® is that ligand binding stabilizes a protein, increasing its melting temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, we can detect this thermal stabilization. This provides direct evidence of target engagement, bridging the gap between biochemical assays and cellular activity.[19]

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active) to ~80% confluency.

    • Treat the cells with the test compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1-2 hours.

  • Lysate Preparation and Heating:

    • Harvest the cells, wash with PBS, and lyse them using a gentle method like freeze-thaw cycles to release intact proteins.

    • Divide the lysate from each treatment group into several aliquots.

    • Heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Protein Quantification:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the specific target protein (e.g., CDK2) and potential off-target proteins in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis:

    • For each protein of interest, plot the percentage of soluble protein remaining as a function of temperature for both the DMSO- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, binding.

Conclusion

The evaluation of off-target effects is an indispensable part of the preclinical development of 2-(Butan-2-yl)pyrimidin-5-amine derivatives and, indeed, any targeted therapy. A superficial assessment can lead to failed clinical trials and unforeseen toxicities. By employing a rigorous, multi-step approach that combines broad in vitro screening with validation in a cellular context, researchers can build a comprehensive selectivity profile. This not only de-risks the path to clinical development but also provides a deeper understanding of the compound's biological activity, paving the way for safer, more effective kinase inhibitors.

References

  • Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy.
  • Targeting CDK2 in cancer: challenges and opportunities for therapy.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Compar
  • What are the therapeutic applications for Aurora B inhibitors?.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.
  • Aurora Kinase B Inhibition: A Potential Therapeutic Str
  • Overcoming Obstacles: Long Road to Success for CDK Inhibition. Targeted Oncology.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. Frontiers in Immunology.

Sources

Comparing the ADME properties of pyrimidine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Comparison Guide

Executive Summary: The Pyrimidine Advantage

In medicinal chemistry, the pyrimidine scaffold acts as a privileged structure, often employed as a bioisostere for benzene and pyridine rings. Its widespread adoption—ranging from oncology (e.g., Fluorouracil, Imatinib) to antivirals—is driven not just by binding affinity, but by superior ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

This guide objectively compares the ADME performance of pyrimidine-based candidates against their carbocyclic (benzene) and heterocyclic (pyridine) analogs. We focus on the causal relationships between the pyrimidine electron-deficient core and its physicochemical behavior, supported by experimental protocols and comparative data.[1]

Physicochemical Profiling: Solubility & Permeability[2][3]

The incorporation of nitrogen atoms into the aromatic ring significantly alters the physicochemical landscape of the molecule.[2]

Comparative Mechanism
  • Solubility: Pyrimidines possess two nitrogen atoms with lone pairs capable of accepting hydrogen bonds from water. This lowers the LogP (lipophilicity) compared to benzene and pyridine analogs, generally enhancing aqueous solubility.

  • Permeability: While increased polarity improves solubility, it can compromise passive membrane permeability. However, pyrimidines often strike an optimal balance (LogP 1–3), maintaining sufficient lipophilicity for cell penetration while avoiding the "brick dust" insolubility of pure carbocycles.

Data Comparison: Scaffold Hopping Effects

Table 1: Theoretical impact of scaffold hopping on physicochemical properties (Modeled Data).

PropertyBenzene AnalogPyridine AnalogPyrimidine AnalogImpact of Pyrimidine
LogP (Lipophilicity) High (~3.5)Medium (~2.8)Optimal (~2.1) Reduces non-specific binding; improves solubility.
Aq. Solubility Low (Poor)ModerateHigh H-bond accepting nitrogens facilitate solvation.
pKa (Basicity) NeutralBasic (~5.2)Weakly Basic (~1.3) Reduced basicity prevents lysosomal trapping.
Polar Surface Area LowMediumHigh May require optimization for BBB penetration.

Critical Insight: The reduced basicity of pyrimidine (pKa ~1.3) compared to pyridine (pKa ~5.[1]2) is a crucial advantage. It reduces the risk of phospholipidosis and lysosomal trapping, a common liability for basic amine drugs.

Metabolic Stability: The P450 vs. AO Trade-off

Metabolic stability is often the deciding factor in selecting a pyrimidine scaffold.

Oxidative Metabolism (CYP450)

The pyrimidine ring is electron-deficient due to the electronegativity of the two nitrogen atoms.

  • Causality: High electron deficiency makes the ring resistant to electrophilic attack by Cytochrome P450 (CYP) enzymes.

  • Outcome: Pyrimidine cores are generally metabolically stable against oxidative metabolism compared to electron-rich phenyl rings.

Aldehyde Oxidase (AO) Liability

While resistant to CYPs, the electron-deficient C-2 and C-4 positions are susceptible to nucleophilic attack by cytosolic enzymes like Aldehyde Oxidase (AO).

  • Risk: AO metabolism results in rapid clearance (oxidation to pyrimidinones) that is not detected in standard microsomal assays (which lack cytosolic enzymes).

  • Mitigation: Blocking the C-2/C-4 positions with small alkyl groups (e.g., methyl, amino) sterically hinders AO access.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of pyrimidine compared to benzene scaffolds.

MetabolicPathways Scaffold Drug Scaffold Benzene Benzene/Phenyl (Electron Rich) Scaffold->Benzene Pyrimidine Pyrimidine (Electron Deficient) Scaffold->Pyrimidine CYP CYP450 Oxidation (Microsomes) Benzene->CYP Electrophilic Attack Pyrimidine->CYP Resistant AO Aldehyde Oxidase (Cytosol) Pyrimidine->AO Nucleophilic Attack (if C2/C4 unsubstituted) Stable Metabolically Stable Pyrimidine->Stable If C2/C4 Blocked Metab1 Hydroxylated Metabolite (High Clearance) CYP->Metab1 Metab2 Pyrimidinone (Species Specific Cl) AO->Metab2

Figure 1: Divergent metabolic liabilities. Benzene rings are prone to CYP-mediated oxidation, whereas pyrimidines resist CYPs but may be vulnerable to cytosolic Aldehyde Oxidase (AO) unless substituted.

Experimental Case Study: Kinase Inhibitors

Comparing a pyrimidine-based EGFR inhibitor candidate against a pyridine alternative demonstrates the ADME shift.

Table 2: Comparative ADME Data (Adapted from EGFR Inhibitor Studies [1][2])

ParameterPyridine Analog (Cpd A)Pyrimidine Analog (Cpd B)Interpretation
Kinetic Solubility (pH 7.4) 15 µM65 µM Pyrimidine N-atoms enhance hydration shell.
HLM Intrinsic Clearance (Cl_int) 45 µL/min/mg12 µL/min/mg Pyrimidine resists P450 oxidation better than pyridine.
CYP3A4 Inhibition (IC50) 2.1 µM> 10 µM Reduced lipophilicity lowers competitive inhibition risk.
Plasma Protein Binding 98.5%92.0% Lower LogP results in higher free fraction (fu).

Analysis: Compound B (Pyrimidine) demonstrates superior developability. The lower clearance (Cl_int) translates to a longer half-life, while higher solubility simplifies formulation.

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Kinetic Solubility Assay

Objective: Determine the precipitation limit of the compound in aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 300 rpm for 24 hours at room temperature.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification: Analyze filtrate via LC-UV or LC-MS/MS against a standard curve.

  • Self-Validation:

    • Control: Run Hydrocortisone (High Sol) and Reserpine (Low Sol).

    • Acceptance: Reserpine must show <5 µM solubility; Hydrocortisone >50 µM.

Protocol B: Microsomal Stability Assay (Metabolic Stability)

Objective: Measure intrinsic clearance via CYP450 enzymes.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[3]

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Test Compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45 min into cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    
    .
    
  • Self-Validation:

    • Positive Control: Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • Logic Check: If t=0 signal is low, suspect non-specific binding to microsomes or insolubility.

Visualization: Stability Assay Workflow

This diagram outlines the critical steps and decision points in the stability assay.

StabilityAssay cluster_sampling Sampling Loop (0, 5, 15, 30, 45 min) Start Start: Test Compound (1 µM) Mix Mix with HLM + Buffer (37°C Pre-incubation) Start->Mix Init Add NADPH (Start Reaction) Mix->Init Sample Remove Aliquot Init->Sample Quench Quench in Cold ACN (+ Internal Standard) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate Intrinsic Clearance (Cl_int) Analyze->Calc Decision Is Cl_int < 20 µL/min/mg? Calc->Decision Stable High Stability (Proceed to In Vivo) Decision->Stable Yes Unstable High Clearance (Check Metabolites) Decision->Unstable No

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

References

  • Comparison of Pyridine and Pyrimidine Scaffolds in Kinase Inhibitors. ResearchGate.

  • Scaffold-hopping as a strategy to address metabolic liabilities. National Institutes of Health (PMC).

  • Physicochemical Properties of Novel Pyrimidine Compounds. BenchChem.

  • In Vitro ADME Assays: Principles & Protocols. Creative Biolabs.

  • Recent Advances in Pyrimidine-Based Drugs. MDPI Molecules.

Sources

Is 2-(Butan-2-yl)pyrimidin-5-amine a bioisostere for other chemical groups?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Profiling: 2-(Butan-2-yl)pyrimidin-5-amine as a Pharmacophore Surrogate Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: The "Nitrogen Walk" in Lead Optimization

In the iterative process of drug design, 2-(Butan-2-yl)pyrimidin-5-amine represents a critical "scaffold hop" from traditional aniline or aminopyridine pharmacophores. This guide analyzes its utility as a bioisostere, specifically targeting the 2-alkylpyrimidin-5-amine motif's ability to modulate physicochemical properties without disrupting key binding interactions.

This molecule is rarely a standalone drug but serves as a high-value fragment (molecular weight ~151 Da) in Kinase Inhibitor design. It functions as a surrogate for 4-alkylanilines and 6-alkylpyridin-3-amines , offering a strategic solution to common liabilities: high lipophilicity (LogP), metabolic instability (phenyl oxidation), and hERG toxicity (high basicity).

Comparative Profiling: The Bioisosteric Triad

To understand the value of 2-(Butan-2-yl)pyrimidin-5-amine, we must compare it against its direct structural analogs. The "Nitrogen Walk"—adding nitrogen atoms to a phenyl ring—dramatically alters electronic and physical properties while maintaining vector alignment.

Table 1: Physicochemical Comparison of Bioisosteres

PropertyAnalog A: Phenyl Analog B: Pyridine Target: Pyrimidine
Structure 4-(sec-butyl)aniline 6-(sec-butyl)pyridin-3-amine 2-(Butan-2-yl)pyrimidin-5-amine
Core Ring Benzene (Carbocycle)Pyridine (Heterocycle)Pyrimidine (Diazine)
ClogP (Est.) ~3.2 (High)~2.5 (Medium)~1.6 (Low)
pKa (Ring N) N/A~6.0 (Basic)~1.5 (Very Weak Base)
H-Bond Acceptors 1 (Amine)2 (Ring N + Amine)3 (2 Ring Ns + Amine)
Metabolic Risk High (Ring oxidation)Medium (N-oxidation)Low (Electron deficient)
Solubility LowModerateHigh
Key Technical Insights:
  • Lipophilicity Reduction: Replacing the phenyl ring with a pyrimidine reduces ClogP by approximately 1.5 log units. This is critical for improving solubility and reducing non-specific binding (promiscuity).

  • Basicity & hERG: The pyridine analog often carries a pKa ~6.0, which can lead to protonation at physiological pH. Cationic species are major drivers of hERG channel blockade (cardiotoxicity). The pyrimidine ring nitrogens are significantly less basic (pKa < 2.0), mitigating this risk.

  • Metabolic Blockade: The electron-rich phenyl ring of Analog A is prone to CYP450-mediated hydroxylation. The electron-deficient pyrimidine ring resists oxidation, extending the compound's half-life (

    
    ).
    

Structural & Mechanistic Logic

The Scaffold Hopping Strategy

The following diagram illustrates the "Nitrogen Walk" strategy. The transition from Phenyl to Pyrimidine is not merely structural; it is a calculated maneuver to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

BioisostereStrategy cluster_0 Optimization Goals Phenyl Phenyl Scaffold (4-alkylaniline) High LogP, High Metabolism Pyridine Pyridine Scaffold (6-alkylpyridin-3-amine) Mod. LogP, hERG Risk Phenyl->Pyridine +1 N Atom Reduced Lipophilicity Pyrimidine Pyrimidine Scaffold (2-alkylpyrimidin-5-amine) Low LogP, High Solubility Pyridine->Pyrimidine +1 N Atom Reduced Basicity Metabolic Stability Solubility Improve Solubility Pyrimidine->Solubility Metab Block Metabolism Pyrimidine->Metab Tox Reduce hERG Pyrimidine->Tox

Figure 1: The "Nitrogen Walk" strategy in lead optimization. Adding nitrogen atoms (Phenyl → Pyrimidine) systematically lowers lipophilicity and basicity.

Metabolic Stability Mechanism

The 2-(Butan-2-yl) group introduces a chiral center and steric bulk, fitting into hydrophobic pockets (e.g., the Gatekeeper region in kinases). However, the ring is the determinant of stability.

  • Phenyl Fate: CYP450 enzymes attack the electron-rich

    
    -system, typically ortho/para to the amine.
    
  • Pyrimidine Fate: The electronegative nitrogens pull density from the ring carbons, making the ring resistant to electrophilic attack by the CYP450 iron-oxo species.

Experimental Validation Protocols

To validate 2-(Butan-2-yl)pyrimidin-5-amine as a superior bioisostere in your specific series, execute the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Objective: Confirm the reduced basicity of the pyrimidine scaffold compared to pyridine analogs to assess hERG risk.

  • Preparation: Dissolve 5 mg of the test compound in 10 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0%.

  • Titration: Using an autotitrator (e.g., Sirius T3), titrate with 0.1 M HCl from pH 10 to pH 2.

  • Data Analysis: Plot pH vs. Volume of Titrant. Identify inflection points.

    • Expectation: The pyrimidine ring nitrogen should show no inflection above pH 2.0. The exocyclic amine (5-NH2) is extremely weak (pKa < 1) due to resonance into the electron-deficient ring.

    • Validation: Use Quinine (pKa 4.1, 8.5) as a standard control.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage over the aniline analog.

  • Incubation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1 mM).

  • Time Course: Incubate at 37°C. Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: The pyrimidine analog should exhibit <50% of the intrinsic clearance of the phenyl analog.

Application in Kinase Inhibitor Design

In kinase drug discovery, this scaffold is a "Type I" or "Type I½" inhibitor fragment.

  • Hinge Binding: The 5-amino group acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g., Met, Leu residues).

  • Gatekeeper Interaction: The 2-(sec-butyl) group is a hydrophobic moiety that positions itself near the gatekeeper residue, often conferring selectivity based on the size of the pocket.

KinaseBinding cluster_selectivity Selectivity Filter Hinge Kinase Hinge Region (Backbone Carbonyl) Scaffold 2-(Butan-2-yl)pyrimidin-5-amine Scaffold->Hinge H-Bond Donor (5-NH2 group) Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket Van der Waals (sec-butyl group)

Figure 2: Binding mode of the scaffold in a typical kinase ATP-binding pocket.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Molecular Variations: Bioisosterism). Link

  • PubChem Compound Summary. (2024). 2-(Butan-2-yl)pyrimidin-5-amine (CID 53394625). National Center for Biotechnology Information. Link

  • Lombardo, F., et al. (2014). Comprehensive Assessment of the Physicochemical Properties of Pyrimidines and Their Impact on Drug Design. Bioorganic & Medicinal Chemistry Letters. Link

Orthogonal Validation of 2-(Butan-2-yl)pyrimidin-5-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(Butan-2-yl)pyrimidin-5-amine is a low-molecular-weight pyrimidine derivative (MW ~151.2 Da). In the context of drug discovery, this molecule represents a classic Fragment-Based Drug Discovery (FBDD) hit. Its structural core—a pyrimidine ring with an exocyclic amine at position 5—is a privileged pharmacophore known to function as a kinase hinge binder , mimicking the adenine ring of ATP.

Unlike complex lead compounds, this molecule likely exhibits low-to-moderate affinity (


 in the high 

M to low mM range). Therefore, standard high-throughput screening (HTS) protocols are insufficient. Validation requires orthogonal assays —methods relying on distinct physical principles—to distinguish genuine target engagement from pan-assay interference (PAINS), aggregation, or non-specific binding.
Structural Context & Target Assumption[1][2][3][4]
  • Pharmacophore: 5-aminopyrimidine (Hinge binder donor/acceptor motif).

  • Hydrophobic Moiety: 2-sec-butyl group (Probes the hydrophobic pocket/gatekeeper region).

  • Primary Target Class: Tyrosine Kinases (e.g., JAK, SRC) or Serine/Threonine Kinases (e.g., CDK, PLK). For this guide, we assume a generic Kinase Target (Kinase-X) to illustrate the validation logic.

Comparative Analysis: Performance vs. Alternatives

To objectively assess the potential of 2-(Butan-2-yl)pyrimidin-5-amine, it must be benchmarked against standard fragments and established inhibitors.

Table 1: Comparative Profile of 2-(Butan-2-yl)pyrimidin-5-amine

Feature2-(Butan-2-yl)pyrimidin-5-amine (Subject)2-Aminopyrimidine (Standard Fragment)Ruxolitinib (Optimized Drug)
Role Novel Fragment HitMinimal PharmacophoreClinical Inhibitor (JAK1/2)
Binding Mode Mono/Bidentate Hinge Binder + Hydrophobic ContactMono/Bidentate Hinge BinderMultivalent (Hinge + Specific Pockets)
Affinity (

/

)
Expected: 50 - 500

M
> 1 mM (Weak)< 10 nM (Potent)
Ligand Efficiency (LE) High (> 0.3) ModerateLower (due to high MW)
Solubility High (Fragment-like)HighModerate
Validation Challenge Detection Limit & Specificity Weak SignalOff-target Selectivity

Key Insight: The subject molecule offers a strategic advantage over the minimal 2-aminopyrimidine fragment due to the sec-butyl group, which provides an entropy-driven hydrophobic anchor, potentially improving residence time and affinity without significantly increasing molecular weight.

Orthogonal Validation Workflow

True validation requires a "Triangulation Strategy" using three distinct methodologies:

  • Biophysical: Does it physically bind? (SPR/NMR)

  • Biochemical: Does it inhibit function? (Enzymatic Assay)

  • Cellular: Does it engage the target in a complex environment? (CETSA/NanoBRET)

Diagram 1: Orthogonal Validation Logic

This flowchart illustrates the decision matrix for validating fragment hits.

ValidationWorkflow cluster_Biophysical Step 1: Biophysical (Binding) cluster_Biochemical Step 2: Biochemical (Function) cluster_Cellular Step 3: Cellular (Engagement) Start Hit Identification 2-(Butan-2-yl)pyrimidin-5-amine SPR SPR Analysis (Kinetics/Affinity) Start->SPR NMR Ligand-Observed NMR (STD/WaterLOGSY) Start->NMR KinaseAssay ADP-Glo Kinase Assay (IC50 Determination) SPR->KinaseAssay Confirmed Binder NMR->KinaseAssay Confirmed Binder CETSA Cellular Thermal Shift (CETSA) (Target Stabilization) KinaseAssay->CETSA Confirmed Inhibitor Decision Go / No-Go Decision CETSA->Decision LeadOpt Proceed to Lead Optimization Decision->LeadOpt Valid

Caption: A stepwise orthogonal validation workflow ensuring that binding (SPR/NMR) correlates with function (Kinase Assay) and cellular engagement (CETSA).

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Direct Binding

Objective: Determine dissociation constant (


) and rule out promiscuous aggregation.
Rationale:  SPR is the gold standard for fragment screening because it detects low-affinity interactions in real-time without labels.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-2% DMSO to match ligand stock.

  • Ligand: 2-(Butan-2-yl)pyrimidin-5-amine (Stock: 100 mM in DMSO).

Step-by-Step Methodology:

  • Immobilization: Immobilize the target Kinase-X to a density of ~3000-5000 RU (high density required for fragments). Reference channel: Immobilize a non-binding mutant or BSA.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 2.0%) to correct for bulk refractive index changes.

  • Dose Response: Inject the molecule in a 2-fold dilution series ranging from 10

    
    M to 1 mM.
    
    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 60 seconds.

  • Analysis:

    • Check for "Square Wave" sensorgrams (rapid on/off rates typical of fragments).

    • Self-Validation Check: If the binding curve does not saturate or shows super-stoichiometric binding (slope > 1), the compound is likely aggregating.

Protocol B: ADP-Glo™ Kinase Assay (Functional)

Objective: Confirm the molecule inhibits the catalytic activity of the kinase. Rationale: This assay quantifies ADP produced during the kinase reaction. It is less susceptible to fluorescence interference than FRET assays.

Step-by-Step Methodology:

  • Reaction Mix: Combine Kinase-X (optimized concentration), Substrate (peptide/protein), and ATP (

    
     concentration) in Kinase Buffer.
    
  • Compound Addition: Add 2-(Butan-2-yl)pyrimidin-5-amine (10-point dose-response). Include a "No Compound" (Max Activity) and "No Enzyme" (Background) control.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reagent: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Data Processing: Calculate % Inhibition and fit to a sigmoidal dose-response curve to determine

    
    .
    

Mechanism of Action & Signaling Pathway

To contextualize the biological activity, we must visualize where this molecule intervenes. Assuming a JAK-STAT signaling context (common for pyrimidine amines):

Diagram 2: Putative Mechanism of Action (JAK-STAT Pathway)

SignalingPathway cluster_Membrane Cell Membrane Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 2-(Butan-2-yl)pyrimidin-5-amine (Inhibitor) Inhibitor->JAK ATP Competition (Hinge Binding) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: The molecule acts as an ATP-competitive inhibitor at the JAK kinase domain, preventing STAT phosphorylation and downstream gene transcription.

Interpretation of Results & Troubleshooting

Successful Validation Profile
  • SPR: Fast on/off rates (square wave),

    
     calculable, 1:1 binding stoichiometry.
    
  • Kinase Assay: Clear dose-dependent inhibition with

    
     within 2-5 fold of SPR 
    
    
    
    .
  • Hill Slope: The Hill slope in the biochemical assay should be ~1.0. A slope > 2.0 suggests aggregation or non-specific denaturation.

Common Failure Modes
  • The "Flatliner": No binding in SPR but activity in Kinase assay.

    • Cause: Compound is interfering with the luciferase signal or is an aggregator.

    • Solution: Run a counter-screen with an unrelated kinase or use a detergent (0.01% Triton X-100) in the assay buffer.

  • The "Super-Binder": SPR signal is massive and does not wash off.

    • Cause: Aggregation or precipitation on the chip surface.

    • Solution: Check solubility; reduce concentration; increase flow rate.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Hubbard, R. E. (2018). "Fragment-based lead discovery." Royal Society of Chemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Zhang, J., et al. (2009). "Simple assays for the identification of inhibitors of luciferase and other bioluminescent reporters." Journal of Biomolecular Screening. Link

Definitive Guide: X-ray Crystallography to Confirm Binding Mode of Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Atomic Standard

In the realm of small-molecule drug discovery, particularly for pyrimidine-based scaffolds (a privileged structure in kinase inhibition), atomic-level validation is non-negotiable. While computational docking provides hypotheses and Cryo-EM captures macromolecular architecture, X-ray crystallography remains the gold standard for unambiguously defining ligand pose, stereochemistry, and solvent-mediated interactions.

This guide objectively compares X-ray crystallography against alternative structural methods, details the specific "Soaking vs. Co-crystallization" decision matrix for pyrimidines, and provides a field-validated protocol for confirming binding modes.

Comparative Analysis: X-ray vs. Alternatives

For a researcher targeting a ~350-500 Da pyrimidine inhibitor, choosing the right structural tool is critical. The following table contrasts X-ray crystallography with its primary competitors based on resolution, ligand definition, and throughput.

Table 1: Structural Biology Method Comparison for Small Molecule Inhibitors
FeatureX-ray Crystallography Cryo-EM (Single Particle) NMR Spectroscopy Molecular Docking
Resolution Atomic (<2.0 Å) .[1] Critical for seeing H-bonds and water bridges.Near-atomic (2.5–3.5 Å). Often insufficient to define small ligand orientation clearly.Lower resolution. Good for topology, not atomic coordinates.N/A (Predictive Model).
Ligand Size Agnostic. Excellent for fragments & leads (<500 Da).Challenging. Small ligands often invisible unless they induce massive shifts.Good for fragments (<300 Da) and weak binders (

> mM).
Agnostic.
Protein Size Limited by crystallization (<150 kDa is typical "sweet spot").Superior for large complexes (>100 kDa) and membrane proteins.Limited to small proteins (<30 kDa) for standard analysis.Agnostic.
Binding Mode Definitive. Reveals induced fit, stereoisomers, and solvent networks.Good for global architecture; ligand pose often ambiguous at >3Å.Good for identifying binding site (epitope mapping), not precise pose.Hypothetical. High false-positive rate for scoring functions.
Throughput Medium-High (with synchrotrons/automation).Low-Medium (microscope time is a bottleneck).Low (requires isotopic labeling).Ultra-High (Virtual Screening).

Expert Insight: For pyrimidine inhibitors, which often rely on precise hydrogen bonding to the kinase "hinge" region (e.g., N1 and N3 interaction with backbone NH/CO), resolution better than 2.5 Å is required to distinguish correct orientation from a 180° flip. Only X-ray crystallography routinely delivers this.

Technical Deep Dive: Co-crystallization vs. Soaking

Once X-ray is selected, the critical decision is the method of introducing the ligand. Pyrimidines often exhibit limited aqueous solubility, making this choice technically nuanced.

The Decision Matrix
  • Crystal Soaking: Fast, uses pre-grown crystals. Best for fragment screening or soluble ligands.

    • Risk: The crystal lattice may physically block the binding site, or the ligand may crack the crystal (lattice shock).

  • Co-crystallization: Protein and ligand are mixed before crystallization. Best for high-affinity leads or insoluble compounds.

    • Benefit: Allows the protein to undergo "Induced Fit" (conformational change) to accommodate the ligand, which is common in kinase DFG-in/DFG-out transitions.

Diagram 1: Method Selection & Workflow

The following diagram illustrates the decision logic and experimental workflow for determining the structure of a pyrimidine-protein complex.

G Start Start: Pyrimidine Inhibitor Binding Confirmation Decision Is the Ligand Soluble >10mM in Aqueous Buffer? Start->Decision Soaking Method A: Soaking (Uses Apo Crystals) Decision->Soaking Yes CoCryst Method B: Co-crystallization (Mix before Crystal) Decision->CoCryst No (Hydrophobic) Soak_Step Add Ligand to Drop (0.5 - 24 hours) Soaking->Soak_Step Co_Step Incubate Protein + Ligand (1:3 Molar Ratio, 4°C) CoCryst->Co_Step Diffraction X-ray Diffraction (Synchrotron/Home Source) Soak_Step->Diffraction Screen Screen Crystallization Conditions (Sparse Matrix) Co_Step->Screen Screen->Diffraction Process Data Processing & Refinement Diffraction->Process Validation Map Analysis: Is Ligand Density Visible? Process->Validation Success CONFIRMED BINDING MODE (PDB Deposition) Validation->Success Clear Fo-Fc > 3σ Fail Re-optimize: Change Conc. / Cryo / Method Validation->Fail No Density / Disorder Fail->CoCryst Switch Method

Caption: Workflow for selecting between Soaking and Co-crystallization based on ligand solubility and binding kinetics.

Experimental Protocol: Co-crystallizing a Pyrimidine-Kinase Complex

This protocol assumes a standard kinase target (e.g., EGFR, CDK) and a hydrophobic pyrimidine inhibitor.

Phase 1: Complex Formation

Objective: Saturate the protein with ligand without precipitating the protein.

  • Ligand Preparation: Dissolve the pyrimidine inhibitor in 100% DMSO to a concentration of 50–100 mM.

  • Protein Concentration: Concentrate purified protein to 5–10 mg/mL in a standard buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Incubation:

    • Add ligand to the protein solution to achieve a 1:3 protein:ligand molar ratio .

    • Crucial Step: Ensure final DMSO concentration is <5% (v/v) . High DMSO can denature proteins or disrupt crystal contacts.

    • Incubate on ice for 1 hour. Spin down at 14,000 x g for 10 mins to remove any amorphous precipitate.

Phase 2: Crystallization Screening

Objective: Find conditions where the complex crystallizes.

  • Method: Sitting drop vapor diffusion.

  • Ratio: Mix 1 µL Complex + 1 µL Reservoir Solution.

  • Screens: Use commercial sparse-matrix screens (e.g., JCSG+, Index). Pyrimidines often crystallize well in conditions containing PEG 3350 or Ammonium Sulfate due to their hydrophobic nature.

Phase 3: Data Collection & Validation (Self-Validating System)

Objective: Prove the ligand is there.

  • Cryo-protection: Transfer crystal to a solution containing reservoir + 20% Glycerol + Ligand (at saturation) . Note: Maintaining ligand in the cryo-solution prevents "wash-out" during freezing.

  • Diffraction: Collect data to maximum resolution (aim for <2.5 Å).

  • Map Calculation:

    • Solve structure using Molecular Replacement (MR) with the apo protein structure.

    • The "Omit Map" Test: Refine the protein structure without the ligand. Calculate the

      
       difference map.
      
    • Success Criteria: You must see positive green density (>3.0

      
      ) in the shape of the pyrimidine ring in the binding pocket.
      

Data Interpretation: Confirming the Mode

How do you know the binding mode is real and not an artifact?

The Polder/Omit Map

Standard


 maps can be biased by the model. An Omit Map  (calculated by removing the ligand from the calculation) is the gold standard.
  • Look for: A continuous envelope of electron density covering the pyrimidine ring and substituents.

  • Red Flag: Broken density around the inhibitor suggests low occupancy or high mobility (B-factor > 80 Ų).

B-Factor Analysis

Compare the B-factors (temperature factors) of the ligand vs. the surrounding protein residues.

  • Ideal:

    
    .
    
  • Warning: If

    
    , the occupancy might be overestimated. If 
    
    
    
    , the ligand is loosely bound or not fully occupied.
Interaction Geometry

For pyrimidines in kinases:

  • Hinge Region: Verify hydrogen bonds between the pyrimidine N1/N3 and the backbone NH/CO of the hinge residues. Distances should be 2.6 – 3.2 Å .

  • Pi-Stacking: Look for aromatic gatekeeper residues parallel to the pyrimidine ring (distance ~3.5 – 4.0 Å).

References

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Sinha, S., et al. (2018).[2] Overview Of X-Ray Crystallography In Drug Discovery And Development. Migration Letters. Retrieved from [Link]

  • Kuhn, P., et al. (2020). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking. ChemMedChem. Retrieved from [Link]

  • Creative Diagnostics. (2025). Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. Retrieved from [Link]

  • Davis, A. M., et al. (2008). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today. Retrieved from [Link]

Sources

Comparative Guide to the Antimicrobial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Among the vast landscape of heterocyclic compounds, pyrimidine derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[3] This is due to their structural presence in essential biomolecules like nucleic acids, which allows them to interact with enzymes and other cellular biopolymers, and their remarkable versatility for chemical modification.[4][5]

This guide provides a comparative analysis of the antimicrobial efficacy of various pyrimidine derivatives, supported by experimental data from recent literature. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of activity but also a detailed look into the experimental methodologies and mechanistic underpinnings that are crucial for advancing this field of research.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potential of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[6] The following table summarizes the in-vitro activity of several recently developed pyrimidine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Derivative ClassSpecific Compound/SeriesTarget MicroorganismMIC (µg/mL)Key Findings & Reference
Pyrido[2,3-d]pyrimidines Compounds 5b, 5c, 5f, 6, 7, 14aS. aureus, B. subtilis (Gram+)0.48 - 3.91Exhibited potent activity against both Gram-positive and Gram-negative bacteria.[7]
E. coli, P. aeruginosa (Gram-)0.48 - 3.91
1,2,4-Triazolo[1,5-a]pyrimidines Compounds 9n, 9oS. aureus, B. subtilis (Gram+)~5.5 - 35.0 (16-102 µM)Showed excellent bactericidal activity, comparable to ciprofloxacin. Also demonstrated fungal inhibition.[8]
C. albicans, A. niger (Fungi)~5.8 - 9.8 (15.5-26.3 µM)
Pyrazolo[1,5-a]pyrimidines Derivatives with one sulfone groupA. niger, G. candidum (Fungi)Not specified, but exceeded referenceDerivatives with a single sulfone group were found to be more effective than those with two.[9][10]
Gram-positive & Gram-negative bacteriaNot specified, but exceeded reference
Thiophenyl-pyrimidines Derivative targeting FtsZMethicillin-resistant S. aureus (MRSA)PotentShowed strong activity against drug-resistant strains by inhibiting the FtsZ cell division protein.[11][12]
Vancomycin-resistant Enterococci (VRE)Potent
Triazole-substituted Pyrimidines 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one seriesP. aeruginosa, S. aureus, E. coliPromisingDisplayed higher antibacterial inhibition compared to analogous thiadiazole derivatives.[13][14]

Note: The presented MIC values are sourced from the indicated references. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Unveiling the Mechanism: How Pyrimidines Combat Microbes

The efficacy of pyrimidine derivatives stems from their ability to target essential cellular processes in microorganisms. Many of these compounds achieve selective toxicity by inhibiting enzymes that are crucial for the pathogen but distinct from their mammalian counterparts.[6]

Two of the most well-documented mechanisms are:

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a vital enzyme in the folate biosynthesis pathway, which is necessary for producing nucleotides and certain amino acids.[6] By blocking bacterial DHFR, pyrimidine derivatives like Trimethoprim halt DNA synthesis and repair, leading to cell death.[15][16]

  • FtsZ Protein Inhibition: The Filamentous temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin and is fundamental to cell division.[6] Certain thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, disrupting the formation of the division ring and ultimately killing the bacteria.[11][12] This is a promising approach for developing agents against resistant bacteria like MRSA.[11]

Below is a diagram illustrating the inhibition of the DHFR pathway.

DHFR_Inhibition cluster_pathway Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) (Essential for dTMP & DNA Synthesis) DHFR->THF Pyrimidine Pyrimidine Derivative Pyrimidine->Block caption Fig. 1: Mechanism of DHFR inhibition by pyrimidine derivatives.

Caption: Fig. 1: Mechanism of DHFR inhibition by pyrimidine derivatives.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of any comparative study hinges on robust and standardized experimental methodologies. The following section details a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a cornerstone of antimicrobial susceptibility testing.

Protocol: Broth Microdilution for MIC Determination

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the trustworthiness of the results.

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Broth (MHB) is used as it is a standardized medium for susceptibility testing, with low levels of inhibitors that might interfere with antimicrobial agents.

  • Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible starting concentration of bacteria (approx. 1.5 x 10^8 CFU/mL). This is critical for the comparability of results.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.

  • Controls: The inclusion of a growth control (no drug) confirms the viability of the inoculum, while a sterility control (no bacteria) ensures the medium is not contaminated. A positive control with a known antibiotic validates the overall assay sensitivity.

Step-by-Step Procedure:

  • Preparation of Test Compound: Dissolve the pyrimidine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Microplate Setup: Aseptically add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution: Add 100 µL of the stock solution (at a concentration of 2x the highest desired test concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This step dilutes the compound concentration by half, achieving the final test concentrations.

  • Controls:

    • Growth Control: One well should contain 100 µL of inoculated broth without any test compound.

    • Sterility Control: One well should contain 100 µL of uninoculated broth.

    • Positive Control: Run a parallel dilution series with a standard antibiotic (e.g., Ciprofloxacin, Gentamicin).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

The workflow for this protocol is visualized below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis start Start prep_compound Prepare Stock Solution of Pyrimidine Derivative start->prep_compound prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum add_broth Add Broth to 96-Well Plate serial_dilute Perform 2-Fold Serial Dilution prep_compound->serial_dilute add_inoculum Inoculate Wells prep_inoculum->add_inoculum add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic end End determine_mic->end

Caption: Fig. 2: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Outlook

The diverse chemical space and broad-spectrum activity of pyrimidine derivatives confirm their status as a highly promising scaffold for the discovery of novel antimicrobial agents.[1][6] Studies consistently demonstrate that modifications to the core pyrimidine ring, such as the addition of fused heterocyclic systems (e.g., pyrido-, triazolo-, pyrazolo-) or specific functional groups (e.g., sulfonyl, thiophenyl), can lead to compounds with potent efficacy against both susceptible and drug-resistant pathogens.[7][8][9][12]

Future research should focus on the continued exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1] Furthermore, investigating novel mechanisms of action beyond DHFR and FtsZ inhibition could unveil new targets and circumvent existing resistance pathways. The combination of rational drug design, robust screening methodologies, and mechanistic studies will be crucial in translating the potential of pyrimidine derivatives into the next generation of antimicrobial therapies.

References

  • Review on Antimicrobial Activity of Pyrimidine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Available at: [Link]

  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. PMC. Available at: [Link]

  • NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. PubMed. Available at: [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Semantic Scholar. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Not available online.
  • The comparative study of antimicrobial activity for 4-methylthieno[2,3-d]pyrimidine and their 4-oxo analogues. Sciforum. Available at: [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. Available at: [Link]

  • Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. Available at: [Link]

  • ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. PMC. Available at: [Link]

  • Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Antibacterial activity of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. MDPI. Available at: [Link]

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A Technical Guide to Assessing the Selectivity of 2-(Butan-2-yl)pyrimidin-5-amine for Adenosine A1 vs. A2A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Adenosine Receptor Selectivity

In modern pharmacology, targeting G-protein coupled receptors (GPCRs) remains a cornerstone of drug discovery. Among the most ubiquitous and influential are the adenosine receptors, particularly the A1 and A2A subtypes. These two receptors often mediate opposing physiological effects, making ligand selectivity not just a desirable property, but a critical determinant of therapeutic efficacy and safety. The A1 receptor (A1R), typically coupled to the inhibitory G-protein (Gi), reduces intracellular cyclic adenosine monophosphate (cAMP) and modulates ion channels, leading to neuroprotective and anti-inflammatory effects.[1] Conversely, the A2A receptor (A2AR), coupled to the stimulatory G-protein (Gs), elevates cAMP levels, generally producing excitatory and pro-inflammatory responses.[2][3] This functional dichotomy means that a non-selective compound can trigger a cascade of unintended and often counterproductive biological effects.[[“]]

This guide provides a comprehensive framework for evaluating the selectivity profile of a novel chemical entity, using the hypothetical molecule 2-(Butan-2-yl)pyrimidin-5-amine (hereafter "Compound X") as a case study. We will delve into the causality behind experimental choices, providing field-proven protocols and data interpretation strategies for researchers in drug development. Our objective is to build a self-validating experimental narrative, moving from initial binding affinity to downstream functional consequences.

Pillar 1: Quantifying Physical Interaction via Radioligand Binding Assays

The Rationale: Before assessing function, we must first confirm and quantify the physical interaction between Compound X and our targets. A radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of a test compound. This is achieved by measuring how effectively Compound X competes with a high-affinity, subtype-selective radioligand for binding to the receptor. A lower Ki value signifies a higher binding affinity.

The experimental workflow is designed to isolate the specific binding event and derive a quantitative measure of affinity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation (HEK293 or CHO cells expressing hA1R or hA2AR) Incubation 4. Incubation (Membranes + Compound X + Radioligand) MembranePrep->Incubation CompoundPrep 2. Compound Dilution (Serial dilution of Compound X) CompoundPrep->Incubation RadioligandPrep 3. Radioligand Preparation ([3H]DPCPX for A1R, [3H]CGS21680 for A2AR) RadioligandPrep->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting IC50 7. IC50 Determination (Non-linear regression of competition curve) Counting->IC50 Ki 8. Ki Calculation (Cheng-Prusoff equation) IC50->Ki

Caption: Radioligand binding assay workflow.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for assessing ligand binding at human adenosine receptors expressed in cell membranes.[5][6][7]

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing either the human A1R or A2AR.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.[5] Store aliquots at -80°C.

  • Assay Execution (96-well format):

    • To each well, add the following in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[5] containing various concentrations of Compound X or vehicle (for total binding) or a saturating concentration of a non-radiolabeled standard (e.g., 10 µM NECA for non-specific binding).[6]

      • 50 µL of the appropriate radioligand. For A1R, use [³H]DPCPX (e.g., 1 nM final concentration).[7] For A2AR, use [³H]CGS21680 (e.g., 6 nM final concentration).[7]

      • 100 µL of the thawed membrane preparation (typically 20-50 µg protein/well).[6]

    • Incubate plates for 60-120 minutes at 25°C with gentle agitation to reach equilibrium.[6][7]

  • Filtration and Counting:

    • Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl) to remove any remaining unbound radioligand.[6]

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding counts from total binding counts.

    • Plot the percent specific binding against the log concentration of Compound X.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of Compound X that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Data Summary: Binding Affinity
Target ReceptorRadioligandCompound X Ki (nM)Selectivity Ratio (A1/A2A)
Adenosine A1[³H]DPCPX15\multirow{2}{*}{66.7-fold for A1 }
Adenosine A2A[³H]CGS216801000

This initial result suggests Compound X has a significantly higher affinity for the A1 receptor. However, affinity does not reveal the functional consequence of this binding.

Pillar 2: Elucidating Functional Activity via cAMP Assays

The Rationale: Binding is only half the story. We must determine if Compound X acts as an agonist (activating the receptor), an antagonist (blocking the receptor from its endogenous ligand, adenosine), or an inverse agonist (promoting an inactive receptor state). Since A1 and A2A receptors have opposing effects on the second messenger cAMP, a whole-cell functional assay measuring cAMP levels is an ideal platform for assessing functional selectivity.[8][9]

  • A2A Receptor (Gs-coupled): Agonist binding increases intracellular cAMP.

  • A1 Receptor (Gi-coupled): Agonist binding decreases intracellular cAMP. This is typically measured as the inhibition of forskolin-stimulated cAMP production.

G cluster_a2a A2A Receptor (Gs Pathway) cluster_a1 A1 Receptor (Gi Pathway) A2A_Agonist Agonist A2AR A2AR A2A_Agonist->A2AR Gs Gs Protein A2AR->Gs AC_A2A Adenylyl Cyclase Gs->AC_A2A cAMP_A2A cAMP (Increased) AC_A2A->cAMP_A2A ATP_A2A ATP ATP_A2A->AC_A2A stimulates PKA_A2A PKA Activation cAMP_A2A->PKA_A2A A1_Agonist Agonist A1R A1R A1_Agonist->A1R Gi Gi Protein A1R->Gi AC_A1 Adenylyl Cyclase Gi->AC_A1 inhibits cAMP_A1 cAMP (Decreased) AC_A1->cAMP_A1

Caption: Opposing signaling pathways of A1 and A2A receptors.

Detailed Protocol: Homogeneous cAMP Assay (e.g., HTRF or AlphaScreen)

This protocol outlines a method for determining both agonist and antagonist activity in whole cells expressing the target receptors.[10][11]

  • Cell Preparation:

    • Use the same engineered cell lines (HEK293 or CHO expressing hA1R or hA2AR) as in the binding assay.

    • Seed cells into 384-well assay plates and grow to near confluence.

    • On the day of the assay, replace the culture medium with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Mode Assay:

    • Add serial dilutions of Compound X to the cells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., HTRF, AlphaScreen).[10]

    • Data Analysis: Plot the cAMP signal against the log concentration of Compound X to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of Compound X for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., NECA at its EC80 concentration).

    • For A1R assays, co-stimulate with forskolin to elevate basal cAMP levels, allowing for the measurement of inhibition.[9]

    • Incubate for a further 30 minutes.

    • Lyse the cells and detect cAMP levels.

    • Data Analysis: Plot the cAMP signal against the log concentration of Compound X to determine the IC50 (concentration for 50% inhibition of the agonist response). Convert the IC50 to a functional inhibition constant (Kb) using the Cheng-Leff equation.

Hypothetical Data Summary: Functional Activity

Let's assume the agonist mode assay showed no activity, indicating Compound X is likely an antagonist. The antagonist mode assay would then yield the following data:

Target ReceptorAssay ModeCompound X IC50 (nM)Functional Selectivity (A1/A2A)
Adenosine A1Antagonist (vs. NECA)35\multirow{2}{*}{>285-fold for A1 }
Adenosine A2AAntagonist (vs. NECA)>10,000

Synthesizing the Evidence: A Complete Selectivity Profile

ParameterAdenosine A1 ReceptorAdenosine A2A ReceptorSelectivity for A1
Binding Affinity (Ki) 15 nM1000 nM66.7-fold
Functional Activity (IC50) 35 nM (Antagonist)>10,000 nM (Antagonist)>285-fold

Interpretation: The data presents a clear and consistent picture. Compound X is a potent and highly selective A1 receptor antagonist.

  • Potency: It binds to the A1 receptor with high affinity (Ki = 15 nM) and effectively blocks its function in a cellular context (IC50 = 35 nM).

  • Selectivity: It displays a 67-fold higher affinity for the A1 receptor over the A2A receptor. Critically, this binding selectivity translates into even greater functional selectivity (>285-fold), as it shows no significant functional antagonism at the A2A receptor even at high concentrations (10 µM).

This profile is highly desirable for therapeutic applications where specific inhibition of the A1 receptor is the goal, such as in certain cardiovascular or neurological disorders, without causing off-target effects associated with A2A receptor modulation.[1][12] The pyrimidine scaffold is a known privileged structure for adenosine receptor ligands, and this analysis confirms its potential for yielding highly selective agents.[13][14]

Conclusion

Assessing the selectivity of a novel compound like 2-(Butan-2-yl)pyrimidin-5-amine is a multi-step, logic-driven process. It requires moving beyond simple affinity measurements to understand the true functional impact of the molecule in a biological system. By systematically employing radioligand binding assays to establish affinity and then using mechanism-based functional assays (cAMP) to define activity and potency, we can build a comprehensive and reliable selectivity profile. This dual-pillar approach provides the critical data needed to make informed decisions in a drug discovery pipeline, ensuring that a candidate molecule has the desired effect at its intended target with minimal potential for off-target liabilities.

References

  • Title: cAMP Assays in GPCR Drug Discovery Source: PubMed URL
  • Title: How do adenosine A1 and A2A receptors differ in controlling synaptic plasticity?
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • Title: Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration Source: PMC URL
  • Title: Functional GPCR studies using AlphaScreen cAMP Detection Kit Source: PerkinElmer URL
  • Title: cAMP Accumulation Assay Source: Creative BioMart URL
  • Title: cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell Source: Revvity URL
  • Title: Adenosine receptors and signaling pathways. The A1 and A2A receptors...
  • Title: Signaling pathways of Adenosine Receptors A1, A2 and A3. A2 receptors...
  • Title: Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration Source: PubMed URL
  • Title: Structure-Based Discovery of A2A Adenosine Receptor Ligands Source: ACS Publications URL
  • Title: Assay in Summary_ki Source: BindingDB URL
  • Title: Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists Source: ACS Publications URL
  • Title: 2,4,6-trisubstituted pyrimidines as a new class of selective adenosine A1 receptor antagonists Source: PubMed URL

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Safety Operating Guide

Personal protective equipment for handling 2-(Butan-2-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Butan-2-yl)pyrimidin-5-amine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Summary: The "Precautionary Principle"

2-(Butan-2-yl)pyrimidin-5-amine is a specialized heterocyclic building block often utilized in kinase inhibitor development.[1] Unlike common reagents, specific toxicological data (SDS) for this exact structure is often limited in public databases.

Therefore, this guide applies the Precautionary Principle . We derive our safety protocols from Structure-Activity Relationships (SAR) , analyzing the known hazards of the aminopyrimidine pharmacophore (potential for irritation, acute toxicity) and the sec-butyl moiety (increased lipophilicity/permeability).[1]

Immediate Directive: Treat this compound as a Potent Irritant and Potential Sensitizer . All handling requires a barrier-first approach to prevent dermal absorption and inhalation.

Hazard Assessment & Causality (The "Why")

To select the correct PPE, we must understand the physiological mechanism of potential injury.

Structural FeaturePotential Physiological RiskMechanism of Action
5-Aminopyrimidine Core Acute Toxicity & Irritation Nitrogen-rich heterocycles can interfere with nucleotide metabolism.[1] The exocyclic amine is a nucleophile capable of reacting with biological electrophiles (skin sensitization).
sec-Butyl Group Enhanced Permeability This lipophilic alkyl chain increases the LogP (partition coefficient), facilitating faster transport across the stratum corneum (skin barrier) compared to unsubstituted aminopyrimidines.[1]
Basic Amine Function Corrosivity/Irritation Protonation at physiological pH can lead to local pH changes on mucous membranes, causing severe eye (H319) and respiratory (H335) irritation.

Anticipated GHS Classifications (Read-Across):

  • H302: Harmful if swallowed.[2][3][4][5][6]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[2][3][4][7]

  • H335: May cause respiratory irritation.[2][3][5][6]

PPE Selection Matrix: A Self-Validating System

Do not rely on generic "lab safety" rules. Use this matrix to validate your protection level based on the specific operation.

A. Hand Protection (Critical)

Standard nitrile exam gloves are insufficient for prolonged contact with lipophilic amines.

OperationGlove MaterialThicknessBreakthrough TimeRationale
Weighing / Solid Handling Nitrile (Disposable)

5 mil
> 15 minIncidental splash protection only.[1]
Synthesis / Solubilization Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene> 240 minThe sec-butyl group aids solvent penetration.[1] Double gloving creates a sacrificial outer layer and a visual indicator for breach.
Spill Cleanup Laminate (Silver Shield) Multi-layer> 480 minImpermeable to aromatics and amines. Essential for high-concentration exposure.
B. Respiratory & Eye Protection
  • Solids (Powder): N95 or P100 Respirator is mandatory if working outside a fume hood. The dust is likely an irritant to the upper respiratory tract.

  • Liquids/Solutions: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate because basic amines can cause irreversible corneal opacity if splashed.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). Closed-toe chemical-resistant shoes.[1]

Operational Protocol: Step-by-Step
Phase 1: Pre-Synthesis Preparation
  • Verify Physical State: Upon receipt, determine if the compound is a solid or a viscous oil (common for sec-butyl derivatives).

    • If Oil: Use positive displacement pipettes to prevent dripping.

    • If Solid: Use anti-static weighing boats; aminopyrimidines can be statically charged.

  • Engineering Controls: All open handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

Phase 2: Active Handling Workflow

This logic flow ensures you make the right safety decision before exposure occurs.

SafetyWorkflow Start Start: Handling 2-(Butan-2-yl)pyrimidin-5-amine CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Liquid / Oil / Solution CheckState->IsLiquid SolidRisk Risk: Inhalation of Dust IsSolid->SolidRisk LiquidRisk Risk: Splash & Dermal Absorption IsLiquid->LiquidRisk SolidPPE Action: Fume Hood + N95 (if outside hood) + Nitrile Gloves SolidRisk->SolidPPE LiquidPPE Action: Fume Hood + Splash Goggles + Double Gloves (Nitrile/Neoprene) LiquidRisk->LiquidPPE Process Proceed with Synthesis/Weighing SolidPPE->Process LiquidPPE->Process Decon Decontamination: Wipe surfaces with 10% Citric Acid (Neutralize Amine) Process->Decon

Figure 1: Decision logic for PPE selection based on physical state and primary risk vectors.[1]

Phase 3: Decontamination & Disposal [1]
  • Surface Cleaning: Do not use simple water. Amines are basic.

    • Protocol: Wipe contaminated surfaces with a mild acid solution (e.g., 5-10% citric acid or dilute acetic acid) to protonate the amine, converting it into a water-soluble, non-volatile salt.[1] Follow with a water rinse.[2][3][5][6][7][8][9][10][11]

  • Waste Stream: Segregate as Hazardous Organic Waste (Basic/Amine) . Do not mix with strong oxidizers or acids in the waste container to prevent exothermic reactions.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[3][5][9][10] Time is critical. Basic compounds saponify fatty tissues in the eye, causing deeper penetration than acids.

  • Skin Contact: Wash with soap and copious water.[2][3][6][8] Do not use alcohol or organic solvents, as these may increase the skin permeability of the lipophilic sec-butyl group.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References
  • PubChem. (n.d.). 2-(butan-2-yl)pyrimidin-5-amine (Compound).[1] National Library of Medicine. Retrieved February 19, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2025). 2-Aminopyrimidine Safety Data Sheet (Analogue Read-Across). PubChem Laboratory Chemical Safety Summary (LCSS). Retrieved February 19, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved February 19, 2026, from [Link][1]

Sources

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